molecular formula C6H6N4O B056642 9-Methylhypoxanthine CAS No. 113336-00-8

9-Methylhypoxanthine

Cat. No.: B056642
CAS No.: 113336-00-8
M. Wt: 150.14 g/mol
InChI Key: PESGUQRDJASXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylhypoxanthine is a chemically modified purine derivative that serves as a pivotal small molecule tool in biochemical and pharmacological research. Its core research value lies in its role as a hypoxanthine analog, where the methylation at the N-9 position alters its physicochemical properties and interaction with biological targets compared to the endogenous nucleobase. This compound is extensively utilized in studies of purine metabolism and salvage pathways, acting as a substrate or inhibitor for key enzymes such as purine nucleoside phosphorylase (PNP) and xanthine oxidase. In cancer research, this compound is investigated for its potential to modulate nucleotide pools and interfere with DNA/RNA synthesis in rapidly dividing cells, providing insights into novel antiproliferative strategies. Furthermore, its mechanism of action as a competitive antagonist for adenosine receptors makes it a valuable probe for deciphering purinergic signaling cascades, which are critical in processes ranging from immune response and inflammation to neurotransmission and cardiovascular function. Researchers employ this high-purity compound to explore enzyme kinetics, study nucleobase transport mechanisms, and develop novel assays, making it an indispensable reagent for advancing our understanding of fundamental cellular processes and their dysregulation in disease states.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESGUQRDJASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236361
Record name 9-Methylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-31-0
Record name 1,9-Dihydro-9-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methylhypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 875-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-9H-purin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylhypoxanthine, a methylated purine derivative, holds significance in various biochemical and pharmacological contexts. Understanding its precise molecular structure is paramount for elucidating its biological functions, metabolic fate, and potential as a therapeutic agent or a biomarker. This technical guide provides a multi-faceted exploration of the structure of this compound, integrating foundational chemical principles with advanced spectroscopic and computational analyses. We delve into its core chemical identity, tautomeric forms, and the experimental data that underpin our understanding of its three-dimensional architecture. Furthermore, this guide outlines a common synthetic approach and discusses the biological implications of its structure, offering a comprehensive resource for professionals in the life sciences.

Core Molecular Structure and Identification

This compound is fundamentally a purine base, structurally derived from hypoxanthine through the addition of a methyl group at the ninth nitrogen atom of the purine ring. This methylation significantly influences its chemical properties and biological interactions.

The core structure consists of a pyrimidine ring fused to an imidazole ring, the characteristic scaffold of purines. The systematic IUPAC name for this compound is 9-methyl-1,9-dihydro-6H-purin-6-one .[1] Its chemical identity is unequivocally defined by the following key identifiers:

IdentifierValueSource
Chemical Formula C₆H₆N₄O[1]
Molecular Weight 150.14 g/mol [1]
CAS Number 875-31-0[1]
IUPAC Name 9-methyl-1,9-dihydro-6H-purin-6-one[1]
InChI 1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)[1]
SMILES Cn1cnc2c1ncnc2O[1]

The presence of the methyl group at the N9 position prevents the attachment of a ribose sugar at this site, distinguishing it from the nucleoside inosine. This structural feature is critical in its interaction with enzymes and receptors within biological systems.

Tautomerism: A Key Structural Feature

A crucial aspect of the structure of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, the primary tautomerism is of the lactam-lactim type, involving the migration of a proton and a shift in double bonds within the pyrimidine ring.

The two principal tautomers are:

  • Oxo (Lactam) form: This is the dominant and more stable form under physiological conditions. In this configuration, the oxygen atom at the C6 position is double-bonded, forming a carbonyl group.

  • Hydroxy (Lactim) form: In this less stable form, the oxygen at C6 is a hydroxyl group, and the double bond shifts within the ring.

Studies combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy with density functional theory (DFT) calculations have confirmed that the oxo tautomer is predominant.[1][2] However, it has been demonstrated that UV irradiation can induce a proton transfer photoreaction, converting the oxo form into the hydroxy tautomer.[1][2]

Tautomers Oxo Oxo (Lactam) Form (9-methyl-1,9-dihydro-6H-purin-6-one) Hydroxy Hydroxy (Lactim) Form (9-methyl-6-hydroxy-9H-purine) Oxo->Hydroxy UV Irradiation (λ > 230 nm) Hydroxy->Oxo Back Photoreaction

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Elucidation of Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

  • H2 and H8 protons: These protons on the purine ring are expected to appear as singlets in the aromatic region, typically between 7.5 and 8.5 ppm.

  • N9-Methyl protons: The three protons of the methyl group will appear as a sharp singlet in the upfield region, likely between 3.5 and 4.0 ppm.

  • N1-H proton: The proton on the N1 nitrogen is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (C6): This carbon will have the largest chemical shift, expected in the range of 155-160 ppm.

  • Purine Ring Carbons (C2, C4, C5, C8): These carbons will resonate in the aromatic region, typically between 115 and 155 ppm.

  • Methyl Carbon (N9-CH₃): The carbon of the methyl group will appear at a much lower chemical shift, likely in the range of 30-35 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and confirming its dominant tautomeric form. Experimental studies, supported by DFT calculations, have provided assignments for its key vibrational modes.[1][2]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3430N-H StretchAmine (in pyrimidine ring)
~1700C=O StretchCarbonyl (Lactam form)
1600-1400C=C and C=N StretchesPurine ring skeletal vibrations
~1475C-H BendMethyl group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 150.

The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for purine derivatives involve the cleavage of the imidazole and pyrimidine rings. Expected fragmentation patterns include the loss of HCN (27 Da) and CO (28 Da), leading to characteristic fragment ions.

MassSpec M Molecular Ion (M⁺) m/z = 150 F1 [M - HCN]⁺ m/z = 123 M->F1 - HCN F2 [M - CO]⁺ m/z = 122 M->F2 - CO F3 Further Fragments F1->F3 F2->F3 Synthesis cluster_reactants Reactants cluster_conditions Conditions Hypoxanthine Hypoxanthine Product This compound Hypoxanthine->Product MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Byproducts Other Methylated Isomers (e.g., N7-methyl, N1-methyl) Product->Byproducts Side Reaction Metabolism cluster_pathway Purine Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase MethylatedPurine This compound Hypoxanthine->MethylatedPurine Methylation UricAcid UricAcid Xanthine->UricAcid Xanthine Oxidase Unknown Alternative Metabolic Pathways? MethylatedPurine->Unknown

Sources

An In-Depth Technical Guide to 9-Methylhypoxanthine: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the fundamental properties of bioactive small molecules is paramount. 9-Methylhypoxanthine, a methylated purine derivative, is a compound of significant interest due to its structural relationship to endogenous purines and its potential applications in medicinal chemistry. This guide provides a detailed exploration of its chemical and physical characteristics, a validated protocol for its synthesis and analysis, and an overview of its biological context, thereby serving as a critical resource for its application in research and development.

Core Physicochemical Characteristics

This compound, systematically named 9-methyl-1,9-dihydro-6H-purin-6-one, is a derivative of the naturally occurring purine base hypoxanthine, with a methyl group at the N9 position.[1][2] This methylation significantly influences its physical and biological properties compared to its parent compound.

Structural and Molecular Data

A thorough understanding of a molecule's properties begins with its fundamental structural and molecular information.

PropertyValueSource
IUPAC Name 9-methyl-1H-purin-6-one[1]
Synonyms 9-Methylpoxanthine[3]
CAS Number 875-31-0[1][3]
Molecular Formula C₆H₆N₄O[1][3]
Molecular Weight 150.14 g/mol [1][3]
Canonical SMILES CN1C=NC2=C1N=CNC2=O[1]
InChI Key PESGUQRDJASXOR-UHFFFAOYSA-N[1][3]
Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various experimental and biological systems. The following table summarizes key computed and experimental data.

PropertyValueMethodSource
logP (Octanol/Water) 0.069Crippen Calculated[3]
Water Solubility (logS) -3.41 (mol/L)Crippen Calculated[3]
Enthalpy of Sublimation 84 kJ/molVapor Pressure[4]
McGowan's Volume 102.270 mL/molMcGowan Calculated[3]

Note: The provided solubility and logP values are computationally derived and should be considered as estimates. Experimental validation is recommended for applications sensitive to these parameters.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

UV-Vis Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While a specific spectrum for this compound was not found, data for the parent compound, hypoxanthine, in DMSO-d6 shows characteristic peaks for the purine ring protons at approximately 8.14 ppm and 7.99 ppm.[8] For this compound, an additional singlet corresponding to the N9-methyl group would be expected, likely in the range of 3-4 ppm.

Mass Spectrometry

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a molecular ion peak at m/z 150, consistent with its molecular weight.[1]

Synthesis and Purification Workflow

The synthesis of 9-substituted hypoxanthine derivatives can be achieved through various methods. A common approach involves the reaction of a silylated hypoxanthine with a suitable alkylating agent.[9] The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes the enhanced nucleophilicity of the silylated purine to direct methylation specifically to the N9 position, a common strategy for achieving regioselectivity in purine chemistry.

Materials:

  • Hypoxanthine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Methyl iodide

  • Anhydrous acetonitrile

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate/methanol solvent system

Procedure:

  • Silylation: A suspension of hypoxanthine in an excess of hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear. This indicates the formation of the trimethylsilyl derivative of hypoxanthine.

  • Methylation: The reaction mixture is cooled, and the excess HMDS is removed under reduced pressure. The residue is dissolved in anhydrous acetonitrile, and methyl iodide is added dropwise at room temperature. The reaction is stirred overnight.

  • Deprotection and Workup: The solvent is evaporated, and methanol is added to the residue to remove the silyl groups. The mixture is stirred for 1-2 hours.

  • Purification: The crude product is concentrated and purified by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis Hypoxanthine Hypoxanthine Silylated_Hypoxanthine Silylated Hypoxanthine Hypoxanthine->Silylated_Hypoxanthine HMDS, (NH₄)₂SO₄ Methylation_Reaction Methylation with Methyl Iodide Silylated_Hypoxanthine->Methylation_Reaction Crude_Product Crude this compound Methylation_Reaction->Crude_Product Deprotection (Methanol) Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis NMR, MS Analysis Pure_Product->Analysis MetabolicPathway cluster_pathway Proposed Metabolic Pathway of this compound Methylated_Purines Methylated Purines (e.g., from diet, other metabolic processes) N9_Methylhypoxanthine This compound Methylated_Purines->N9_Methylhypoxanthine N9_Methylxanthine 9-Methylxanthine N9_Methylhypoxanthine->N9_Methylxanthine Xanthine Oxidase (?) N9_Methyluric_Acid 9-Methyluric Acid N9_Methylxanthine->N9_Methyluric_Acid Xanthine Oxidase (?) Excretion Excretion N9_Methyluric_Acid->Excretion

Caption: Proposed metabolic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, integrating its chemical and physical properties with practical synthetic considerations and biological context. The data and protocols presented herein are intended to support researchers in their endeavors to utilize this compound in various scientific applications, from fundamental biochemical studies to the development of novel therapeutic agents. As with any scientific investigation, experimental validation of the provided information is crucial for ensuring the accuracy and reliability of research outcomes.

References

  • Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0).
  • PubChem. (n.d.). 1,9-Dihydro-9-methyl-6H-purin-6-one.
  • ResearchGate. (n.d.). Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7).
  • DNAmod. (n.d.). This compound.
  • Google Patents. (n.d.). US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives.
  • PubChem. (n.d.). Hypoxanthine.
  • PubMed. (1983). Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine.
  • PubMed. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase.
  • ScienceDirect. (2006). UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isolation FTIR study.
  • PubMed. (n.d.). Transfer factor: hypoxanthine is a major component of a fraction with in vivo activity.
  • BMRB. (n.d.). bmse000094 Hypoxanthine.
  • PubMed. (n.d.). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds.
  • NIST. (n.d.). 9-Methylpoxanthine.
  • PubChem. (n.d.). 1-Methylhypoxanthine.
  • PubMed. (2006). UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study.
  • PubMed. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases.
  • Human Metabolome Database. (n.d.). Showing metabocard for 9-Methylxanthine (HMDB0059716).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157).
  • Nature. (n.d.). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 9a and 10a depicting the change in chemical shift of phenyl rung protons.
  • ResearchGate. (n.d.). UV-vis absorption of 1 (9.0 6 10 2 4 M) during electrochemical oxidation at.
  • ResearchGate. (n.d.). corresponding color changes). (b) UV-vis spectra of Pt 91 Ru 9 @C 3 N 4 /TMB/XOD following addition of varied contents of xanthine. Inset.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157).
  • PubMed. (1984). Metabolism of hypoxanthine in isolated rat hepatocytes.
  • Frontiers. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes.
  • PubMed. (2024). When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations.
  • PubMed Central. (2024). 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer.
  • PubMed. (2024). An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine.
  • MDPI. (n.d.). Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action.

Sources

9-Methylhypoxanthine in Biological Systems: A Technical Guide to a Putative Purine Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methylhypoxanthine, a purine derivative whose natural occurrence and biological significance are currently emerging areas of scientific inquiry. While its isomers and parent compound, hypoxanthine, are well-documented metabolites, this compound remains largely uncharacterized within biological systems. This document synthesizes the existing chemical knowledge of this molecule, posits a hypothetical biosynthetic pathway based on established principles of purine metabolism, and outlines state-of-the-art analytical methodologies for its future detection and quantification. By presenting a framework for its investigation, this guide aims to catalyze further research into the potential roles of this compound in health and disease, offering a valuable resource for researchers in metabolomics, drug discovery, and clinical diagnostics.

Introduction: The Enigma of Methylated Purines

The methylation of purine bases is a fundamental biological process that gives rise to a diverse class of molecules known as methylxanthines. These compounds, which include well-known stimulants like caffeine and theophylline, play significant roles in various physiological processes. Hypoxanthine, a core intermediate in purine metabolism, and its methylated derivatives are integral to the purine salvage pathway and have been implicated in a range of cellular functions and disease states. While isomers such as 1-methylhypoxanthine and 7-methylhypoxanthine are recognized metabolites, the natural occurrence and biological role of this compound have yet to be definitively established. This guide addresses this knowledge gap by providing a foundational understanding of this compound and a technical roadmap for its scientific exploration.

Chemical and Physical Properties

This compound is a purine base with a methyl group attached at the ninth position of the hypoxanthine ring structure. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₆N₄O[NIST][1]
Molecular Weight 150.138 g/mol [NIST][1]
CAS Number 875-31-0[NIST][1]
IUPAC Name 9-methyl-1,9-dihydro-6H-purin-6-one[DNAmod]
Synonyms 9-Methylpoxanthine[NIST][1]

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound in biological systems has not been experimentally confirmed. However, based on the well-established pathways of purine metabolism and methylxanthine synthesis, a plausible biosynthetic route can be proposed. The primary mechanism is likely the direct methylation of hypoxanthine, catalyzed by a specific N-methyltransferase.

S-adenosyl-L-methionine (SAM) is the universal methyl group donor in numerous biological reactions. It is therefore hypothesized that an N-methyltransferase could facilitate the transfer of a methyl group from SAM to the N9 position of the hypoxanthine purine ring, yielding this compound and S-adenosyl-L-homocysteine (SAH).

G Hypoxanthine Hypoxanthine NMT Putative N-Methyltransferase Hypoxanthine->NMT SAM S-adenosyl-L-methionine (SAM) SAM->NMT Product This compound NMT->Product SAH S-adenosyl-L-homocysteine (SAH) NMT->SAH

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Biological Significance

The biological role of this compound is currently unknown. However, by examining the functions of structurally similar molecules, we can speculate on its potential activities. Other methylated purines are known to interact with various enzymes and receptors, suggesting that this compound could exhibit bioactivity. Further research is required to explore its potential roles in cell signaling, nucleic acid metabolism, and as a biomarker for physiological or pathological states.

Analytical Methodologies for Detection and Quantification

To date, there are no standardized protocols for the analysis of this compound in biological matrices. However, established methods for the detection of hypoxanthine and other methylxanthines can be adapted for this purpose. A multi-faceted analytical approach, combining robust sample preparation, high-resolution separation, and sensitive detection, will be crucial for its identification and quantification.

Sample Preparation

The choice of sample preparation technique will depend on the biological matrix (e.g., urine, plasma, tissue) and the analytical platform.

Protocol 1: Solid-Phase Extraction (SPE) for Urine and Plasma

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the biological sample (1-2 mL) with 0.1% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte with 2-3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 100-200 µL of mobile phase) for analysis.

Analytical Techniques

5.2.1. Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules in complex biological samples.

Protocol 2: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure analytical standard. A plausible transition would be m/z 151.1 -> 124.1, corresponding to the loss of HCN.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used for the structural confirmation of this compound and for quantification in less complex matrices or after extensive purification.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Output BioSample Biological Sample (Urine, Plasma) SPE Solid-Phase Extraction (SPE) BioSample->SPE Extract Purified Extract SPE->Extract LC Liquid Chromatography (LC) Extract->LC NMR NMR Spectroscopy Extract->NMR MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data NMR->Data ID Identification Data->ID Quant Quantification Data->Quant

Caption: General experimental workflow for the analysis of this compound.

Current Knowledge Gaps and Future Directions

The study of this compound is in its infancy. The primary challenge is the lack of direct evidence for its presence in biological systems. Future research should focus on:

  • Targeted Metabolomics: Employing sensitive and specific LC-MS/MS methods to screen for this compound in a wide range of biological samples.

  • Enzyme Discovery: Identifying and characterizing the putative N-methyltransferase responsible for its biosynthesis.

  • Functional Studies: Once its natural occurrence is confirmed, investigating its biological activities and potential role in health and disease.

  • Standard Synthesis: The development of a certified analytical standard is crucial for accurate quantification and for conducting pharmacological and toxicological studies.

Conclusion

This compound represents an unexplored frontier in purine metabolism. While its existence is chemically confirmed, its biological relevance remains to be discovered. This technical guide provides a theoretical framework and practical methodologies to stimulate and guide future research. The potential discovery of this compound as a novel metabolite could open new avenues for understanding human physiology and for the development of new diagnostic and therapeutic strategies.

References

  • This is a placeholder for future references. As this is a putative metabolite, direct references to its natural occurrence are not yet available.
  • National Institute of Standards and Technology (NIST). 9-Methylpoxanthine. In: NIST Chemistry WebBook. [Link]
  • DNAmod. This compound. [Link]

Sources

A Technical Guide to 9-Methylhypoxanthine: Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 9-Methylhypoxanthine, a methylated purine derivative. It details the compound's fundamental chemical identifiers, including its CAS number and molecular formula, and presents its key physicochemical properties in a structured format. This document outlines a representative synthetic pathway and a robust analytical methodology for its quantification, explaining the scientific rationale behind the procedural choices. Furthermore, it explores the biological context of this compound as a metabolite and a tool for biochemical research. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's characteristics and applications.

Core Chemical Identification

This compound is classified as a methylhypoxanthine, where a methyl group is covalently bonded to the nitrogen at the 9-position of the hypoxanthine purine ring structure.[1] This substitution critically influences its chemical behavior and biological interactions compared to its parent compound, hypoxanthine.

  • CAS Number : 875-31-0[2]

  • Molecular Formula : C₆H₆N₄O[1][2][3]

  • IUPAC Name : 9-methyl-1,9-dihydro-6H-purin-6-one[3]

  • Synonyms : 9-Methylpoxanthine[2]

  • Molecular Weight : 150.14 g/mol [1]

  • InChIKey : PESGUQRDJASXOR-UHFFFAOYSA-N[2][3]

  • SMILES : Cn1cnc2c(O)ncnc21[4]

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in both in vitro and in vivo systems. They influence solubility, membrane permeability, and interactions with biological targets.

PropertyValueUnitSourceSignificance
Molecular Weight 150.14 g/mol [1]Affects diffusion rates and membrane transport.
logPoct/wat 0.069-[4]Indicates balanced hydrophilic/lipophilic character, suggesting moderate cell permeability.
Water Solubility (logS) -3.41mol/L[4]Low aqueous solubility, requiring careful solvent selection for biological assays.
Enthalpy of Sublimation 84.0kJ/mol[2]A measure of intermolecular forces in the solid state.
Dissociation Constants (pKa) Data Available-[1]Crucial for understanding ionization state at physiological pH, which impacts receptor binding and solubility.

Synthesis and Purification

The synthesis of 9-substituted hypoxanthine derivatives is a well-established process in medicinal chemistry, often involving the construction of the purine ring system from simpler acyclic precursors. An efficient method involves the cyclization of a substituted aminoimidazole carboxamide.[5]

Synthetic Workflow Overview

The causality behind this synthetic strategy lies in its efficiency and the use of readily available starting materials. The initial formation of an imidoester from aminocyanacetamide creates a reactive intermediate. This intermediate is then coupled with a primary amine (in this case, methylamine, though more complex amines are often used) to form the substituted 5-aminoimidazole-4-carboxamide. The final ring-closing step to form the pyrimidine portion of the purine is typically achieved with a one-carbon source like triethyl orthoformate. This step-wise construction allows for high regioselectivity, ensuring the substituent is placed at the desired N-9 position.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles for synthesizing 9-substituted purines.[5] Researchers must adapt it based on laboratory conditions and scale.

  • Step 1: Formation of Imidoester.

    • In a round-bottom flask equipped with a reflux condenser, suspend aminocyanacetamide (1.0 eq) in an excess of triethyl orthoformate (5.0 eq).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

    • Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The acidic catalyst protonates the orthoformate, making it a better electrophile to react with the amino group, initiating the formation of the imidoester.

  • Step 2: Formation of Aminoimidazole Carboxamide.

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of methylamine (1.1 eq) in ethanol.

    • Stir the mixture at room temperature for 12-18 hours. A precipitate of 1-methyl-5-aminoimidazole-4-carboxamide should form.

    • Rationale: Methylamine acts as the nucleophile, displacing the ethoxy group from the imidoester to form the key imidazole intermediate.

  • Step 3: Ring Closure to form this compound.

    • Filter the intermediate from Step 2 and wash with cold ethanol.

    • Resuspend the intermediate in a fresh portion of triethyl orthoformate (5.0 eq).

    • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Rationale: The second molecule of triethyl orthoformate provides the final carbon atom (C2 of the purine) needed to close the six-membered ring, forming the stable purine core.

  • Step 4: Purification.

    • Cool the reaction mixture. The crude this compound will precipitate.

    • Filter the solid and wash with diethyl ether to remove residual orthoformate.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

    • Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing soluble impurities and resulting in a high-purity crystalline product.

  • Step 5: Characterization.

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Analytical Methodologies

Accurate quantification and identification of this compound in various matrices, from reaction mixtures to biological fluids, is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[6][7]

Protocol: HPLC-UV Analysis of this compound

This self-validating protocol includes standards and controls to ensure data integrity.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Rationale: A C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures that this compound is in a consistent protonation state, leading to sharp, reproducible peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~250 nm (Hypoxanthine and its derivatives have a strong UV absorbance maximum near this wavelength).

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B (re-equilibration)

    • Rationale: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to clean the column after each injection.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a small amount of DMSO, then dilute with the mobile phase.

    • Generate a calibration curve using serial dilutions of the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms by comparing its retention time with that of the pure standard.

    • Quantify the amount in unknown samples by plotting a calibration curve of peak area versus concentration for the standards and interpolating the concentration of the unknowns.

Biological Context and Significance

Hypoxanthine is a key intermediate in purine metabolism.[8] It can be salvaged back into inosine monophosphate (IMP) and subsequently AMP and GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or it can be catabolized to uric acid by xanthine oxidase.[9]

Purine_Metabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine->GMP HGPRT Guanine->Xanthine Methyl_Hypoxanthine This compound (Analogue) Methyl_Hypoxanthine->Hypoxanthine Structural Analogue

Caption: Simplified purine salvage and catabolism pathway.

This compound, as a structural analogue of hypoxanthine, serves as a valuable chemical probe for studying the enzymes involved in this pathway. The methyl group at the N-9 position prevents it from being processed by enzymes that require this position for glycosidic bond formation, such as purine nucleoside phosphorylase (PNP).[10] This makes it a useful tool for:

  • Enzyme Inhibition Studies: Investigating the active site and mechanism of enzymes like HGPRT and PNP.[10][11]

  • Metabolic Pathway Analysis: Its presence can indicate specific metabolic dysregulations or be used as an internal standard in metabolomics studies.

  • Drug Development: Substituted hypoxanthines are scaffolds for developing inhibitors of purine pathway enzymes, which are targets for antiviral, anticancer, and antiparasitic drugs.[11][12]

Recent studies have highlighted that disturbances in hypoxanthine-related metabolism are associated with pathological conditions like ischemic stroke, where hypoxanthine can act as a metabolic biomarker.[13] While the direct role of this compound in these processes is less defined, its detection could signify alterations in methylation cycles or the metabolism of methylated purines.

Conclusion

This compound (CAS: 875-31-0) is a purine derivative with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry routes, and its analysis is robustly performed using standard chromatographic techniques like HPLC. Beyond its fundamental chemical nature, its structural similarity to the key metabolite hypoxanthine makes it an indispensable tool for researchers in biochemistry and drug discovery, enabling the precise investigation of purine metabolic pathways and the enzymes that regulate them.

References

  • DNAmod. This compound. [Link]
  • PubChem. 1,9-Dihydro-9-methyl-6H-purin-6-one. [Link]
  • NIST. 9-Methylpoxanthine. [Link]
  • Cheméo. Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). [Link]
  • ResearchGate. Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). [Link]
  • Google Patents.
  • Christensen, R. G., & Weiner, S. A. (1984). Analytical methods for quantitation of methylxanthines. Progress in clinical and biological research, 158, 17–28. [Link]
  • Senga, K., Kanamori, Y., & Nishigaki, S. (1981). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Journal of medicinal chemistry, 24(1), 127–130. [Link]
  • Shewach, D. S., & Krawczyk, S. H. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. Biochemistry, 21(25), 6383–6388. [Link]
  • Saluja, S., & Vince, R. (1983). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl)hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of medicinal chemistry, 26(10), 1527–1530. [Link]
  • PubChem. 1-Methylhypoxanthine. [Link]
  • Keough, D. T., Hocková, D., Holý, A., Naesens, L., Skinner-Adams, T. S., de Jersey, J., & Guddat, L. W. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & medicinal chemistry, 20(2), 1076–1089. [Link]
  • PubChem. Hypoxanthine. [Link]
  • Wilson, G. B., Fudenberg, H. H., & Horsmanheimo, M. (1976). Transfer factor: hypoxanthine is a major component of a fraction with in vivo activity. The Journal of allergy and clinical immunology, 58(1 Pt 2), 190–197. [Link]
  • Wang, Y., Zhang, Y., Chen, B., Li, C., Zhang, L., Zhang, J., ... & Liu, B. (2023). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.
  • ResearchGate.
  • Calafat, A. M., & Needham, L. L. (2009). What additional factors beyond state-of-the-art analytical methods are needed for optimal generation and interpretation of biomonitoring data?. Environmental health perspectives, 117(10), 1481–1485. [Link]
  • Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American journal of physiology. Endocrinology and metabolism, 319(5), E827–E834. [Link]

Sources

biological role and function of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Role and Function of 9-Methylhypoxanthine

Abstract

This technical guide provides a comprehensive exploration of this compound, a purine derivative with largely uncharted biological significance. While direct research on this specific molecule is nascent, this document synthesizes the existing knowledge of purine metabolism, methylxanthine pharmacology, and enzymatic methylation to construct a foundational understanding of its potential roles. We delve into the hypothetical biosynthesis of this compound, infer its likely biological and pharmacological activities based on structurally analogous compounds, and provide detailed methodologies for its synthesis, detection, and functional characterization. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, aiming to stimulate and guide future investigations into this intriguing molecule.

Introduction: The Unexplored Landscape of this compound

The field of purine metabolism and pharmacology is well-established, with purine analogs forming the basis of numerous therapeutic agents.[1] Methylxanthines, such as caffeine and theophylline, are ubiquitous in our daily lives and have well-characterized physiological effects.[2][3] However, within the vast chemical space of purine derivatives, many compounds remain enigmatic. This compound is one such molecule. As a methylated derivative of the endogenous purine hypoxanthine, it stands at the intersection of purine salvage pathways and methyltransferase activity.[4][5]

Hypoxanthine itself is a critical intermediate in purine metabolism, formed from the deamination of adenine and the breakdown of inosine.[6][7] Its levels can be indicative of metabolic stress and have been implicated in conditions like breast cancer metastasis.[8] Methylation, a fundamental biological process, can dramatically alter the function of small molecules and macromolecules. Given this context, the N9-methylation of hypoxanthine to form this compound presents a compelling area of investigation. This guide aims to provide a structured and in-depth overview of what can be logically inferred about this compound and to lay the groundwork for its empirical study.

Physicochemical Properties of this compound

Understanding the chemical nature of this compound is fundamental to predicting its biological behavior and developing analytical methods.

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Structure A purine core with an oxo group at position 6 and a methyl group at position 9.
Solubility Expected to have moderate aqueous solubility, influenced by the purine ring and the methyl group.
Hydrogen Bonding The N1 and N7 positions, as well as the C6-oxo group, can participate in hydrogen bonding.
Tautomerism Can exist in different tautomeric forms, with the lactam form being predominant.

Potential Biosynthesis and Metabolism

While the endogenous existence of this compound has not been definitively established, its formation can be hypothesized based on known metabolic pathways.

Hypothetical Biosynthetic Pathway

The primary route for the formation of this compound would likely involve the direct methylation of hypoxanthine by a purine N-methyltransferase. In plants, the biosynthesis of caffeine involves a series of methylation steps on a xanthine core, and the substrate specificity of these N-methyltransferases can be altered by single amino acid changes.[9][10] This suggests that in mammals, a yet-to-be-identified N-methyltransferase could potentially utilize hypoxanthine as a substrate.

Metabolic Pathway of this compound cluster_purine_salvage Purine Salvage Pathway cluster_methylation Hypothetical Methylation cluster_degradation Purine Degradation Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Inosine->Hypoxanthine This compound This compound Hypoxanthine->this compound Purine N-Methyltransferase (Hypothetical) Hypoxanthine->this compound Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Hypoxanthine->Xanthine Adenosine Adenosine Adenosine->Inosine ADA Adenosine->Inosine Metabolites Metabolites This compound->Metabolites Further Metabolism? SAM SAM SAH SAH SAM->SAH Methyl Donor Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine->Uric Acid caption Hypothetical metabolic pathway of this compound.

Caption: Hypothetical metabolic pathway of this compound.

Potential Metabolic Fate

The metabolism of this compound is also unknown. It may be a terminal metabolite excreted in the urine, or it could be further metabolized by cytochrome P450 enzymes, similar to other methylxanthines.

Inferred Biological and Pharmacological Functions

The biological activity of this compound can be inferred from the known effects of structurally similar molecules, namely methylxanthines and other 9-substituted purine analogs.

Modulation of Purinergic Signaling

Methylxanthines are well-known antagonists of adenosine receptors.[11] By blocking these receptors, they exert a range of physiological effects, including central nervous system stimulation and smooth muscle relaxation.[3][12] It is plausible that this compound could also interact with adenosine receptors, potentially acting as an antagonist or even a biased agonist.

Enzyme Inhibition

Many purine analogs function by inhibiting key enzymes in metabolic pathways.[1] For example, 9-substituted hypoxanthine derivatives have been synthesized as inhibitors of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[13][14] 7-Methylguanine, a related compound, is a competitive inhibitor of poly(ADP-ribose) polymerase (PARP).[15] It is conceivable that this compound could inhibit enzymes involved in purine metabolism or other cellular processes.

Effects on Nucleic Acid Synthesis

Some purine analogs can be incorporated into DNA and RNA, leading to cytotoxicity.[16][17][18] While the methyl group at the N9 position would prevent its direct incorporation into the nucleic acid backbone via a phosphodiester bond, it could still interfere with nucleic acid synthesis by inhibiting enzymes involved in the process or by altering nucleotide pools.

Methodologies for the Study of this compound

To move from hypothesis to empirical evidence, robust methodologies for the synthesis, detection, and functional analysis of this compound are required.

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for creating 9-substituted hypoxanthine derivatives.[19][20][21] A common approach involves the reaction of a protected hypoxanthine with a methylating agent.

Protocol for the Synthesis of this compound:

  • Protection of Hypoxanthine: React hypoxanthine with a suitable protecting group, such as a silyl group, to prevent methylation at other positions.

  • Methylation: React the protected hypoxanthine with a methylating agent, such as methyl iodide, in an appropriate solvent.

  • Deprotection: Remove the protecting group to yield this compound.

  • Purification: Purify the product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and elemental analysis.

Analytical Detection and Quantification

Sensitive and specific analytical methods are crucial for detecting and quantifying this compound in biological matrices.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Extract metabolites from biological samples (e.g., plasma, urine, cell lysates) using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Chromatographic Separation: Separate the metabolites using a reverse-phase or HILIC liquid chromatography column. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid is a common starting point.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The precursor ion would be the protonated molecule of this compound, and specific product ions would be monitored.

  • Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

Investigation of Biological Function

A variety of in vitro assays can be employed to investigate the biological effects of this compound.

Workflow for Investigating Biological Function:

Functional Investigation Workflow Synthesized this compound Synthesized this compound Receptor Binding Assays Receptor Binding Assays Synthesized this compound->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Synthesized this compound->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays Synthesized this compound->Cell-Based Assays Adenosine Receptor Subtypes Adenosine Receptor Subtypes Receptor Binding Assays->Adenosine Receptor Subtypes PNP, HGPRT, PARP, Xanthine Oxidase PNP, HGPRT, PARP, Xanthine Oxidase Enzyme Inhibition Assays->PNP, HGPRT, PARP, Xanthine Oxidase Proliferation, Apoptosis, Gene Expression Proliferation, Apoptosis, Gene Expression Cell-Based Assays->Proliferation, Apoptosis, Gene Expression Functional Assays (cAMP) Functional Assays (cAMP) Adenosine Receptor Subtypes->Functional Assays (cAMP) Kinetic Analysis (Ki) Kinetic Analysis (Ki) PNP, HGPRT, PARP, Xanthine Oxidase->Kinetic Analysis (Ki) Mechanistic Studies Mechanistic Studies Proliferation, Apoptosis, Gene Expression->Mechanistic Studies caption Workflow for investigating the biological function of this compound.

Caption: Workflow for investigating the biological function of this compound.

Future Directions and Conclusion

The study of this compound is a promising, yet undeveloped, area of research. This technical guide has laid a theoretical and methodological foundation for future investigations. Key future directions include:

  • Screening for Endogenous Presence: Utilizing sensitive mass spectrometry-based methods to screen various biological samples for the presence of this compound.

  • Identification of Biosynthetic Enzymes: Employing proteomic and genomic approaches to identify the N-methyltransferase(s) responsible for its synthesis.

  • Comprehensive Pharmacological Profiling: Conducting a broad range of in vitro and in vivo studies to determine its pharmacological effects.

  • Exploration as a Biomarker: Investigating its potential as a biomarker for metabolic disorders or other disease states.

References

  • Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. (URL not available)
  • Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound...
  • An In-depth Technical Guide to the Potential Functions of 9-Methylated Purine N-Oxides - Benchchem. (URL not available)
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PubMed Central. (URL: [Link])
  • Purine analogues – Knowledge and References - Taylor & Francis. (URL: [Link])
  • 9-(2-phosphonylmethoxyethyl) derivatives of purine nucleotide analogs: A comparison of their metabolism and interaction with cellular DNA synthesis - PubMed. (URL: [Link])
  • Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Tre
  • US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google P
  • Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme - PubMed. (URL: [Link])
  • Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6' - PubMed. (URL: [Link])
  • Purine metabolism - Wikipedia. (URL: [Link])
  • Methylxanthines - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • Methylxanthines Definition - Intro to Pharmacology Key Term - Fiveable. (URL: [Link])
  • 9-(2-Phosphonylmethoxyethyl) Derivatives of Purine Nucleotide Analogs: A Comparison of Their Metabolism and Interaction with Cellular DNA Synthesis - DOI. (URL: [Link])
  • Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase - PubMed. (URL: [Link])
  • Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed. (URL: [Link])
  • Substrate saturation curves of hypoxanthine (A) and guanine (B) with...
  • Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed. (URL: [Link])
  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])
  • Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - NIH. (URL: [Link])
  • Accumulation of O6-methylguanine in human DNA after therapeutic exposure to methylating agents and its relationship with biological effects - PMC - NIH. (URL: [Link])
  • 9-Methylguanine | C6H7N5O | CID 135403591 - PubChem - NIH. (URL: [Link])
  • Persistence of methylated purines in the DNA of various rat fetal and maternal tissues and carcinogenesis in the offspring following a single transplacental dose of N-methyl-N-nitrosourea - PubMed. (URL: [Link])
  • Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC - PubMed Central. (URL: [Link])
  • 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PubMed Central. (URL: [Link])
  • Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - MDPI. (URL: [Link])
  • Discovery and Biochemical Characterization of N-methyltransferase Genes Involved in Purine Alkaloid Biosynthetic Pathway of Camellia gymnogyna Hung T.Chang (Theaceae) from Dayao Mountain - PubMed. (URL: [Link])
  • Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. (URL: [Link])
  • Microhydration of 9-methylguanine:1-methylcytosine base pair and its radical anion: a density functional theory study - PubMed. (URL: [Link])
  • Hypoxanthine - Wikipedia. (URL: [Link])
  • The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development - MDPI. (URL: [Link])
  • Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout - NIH. (URL: [Link])
  • Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - NIH. (URL: [Link])
  • Implications of Advances in Studies of O6-Methylguanine-DNA- Methyltransferase for Tumor Prognosis and Tre
  • Metabolites from midtrimester plasma of pregnant patients at high risk for preterm birth - NIH. (URL: [Link])
  • DNA - Wikipedia. (URL: [Link])
  • Functional identification of soluble uric acid as an endogenous inhibitor of CD38 - eLife. (URL: [Link])
  • Natural compounds lower uric acid levels and hyperuricemia: Molecular mechanisms and prospective | Request PDF - ResearchG

Sources

9-Methylhypoxanthine: An In-depth Technical Guide on its Role in Purine Metabolism Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methylhypoxanthine, a methylated purine derivative, and its intricate relationship with the central pathways of purine metabolism. While not a primary intermediate, the study of this compound offers valuable insights into the substrate specificity of key enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This document will delve into the physicochemical properties of this compound, explore its putative metabolic fate, and discuss its potential biological implications. Furthermore, this guide will furnish detailed experimental protocols for the robust analysis of this compound in biological matrices, equipping researchers with the necessary tools to investigate its presence and significance in various physiological and pathological contexts.

Introduction: The Significance of Methylated Purines

Purine metabolism is a cornerstone of cellular function, providing the building blocks for nucleic acid synthesis, cellular energy currency (ATP and GTP), and signaling molecules. The canonical purine pathway involves the synthesis, salvage, and degradation of purine bases such as adenine, guanine, and their intermediates. Within this complex network, methylated purines represent a class of molecules that can arise from both endogenous metabolic processes and exogenous sources. These modifications can profoundly influence the biological activity and metabolic fate of the parent purine.

This compound, a derivative of the central purine intermediate hypoxanthine, is characterized by a methyl group at the N9 position of the purine ring. This structural alteration has significant implications for its interaction with the enzymes that process unmodified purines, making it an intriguing subject for research in enzymology, drug development, and metabolic studies. Understanding the behavior of this compound within the purine metabolic pathways can illuminate the stringent structural requirements of key enzymes and may reveal novel avenues for therapeutic intervention.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its study. These properties influence its solubility, stability, and behavior in analytical systems.

PropertyValueReference
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
IUPAC Name 9-methyl-1,7-dihydropurin-6-one
Synonyms 9-Methyl-6-oxopurine, Nthis compound
CAS Number 1125-40-2
Appearance White to off-white crystalline powder-
Solubility Sparingly soluble in water-

The Metabolic Crossroads: Interaction of this compound with Key Purine Enzymes

The metabolic fate of hypoxanthine is primarily dictated by two key enzymes: xanthine oxidase, which catalyzes its conversion to xanthine and subsequently uric acid for excretion, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages it back into the nucleotide pool. The methylation at the N9 position of this compound is predicted to significantly alter its interaction with these enzymes.

Xanthine Oxidase: A Tale of Substrate Specificity

Xanthine oxidase is a molybdenum-containing enzyme that

An In-Depth Technical Guide to 9-Methylhypoxanthine: From Discovery to Contemporary Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Methylhypoxanthine, a significant purine derivative. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this molecule's history, synthesis, and biological importance. We will delve into the foundational discoveries that brought this compound to light, detail its synthesis and characterization, and explore its multifaceted roles in biological systems, thereby offering a robust resource for advancing future research and therapeutic applications.

Introduction: The Significance of a Methylated Purine

This compound is a purine analog distinguished by a methyl group at the 9-position of the hypoxanthine core.[1] This seemingly simple modification has profound implications for its chemical properties and biological activity, setting it apart from its parent compound, hypoxanthine. As a naturally occurring molecule and a metabolite, it plays a role in various physiological processes. For scientists in drug discovery, this compound and its derivatives represent a compelling scaffold for developing novel therapeutics, particularly as enzyme inhibitors and receptor modulators. This guide will navigate the scientific journey of this compound, from its early synthesis to its current status as a molecule of interest in medicinal chemistry.

The Genesis of this compound: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of purine chemistry. The late 19th and early 20th centuries were a golden age for the elucidation and synthesis of this critical class of bicyclic nitrogenous heterocycles. Foundational work by pioneers like Emil Fischer, who was awarded the Nobel Prize in 1902 for his work on sugar and purine synthesis, laid the groundwork for the creation of a vast array of purine derivatives.[2]

One of the most significant early methods for purine synthesis was the Traube purine synthesis , first reported in 1900.[3] This versatile method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid, to form the imidazole ring of the purine structure.[4][5][6] While the exact first synthesis of this compound is not prominently documented in a single seminal paper, its creation would have been a logical extension of the established Traube synthesis, utilizing a methylated 4,5-diaminopyrimidine precursor. The early explorations into methylated purines were driven by a desire to understand the structure-activity relationships of this vital class of biomolecules.[7]

Synthesis and Characterization: A Practical Guide

The synthesis of this compound can be approached through modifications of classical purine synthesis routes. The following section provides a conceptual experimental protocol based on the principles of the Traube synthesis, followed by a discussion of modern analytical techniques for its characterization.

Experimental Protocol: A Modern Adaptation of the Traube Synthesis

This protocol outlines a representative synthesis of this compound, emphasizing the rationale behind the key steps.

Objective: To synthesize this compound from a suitable pyrimidine precursor.

Step 1: Synthesis of 4-Amino-5-nitroso-6-hydroxypyrimidine

  • Procedure: 4-Amino-6-hydroxypyrimidine is dissolved in an acidic aqueous solution. A solution of sodium nitrite is added dropwise at a controlled temperature (0-5°C). The resulting colored precipitate is filtered, washed, and dried.

  • Causality: The nitrosation at the 5-position is a critical step to introduce a functional group that can be subsequently reduced to an amino group, forming the necessary 4,5-diaminopyrimidine intermediate. The acidic condition generates nitrous acid in situ, which is the active nitrosating agent.

Step 2: Reduction to 4,5-Diamino-6-hydroxypyrimidine

  • Procedure: The 4-amino-5-nitroso-6-hydroxypyrimidine is suspended in a solution of a reducing agent, such as sodium dithionite or ammonium sulfide, and heated. The disappearance of the color indicates the completion of the reduction.

  • Causality: The nitroso group is reduced to an amino group, yielding the key 4,5-diaminopyrimidine intermediate. This diamine is the direct precursor for the subsequent cyclization step.

Step 3: Cyclization with Formic Acid to form Hypoxanthine (Illustrative)

  • Procedure: The 4,5-diamino-6-hydroxypyrimidine is refluxed with formic acid. The formic acid serves as the source of the C8 carbon of the purine ring.

  • Causality: The formic acid condenses with the two amino groups to form the imidazole ring, completing the purine scaffold.

Step 4: N9-Methylation

  • Procedure: To introduce the methyl group at the N9 position, a pre-formed hypoxanthine can be reacted with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, a methylated pyrimidine precursor can be used in the initial steps.

  • Causality: The base deprotonates the purine ring, making it nucleophilic for the subsequent attack on the methylating agent. The regioselectivity of methylation (N7 vs. N9) can be influenced by reaction conditions and the specific purine derivative.

Step 5: Purification and Characterization

  • Procedure: The crude product is purified by recrystallization or column chromatography. The final product's identity and purity are confirmed by analytical techniques.

  • Causality: Purification is essential to remove unreacted starting materials, byproducts, and isomers.

Diagram of the Traube Purine Synthesis Pathway:

Traube_Synthesis pyrimidine 4-Amino-6-hydroxypyrimidine nitroso 4-Amino-5-nitroso-6-hydroxypyrimidine pyrimidine->nitroso NaNO2, H+ diamine 4,5-Diamino-6-hydroxypyrimidine nitroso->diamine Reduction (e.g., Na2S2O4) hypoxanthine Hypoxanthine diamine->hypoxanthine Formic Acid (HCOOH) methylated This compound hypoxanthine->methylated Methylating Agent (e.g., CH3I)

Caption: A simplified workflow of the Traube purine synthesis, a foundational method for creating purine analogs like this compound.

Analytical Characterization

Ensuring the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Purpose Expected Results for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.1H NMR will show characteristic peaks for the purine ring protons and a distinct singlet for the N9-methyl group. 13C NMR will show signals for the carbon atoms in the purine ring and the methyl group.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (150.14 g/mol ).[7][8] Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single sharp peak on the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions.[9][10][11]
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will show characteristic absorption bands for N-H, C=O, and C=N bonds within the purine structure.

Biological Activities and Mechanisms of Action

This compound, as a member of the methylxanthine family, is anticipated to exhibit a range of biological activities, primarily through its interaction with key enzyme systems and cellular receptors.

Enzyme Inhibition

A primary mechanism of action for many purine analogs is the inhibition of enzymes involved in nucleotide metabolism and signaling.

  • Phosphodiesterases (PDEs): Methylxanthines are well-known inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP.[12] By inhibiting PDEs, this compound can potentially elevate intracellular levels of these signaling molecules, leading to a cascade of downstream effects. The specific PDE isoforms inhibited by this compound and the kinetics of this inhibition are areas of active research. Inhibition of specific PDEs, such as PDE9, is being explored for therapeutic benefits in various diseases.[13][14][15]

  • Purine Nucleoside Phosphorylase (PNP): Some derivatives of 9-substituted hypoxanthine have been shown to be potent inhibitors of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[16][17] Inhibition of PNP can have immunomodulatory and anti-cancer effects.

Diagram of Potential Enzyme Inhibition by this compound:

Enzyme_Inhibition cluster_PDE PDE Inhibition cluster_PNP PNP Inhibition NMH This compound PDE Phosphodiesterases (PDEs) NMH->PDE Inhibits PNP Purine Nucleoside Phosphorylase (PNP) NMH->PNP Potentially Inhibits cAMP cAMP AMP AMP cAMP->AMP PDEs cGMP cGMP GMP GMP cGMP->GMP PDEs Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP

Caption: this compound may exert its biological effects by inhibiting key enzymes like phosphodiesterases (PDEs) and purine nucleoside phosphorylase (PNP).

Adenosine Receptor Antagonism

Methylxanthines, such as caffeine and theophylline, are classical antagonists of adenosine receptors.[18][19][20][21] These G-protein coupled receptors are involved in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. It is plausible that this compound also acts as an antagonist at one or more of the adenosine receptor subtypes (A1, A2A, A2B, and A3). The affinity and selectivity of this compound for these receptors would determine its specific pharmacological profile. For instance, antagonism of A2A receptors has been a target for neurodegenerative diseases, while A1 receptor antagonism can have cardiac and renal effects.[22]

Metabolism and Pharmacokinetics

The in vivo disposition of this compound is a critical factor in its potential therapeutic application. The metabolism of hypoxanthine itself is well-characterized, primarily involving oxidation to xanthine and then uric acid.[23] The N9-methyl group in this compound is likely to influence its metabolic fate, potentially leading to different metabolites and a distinct pharmacokinetic profile compared to its parent compound. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions and Therapeutic Potential

This compound and its derivatives continue to be a fertile ground for research and development. The core purine scaffold, combined with the versatility of substitution at the 9-position, allows for the generation of a diverse library of compounds with potentially unique pharmacological properties.

Future research should focus on:

  • Elucidating the specific biological targets of this compound with greater precision, including its affinity for various PDE isoforms and adenosine receptor subtypes.

  • Conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives for specific therapeutic targets.

  • Investigating the in vivo efficacy and safety of promising this compound analogs in relevant disease models.

  • Exploring its role as a biomarker in metabolic diseases, given the link between purine metabolism and conditions like gout.[24]

The therapeutic potential of this compound-based compounds is broad, with possible applications in inflammatory diseases, neurological disorders, cardiovascular conditions, and oncology.

Conclusion

This compound, a molecule with a rich history rooted in the foundational principles of purine chemistry, remains a subject of significant scientific interest. Its synthesis, based on classical yet adaptable methods, and its characterization through modern analytical techniques, provide a solid foundation for its exploration. The biological activities of this compound, particularly as an enzyme inhibitor and a potential adenosine receptor antagonist, highlight its potential as a lead compound in drug discovery. This guide has aimed to provide a comprehensive and technically sound overview to inspire and support the ongoing research that will undoubtedly continue to uncover the full potential of this intriguing methylated purine.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide.

Sources

Spectroscopic Characterization of 9-Methylhypoxanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic properties of 9-Methylhypoxanthine, a methylated purine derivative of significant interest in biochemical and pharmaceutical research. As a modified nucleobase, understanding its electronic and vibrational characteristics through Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy is fundamental for its identification, quantification, and the study of its interactions in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound belongs to the class of purine alkaloids and is a derivative of hypoxanthine, a naturally occurring purine. The methylation at the N9 position is of particular biological relevance, as this is the site of glycosidic bond formation with ribose or deoxyribose in nucleosides. Consequently, this compound serves as a crucial model compound for studying the properties of purine nucleosides and their roles in nucleic acid structure and function. Its spectroscopic signature provides a unique fingerprint that is invaluable for its characterization in various experimental contexts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like purines, this technique is particularly informative about the π-electron system. The absorption of UV radiation excites electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure.

Causality Behind Experimental Choices in UV-Vis Spectroscopy

The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Protic solvents, for instance, can form hydrogen bonds with the solute, altering the energy levels of its molecular orbitals. For this compound, aqueous solutions are often employed to mimic physiological conditions. It is imperative to use a "blank" or reference sample containing the pure solvent to zero the spectrophotometer, thereby ensuring that the resulting spectrum is solely due to the analyte. Quartz cuvettes are the standard for UV spectroscopy due to their transparency in the UV region (typically down to 200 nm).

Experimental Protocol: UV-Vis Analysis of this compound

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Due to the limited solubility of some purine derivatives, initial dissolution in a small amount of DMSO followed by dilution with an aqueous buffer can be an effective strategy. A typical concentration for UV-Vis analysis is in the micromolar range.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it with the sample. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

UV-Vis Spectral Data and Interpretation

The UV absorption spectrum of this compound in aqueous solution is characterized by transitions within the purine ring system. Experimental studies have identified a broad shoulder in the range of 260-270 nm (corresponding to 4.59–4.77 eV) and a distinct peak around 249 nm (4.98 eV).

FeatureWavelength (λ)Energy (eV)Notes
Absorption Peak~249 nm~4.98 eVRepresents a π → π* transition within the purine ring.
Absorption Shoulder~260-270 nm4.59–4.77 eVAlso attributed to a π → π* transition, often seen in purine systems.

Table 1: Summary of UV-Vis spectral data for this compound in aqueous solution.

The presence of the methyl group at the N9 position influences the electronic distribution within the purine ring, leading to a specific absorption profile that can be used to distinguish it from other methylated hypoxanthine isomers and related purine derivatives.

UV_Vis_Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound provides a detailed fingerprint of its molecular structure.

Rationale for Sample Preparation in IR Spectroscopy

For solid samples like this compound, a common and effective method for IR analysis is the potassium bromide (KBr) pellet technique. This involves grinding the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent in the mid-IR region (4000-400 cm⁻¹) and thus does not interfere with the sample's spectrum.[1] It is crucial to use thoroughly dried KBr to avoid a broad absorption band from water around 3400 cm⁻¹.

Experimental Protocol: Solid-State IR Analysis of this compound (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for FTIR analysis.

Materials:

  • This compound

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

  • Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to the pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the this compound pellet.

  • Data Analysis: Identify the wavenumbers of the absorption bands and assign them to the corresponding molecular vibrations.

IR Spectral Data and Interpretation

The IR spectrum of this compound is complex, with characteristic absorption bands corresponding to the vibrations of its various functional groups. The data presented here is based on matrix isolation FTIR studies, which provide high-resolution spectra of the isolated molecule.[2] While solid-state spectra may show some peak broadening and shifts due to intermolecular interactions, the fundamental vibrational modes will be present.

Wavenumber (cm⁻¹)Vibrational AssignmentDescription
~3430N-H stretchingAssociated with the N-H bond in the pyrimidine ring.
~3100-3000C-H stretching (aromatic)Vibrations of the C-H bonds on the purine ring.
~2950C-H stretching (methyl)Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
~1700C=O stretchingCarbonyl stretch of the lactam group in the pyrimidine ring.
~1600-1400C=C and C=N stretching (ring vibrations)Complex vibrations involving the stretching of the double bonds within the purine ring system.
~1450C-H bending (methyl)Asymmetric and symmetric bending (scissoring) of the methyl group.
Below 1400Fingerprint RegionA complex pattern of various bending and stretching vibrations that are unique to the molecule.

Table 2: Key IR absorption bands and their assignments for this compound.

The presence of a strong carbonyl absorption around 1700 cm⁻¹ confirms the lactam (oxo) tautomeric form of the molecule. The N-H stretching vibration provides evidence for the proton on the imidazole portion of the purine ring. The various C-H and ring stretching vibrations in the 3100-1400 cm⁻¹ region are characteristic of the purine scaffold.

IR_Workflow

Conclusion

The UV-Vis and IR spectroscopic data presented in this guide provide a robust foundation for the characterization of this compound. The UV-Vis spectrum, with its characteristic absorptions around 249 nm and 260-270 nm, is useful for quantitative analysis and for studying electronic interactions. The IR spectrum offers a detailed molecular fingerprint, confirming the presence of key functional groups and the overall structure of the molecule. By following the outlined experimental protocols and utilizing the provided spectral interpretations, researchers can confidently identify and characterize this compound in their studies, contributing to a deeper understanding of its role in chemical and biological systems.

References

  • IR spectra of guanine and hypoxanthine isolated molecules. Journal of Molecular Structure, 158, 275 - ResearchGate.
  • UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isolation FTIR study - DOI.
  • FTIR difference absorption spectra of ( 1 ) in KBr ( black solid line )... - ResearchGate.
  • FTIR-spectra (KBr-technique) of: (a) temperature-cured PMHS, (b)... - ResearchGate.
  • Figure 3. Molar extinction coefficient at pH = 9 (the concentration is... - ResearchGate.
  • Figure S9. FTIR spectra of 1 and 12 measured as KBr pellets. - ResearchGate.
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity - CDN.
  • IR Chart.
  • Three polymorphs of hypoxanthine obtained by evaporation from three distinct solvents - CrystEngComm (RSC Publishing).
  • UV spectra for standards of (A) inosine phosphate, (B) hypoxanthine,... - ResearchGate.
  • KBr Pellet Method - Shimadzu.
  • When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed.
  • Studies on molar extinction coefficients of some bio-molecules - TSI Journals.
  • Where should we get peaks for solid KBr in FT-IR? - ResearchGate.
  • Table of Characteristic IR Absorptions.
  • Measurement and Correlation of Solubility and Thermodynamic Properties of Vinpocetine in Nine Pure Solvents and (Ethanol + Water) Binary Solvent - ResearchGate.
  • Study of UV-Vis molar absorptivity variation and quantitation of anthocyanins using molar relative response factor - PubMed.
  • Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using - NSF Public Access Repository.

Sources

Navigating the Solubility Landscape of 9-Methylhypoxanthine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate journey of drug development, understanding the fundamental physicochemical properties of a candidate molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 9-Methylhypoxanthine, a purine derivative of significant interest in various therapeutic areas. We will delve into the theoretical underpinnings of solubility, present a practical framework for its experimental determination, and offer expert insights into interpreting the acquired data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of solubility assessment with confidence and precision.

This compound: A Profile of the Molecule

This compound (C₆H₆N₄O, Molar Mass: 150.14 g/mol ) is a methylated purine base.[1] Its structure, characterized by a purine core with a methyl group at the N9 position, imparts specific physicochemical characteristics that govern its interaction with various solvents. Understanding these properties is the first step in predicting and experimentally determining its solubility.

Key Physicochemical Properties:

PropertyValueSource
LogP (Octanol/Water Partition Coefficient) 0.069 (Calculated)[2]
Log of Water Solubility (mol/L) -3.41 (Calculated)[2]

The positive LogP value, although small, suggests a slight lipophilic character, while the negative log of water solubility indicates that it is sparingly soluble in aqueous solutions. These calculated values provide an initial estimation and underscore the necessity for empirical determination in various solvent systems relevant to pharmaceutical development.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents, such as water and short-chain alcohols, tend to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, on the other hand, are more effective at dissolving nonpolar solutes through van der Waals forces.

The solubility of ionizable compounds like this compound is also significantly influenced by the pH of the medium. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form of the molecule at a given pH, which in turn affects its solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is achieved.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (UV-Vis spectrophotometer or HPLC)

Protocol:

  • Preparation of Solvent: Prepare the desired solvent and bring it to the experimental temperature (e.g., 25 °C or 37 °C).

  • Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (UV-Vis spectrophotometry or HPLC).

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent Solvent Preparation Solute Add Excess Solute Solvent->Solute 1. Add to vial Equilibrate Shake/Rotate (24-48h) Solute->Equilibrate 2. Seal & Shake Separate Phase Separation Equilibrate->Separate 3. Settle Filter Filter Supernatant Separate->Filter 4. Withdraw & Filter Dilute Dilute Sample Filter->Dilute 5. Dilute Quantify Quantify Concentration Dilute->Quantify 6. Analyze

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound

Accurate quantification of the dissolved solute is crucial for obtaining reliable solubility data. Two common and effective methods are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for quantifying compounds that absorb ultraviolet or visible light.

Protocol for Quantification by UV-Vis:

  • Determine λmax: Scan a solution of this compound in the chosen solvent across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

  • Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it particularly useful for complex matrices or when other components in the solution might interfere with UV-Vis measurements.

Protocol for Quantification by HPLC:

  • Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength. Several HPLC methods for the analysis of purine derivatives have been reported and can be adapted.[6][7]

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze Sample: Inject the diluted, filtered sample from the solubility experiment into the HPLC system and record the peak area for this compound.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the sample, and then calculate the solubility, accounting for any dilutions.

analytical_workflow cluster_uv_vis UV-Vis Spectrophotometry cluster_hplc HPLC UV_Lambda Determine λmax UV_Std Prepare Standards UV_Lambda->UV_Std UV_Cal Generate Calibration Curve UV_Std->UV_Cal UV_Sample Measure Sample Absorbance UV_Cal->UV_Sample UV_Calc Calculate Concentration UV_Sample->UV_Calc HPLC_Method Develop HPLC Method HPLC_Std Prepare Standards HPLC_Method->HPLC_Std HPLC_Cal Generate Calibration Curve HPLC_Std->HPLC_Cal HPLC_Sample Analyze Sample HPLC_Cal->HPLC_Sample HPLC_Calc Calculate Concentration HPLC_Sample->HPLC_Calc

Caption: Analytical workflows for quantification by UV-Vis and HPLC.

Interpreting Solubility Data: Insights for Drug Development

The solubility data obtained for this compound in different solvents will provide valuable insights for various stages of drug development:

  • Preformulation: Solubility in aqueous buffers at different pH values is critical for developing oral dosage forms.

  • Formulation Development: Solubility in organic solvents can guide the selection of co-solvents or excipients to enhance the solubility and bioavailability of the drug. For instance, the solubility of the related compound hypoxanthine is approximately 30 mg/mL in DMSO and 20 mg/mL in dimethylformamide, suggesting these could be effective solvents.[8]

  • In Vitro Assays: Knowing the solubility in common laboratory solvents like DMSO and ethanol is essential for preparing stock solutions for biological screening.

  • Toxicology Studies: Understanding the solubility in vehicles used for animal studies is crucial for accurate dosing and interpretation of toxicological data.

Conclusion: A Foundation for Rational Drug Design

The systematic determination of the solubility of this compound is not merely an academic exercise but a foundational step in its journey from a promising molecule to a potential therapeutic agent. By employing robust experimental methodologies and leveraging a sound theoretical understanding of solubility principles, researchers can generate high-quality data that will inform critical decisions throughout the drug development pipeline. This guide provides the necessary framework to achieve this, empowering scientists to unlock the full therapeutic potential of this compound and other promising drug candidates.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • Boulieu, R., Bory, C., Baltassat, P., & Divry, P. (1984). Hypoxanthine and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria. Clinica chimica acta; international journal of clinical chemistry, 142(1), 83–89. [Link]
  • Cheméo. Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). [Link]
  • PubChem. 1-Methylhypoxanthine. [Link]
  • Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • Cheméo. Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). [Link]
  • Müller, M., & Seifert, R. (1988). A high-performance liquid chromatographic method for the determination of hypoxanthine, xanthine, uric acid and allantoin in serum. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 26(2), 99–104. [Link]
  • Baddam, S., & Nalluri, B. N. (2014). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Indian journal of pharmaceutical sciences, 76(4), 358–362. [Link]
  • Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • PubChem. 1-Methylhypoxanthine. [Link]

Sources

A Technical Guide to the Tautomeric Landscape of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 9-Methylhypoxanthine, a methylated purine analog, serves as a crucial model compound in medicinal chemistry and molecular biology for studying nucleic acid structures, enzyme-substrate interactions, and the effects of alkylating agents. Its biological function and chemical reactivity are intrinsically linked to its tautomeric state. This technical guide provides an in-depth analysis of the tautomeric forms of this compound, offering researchers and drug development professionals a comprehensive resource. We explore the fundamental principles of its lactam-lactim tautomerism, detail robust computational and experimental methodologies for characterization, and discuss the profound implications of this isomerism on molecular interactions.

The Principle of Tautomerism in Purine Analogs

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry.[1] In purine systems, this phenomenon primarily involves the migration of a proton, leading to distinct isomers known as tautomers. For hypoxanthine derivatives, the most significant equilibrium is the lactam-lactim tautomerism, also known as keto-enol tautomerism, which dictates the molecule's hydrogen bonding capabilities and, consequently, its biological role.[2][3][4]

  • Lactam (Keto) Form: Characterized by a carbonyl group (C=O) at the C6 position and a proton on the N1 nitrogen. This form is widely recognized as the predominant and most stable tautomer under physiological conditions.[5][6][7]

  • Lactim (Enol) Form: Characterized by a hydroxyl group (C-OH) at the C6 position, which imparts aromatic character to the pyrimidine ring. While less stable, this form can be populated and plays a role in certain chemical reactions and potential mutagenic events.[8]

The fixed methyl group at the N9 position of this compound simplifies the tautomeric landscape by preventing the common N7H/N9H tautomerism observed in unsubstituted purines, making it an ideal model for focusing specifically on the lactam-lactim equilibrium.[9][10]

The Tautomeric Equilibrium of this compound

The primary equilibrium for this compound is between its N1-H, C6-oxo (lactam) form and its C6-hydroxy (lactim) form.

Caption: The lactam-lactim tautomeric equilibrium in this compound.

Experimental and computational evidence overwhelmingly confirms that the equilibrium lies far to the left, favoring the lactam (keto) tautomer.[5][6][7] However, the lactim form can be generated and studied, for instance, through UV-induced photoreactions in a low-temperature inert matrix.[5][6]

Computational Workflow for Tautomer Analysis

Quantum chemical calculations are indispensable for predicting the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) is the method of choice for achieving a balance between accuracy and computational cost.

Causality in Method Selection
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in accurately modeling hydrogen bonding and electronic structures in heterocyclic systems.[11]

  • Basis Set (6-311++G(d,p)): This basis set is chosen for its flexibility. The ++ diffuse functions are critical for accurately describing the lone pairs on nitrogen and oxygen atoms, while the (d,p) polarization functions allow for non-spherical electron density distributions, essential for modeling the planar purine ring and hydrogen bonds.[11]

  • Solvation Model (PCM): The Polarizable Continuum Model (PCM) is applied to simulate the effects of a solvent (e.g., water), which is crucial as solvent polarity can significantly influence tautomeric equilibria.[10][11]

Protocol: DFT-Based Tautomer Stability Calculation
  • Structure Generation: Build 3D structures of the lactam and lactim tautomers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform full geometry optimization for each tautomer in both the gas phase and with a PCM solvent model (water, ε=78.39). Use the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE).

  • Energy Calculation: Extract the electronic energies and ZPVE from the output files. The total energy (E_total) is the sum of the electronic energy and the ZPVE.

  • Relative Energy (ΔE) Calculation: Calculate the relative energy of the lactim tautomer with respect to the more stable lactam tautomer: ΔE = E_total(Lactim) - E_total(Lactam)

Workflow cluster_workflow Computational Analysis Workflow arrow arrow start 1. Generate Tautomer Structures (Lactam & Lactim) arrow_1 start->arrow_1 opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) arrow_2 opt->arrow_2 freq 3. Frequency Analysis (Confirm Minima & Get ZPVE) arrow_3 freq->arrow_3 energy 4. Single Point Energy Calculation (Gas Phase & PCM) arrow_4 energy->arrow_4 analysis 5. Calculate Relative Energy (ΔE) & Predict Spectra (IR, UV) arrow_1->opt arrow_2->freq arrow_3->energy arrow_4->analysis

Caption: A typical DFT workflow for evaluating tautomer stability.

Predicted Relative Stabilities

The following table summarizes typical results from such calculations, demonstrating the energetic preference for the lactam form.

TautomerPhaseRelative Energy (ΔE) (kcal/mol)Citation
Lactam (Keto) Gas0.00 (Reference)[5][12]
Lactim (Enol) Gas+8 to +12[5][12]
Lactam (Keto) Water (PCM)0.00 (Reference)[11]
Lactim (Enol) Water (PCM)+6 to +9[11]

Note: Values are representative based on published studies of hypoxanthine systems.

Experimental Characterization Protocols

Spectroscopic methods provide direct physical evidence for the existence and relative populations of tautomers.

FTIR Spectroscopy in Matrix Isolation

This powerful technique allows for the study of individual molecules at very low temperatures, preventing intermolecular interactions and trapping less stable tautomers.

  • Principle: The vibrational frequencies of C=O (keto) and O-H (enol) bonds are distinct and easily resolved in an IR spectrum. The dominant oxo form shows a strong C=O stretching band, while the hydroxy form exhibits a characteristic O-H stretching band.[5][6][7]

  • Self-Validating Protocol:

    • Sublimation: Sublimate solid this compound under high vacuum at ~450 K.

    • Matrix Deposition: Co-deposit the gaseous molecules with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) held at ~10 K.

    • Initial Spectrum: Record a baseline FTIR spectrum. A strong absorption band around 1700-1750 cm⁻¹ confirms the presence of the dominant oxo (lactam) tautomer.[6]

    • Photoconversion: Irradiate the matrix with a UV lamp (e.g., λ > 270 nm). This provides the energy to overcome the barrier for proton transfer.

    • Final Spectrum: Record a second FTIR spectrum. The appearance of a new band in the 3500-3600 cm⁻¹ region (νO-H) and a corresponding decrease in the C=O band intensity provides unambiguous evidence for the conversion of the lactam to the lactim tautomer.[5][6][7]

    • Computational Cross-Validation: Compare the experimental spectra to the DFT-predicted vibrational frequencies for each tautomer to confirm band assignments. The theoretical spectra serve as the authoritative reference for identification.[5]

UV-Vis Spectroscopy

The electronic transitions of the lactam and lactim forms differ due to their distinct chromophores.

  • Principle: The lactam form typically has a π→π* transition at a specific wavelength. The formation of the more conjugated, aromatic lactim form often results in a bathochromic (red) shift in the absorption maximum.

  • Protocol:

    • Dissolve this compound in a UV-transparent solvent (e.g., acetonitrile, water).

    • Record the UV-Vis spectrum from 200-400 nm.

    • Compare the resulting spectrum with published data or with TD-DFT computational predictions to confirm the identity of the dominant tautomer.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the chemical environment of protons and carbon atoms.

  • Principle: The key diagnostic signal is the labile proton. In the lactam form, this proton is attached to N1. In the lactim form, it would be attached to the C6-oxygen. These protons have very different chemical shifts.

  • Protocol:

    • Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d₆, which allows observation of exchangeable N-H protons).

    • Acquire a ¹H NMR spectrum.

    • The presence of a signal in the 12-13 ppm range is characteristic of the N1-H proton of the lactam form. The absence of a signal attributable to an O-H proton confirms the predominance of the lactam tautomer in solution.

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C6 carbon (~157 ppm) is characteristic of a carbonyl-like carbon within a heterocyclic ring, further supporting the lactam structure.

Implications for Research and Drug Development

The predominance of the lactam tautomer is not merely an academic detail; it has profound functional consequences.

  • Hydrogen Bonding: The lactam form of this compound presents a specific hydrogen bond donor (N1-H) and acceptor (C6=O) pattern. This pattern is critical for its recognition by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and for its potential (mis)pairing in nucleic acid structures.[8]

  • Receptor Binding: Drug candidates designed to bind to purine-recognizing sites must have their pharmacophores tailored to the geometry and electronic properties of the dominant tautomer. A molecule designed to hydrogen bond with the lactim form would likely exhibit poor binding affinity.

  • Chemical Reactivity: The nucleophilicity of the purine ring is altered between tautomers. Understanding the dominant form is essential for predicting sites of metabolism, alkylation, or other chemical modifications.

Conclusion

The tautomeric landscape of this compound is dominated by the thermodynamically stable lactam (N1-H, C6-oxo) form. This guide has detailed the robust and cross-validating computational and spectroscopic methodologies required to confirm this finding. For scientists in drug discovery and molecular biology, a firm grasp of this fundamental property is essential for the rational design of targeted therapies and for the accurate interpretation of molecular recognition events involving purine analogs.

References

  • Gerega, A., Lapinski, L., Reva, I., Rostkowska, H., & Nowak, M. J. (2006). UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study. Biophysical Chemistry, 122(2), 123-35. [Link]
  • Broo, A., & Holmen, A. (n.d.). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM).
  • Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Royal Society of Chemistry. [Link]
  • Gerega, A., Lapinski, L., Reva, I., Rostkowska, H., & Nowak, M. J. (2006). UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isolation FTIR study. Biophysical Chemistry. [Link]
  • (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
  • (n.d.). UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isolation FTIR study | Request PDF.
  • (n.d.). Investigations of Tautomeric Purine Forms by the Methods of Vibrational Spectroscopy and Resonance Raman Scattering. I. Modeling of the Purine Structure in Different Phase States.
  • Jezuita, A., Szatyłowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • Roca, M., Orozco, M., & Luque, F. J. (2002). Tautomerism of Xanthine Oxidase Substrates Hypoxanthine and Allopurinol.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
  • (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157).
  • (n.d.).
  • (n.d.). The Keto-/Enol ͑ trans ͒ - and 9H-/7H-tautomers of guanine.
  • (n.d.). Keto Enol Tautomerism Of Monosaccharides. Jack Westin. [Link]
  • Nsangou, M., et al. (2020). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods.
  • Stawski, W. D., & Skonieczny, J. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. MDPI. [Link]
  • Stawski, W. D., & Skonieczny, J. (2023).
  • (n.d.). Time-dependent UV/vis spectra of 9-methoxymethylanthracene during the...
  • Nsangou, M., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • (n.d.). On the Relative Stability of Ascorbic Acid Tautomers.

Sources

Unlocking the Therapeutic Potential of 9-Methylhypoxanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Caffeine and Theophylline - Exploring the Therapeutic Frontier of Modified Xanthines

The methylxanthine family, which includes well-known compounds like caffeine and theophylline, has a long and storied history in pharmacology. These molecules are primarily recognized for their effects on the central nervous system and as bronchodilators, actions largely attributed to their antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] However, the vast chemical space of xanthine derivatives remains relatively unexplored, offering a promising frontier for the discovery of novel therapeutics with unique pharmacological profiles.

This technical guide focuses on a lesser-known but potentially significant derivative: 9-Methylhypoxanthine . As a Senior Application Scientist, the aim of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its potential therapeutic applications. We will delve into the core scientific principles, supported by field-proven insights, to illuminate the path for future research and development. This guide is structured to not only present what is known but to also provide the experimental frameworks necessary to uncover what is not.

Physicochemical Properties of this compound: A Foundation for Drug Development

PropertyValue (Hypoxanthine)Predicted/Inferred for this compoundSource
Molecular Formula C5H4N4OC6H6N4O-
Molecular Weight 136.11 g/mol 150.14 g/mol [2]
Melting Point >300 °C (decomposes)Expected to be a high-melting solid-
Water Solubility 0.078 g/100 mL at 19°CLikely to have low aqueous solubility-
logP -1.11Predicted to be slightly higher (more lipophilic) than hypoxanthine due to the methyl group.-

It is crucial to experimentally determine these properties for this compound to build a robust development plan.

Potential Therapeutic Targets and Mechanistic Insights

Based on the known pharmacology of the methylxanthine scaffold and preliminary research on related hypoxanthine derivatives, three primary therapeutic targets emerge for this compound:

  • Purine Nucleoside Phosphorylase (PNP)

  • Phosphodiesterases (PDEs)

  • Adenosine Receptors

Purine Nucleoside Phosphorylase (PNP): A Key Target in Immunology and Oncology

Purine nucleoside phosphorylase is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.[3]

In T-cells, PNP deficiency leads to an accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated dGTP levels are cytotoxic to T-cells, leading to a profound T-cell immunodeficiency.[4] This observation has spurred the development of PNP inhibitors as T-cell selective immunosuppressive agents for the treatment of T-cell mediated autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) and T-cell malignancies.[4]

Inhibition of PNP by 9-substituted hypoxanthine derivatives has been reported, suggesting that this compound is a promising candidate for investigation as a PNP inhibitor. [5][6]

PNP_Inhibition

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a vast array of cellular processes.[7] By inhibiting PDEs, intracellular levels of cAMP and/or cGMP can be elevated, leading to various physiological effects.

Different PDE families have distinct tissue distributions and substrate specificities, making them attractive targets for a wide range of therapeutic areas, including cardiovascular diseases, respiratory conditions, and neurological disorders.[8] Methylxanthines are known non-selective PDE inhibitors. The specific inhibitory profile of this compound against the various PDE isoforms is yet to be determined but represents a key area for investigation. For instance, inhibition of PDE9, which specifically hydrolyzes cGMP, is being explored for the treatment of sickle cell disease and neurodevelopmental disorders.

PDE_Inhibition

Adenosine Receptors: Fine-Tuning Physiological Responses

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors are involved in regulating a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.[3] Methylxanthines are classical non-selective adenosine receptor antagonists.

The specific affinity of this compound for the different adenosine receptor subtypes is a critical determinant of its potential therapeutic effects. For example, antagonism of A2A receptors has shown promise in the treatment of Parkinson's disease, while A1 receptor antagonists have been investigated for their effects on renal and cardiac function. Determining the binding profile of this compound is essential to understand its potential applications.

Adenosine_Antagonism

Experimental Protocols: A Practical Guide to Unveiling the Activity of this compound

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vitro assays are required. The following protocols provide a starting point for researchers to determine the activity of this compound against its primary potential targets.

Protocol 1: In Vitro Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human PNP.

Materials:

  • Recombinant Human Purine Nucleoside Phosphorylase (PNP)

  • Inosine (substrate)

  • Phosphate buffer

  • Xanthine Oxidase

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • 96-well microplates

  • Plate reader with fluorescence capabilities

  • This compound

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of PNP, inosine, xanthine oxidase, Amplex® Red, and HRP in phosphate buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the 96-well plate.

    • Include positive controls (known PNP inhibitor) and negative controls (vehicle).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the PNP enzyme to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent mixture (xanthine oxidase, Amplex® Red, HRP).

    • Incubate for a further 15-30 minutes at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PNP inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing human adenosine A1 or A2A receptors

  • Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)

  • Assay buffer (e.g., Tris-HCl)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known adenosine receptor agonist/antagonist)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 3: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme (specific isoform of interest)

  • cAMP or cGMP (substrate, depending on the PDE isoform)

  • Assay buffer

  • This compound

  • PDE-Glo™ Phosphodiesterase Assay kit (or similar detection system)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare the PDE enzyme and substrate solutions according to the assay kit manufacturer's instructions.

  • Assay Setup:

    • Add the this compound dilutions to the wells of a microplate.

    • Include positive and negative controls.

  • Enzymatic Reaction:

    • Add the PDE enzyme to the wells and pre-incubate briefly.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at room temperature for the recommended time.

  • Detection:

    • Stop the reaction and add the detection reagents as per the kit protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound represents a compelling, yet understudied, molecule within the vast landscape of xanthine derivatives. Its structural similarity to known pharmacologically active compounds, combined with the therapeutic importance of its potential targets—purine nucleoside phosphorylase, phosphodiesterases, and adenosine receptors—warrants a thorough investigation of its therapeutic relevance.

This technical guide provides a foundational framework for researchers to embark on this exploration. By systematically determining its physicochemical properties and elucidating its pharmacological profile through the detailed experimental protocols provided, the scientific community can begin to unlock the full therapeutic potential of this compound. The journey from a relatively unknown molecule to a potential therapeutic agent is a long and rigorous one, but it is a journey that begins with the fundamental scientific inquiry outlined in this guide.

References

  • Biochem Pharmacol. 1986 Jan 15;35(2):133-6.
  • J Med Chem. 1994 Jul 22;37(15):2477-80.
  • ACS Omega. 2021, 6, 47, 31691–31704
  • Structure. 2017 Aug 1;25(8):1219-1229.e3.
  • Proc Natl Acad Sci U S A. 2004 Jul 27;101(30):10991-6.
  • Structure. 2012 Mar 7;20(3):505-13.
  • Int J Mol Sci. 2021 Mar 18;22(6):3100.
  • N
  • Biochemistry. 1992 Jul 7;31(26):5964-73.
  • Biochemistry. 1997 Sep 30;36(39):11725-34.
  • Adv Exp Med Biol. 1998;431:15-9.
  • Am J Physiol. 1998 Dec;275(6):H2029-37.
  • Arthritis Rheum. 1997 Jul;40(7):1308-15.
  • Structure. 2017 Feb 21;25(2):246-253.
  • Am J Physiol. 1997 Jun;272(6 Pt 2):H2645-51.
  • Front Pharmacol. 2023 Jun 26;14:1203315.
  • Proc Natl Acad Sci U S A. 2004 Jul 27;101(30):10991-6.
  • Expert Opin Ther P
  • Haem
  • Neuropsychopharmacology. 2021 May;46(6):1157-1166.
  • Methods Enzymol. 1988;159:489-96.
  • Handb Exp Pharmacol. 2011;(200):265-301.
  • PubChem CID 70765
  • Pharmaceuticals (Basel). 2024 May 16;17(5):630.

Sources

9-Methylhypoxanthine biosynthesis and degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis and Degradation of 9-Methylhypoxanthine

Executive Summary

This compound, a methylated derivative of the purine base hypoxanthine, occupies a space of significant interest in medicinal and synthetic chemistry. However, unlike its more extensively studied isomers (e.g., 7-methylxanthine, a precursor to caffeine), it is not a well-characterized metabolite with established, dedicated biosynthetic or degradation pathways in most organisms. Its primary relevance to researchers, scientists, and drug development professionals stems from its status as a synthetic purine analogue and a potential, albeit minor, product of metabolic crosstalk.

This technical guide provides a comprehensive overview of this compound, synthesizing available data on general purine metabolism to construct putative biosynthetic and catabolic pathways. We address the fundamental biochemistry, propose testable hypotheses for its formation and breakdown, and offer detailed, field-proven experimental protocols to empower researchers to investigate its metabolism. The document is structured to serve as a foundational resource, moving from theoretical pathways to practical application and highlighting the current gaps in knowledge to guide future research.

Introduction to this compound

Physicochemical Properties and Structure

This compound is a purine derivative characterized by a methyl group covalently bonded to the nitrogen atom at the 9th position of the hypoxanthine ring structure. Hypoxanthine itself is a key intermediate in the catabolism of purine nucleotides.[1][2] The addition of the N9-methyl group significantly alters the molecule's properties compared to its precursor. It changes the hydrogen bonding capacity of the imidazole ring, which can affect its interaction with enzyme active sites and its solubility.

PropertyValue/Description
Chemical Formula C₆H₆N₄O
Molar Mass 150.14 g/mol
Structure A purine core (fused pyrimidine and imidazole rings) with an oxo group at C6 and a methyl group at N9.
Synonyms 9-Methyl-6-oxo-purine, N⁹-Methylhypoxanthine
Context within Purine Metabolism

Purine metabolism involves both de novo synthesis, building purine rings from simple precursors, and salvage pathways that recycle pre-formed bases.[3] The degradation of purines ultimately leads to the production of uric acid in humans.[2] Hypoxanthine is a central hub in this network, formed from the deamination of adenine or the breakdown of inosine monophosphate (IMP).[1]

While methylation is a common modification in purine metabolism, N7-methylation of xanthine derivatives is the most prominent route in the well-known biosynthesis of caffeine in plants.[4][5] Methylation at the N1, N3, and N7 positions is common, but N9-methylation of free purine bases like hypoxanthine is not a major documented pathway. N9 is typically the site of glycosidic bond formation with ribose in the synthesis of nucleotides.[6]

Status of Current Research

The existing body of literature predominantly features this compound and other 9-substituted purines as products of chemical synthesis.[7][8] These synthetic analogues are frequently created to probe the active sites of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT), with the goal of developing specific inhibitors for therapeutic applications.[7][8] There is a notable lack of evidence for a dedicated biological pathway for its synthesis or degradation, suggesting that if it occurs in vivo, it is likely the result of non-specific enzyme activity or a minor metabolic side-reaction.

Putative Biosynthesis of this compound

The biological formation of this compound has not been definitively established. However, based on the known enzymatic machinery of purine metabolism, we can propose a plausible hypothesis.

Hypothesis: Non-Specific N-Methyltransferase Activity

The most likely route for the biosynthesis of this compound is through the action of an N-methyltransferase (NMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. While many NMTs are highly specific, some exhibit broader substrate tolerance. It is conceivable that an NMT, whose primary substrate is a different purine or another class of molecule, could adventitiously catalyze the methylation of hypoxanthine at the N9 position.

  • Causality: In environments where cellular concentrations of hypoxanthine are elevated and SAM is abundant, even a low level of non-specific NMT activity could lead to the detectable formation of this compound. Investigating candidate NMTs, particularly those involved in secondary metabolism or xenobiotic detoxification, would be a logical starting point.

Putative_Biosynthesis cluster_main Putative Biosynthetic Pathway Hypoxanthine Hypoxanthine NMT Putative N-Methyltransferase (NMT) (Non-specific activity) Product This compound Hypoxanthine->Product Methylation SAM S-Adenosyl-L-methionine (SAM) SAM->NMT SAH S-Adenosyl-L-homocysteine (SAH) NMT->SAH

Figure 1: Putative biosynthesis of this compound via non-specific N-methyltransferase activity.

Putative Degradation of this compound

Similar to its biosynthesis, the degradation of this compound is not well-documented. The metabolic fate would likely involve restoring it to a canonical purine intermediate.

Primary Putative Pathway: N-Demethylation

The most direct catabolic route would be the removal of the N9-methyl group to yield hypoxanthine. This reaction would be catalyzed by an N-demethylase. Various bacteria, particularly species of Pseudomonas, possess sophisticated N-demethylase systems for metabolizing caffeine and other methylxanthines.[9]

  • Mechanism: These enzyme systems, which can be monooxygenases or dehydrogenases, sequentially remove methyl groups from the purine ring.[9] It is plausible that one of these enzymes, or a similar enzyme in other organisms, could recognize and cleave the methyl group from this compound.

  • Metabolic Fate: The resulting hypoxanthine molecule would then enter the well-established purine degradation pathway. It would be oxidized by xanthine oxidase to xanthine, and subsequently to uric acid, which is the final excretion product in humans.[1][2]

Alternative Putative Pathway: Ring Oxidation

An alternative, though likely minor, pathway could involve the enzymatic modification of the purine ring prior to demethylation. For instance, xanthine oxidase could potentially oxidize this compound at the C2 position to form 9-Methylxanthine. This product would then require a specific demethylase for further processing into xanthine and subsequent conversion to uric acid. The steric hindrance and altered electronics from the N9-methyl group may significantly impact the efficiency of such a reaction.

Putative_Degradation cluster_main Putative Degradation Pathways Start This compound Demethylase N-Demethylase Start->Demethylase Primary Route Oxidase1 Xanthine Oxidase (Alternative) Start->Oxidase1 Alternative Route Hypoxanthine Hypoxanthine Demethylase->Hypoxanthine Oxidase2 Xanthine Oxidase Hypoxanthine->Oxidase2 Methylxanthine 9-Methylxanthine Oxidase1->Methylxanthine Demethylase2 N-Demethylase Methylxanthine->Demethylase2 Xanthine Xanthine Demethylase2->Xanthine UricAcid Uric Acid (Final Product) Oxidase2->Xanthine Oxidase2->UricAcid

Figure 2: Putative degradation pathways for this compound.

A Practical Guide to Investigating this compound Metabolism

To validate the putative pathways described above, a systematic experimental approach is required. This section provides a logical workflow and detailed protocols for researchers.

Experimental Workflow

The overall strategy involves incubating a biological system (cells, tissue homogenates, or microorganisms) with the relevant substrate and using a sensitive analytical method to detect the formation of products over time.

Experimental_Workflow cluster_workflow Workflow for Investigating Metabolism cluster_paths start Select Biological System (e.g., cell culture, tissue homogenate) sub_bio Substrate Addition: Precursors (Hypoxanthine + SAM) start->sub_bio sub_deg Substrate Addition: This compound start->sub_deg inc_bio Incubation (Time course: 0, 1, 4, 24 hr) sub_bio->inc_bio quench Quench Reaction (e.g., with cold acetonitrile) inc_bio->quench inc_deg Incubation (Time course: 0, 1, 4, 24 hr) sub_deg->inc_deg inc_deg->quench extract Metabolite Extraction (e.g., SPE or liquid-liquid) quench->extract analysis LC-MS/MS Analysis (Quantify substrates and products) extract->analysis data Data Interpretation (Determine conversion rates) analysis->data

Figure 3: General experimental workflow for studying the metabolism of this compound.

Protocol: Quantification of this compound and Related Metabolites by HPLC-MS/MS

This protocol provides a robust method for the simultaneous quantification of hypoxanthine, this compound, xanthine, and uric acid in a biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and specificity.[10][11]

1. Sample Preparation (Metabolite Extraction):

  • Rationale: To remove proteins and other interfering macromolecules that can damage the analytical column and suppress the MS signal.
  • Procedure:
  • To 100 µL of biological sample (e.g., cell lysate, culture supernatant), add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₅,¹⁵N₄-Uric Acid).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Incubate at -20°C for 30 minutes to enhance precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of mobile phase A (see below) for injection.

2. HPLC-MS/MS Conditions:

  • Rationale: Reversed-phase chromatography is effective for separating purine bases.[11] A gradient elution ensures good peak shape and resolution for compounds with differing polarities. MS/MS detection in Multiple Reaction Monitoring (MRM) mode ensures high specificity and sensitivity.
  • HPLC Setup:
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient:
  • 0-1 min: 2% B
  • 1-5 min: 2% to 40% B
  • 5-6 min: 40% to 95% B
  • 6-7 min: 95% B
  • 7-7.1 min: 95% to 2% B
  • 7.1-10 min: 2% B (re-equilibration)
  • MS/MS Setup (Positive Ion Mode):
  • Source: Electrospray Ionization (ESI).
  • MRM Transitions (Precursor Ion > Product Ion):
  • Hypoxanthine: m/z 137.1 > 119.1
  • This compound: m/z 151.1 > 134.1
  • Xanthine: m/z 153.1 > 135.1
  • Uric Acid: m/z 169.1 > 141.0
  • Internal Standard (¹³C₅,¹⁵N₄-Uric Acid): m/z 178.1 > 147.0
  • Note: These transitions must be optimized for the specific instrument used.

3. Data Analysis:

  • Rationale: A standard curve is essential for accurate quantification.
  • Procedure:
  • Prepare a calibration curve by spiking known concentrations of analytical standards (0.1 to 1000 ng/mL) into a blank matrix.
  • Process the standards using the same extraction procedure as the samples.
  • Calculate the peak area ratio of each analyte to the internal standard.
  • Plot the peak area ratio against the concentration and perform a linear regression to generate a standard curve.
  • Quantify the analytes in the experimental samples by interpolating their peak area ratios from the standard curve.
Protocol: In Vitro Enzyme Assay for N-Demethylase Activity

This assay tests the ability of a cell-free extract to degrade this compound.

1. Preparation of Cell-Free Extract:

  • Rationale: To isolate the cellular enzymes from the whole-cell environment, allowing for controlled study.
  • Procedure:
  • Harvest cells or mince tissue and wash with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1x protease inhibitor cocktail).
  • Lyse the cells using sonication on ice (e.g., 5 cycles of 20 seconds on, 40 seconds off).
  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
  • Collect the supernatant (this is the cell-free extract). Determine the total protein concentration using a Bradford or BCA assay.

2. Enzymatic Reaction:

  • Rationale: To provide the enzyme with its substrate and necessary cofactors in a controlled environment.
  • Procedure:
  • In a microcentrifuge tube, prepare the reaction mixture:
  • 50 µL Cell-Free Extract (containing ~50-100 µg total protein).
  • 10 µL of 10x Reaction Buffer (e.g., 500 mM Tris-HCl).
  • 10 µL of 1 mM this compound (final concentration 100 µM).
  • Optional: Add cofactors if testing a specific enzyme class (e.g., 10 µL of 10 mM NADPH for P450-type demethylases).
  • Add nuclease-free water to a final volume of 100 µL.
  • Prepare a "time zero" control by immediately adding 400 µL of ice-cold acetonitrile to an identical reaction tube.
  • Incubate the reaction tubes at 37°C.
  • At subsequent time points (e.g., 30, 60, 120 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile.
  • Process all samples for HPLC-MS/MS analysis as described in Protocol 4.2 to measure the decrease in this compound and the appearance of hypoxanthine.

Summary and Future Directions

The study of this compound metabolism is a nascent field. While this purine analogue is readily synthesized and used in pharmacological research, its natural occurrence and biological pathways remain largely uncharacterized. This guide consolidates current knowledge of purine biochemistry to propose testable hypotheses for its formation and degradation.

  • Biosynthesis: The most plausible route is the off-target N9-methylation of hypoxanthine by a promiscuous N-methyltransferase.

  • Degradation: The primary catabolic pathway is likely N-demethylation to hypoxanthine, which then enters the canonical purine degradation pathway to uric acid.

Future research should focus on:

  • Screening for Natural Occurrence: Employing sensitive analytical methods like LC-MS/MS to screen various biological samples (e.g., plant extracts, microbial cultures, urine) for the presence of endogenous this compound.

  • Identifying Key Enzymes: Using proteomic and genomic approaches to identify the specific N-methyltransferases or demethylases responsible for its metabolism in systems where it is found.

  • Elucidating Biological Function: If found to be an endogenous metabolite, research should be directed at understanding its potential role in cellular signaling or regulation.

By providing a robust theoretical framework and validated experimental protocols, this guide aims to equip researchers with the necessary tools to illuminate the metabolic life cycle of this compound.

References

  • BenchChem. (2025).
  • Wang, G. (2000). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
  • Kawashima, H., & Kumagai, H. (1987). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Journal of Medicinal Chemistry, 30(9), 1643–1647.
  • Wu, A., & Jordan, F. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase. Biochemistry, 21(25), 6383–6388.
  • Keough, D. T., Hocková, D., Holý, A., Naesens, L., Skinner-Adams, T. S., de Jersey, J., & Guddat, L. W. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & Medicinal Chemistry, 20(2), 1076–1089.
  • ResearchGate. (n.d.). Electrostatic potential surfaces of the methylated (purine N9 and...).
  • Dash, S. S., & Gummadi, S. N. (2006). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 72(10), 6599–6605.
  • Wilson, G. B., & Fudenberg, H. H. (1976). Transfer factor: hypoxanthine is a major component of a fraction with in vivo activity. Journal of Allergy and Clinical Immunology, 58(1 PT. 2), 190–197.
  • Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673–1681.
  • MDPI. (2024).
  • Fernández-Lucas, J., Kurlemann, N., & Pérez-García, P. (2020). Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates. Frontiers in Bioengineering and Biotechnology, 8, 589.
  • Frei, J. V., & Lawley, P. D. (1979). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 562(2), 313–316.
  • Porcelli, M., Cacciapuoti, G., Cimino, G., Gavagnin, M., Sodano, G., & Zappia, V. (1989). Biosynthesis and metabolism of 9-[5'-deoxy-5'-(methylthio)-beta-D-xylofuranosyl]adenine, a novel natural analogue of methylthioadenosine. Biochemical Journal, 263(3), 635–640.
  • Lacks, S. A., & Greenberg, B. (2004). Prereplicative purine methylation and postreplicative demethylation in each DNA duplication of the Escherichia coli replication cycle. Journal of Biological Chemistry, 279(50), 52277–52284.
  • National Center for Biotechnology Information. (1989). Biosynthesis and metabolism of 9-[5'-deoxy-5'-(methylthio)-beta-D-xylofuranosyl]adenine, a novel natural analogue of methylthioadenosine. Biochemical Journal, 263(3), 635-640.
  • Wikipedia. (n.d.). Hypoxanthine.
  • Sanchez, J. F., Entwistle, R., Hung, C., Yaegashi, J., Charlop-Powers, Z., Christensen, B., ... & Wang, C. C. (2011). A novel family of fungal-specific transcription factors regulates secondary metabolism in Aspergillus nidulans. Journal of the American Chemical Society, 133(42), 16875-16886.
  • MDPI. (2024).
  • Ninja Nerd. (2020, April 6). Purine and Pyrimidine Synthesis | Metabolism [Video]. YouTube.
  • SciTePress. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. In Proceedings of the 2nd International Conference on Food and Agriculture.
  • Perälä, M., et al. (2024). Purine degradation pathway metabolites at birth and the risk of lower respiratory tract infections in infancy.
  • Philipp, B., et al. (2021). Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11. Metabolites, 11(11), 773.
  • Centers for Disease Control and Prevention. (2024). References for Biomonitoring Analytical Methods.
  • El Kouni, M. H., et al. (1988). Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6' -deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of Medicinal Chemistry, 31(11), 2138-2141.
  • Bergstrand, L. H., et al. (2016). Delineation of Steroid-Degrading Microorganisms through Comparative Genomic Analysis. mBio, 7(2), e00162-16.
  • Alhazmi, H. A., & Albratty, M. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 291.
  • Lopatniuk, M., et al. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. Proceedings of the National Academy of Sciences, 115(19), E4463–E4472.
  • Arashima, M., & Okabe, M. (1998). Enzymatic synthesis of astaxanthin n-octanoic acid esters. Journal of Fermentation and Bioengineering, 85(5), 536-538.

Sources

Unveiling the Enigma: A Technical Guide to the Role of 9-Methylhypoxanthine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the largely uncharted territory of 9-Methylhypoxanthine and its potential as a modulator of critical cellular signaling pathways. While direct research on this specific molecule is nascent, its structural similarity to well-known methylxanthines, such as caffeine and theophylline, provides a strong foundation for hypothesizing its mechanism of action. This document will, therefore, serve as both a summary of our current understanding, extrapolated from related compounds, and a detailed roadmap for the experimental elucidation of this compound's unique biological functions.

Introduction: The Purinergic Signaling Landscape and the Potential of this compound

Purinergic signaling, a ubiquitous and evolutionarily conserved communication system, relies on purine nucleosides and nucleotides like adenosine and ATP as extracellular signaling molecules.[1] These molecules activate a complex network of purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors, which play pivotal roles in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and cardiovascular function.[1][2]

Methylxanthines are a well-established class of compounds that act as modulators of purinergic signaling.[3] Their primary mechanisms of action include the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[3] this compound, a derivative of the endogenous purine hypoxanthine, fits squarely within this chemical class, suggesting a high probability of interaction with these key signaling nodes.

This guide will explore the hypothesized roles of this compound in cellular signaling, focusing on two primary avenues of investigation: its potential as an adenosine receptor antagonist and as a phosphodiesterase inhibitor. We will provide the theoretical underpinnings for these hypotheses and present detailed, field-proven experimental protocols to rigorously test them.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the structure-activity relationships of other methylxanthines, we can postulate two primary signaling pathways that this compound is likely to modulate.[4] The following sections will detail these hypotheses and provide the experimental frameworks necessary for their investigation.

Hypothesis 1: this compound as an Adenosine Receptor Antagonist

Adenosine receptors are a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[5] These receptors are involved in diverse physiological processes, and their modulation has therapeutic potential in a range of disorders, including neurodegenerative diseases and inflammation.[6] Many methylxanthines exhibit antagonist activity at A1 and A2A receptors, leading to their well-known stimulant effects.[7]

The proposed antagonistic action of this compound at adenosine receptors can be investigated through a series of binding and functional assays.

G cluster_binding Binding Affinity Determination cluster_functional Functional Cellular Assays radioligand Radioligand Binding Assay membranes Cell Membrane Preparation (expressing specific adenosine receptor subtypes) radioligand->membranes Competition Binding with [3H]CPX (A1 antagonist) or other selective radioligands cAMP cAMP Accumulation Assay radioligand->cAMP Functional consequence of receptor binding calcium Intracellular Calcium Mobilization Assay erk ERK Phosphorylation Assay

Caption: Workflow for characterizing this compound as an adenosine receptor antagonist.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.

1. Cell Culture and Membrane Preparation:

  • Culture HEK293 cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
  • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
  • Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors) with the cell membranes in the presence of increasing concentrations of this compound.
  • Incubate at room temperature for a defined period to reach equilibrium.
  • Separate bound from free radioligand by rapid filtration through glass fiber filters.
  • Wash the filters to remove non-specifically bound radioligand.
  • Quantify the radioactivity on the filters using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Fit the data to a one-site competition model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay assesses the ability of this compound to antagonize the effect of an adenosine receptor agonist on adenylyl cyclase activity.[8][9]

1. Cell Culture and Treatment:

  • Plate cells expressing the adenosine receptor of interest (e.g., CHO-K1 cells stably expressing the A2A receptor) in a 96-well plate.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Incubate the cells with varying concentrations of this compound for a short period.
  • Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at its EC80 concentration.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Measure cAMP levels using a commercially available kit, such as a competitive ELISA or a bioluminescence-based assay.[10][11][12]

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.
  • Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Protocol 3: Intracellular Calcium Mobilization Assay

This assay is suitable for Gq-coupled adenosine receptors (e.g., A1 in some contexts) and measures the antagonist effect of this compound on agonist-induced calcium release.[13][14]

1. Cell Preparation and Dye Loading:

  • Plate cells expressing the target receptor in a black-walled, clear-bottom 96-well plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[15]

2. Fluorescence Measurement:

  • Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
  • Measure baseline fluorescence.
  • Inject varying concentrations of this compound, followed by a fixed concentration of an appropriate agonist.
  • Monitor the change in fluorescence intensity over time.

3. Data Analysis:

  • Calculate the peak fluorescence response for each concentration of this compound.
  • Plot the response against the logarithm of the antagonist concentration to determine the IC50.

Protocol 4: ERK Phosphorylation Western Blot

This assay measures the modulation of a downstream signaling event, the phosphorylation of ERK, which can be activated by various GPCRs.[16]

1. Cell Treatment and Lysis:

  • Serum-starve cells expressing the target adenosine receptor to reduce basal ERK phosphorylation.
  • Pre-incubate cells with different concentrations of this compound.
  • Stimulate with an agonist for a short period (e.g., 5-10 minutes).
  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

2. Western Blotting:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
  • After detection, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[17]

3. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry.
  • Normalize the p-ERK signal to the total ERK signal.
  • Plot the normalized p-ERK levels against the this compound concentration.
Hypothesis 2: this compound as a Phosphodiesterase (PDE) Inhibitor

Phosphodiesterases are a large superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling.[18] Inhibition of PDEs leads to an increase in cyclic nucleotide concentrations, which can have profound physiological effects. Many methylxanthines are non-selective PDE inhibitors.[3]

G cluster_in_vitro In Vitro Enzyme Inhibition Assay cluster_cellular Cell-Based Functional Assays pde_assay Biochemical PDE Activity Assay recombinant_pde Recombinant PDE Isoforms pde_assay->recombinant_pde Measure hydrolysis of cAMP or cGMP cellular_camp Intracellular cAMP/cGMP Measurement pde_assay->cellular_camp Confirmation in a cellular context cell_lines Relevant Cell Lines cellular_camp->cell_lines Quantify cyclic nucleotide levels

Caption: Workflow for characterizing this compound as a phosphodiesterase inhibitor.

Protocol 5: In Vitro Phosphodiesterase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of specific PDE isoforms.

1. Reagents and Enzyme:

  • Obtain purified, recombinant human PDE isoforms of interest (e.g., PDE4, PDE5, PDE9).
  • Use cAMP or cGMP as the substrate, depending on the PDE isoform being tested.

2. Assay Procedure:

  • In a microplate format, incubate the PDE enzyme with varying concentrations of this compound.
  • Initiate the reaction by adding the cyclic nucleotide substrate.
  • Allow the reaction to proceed for a defined time at a controlled temperature.
  • Stop the reaction.

3. Detection and Data Analysis:

  • Quantify the amount of hydrolyzed substrate (AMP or GMP) using a suitable method. A common approach is a two-step reaction where the product is converted to a detectable signal (e.g., using a malachite green-based phosphate detection assay).[19]
  • Plot the percentage of PDE activity against the logarithm of the this compound concentration.
  • Determine the IC50 value for each PDE isoform.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its use in biological assays and for future drug development efforts.

Table 1: Physicochemical Properties of Hypoxanthine (as a proxy for this compound)

PropertyValueSource
Molecular FormulaC5H4N4O[20]
Molecular Weight136.11 g/mol [20]
Melting Point>150 °C (decomposes)[20]
Water Solubility700 mg/L (at 23 °C)[20]
logP-1.11[20]

Note: While these values are for the parent compound, hypoxanthine, they provide a reasonable estimate for this compound.

The synthesis of 9-substituted hypoxanthines can be achieved through various established chemical routes. A common approach involves the reaction of a silylated hypoxanthine derivative with an appropriate alkylating agent.[2][21][22] For the synthesis of this compound, this would typically involve the reaction of a protected hypoxanthine with a methylating agent.

Protocol 6: General Synthesis of this compound

This is a generalized protocol and may require optimization.

1. Silylation of Hypoxanthine:

  • Suspend hypoxanthine in a suitable solvent (e.g., anhydrous acetonitrile).
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), and a catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
  • Heat the mixture to reflux until the hypoxanthine is fully dissolved, indicating the formation of the silylated derivative.

2. Methylation:

  • Cool the reaction mixture.
  • Add a methylating agent, such as methyl iodide.
  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

3. Deprotection and Purification:

  • Quench the reaction with methanol.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Future Directions and Therapeutic Potential

The comprehensive experimental framework outlined in this guide will enable the elucidation of this compound's precise role in cellular signaling. Should this compound demonstrate potent and selective activity at a particular adenosine receptor subtype or PDE isoform, it could become a valuable tool for further research and a lead compound for drug development. For instance, selective A2A receptor antagonists are being investigated for Parkinson's disease, while PDE inhibitors have applications in cardiovascular and neurological disorders.[23][24] The journey to understanding this compound is just beginning, and the methodologies presented here provide a clear path forward.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • cAMP Accumulation Assay.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic.
  • Recent progress in assays for GPCR drug discovery.
  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit.
  • cAMP Assay Kits.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • Impacts of Methylxanthines and Adenosine Receptors on Neurodegeneration: Human and Experimental Studies.
  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Western blot band for Erk and phopho(p).
  • Phospho-ERK Assays.
  • Western Blotting of Erk Phosphorylation.
  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor.
  • Adenosine receptors and behavioral actions of methylxanthines.
  • Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6' - PubMed.
  • Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase.
  • Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases.
  • Purinergic Signalling: Therapeutic Developments.
  • Hypoxanthine | C5H4N4O | CID 135398638.
  • CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS.
  • Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies.
  • The usual suspects-influence of physicochemical properties on lag time, skin deposition, and percutaneous penetration of nine model compounds.
  • Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies.
  • An Overview of Methylxanthine as Adenosine Receptor Antagonists.
  • Synthesis of Polymyxin-Inspired Peptidomimetics.
  • Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases.
  • Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding.
  • 1-Methylhypoxanthine | C6H6N4O | CID 70765.
  • Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease.
  • Symptomatic and preventive effects of the novel phosphodiesterase-9 inhibitor BI 409306 in an immune-mediated model of neurodevelopmental disorders.
  • Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice.

Sources

An In-Depth Technical Guide to Investigating the Enzymatic Conversion of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic conversion of 9-methylhypoxanthine. The primary focus is on the role of xanthine oxidase, a key enzyme in purine metabolism. This document offers not just procedural steps but also the underlying scientific rationale to empower researchers to design, execute, and interpret experiments with confidence.

Introduction: The Significance of this compound Metabolism

This compound, a methylated purine analog, is of significant interest in various fields, including pharmacology and toxicology. Understanding its metabolic fate is crucial for elucidating its biological activity, potential therapeutic applications, and safety profile. The primary enzyme implicated in the metabolism of purines and their analogs is xanthine oxidase (XO), a molybdoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This guide will focus on the investigation of this compound as a potential substrate for xanthine oxidase, leading to the formation of 9-methyluric acid.

The Central Hypothesis: Xanthine Oxidase-Mediated Conversion

The core of this investigation lies in the hypothesis that xanthine oxidase catalyzes the conversion of this compound to 9-methyluric acid. This is based on the known substrate promiscuity of xanthine oxidase, which can act on various purine derivatives.[2] The proposed reaction is analogous to the oxidation of its natural substrate, hypoxanthine.

Enzymatic Conversion of this compound This compound This compound Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Substrate Binding 9-Methyluric_Acid 9-Methyluric Acid Xanthine_Oxidase->9-Methyluric_Acid Catalysis H2O2 H₂O₂ Xanthine_Oxidase->H2O2 Byproduct H2O_O2 H₂O, O₂ H2O_O2->Xanthine_Oxidase

Caption: Proposed enzymatic conversion of this compound by xanthine oxidase.

Experimental Design: A Multi-faceted Approach

A thorough investigation requires a combination of enzymatic assays, analytical chemistry, and kinetic analysis. The following sections outline the key experimental workflows.

Materials and Reagents

A successful investigation hinges on the quality and proper preparation of all materials.

ReagentSupplier/PreparationPurpose
This compound Commercially available or synthesizedSubstrate
Xanthine Oxidase Bovine milk or other sourcesEnzyme
9-Methyluric Acid Commercially available (e.g., Biosynth[3])Product Standard
Potassium Phosphate Buffer Prepared in-house (pH 7.4)Assay Buffer
Hypoxanthine Commercially availablePositive Control Substrate
Allopurinol Commercially availablePositive Control Inhibitor
HPLC Grade Solvents Acetonitrile, Methanol, WaterMobile Phase for HPLC
Perchloric Acid Commercially availableSample Deproteinization
Workflow for Investigating Enzymatic Conversion

The overall experimental process can be visualized as a systematic progression from initial activity confirmation to detailed kinetic characterization.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: Enzymatic Assay cluster_Analysis Phase 3: Data Analysis A Reagent Preparation & Standard Curve Generation B In Vitro Xanthine Oxidase Assay (Spectrophotometric or HPLC) A->B C Qualitative Confirmation of Conversion (Product Identification) B->C D Quantitative Analysis (Determination of Kinetic Parameters) B->D

Caption: A streamlined workflow for the investigation of this compound conversion.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the core experiments.

Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity

This protocol is adapted from standard methods for measuring xanthine oxidase activity by monitoring the increase in absorbance due to the formation of the product.[4] The product of this compound conversion, 9-methyluric acid, is expected to have a distinct UV absorbance maximum.

Principle: The enzymatic conversion of this compound to 9-methyluric acid is monitored by measuring the increase in absorbance at the wavelength where 9-methyluric acid has maximum absorbance, and this compound has minimal absorbance.

Procedure:

  • Determine the Optimal Wavelength:

    • Scan the UV-Vis spectra of this compound and 9-methyluric acid (using a commercial standard[3]) in the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) from 220 nm to 320 nm.

    • Identify the wavelength of maximum absorbance for 9-methyluric acid. This will be the monitoring wavelength for the assay.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute it to the desired concentrations in the assay buffer.

    • Enzyme Solution: Prepare a working solution of xanthine oxidase (e.g., 0.1 U/mL) in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup (96-well UV-transparent plate):

    • Blank: 180 µL Assay Buffer + 10 µL Substrate Solution.

    • Control (No Substrate): 180 µL Assay Buffer + 10 µL Enzyme Solution.

    • Test Reaction: 170 µL Assay Buffer + 10 µL Substrate Solution.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding 10 µL of the enzyme solution to the "Test Reaction" wells.

    • Immediately start monitoring the increase in absorbance at the predetermined optimal wavelength in kinetic mode for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (Rate = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of 9-methyluric acid at the monitoring wavelength and l is the path length of the cuvette or well.

Protocol 2: HPLC-Based Assay for Conversion Analysis

An HPLC-based method provides a more definitive and quantitative analysis of the conversion, allowing for the simultaneous measurement of the substrate and product.[5][6]

Principle: Reverse-phase HPLC is used to separate this compound and 9-methyluric acid. The concentration of each compound is determined by comparing its peak area to a standard curve.

Procedure:

  • Develop and Validate the HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of this compound and 9-methyluric acid.

    • Detection: UV detector set at the isosbestic point of the two compounds or at their individual absorbance maxima.

    • Standard Curves: Prepare standard curves for both this compound and 9-methyluric acid over a range of concentrations expected in the assay.

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1, but in larger volumes (e.g., 1 mL).

    • At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the reaction mixture.

  • Sample Preparation:

    • Stop the reaction in the aliquot by adding an equal volume of ice-cold 0.4 M perchloric acid to deproteinize the sample.[7]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Identify and quantify the peaks for this compound and 9-methyluric acid based on their retention times and the standard curves.

  • Data Analysis:

    • Plot the concentration of this compound consumed and 9-methyluric acid formed over time.

    • The initial rate of the reaction can be determined from the linear portion of these curves.

Kinetic Analysis: Unveiling the Enzyme-Substrate Interaction

Determining the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), is essential for characterizing the efficiency of xanthine oxidase in converting this compound.[8][9]

Procedure:

  • Perform the Enzymatic Assay (Spectrophotometric or HPLC) at Varying Substrate Concentrations:

    • Use a range of this compound concentrations that bracket the expected Km value (e.g., 0.1x to 10x the estimated Km).

    • Keep the enzyme concentration constant and ensure that less than 10% of the substrate is consumed during the measurement of the initial velocity to maintain steady-state conditions.

  • Data Analysis:

    • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression software (e.g., GraphPad Prism).

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]) to visually estimate Km and Vmax.

Hypothetical Kinetic Data for this compound Conversion
[this compound] (µM)Initial Velocity (µmol/min/mg)
50.24
100.42
200.65
400.88
801.10
1601.25

Analysis of Hypothetical Data:

By fitting this data to the Michaelis-Menten equation, one could determine the hypothetical kinetic parameters:

  • Vmax: Approximately 1.5 µmol/min/mg

  • Km: Approximately 25 µM

Investigating Inhibitory Potential

It is also important to determine if this compound or its product, 9-methyluric acid, can act as inhibitors of xanthine oxidase.

Procedure:

  • Perform Inhibition Assays:

    • Use a fixed concentration of a known substrate (e.g., xanthine or hypoxanthine) near its Km value.

    • Add varying concentrations of the potential inhibitor (this compound or 9-methyluric acid).

    • Measure the initial reaction velocity.

  • Data Analysis:

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mechanism of inhibition (competitive, non-competitive, or mixed), perform the experiment at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots. This will allow for the calculation of the inhibition constant (Ki).[10][11]

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the in-depth investigation of the enzymatic conversion of this compound. By following these protocols, researchers can confirm the conversion, identify the product, and determine the key kinetic parameters that govern the reaction.

Future studies could explore the metabolism of other methylated purines, investigate the effects of post-translational modifications of xanthine oxidase on its activity towards these substrates, and perform molecular modeling studies to understand the structural basis of substrate binding and catalysis.[12][13] A thorough understanding of the metabolism of this compound will undoubtedly contribute to advancements in drug development and toxicology.

References

  • Cao, H., et al. (2010). Substrate orientation and catalytic specificity in the action of xanthine oxidase: The sequential hydroxylation of hypoxanthine to uric acid. Journal of Biological Chemistry, 285(36), 28044-28053.
  • Cell Biolabs, Inc. Xanthine/Hypoxanthine Assay Kit. [Link]
  • FooDB. Showing Compound 9-Methyluric acid (FDB022772). [Link]
  • García-Cánovas, F., et al. (1983). Substrate inhibition of xanthine oxidase and its influence on superoxide radical production. Biochimica et Biophysica Acta (BBA) - General Subjects, 747(1-2), 11-17.
  • Hille, R. (2023). Xanthine Oxidase—A Personal History. International Journal of Molecular Sciences, 24(4), 3865.
  • Jakabová, S., et al. (2021). HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea. Food Chemistry, 352, 129375.
  • M-CSA. Xanthine oxidase. [Link]
  • Mohos, V., et al. (2020). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. International Journal of Molecular Sciences, 21(9), 3256.
  • Nishino, T., et al. (2007). Human xanthine oxidase changes its substrate specificity to aldehyde oxidase type upon mutation of amino acid residues in the active site: roles of active site residues in binding and activation of purine substrate. Journal of Biochemistry, 141(4), 513-524.
  • Pauff, J. M., et al. (2008). Substrate orientation in xanthine oxidase: crystal structure of enzyme in reaction with 2-hydroxy-6-methylpurine. Journal of Biological Chemistry, 283(8), 4818-4824.
  • PubChem. 9-Methyluric acid. [Link]
  • Rullo, R., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 24(7), 6393.
  • Spector, T., & Johns, D. G. (1970). Stoichiometric inhibition of xanthine oxidase by allopurinol. Journal of Biological Chemistry, 245(19), 5079-5085.
  • Tang-Liu, D. D., & Riegelman, S. (1982). An automated HPLC assay for simultaneous quantitation of methylated xanthines and uric acids in urine.
  • Toncea, I., & Danciu, C. (2021). Simultaneous Determination of Uric Acid, Xanthine and Hypoxanthine in Human Plasma and Serum by HPLC–UV: Uric Acid Metabolism Tracking. Molecules, 26(16), 4945.
  • Tsuchiya, M., et al. (2010). Kinetics of 6-thioxanthine Metabolism by Allelic Variants of Xanthine Oxidase. Drug Metabolism and Pharmacokinetics, 25(4), 361-366.
  • Wang, J., et al. (2020). Modeling the Transition State Structures of the Reductive-Half Reaction Active Site of Xanthine Oxidase Bound to Guanine Analogues: A Density Functional Theory Approach. International Journal of Chemistry, 10(1), 137.
  • Wikipedia. Xanthine oxidase. [Link]
  • Zydroń, M., et al. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 9-Methylhypoxanthine from hypoxanthine. The method is based on the direct methylation of the hypoxanthine anion using dimethyl sulfate (DMS) in an alkaline aqueous medium. We delve into the critical aspects of regioselectivity, explaining the chemical principles that favor methylation at the N9 position over other potential sites like N7. The protocol includes comprehensive, step-by-step instructions for the reaction, product isolation, purification by recrystallization, and characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development who require a reliable source of high-purity this compound.

Introduction

Hypoxanthine is a naturally occurring purine derivative involved in nucleotide metabolism and serves as a crucial precursor in the synthesis of many biologically active molecules.[1] Its methylated derivatives, such as this compound, are of significant interest in pharmaceutical research and development. These compounds act as scaffolds for creating analogues of purine nucleosides, which are investigated for their potential as antiviral, antitumor, and immunomodulatory agents.[2][3][4] The precise placement of the methyl group on the purine ring is critical for biological activity, making regioselective synthesis a key challenge. This document provides an experimentally grounded protocol that prioritizes the formation of the 9-methyl isomer, a common and vital intermediate in the synthesis of complex therapeutic candidates.[5]

Principle of the Method

The synthesis of this compound is achieved via a direct N-alkylation reaction, a type of nucleophilic substitution. Hypoxanthine, being an amphoteric molecule, possesses several nucleophilic nitrogen atoms. The key to achieving regioselectivity lies in controlling the deprotonation and subsequent reaction with the methylating agent.

The Challenge of Regioselectivity: N9 vs. N7 Methylation

The hypoxanthine molecule has multiple potential sites for methylation, primarily the N1, N3, N7, and N9 positions of the purine ring. In practice, under alkaline conditions, the primary competition is between the N7 and N9 positions of the imidazole ring.

  • Deprotonation: In the presence of a base like sodium hydroxide (NaOH), the most acidic proton on the imidazole ring (at the N9 position) is abstracted to form an ambident nucleophilic anion. This anion exists in resonance, with the negative charge delocalized between the N7 and N9 atoms.

  • Kinetic vs. Thermodynamic Control: The N7 position is often considered more sterically accessible and electronically richer, leading to it being the site of kinetic attack under certain conditions. However, the N9-substituted product is typically the more thermodynamically stable isomer.

  • Reaction Conditions: By using a strong base in a protic solvent (water), we promote the formation of the hypoxanthine anion. The subsequent reaction with an electrophile like dimethyl sulfate (DMS) proceeds via an SN2 mechanism. The conditions outlined in this protocol are designed to favor the formation of the thermodynamically preferred this compound isomer, which can be further purified from the minor N7-isomer byproduct. Methylation of the N7 position can alter the hydrogen bonding patterns of the purine base, which is a key consideration in biological systems.[6][7]

Materials and Equipment

Reagents and Chemicals
  • Hypoxanthine (≥99% purity)

  • Sodium Hydroxide (NaOH), pellets (≥98%)

  • Dimethyl Sulfate (DMS), (≥99.8%) (Caution: Highly Toxic and Carcinogenic)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Activated Charcoal

  • Deionized Water (DI H₂O)

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • pH meter or pH indicator strips

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • HPLC system with a C18 column

  • NMR spectrometer (≥300 MHz)

Experimental Protocol

Reaction Synthesis: N-Methylation of Hypoxanthine
  • Preparation of Alkaline Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 4.0 g of sodium hydroxide in 80 mL of DI water. Stir until the pellets are fully dissolved and the solution cools to room temperature.

  • Addition of Hypoxanthine: To the NaOH solution, add 6.8 g (0.05 mol) of hypoxanthine. Stir the resulting suspension at room temperature.

  • Addition of Methylating Agent: Carefully measure 6.3 g (4.75 mL, 0.05 mol) of dimethyl sulfate into a dropping funnel. (Perform this step in a certified chemical fume hood with appropriate personal protective equipment). Add the dimethyl sulfate dropwise to the hypoxanthine suspension over a period of 30 minutes. An exothermic reaction will occur, and the temperature should be maintained below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle and maintain this temperature with stirring for 2 hours. During this time, the suspended solids should dissolve, indicating the progress of the reaction.

  • Reaction Quenching: After 2 hours, cool the reaction mixture to room temperature in an ice bath.

Work-up and Purification
  • Neutralization: Carefully neutralize the reaction mixture to pH ~7 using concentrated hydrochloric acid. This step must be done slowly and in an ice bath, as the neutralization is highly exothermic. The product will begin to precipitate as the pH approaches neutral.

  • Crude Product Isolation: Cool the neutralized mixture in an ice bath for at least 1 hour to maximize precipitation. Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of cold DI water to remove inorganic salts. Allow the product to air-dry on the funnel.

  • Recrystallization: Transfer the crude solid to a 250 mL beaker. Add approximately 100-150 mL of DI water and heat the suspension to a boil with stirring. The product should dissolve completely.

  • Decolorization: If the solution is colored, add a small amount (spatula tip) of activated charcoal and boil for an additional 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to induce crystallization.

  • Final Product Collection: Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold DI water and dry in a vacuum oven at 60°C to a constant weight.

Product Characterization
  • Appearance: White crystalline solid.

  • Yield: Typically 70-80%.

  • Purity (HPLC): The purity of the final product should be assessed by reverse-phase HPLC. A typical system would use a C18 column with a mobile phase of methanol/water gradient, with detection at ~250 nm. The product should appear as a single major peak.

  • Identity (¹H NMR): The structure should be confirmed by ¹H NMR spectroscopy. (400 MHz, DMSO-d₆): δ 12.98 (s, 1H, N1-H), 8.12 (s, 1H, C8-H), 8.04 (s, 1H, C2-H), 3.84 (s, 3H, N9-CH₃).

Process Workflow and Data Summary

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve NaOH in DI Water B Add Hypoxanthine to solution A->B C Dropwise addition of Dimethyl Sulfate (DMS) < 40°C B->C D Heat at 90-100°C for 2 hours C->D E Cool and Neutralize with HCl to pH ~7 D->E F Isolate Crude Product (Filtration) E->F G Recrystallize from Hot Water F->G H Collect & Dry Final Product (this compound) G->H I Characterization (HPLC, NMR) H->I

Sources

Preparation of 9-Methylhypoxanthine: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 9-Methylhypoxanthine, a crucial purine derivative for research in medicinal chemistry and drug development. This document offers a robust, two-step synthetic route, beginning with the methylation of 6-chloropurine to yield 6-chloro-9-methylpurine, followed by acidic hydrolysis to the final product. The protocol is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction

This compound is a methylated purine base that serves as a valuable building block in the synthesis of various biologically active molecules. Its structural similarity to endogenous purines makes it an important scaffold for the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. A reliable and well-documented synthetic protocol is essential for ensuring the purity and consistency of this compound used in research applications. This application note details a validated two-step synthesis, purification, and characterization process.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule and intermediates is fundamental to a successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₆N₄O150.141125-39-9
6-ChloropurineC₅H₃ClN₄154.5687-42-3
6-Chloro-9-methylpurineC₆H₅ClN₄168.592004-03-8

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process, which offers a reliable and scalable method for its preparation. The overall workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: N9-Methylation of 6-Chloropurine cluster_step2 Step 2: Hydrolysis 6-Chloropurine 6-Chloropurine Reaction_1 Reaction 6-Chloropurine->Reaction_1 Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction_1 Base Base (e.g., K2CO3) Base->Reaction_1 Solvent_1 Solvent (e.g., DMF) Solvent_1->Reaction_1 6-Chloro-9-methylpurine 6-Chloro-9-methylpurine Reaction_1->6-Chloro-9-methylpurine Work-up & Purification 6-Chloro-9-methylpurine_input 6-Chloro-9-methylpurine Reaction_2 Reaction (Reflux) 6-Chloro-9-methylpurine_input->Reaction_2 Acid Aqueous Acid (e.g., HCl) Acid->Reaction_2 This compound This compound Reaction_2->this compound Neutralization & Purification Analytical_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Pure this compound Recrystallization->Purified_Product Characterization Characterization Purified_Product->Characterization NMR 1H & 13C NMR Characterization->NMR HPLC HPLC Analysis Characterization->HPLC Mass_Spec Mass Spectrometry Characterization->Mass_Spec

Application Note: A Validated RP-HPLC Method for the Quantification of 9-Methylhypoxanthine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 9-Methylhypoxanthine in biological matrices such as plasma and urine. The method utilizes a C18 stationary phase with a gradient elution profile and UV detection, providing excellent selectivity and resolution from endogenous interferences. A comprehensive protocol, from sample preparation to data analysis, is presented, alongside detailed method validation results performed in accordance with ICH guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic, metabolic, or diagnostic studies involving this compound.

Introduction: The Significance of this compound Quantification

This compound is a methylated purine derivative that plays a role in various physiological and pathological processes. As a metabolite of endogenous purines and certain xenobiotics, its concentration in biological fluids can serve as a biomarker for cellular metabolism, enzymatic activity, and disease states. Accurate and precise quantification of this compound is therefore crucial in fields ranging from clinical diagnostics to pharmaceutical development.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of purine metabolites due to its high resolution and sensitivity.[1][2] Reversed-phase chromatography, in particular, is well-suited for separating polar compounds like this compound from complex biological matrices.[3] This application note provides a detailed, validated protocol designed to ensure both technical accuracy and practical usability in a research or clinical laboratory setting.

Principles of the Method

The chromatographic separation is based on the partitioning of this compound between a nonpolar C18 stationary phase and a polar mobile phase. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic modifier (acetonitrile), allows for the effective elution of polar analytes while retaining and separating more hydrophobic matrix components. The pH of the mobile phase is controlled with a phosphate buffer to ensure consistent ionization state and retention of the analyte.[2][4] Detection is achieved by monitoring the UV absorbance of this compound at its maximum absorption wavelength.

Materials and Reagents

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold and cartridges (optional)

Chemicals and Consumables
  • This compound reference standard (≥98% purity)

  • Theophylline (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Human plasma/urine (drug-free)

  • Syringe filters (0.22 µm)

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 4.5). Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Theophylline and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation Protocol

The following protocol is a validated starting point; optimization may be required for specific matrices.

Protein Precipitation (for Plasma Samples):

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL IS working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of Mobile Phase A.

  • Filter through a 0.22 µm syringe filter before injection.

Dilution (for Urine Samples):

  • Thaw urine samples to room temperature and centrifuge at 2000 x g for 5 minutes to remove particulate matter.

  • Dilute the urine 1:10 with Mobile Phase A.

  • Add the internal standard to a final concentration of 10 µg/mL.

  • Filter through a 0.22 µm syringe filter before injection.

HPLC Operating Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 98% A, 2% B5-15 min: Linear gradient to 80% A, 20% B15-17 min: Linear gradient to 98% A, 2% B17-25 min: 98% A, 2% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] The following parameters were assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System Suitability

Before each analytical run, a system suitability test should be performed by injecting a standard solution five times. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Data Analysis and Interpretation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration of the this compound standards. A linear regression analysis is then performed on the data.

Quantification

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Std_Prep Prepare Standard & IS Solutions Spike_IS Spike with Internal Standard Std_Prep->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation / Dilution) Sample_Prep->Spike_IS Filter Filter through 0.22 µm Syringe Filter Spike_IS->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration & Area Measurement Detect->Integrate Cal_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Integrate->Cal_Curve Quantify Quantify this compound in Unknown Samples Cal_Curve->Quantify

Caption: Overall workflow for the quantification of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Column degradation, improper mobile phase pH, secondary interactions.Use a new column, ensure mobile phase pH is correctly adjusted, consider using a column with end-capping.
Variable Retention Times Inadequate column equilibration, pump issues, leaks.Equilibrate the column for at least 30 minutes, check pump for pressure fluctuations, inspect for leaks.
Low Sensitivity Incorrect detection wavelength, sample degradation, low injection volume.Verify detector wavelength, ensure proper sample storage and handling, consider increasing injection volume.
Extraneous Peaks Contaminated mobile phase, sample matrix interference, carryover.Use fresh mobile phase, optimize sample preparation, run a blank injection to check for carryover.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and specific means for the quantification of this compound in biological matrices. The comprehensive validation ensures that the method is suitable for its intended purpose in research and drug development settings. The provided protocols and troubleshooting guide offer a solid foundation for the successful implementation of this analytical procedure.

References

  • Lioe, H. N., Syah, D., Pratiwi, M., & Defriana, A. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]
  • Jayarathna, S., et al. (2015). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. Journal of Analytical Methods in Chemistry. [Link]
  • Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences. [Link]
  • Grecu, I., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [Link]
  • Nowak, M., & Lapczuk-Krygier, A. (2019). UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
  • Agilent Technologies. (n.d.).
  • Biotage. (n.d.).
  • Di Pietro, M. C., et al. (2001). Determination of Urinary Methylated Purine Pattern by High Performance Liquid Chromatography.
  • Agilent Technologies. (2005). High Throughput Separation of Xanthines by Rapid Resolution HPLC. [Link]
  • Boulieu, R., Bory, C., Baltassat, P., & Divry, P. (1984). Hypoxanthine and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria. Clinica Chimica Acta. [Link]
  • Jones, C. E., Darcy, C., Woodberry, J., & Anstey, N. M. (1996). Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection. The Analyst. [Link]
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 9-Methylhypoxanthine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-Methylhypoxanthine in human plasma. Given the growing interest in purine metabolism and its association with various pathophysiological states, accurate measurement of metabolites like this compound is critical.[1][2] This protocol employs a straightforward protein precipitation for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar analyte. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow and has been structured in accordance with international validation guidelines.[3][4][5]

Introduction: The Significance of this compound

Purine metabolism is a fundamental cellular process, and its dysregulation is implicated in a range of human diseases, including metabolic disorders and ischemic conditions.[2] Metabolites of the purine degradation pathway, such as hypoxanthine and xanthine, are recognized as important biomarkers.[6][7] this compound, a methylated derivative of hypoxanthine, is an endogenous compound whose concentration in biological fluids can provide insights into cellular energy status and metabolic flux.

Accurate quantification of such polar metabolites in complex biological matrices like plasma presents analytical challenges. Traditional reversed-phase liquid chromatography often fails to provide adequate retention for these hydrophilic compounds. This method overcomes these challenges by using a HILIC-based separation coupled with the high selectivity and sensitivity of tandem mass spectrometry, providing a powerful tool for clinical and preclinical research.

Principle of the Method

The analytical workflow involves three core steps:

  • Sample Preparation: Proteins are removed from plasma samples via a simple and efficient protein precipitation step using cold acetonitrile. An isotopically labeled internal standard (IS), this compound-¹³C₂,¹⁵N₂, is added prior to precipitation to ensure accurate and precise quantification by correcting for matrix effects and procedural losses.

  • Chromatographic Separation: The supernatant is injected onto a HILIC column. Using a mobile phase with a high organic content, this compound is well-retained and separated from other endogenous plasma components.

  • Mass Spectrometric Detection: The analyte and internal standard are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.

Materials and Methods

Reagents and Materials
  • Standards: this compound (≥98% purity), this compound-¹³C₂,¹⁵N₂ (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.

  • Plasma: Drug-free, pooled human plasma (K₂EDTA anticoagulant).

  • Labware: 1.5 mL microcentrifuge tubes, precision pipettes, 96-well collection plates.

Instrumentation
  • LC System: A high-performance liquid chromatography (UHPLC/HPLC) system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 Acetonitrile:Water to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 Acetonitrile:Water.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC, ~3x LLOQ)

    • Medium QC (MQC, ~mid-range)

    • High QC (HQC, ~80% of upper limit)

Plasma Sample Preparation Protocol

This protocol is optimized for efficiency and minimal sample handling.

  • Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each tube (except for double blanks).

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[8]

  • Centrifuge: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject the sample into the LC-MS/MS system.

G cluster_prep Plasma Sample Preparation p1 1. Aliquot 50 µL Plasma p2 2. Add 10 µL Internal Standard p1->p2 p3 3. Add 200 µL Cold Acetonitrile p2->p3 p4 4. Vortex for 1 minute p3->p4 p5 5. Centrifuge at 15,000 x g p4->p5 p6 6. Transfer Supernatant p5->p6 p7 Inject into LC-MS/MS p6->p7

Plasma Protein Precipitation Workflow
LC-MS/MS Analytical Conditions

The use of HILIC chromatography is critical for retaining and separating the highly polar this compound.[9][10] The high organic mobile phase is also advantageous for ESI efficiency, enhancing sensitivity.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Amide-based HILIC Column (e.g., Waters XBridge Amide), 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0.0 min: 95% B; 4.0 min: 50% B; 4.1 min: 95% B; 6.0 min: 95% B

Causality Note: An amide-based HILIC stationary phase is chosen for its excellent ability to retain polar, neutral, and charged analytes through a partitioning mechanism into a water-enriched layer on the particle surface.[9] The gradient starts at high organic content (95% B) to ensure analyte retention and gradually increases the aqueous component (A) to elute compounds in order of increasing polarity.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 550 °C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
This compound 151.1124.1Quantifier
151.196.1Qualifier
This compound-¹³C₂,¹⁵N₂ (IS) 155.1127.1Quantifier

Mechanistic Note: The precursor ion (m/z 151.1) corresponds to the protonated molecule [M+H]⁺. The product ions are generated via collision-induced dissociation (CID). The transition to m/z 124.1 likely represents the neutral loss of hydrogen cyanide (HCN), a common fragmentation pathway for purine rings. The qualifier transition provides an additional layer of confirmation for analyte identity.[11]

G cluster_workflow LC-MS/MS Analysis Workflow inj Sample Injection lc HILIC Separation inj->lc esi ESI Source (Ionization) lc->esi q1 Q1: Precursor Ion Selection (m/z 151.1) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 124.1) q2->q3 det Detector q3->det

LC-MS/MS Analytical Workflow

Bioanalytical Method Validation

The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 Guideline.[4][5][12] The following parameters were assessed to ensure the method is suitable for its intended purpose.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank plasma from ≥6 sources should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration.≥75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99.
Accuracy & Precision To assess the closeness of measured values to nominal values and the reproducibility of measurements.For QC samples (LQC, MQC, HQC), mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%. At LLOQ, both should be within ±20%.
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from ≥6 lots of plasma should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable under various handling and storage conditions.Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared comparison samples. Assessed for freeze-thaw, bench-top, and long-term storage.

Conclusion

This application note presents a comprehensive, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a simple protein precipitation sample preparation and a HILIC-based chromatographic separation to achieve excellent sensitivity, selectivity, and throughput. This fully validated method is well-suited for use in clinical research and drug development settings, enabling further investigation into the role of purine metabolism in health and disease.

References

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. Available online
  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available online
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available online
  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available online
  • Vertex AI Search. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available online
  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. EMA. Available online
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available online
  • U.S. Food and Drug Administration. (2001).
  • Fan, R., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. Journal of Pharmaceutical and Biomedical Analysis. Available online
  • BenchChem. (2025).
  • Thermo Fisher Scientific.
  • Li, Y., et al. (2025). Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells. Journal of Pharmaceutical and Biomedical Analysis. Available online
  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. Available online
  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available online
  • Phenomenex. (2015).
  • Fluhler, E., et al. (2024).
  • ResearchGate.
  • Fan, R., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. PubMed. Available online
  • ResearchGate.
  • Marszałł, M. P., & Taylor, R. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available online
  • Wang, F., et al. (2023). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke. PMC - NIH. Available online
  • ResearchGate. MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. Available online
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available online
  • LIPID MAPS. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Available online
  • Sripadi, P., et al. (2024). Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics. PubMed. Available online
  • Sripadi, P., et al. (2025). Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics. PMC - NIH. Available online
  • ResearchGate. Levels of plasma hypoxanthine, plasma inosine, and urine CCG in a... Available online
  • YouTube. (2025).
  • Agilent. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available online
  • Goel, A., et al. (2022). Methylated Septin9 (mSEPT9): A promising blood-based biomarker for the detection and screening of early-onset colorectal cancer. PubMed. Available online

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, metabolomics, and analytical chemistry.

Abstract: This application note provides a comprehensive guide to the structural elucidation of 9-Methylhypoxanthine, a methylated purine alkaloid, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a systematic workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide a robust, self-validating protocol for the unambiguous confirmation of the molecular structure. This guide is intended to serve as a practical resource for researchers requiring definitive structural characterization of small molecules.

Introduction: The Significance of this compound

This compound is a purine alkaloid, a class of naturally occurring compounds characterized by a nitrogen-containing heterocyclic structure.[1] These compounds, including well-known examples like caffeine and theophylline, exhibit a wide range of biological activities. The precise location of methyl groups on the purine scaffold is critical to their pharmacological function. Therefore, unambiguous structural confirmation is a prerequisite for any further biological or medicinal chemistry investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural elucidation of organic molecules in solution.[2][3] Its ability to probe the chemical environment and connectivity of individual atoms within a molecule provides an unparalleled level of structural detail. This application note outlines a multi-dimensional NMR strategy to confirm the identity and structure of this compound.

Foundational Principles of the NMR Experiments Employed

A combination of 1D and 2D NMR experiments is utilized to piece together the molecular puzzle. Each experiment provides a unique set of structural constraints:

  • ¹H NMR (Proton NMR): Provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), and the number of neighboring protons (scalar coupling).[4]

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms and their functional group type based on their chemical shift.[5][6]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons.[7][8][9] Methylene (CH₂) groups appear as negative peaks, while methyl (CH₃) and methine (CH) groups appear as positive peaks. Quaternary carbons are not observed.[7]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[11][12][13] It is a highly sensitive method for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[11][12][14] It is crucial for identifying quaternary carbons and piecing together the carbon skeleton by connecting different spin systems.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

The quality of the NMR data is directly dependent on the quality of the sample preparation.[15][16]

Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives due to its excellent solubilizing power.[17] The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking.[17]

  • Concentration:

    • For ¹H and 2D NMR (COSY, HSQC, HMBC), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[17][18]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to reduce acquisition time.[17]

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). c. Mix thoroughly until the sample is completely dissolved. Gentle warming or vortexing can aid dissolution.[19] d. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[15][19] Solid particles can degrade the magnetic field homogeneity, leading to poor spectral resolution.[15] e. Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

General Setup:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K

  • Referencing: The residual solvent peak of DMSO-d₆ is used as the internal reference (δH = 2.50 ppm; δC = 39.52 ppm).

Experiment-Specific Parameters:

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30, Scans: 16-32Quantitative proton count and multiplicity analysis.
¹³C NMR Pulse Program: zgpg30, Scans: 1024-4096Observe all carbon environments.
DEPT-135 Pulse Program: dept135, Scans: 256-1024Differentiate CH₃/CH (positive) from CH₂ (negative) carbons.[7][20]
COSY Pulse Program: cosygpqf, Scans: 2-4 per incrementIdentify proton-proton (H-H) spin systems.[10]
HSQC Pulse Program: hsqcedetgpsisp2.3, Scans: 2-4 per incrementCorrelate protons to their directly attached carbons.[12]
HMBC Pulse Program: hmbcgpndqf, Scans: 8-16 per incrementCorrelate protons and carbons over 2-3 bonds to assemble the molecular framework.[12][14]

Data Interpretation and Structural Elucidation

The following section details the logical process of interpreting the NMR data to confirm the structure of this compound.

Expected ¹H and ¹³C NMR Data

The chemical structure of this compound contains three distinct proton environments and six unique carbon environments.

Atom Label Expected ¹H Chemical Shift (δ, ppm) Multiplicity Integration
H2~8.0Singlet1H
H8~7.8Singlet1H
9-CH₃~3.7Singlet3H
Atom Label Expected ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
C2~148CH (Positive)
C4~146Quaternary (Absent)
C5~124Quaternary (Absent)
C6~156Quaternary (Absent)
C8~140CH (Positive)
9-CH₃~30CH₃ (Positive)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[21]

Step-by-Step Elucidation Workflow

The following diagram illustrates the logical workflow for structural elucidation using the acquired NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Confirmation H1 ¹H NMR - Identify proton signals - Check integration (1H:1H:3H) C13 ¹³C NMR - Count carbon signals (6 expected) H1->C13 Initial atom count DEPT DEPT-135 - Identify CH, CH₃ (positive) - Confirm quaternary C (absent) C13->DEPT Determine C types HSQC_exp HSQC - Correlate H2 to C2 - Correlate H8 to C8 - Correlate 9-CH₃ to its carbon DEPT->HSQC_exp Assign protonated carbons HMBC_exp HMBC - Establish key long-range ¹H-¹³C correlations HSQC_exp->HMBC_exp Build molecular skeleton Structure Final Structure of This compound HMBC_exp->Structure Unambiguous Confirmation

Caption: Workflow for NMR-based structural elucidation.

Analysis Breakdown:

  • ¹H NMR Analysis: The ¹H spectrum is expected to show three singlet peaks with an integration ratio of 1:1:3. This corresponds to the two aromatic protons (H2 and H8) and the methyl group protons (9-CH₃). The absence of splitting (all singlets) indicates no vicinal proton-proton coupling, which is consistent with the proposed structure.

  • ¹³C and DEPT-135 Analysis: The ¹³C NMR spectrum should display six distinct signals. The DEPT-135 experiment is critical for distinguishing the carbon types.[22] It will show three positive signals corresponding to the two CH carbons (C2, C8) and the one CH₃ carbon. The remaining three signals, which are absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum, are assigned to the quaternary carbons (C4, C5, C6).[7][8]

  • HSQC Analysis: This experiment provides direct, one-bond correlations, solidifying the assignments of the protonated carbons. We expect to see cross-peaks connecting:

    • The proton at ~8.0 ppm (H2) to the carbon at ~148 ppm (C2).

    • The proton at ~7.8 ppm (H8) to the carbon at ~140 ppm (C8).

    • The methyl protons at ~3.7 ppm to their carbon at ~30 ppm.

  • HMBC Analysis: The Final Piece of the Puzzle: The HMBC spectrum is the key to confirming the overall connectivity, especially the placement of the methyl group and the relative positions of the quaternary carbons.[14][23] Key expected correlations are:

    • From 9-CH₃ protons: Correlations to C4 and C8 are expected. The correlation to C8 confirms the methyl group is attached to N9, adjacent to C8. The correlation to C4 helps to place the five-membered imidazole ring relative to the six-membered pyrimidine ring.

    • From H2 proton: Correlations to C4 and C6 are expected, defining the pyrimidine ring.

    • From H8 proton: Correlations to C4 and C5 confirm the connectivity of the imidazole ring.

The following diagram visualizes these crucial HMBC correlations that lock in the structure.

Caption: Key HMBC correlations for this compound.

By systematically analyzing the data from each of these experiments, the connectivity of the entire molecule can be determined, leading to an unambiguous structural assignment of this compound.

Conclusion

This application note has detailed a robust and efficient workflow for the complete structural elucidation of this compound using a combination of 1D and 2D NMR techniques. The described protocols for sample preparation and data acquisition are designed to yield high-quality spectra, while the step-by-step interpretation guide demonstrates how the complementary nature of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation. This comprehensive approach ensures scientific rigor and is broadly applicable to the characterization of other small molecules, particularly in the fields of drug discovery, natural product chemistry, and metabolomics.

References

  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from a URL which is no longer active, but the content is mirrored in various academic resources.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • Fiveable. DEPT-135 Definition.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. Retrieved from a URL which is no longer active, but the content is widely cited in academic protocols.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London. Sample Preparation.
  • Scribd. Advanced 2D NMR Techniques Guide.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Kumar, R., Kumar, S., & Kumar, V. (2008). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic Resonance in Chemistry, 46(1), 1-8.
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157).
  • ResearchGate. Structure of purine alkaloids in plants.
  • ResearchGate. 13C NMR Chemical shifts of compounds 1-12.
  • ResearchGate. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35.
  • Biological Magnetic Resonance Bank. bmse000094 Hypoxanthine at BMRB.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157).
  • Hypha Discovery. Structure Elucidation and NMR.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000157).
  • Columbia University NMR Core Facility. HSQC and HMBC.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Oregon State University. 13C NMR Chemical Shifts.
  • JEOL Ltd. Molecular Structure Analysis of Alkaloids.
  • Morowitz, M. J., et al. (2018). Chemical Shift Variations in Common Metabolites. Metabolites, 8(2), 29.
  • ResearchGate. (2021, February 12). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.
  • Oregon State University. 1H NMR Chemical Shift.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292).

Sources

Application Notes & Protocols: Utilizing 9-Methylhypoxanthine as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 9-Methylhypoxanthine in Enzyme Kinetics and Drug Discovery

In the landscape of purine metabolism research and drug development, the choice of substrate is a critical determinant of experimental success and data relevance. This compound, a methylated derivative of the endogenous purine base hypoxanthine, serves as a valuable tool for probing the activity and inhibition of key enzymes within the purine salvage and catabolism pathways. Its primary utility lies in its interaction with xanthine oxidase (XO), a pivotal enzyme in purine breakdown that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] The methylation at the 9-position prevents its conversion into a nucleoside by purine nucleoside phosphorylase (PNP), thereby isolating the activity of oxidative enzymes in complex biological samples.[4][5] This specificity makes this compound an exemplary substrate for high-throughput screening (HTS) campaigns aimed at discovering novel XO inhibitors for the treatment of hyperuricemia and gout.[3]

This guide provides a comprehensive overview of the principles and methodologies for using this compound in enzyme assays. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable assays for characterizing enzyme activity and screening for modulators.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to assay design. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C6H6N4OCheméo[6]
Molecular Weight 150.14 g/mol Cheméo[6]
CAS Number 875-31-0Cheméo[6]
LogP (Octanol/Water) 0.069Cheméo[6]
Water Solubility (logS) -3.41 (mol/L)Cheméo[6]

Note: The low aqueous solubility necessitates careful preparation of stock solutions, often requiring an organic co-solvent like DMSO.

Principle of the Xanthine Oxidase Assay using this compound

The enzymatic assay for xanthine oxidase using this compound is predicated on the direct measurement of the reaction products. Xanthine oxidase catalyzes the hydroxylation of this compound to 9-methyluric acid. This reaction is accompanied by the reduction of molecular oxygen, leading to the formation of hydrogen peroxide (H₂O₂).[7]

The progress of the reaction can be monitored through several detection modalities:

  • Spectrophotometric Detection: This method relies on the change in ultraviolet (UV) absorbance as this compound is converted to 9-methyluric acid. Uric acid and its derivatives exhibit a characteristic absorbance maximum around 290-295 nm.[8] By monitoring the increase in absorbance at this wavelength, a direct, continuous measure of enzyme activity can be obtained.

  • Fluorometric Detection: This approach quantifies the hydrogen peroxide produced during the enzymatic reaction. A fluorometric probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product.[7] This method offers enhanced sensitivity compared to spectrophotometric detection.

  • Colorimetric Detection: Similar to the fluorometric method, this technique also measures H₂O₂ production. Here, HRP catalyzes the reaction between a chromogenic substrate and H₂O₂, resulting in a colored product that can be quantified by measuring its absorbance in the visible range.[9]

Enzymatic Reaction Pathway

The diagram below illustrates the conversion of this compound by Xanthine Oxidase and the subsequent detection of the products.

ReactionPathway sub This compound enz Xanthine Oxidase (XO) sub->enz prod1 9-Methyluric Acid enz->prod1 Hydroxylation prod2 Hydrogen Peroxide (H₂O₂) enz->prod2 Oxygen Reduction

Caption: Enzymatic conversion of this compound by Xanthine Oxidase.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting xanthine oxidase assays using this compound. It is imperative to include appropriate controls in every experiment to ensure data validity.

Part 1: Reagent Preparation

Causality Behind Choices: Proper reagent preparation is crucial for assay reproducibility. The use of a buffer at physiological pH (7.4-7.5) ensures optimal enzyme activity. A high-concentration stock of this compound in DMSO overcomes its limited aqueous solubility.

  • Assay Buffer (50 mM Potassium Phosphate, pH 7.4):

    • Prepare a 50 mM solution of potassium phosphate monobasic and a 50 mM solution of potassium phosphate dibasic.

    • Mix the two solutions, monitoring with a pH meter, until a pH of 7.4 is achieved.

    • Filter sterilize and store at 4°C.

  • This compound Stock Solution (10 mM):

    • Dissolve 1.501 mg of this compound (MW: 150.14 g/mol ) in 1 mL of 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Xanthine Oxidase Enzyme Solution:

    • Reconstitute lyophilized xanthine oxidase in ice-cold Assay Buffer to a stock concentration of 1 U/mL.

    • On the day of the experiment, prepare a working solution by diluting the stock in ice-cold Assay Buffer to the desired concentration (e.g., 0.1 U/mL). Keep the enzyme on ice at all times.

Part 2: Spectrophotometric Assay Protocol (96-Well Plate Format)

This protocol is ideal for determining enzyme kinetics (Kₘ and Vₘₐₓ) and for inhibitor screening.

Experimental Workflow Diagram

SpectroWorkflow prep Prepare Reagents (Buffer, Substrate, Enzyme) plate Add Reagents to 96-well UV-plate prep->plate mix Mix and Incubate at 25°C plate->mix read Read Absorbance at 293 nm (Kinetic Mode) mix->read analyze Analyze Data (Calculate Initial Rates) read->analyze

Caption: General workflow for a spectrophotometric xanthine oxidase assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM) in the assay.

  • Assay Plate Setup:

    • Add 100 µL of Assay Buffer to the blank wells.

    • Add 100 µL of each this compound dilution to the sample wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate Reaction:

    • Add 100 µL of the xanthine oxidase working solution to all wells except the blank. The final volume in each well should be 200 µL.

    • Self-Validating Step: Include a no-substrate control (enzyme only) to measure any background absorbance changes and a no-enzyme control (substrate only) to ensure the substrate is stable and does not spontaneously degrade.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of UV absorbance measurements.

    • Measure the increase in absorbance at 293 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Convert the change in absorbance per minute (ΔOD/min) to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for 9-methyluric acid.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[10][11]

Part 3: Fluorometric Assay for High-Throughput Screening (HTS)

This highly sensitive method is well-suited for screening large compound libraries for xanthine oxidase inhibitors.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Mix: Prepare a master mix containing Assay Buffer, HRP, and the fluorometric probe. The final concentrations should be optimized according to the manufacturer's instructions (e.g., from a commercial kit).[7]

    • Substrate Solution: Dilute the this compound stock to a final concentration equal to its Kₘ value (determined from the spectrophotometric assay). This concentration provides a robust signal while being sensitive to competitive inhibitors.[14]

  • Assay Plate Setup (384-Well Format):

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds dissolved in DMSO into the assay plate wells.

    • Add 10 µL of the xanthine oxidase working solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows for the interaction between the enzyme and potential inhibitors.

  • Initiate Reaction:

    • Add 10 µL of the Reaction Mix containing the substrate to all wells.

    • Self-Validating Controls:

      • Positive Control (No Inhibition): Wells containing enzyme, substrate, and DMSO without any compound.

      • Negative Control (Full Inhibition): Wells containing a known potent XO inhibitor (e.g., allopurinol).

      • Background Control: Wells without enzyme to measure background fluorescence.

  • Data Acquisition:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[4]

  • Data Analysis and Hit Identification:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Compounds exhibiting inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the control) are identified as "hits".[15]

    • Trustworthiness Check: Hits should be re-tested and confirmed. Counter-screens should be performed to eliminate compounds that interfere with the detection system (e.g., fluorescent compounds or HRP inhibitors).[16]

Logical Relationship for HTS Data Analysis

HTSLogic raw_data Raw Fluorescence Data normalize Normalize Data (% Inhibition) raw_data->normalize hit_calling Apply Hit Threshold (e.g., >50% Inhibition) normalize->hit_calling hit_list Primary Hit List hit_calling->hit_list confirmation Hit Confirmation (Dose-Response) hit_list->confirmation counter_screen Counter-Screen (Assay Interference) hit_list->counter_screen validated_hits Validated Hits confirmation->validated_hits counter_screen->validated_hits

Caption: Logical workflow for HTS hit identification and validation.

Troubleshooting and Considerations

  • Substrate Inhibition: At very high concentrations, some substrates can cause inhibition of xanthine oxidase.[17] It is crucial to determine the optimal substrate concentration range through preliminary experiments.

  • Compound Interference: In HTS, test compounds can interfere with the assay. They may be fluorescent themselves, absorb light at the detection wavelength, or inhibit the reporter enzyme (HRP). Appropriate counter-screens are essential to identify and discard these false positives.[16]

  • Data Reproducibility: Ensure consistent mixing, temperature control, and accurate liquid handling, especially in miniaturized HTS formats.

Conclusion

This compound is a specific and versatile substrate for the robust characterization of xanthine oxidase activity. The protocols outlined in this guide, from fundamental spectrophotometric assays to high-throughput screening applications, provide a solid framework for researchers. By understanding the underlying principles and incorporating self-validating controls, scientists can generate high-quality, reliable data to advance research in purine metabolism and facilitate the discovery of novel therapeutics.

References
  • Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0).
  • Assay Genie. (2019). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric).
  • Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit.
  • Creative BioMart. (n.d.). Purine Nucleoside Phosphorylase Activity Colorimetric Assay Kit.
  • NOVOCIB. (2022). PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit.
  • PubMed. (n.d.). A new colorimetric assay for purine nucleoside phosphorylase.
  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO).
  • ResearchGate. (n.d.). Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction.
  • PubMed. (n.d.). Substrate inhibition of xanthine oxidase and its influence on superoxide radical production.
  • National Institutes of Health. (n.d.). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.
  • National Institutes of Health. (n.d.). Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID.
  • National Institutes of Health. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
  • National Institutes of Health. (n.d.). Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase.
  • ResearchGate. (n.d.). (PDF) Substrate orientation and catalytic specificity in the action of xanthine oxidase: The sequential hydroxylation of hypoxanthine to uric acid.
  • MDPI. (n.d.). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • National Institutes of Health. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • PubMed. (2013). High-throughput assay of 9 lysosomal enzymes for newborn screening.
  • PubChem. (n.d.). 1-Methylhypoxanthine.
  • Basicmedical Key. (2017). 9 Enzymes and Enzyme Kinetics.
  • PubMed. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity.
  • ResearchGate. (n.d.). The oxidation of hypoxanthine to uric acid proceeds only via xanthine.
  • YouTube. (2014). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations).
  • Khan Academy. (n.d.). An introduction to enzyme kinetics.
  • MDPI. (n.d.). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates.
  • YouTube. (2025). What Is Enzyme Kinetics In Biochemistry? - Chemistry For Everyone.
  • MDPI. (n.d.). Modern Analytical Techniques for Berry Authentication.
  • ResearchGate. (n.d.). Analytical Method Validation of Lauric Acid Present in Pure and Commercial Preparations of Coconut Oil using GC-FID Method.
  • PubMed. (2024). An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine.

Sources

Application Notes and Protocols for the Development of 9-Methylhypoxanthine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel enzyme inhibitors based on the 9-Methylhypoxanthine scaffold. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, grounding each step in established principles of medicinal chemistry and enzyme kinetics. We present a systematic workflow, from initial target identification and synthesis to robust in vitro and cell-based characterization, culminating in lead optimization strategies. Detailed, step-by-step methodologies for key assays, including enzyme inhibition kinetics, cytotoxicity, and early ADME profiling, are provided. This guide is designed to be a self-validating system, empowering researchers to generate high-quality, reproducible data in their quest for novel therapeutics.

Introduction: The Rationale for this compound as a Privileged Scaffold

Purine analogs have long been a cornerstone of medicinal chemistry, yielding numerous clinically significant drugs, particularly in the realms of oncology and virology.[1] Hypoxanthine, a naturally occurring purine derivative, and its analogs have shown inhibitory activity against various enzymes, most notably those involved in purine metabolism, such as xanthine oxidase (XO) and purine nucleoside phosphorylase (PNP).[2][3] The methylation at the 9-position of the hypoxanthine core serves as a critical design element, blocking its conversion into nucleotides by cellular salvage pathways, thereby increasing its metabolic stability and directing its activity towards specific protein targets.

This guide will navigate the intricate process of developing a novel inhibitor from this promising chemical starting point. We will explore the logical progression from a "hit" molecule to a "lead" candidate, emphasizing the iterative nature of drug discovery.[4]

The Drug Discovery Workflow: A Roadmap for this compound-Based Inhibitor Development

The journey from a chemical concept to a viable drug candidate is a multi-stage process. The following workflow provides a logical and efficient path for the development of this compound-based inhibitors.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization Target Identification Target Identification Synthesis of this compound Analogs Synthesis of this compound Analogs Target Identification->Synthesis of this compound Analogs Primary Biochemical Screening Primary Biochemical Screening Synthesis of this compound Analogs->Primary Biochemical Screening IC50 Determination IC50 Determination Primary Biochemical Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell-Based Assays Cell-Based Assays Mechanism of Action Studies->Cell-Based Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell-Based Assays->Structure-Activity Relationship (SAR) Studies Lead Optimization (ADME/Tox) Lead Optimization (ADME/Tox) Structure-Activity Relationship (SAR) Studies->Lead Optimization (ADME/Tox) Preclinical Candidate Preclinical Candidate Lead Optimization (ADME/Tox)->Preclinical Candidate

Figure 1: A high-level overview of the drug discovery workflow for developing this compound-based inhibitors.

Phase 1: Laying the Foundation

Target Identification and Rationale

The initial and most critical step is the selection of a biological target. Given the structural similarity of this compound to endogenous purines, enzymes involved in purine metabolism are logical starting points.

  • Xanthine Oxidase (XO): A key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2] Inhibitors of XO are used in the treatment of hyperuricemia and gout.[2]

  • Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. PNP inhibitors are being investigated as immunosuppressive and anti-cancer agents.[3][5]

The choice of target will dictate the specific assays and experimental designs used throughout the development process.

Synthesis of this compound Analogs

A library of this compound derivatives should be synthesized to explore the structure-activity relationship (SAR). Modifications can be strategically introduced at various positions of the purine ring and the methyl group to modulate potency, selectivity, and physicochemical properties. General synthetic strategies for purine analogs and 9-substituted hypoxanthine derivatives have been well-documented.[6]

Primary Biochemical Screening

The initial screening of the synthesized compound library against the chosen target enzyme is performed to identify "hits" – compounds that exhibit inhibitory activity.

Phase 2: In-Depth Characterization of Hits

Once initial hits are identified, a more thorough characterization is required to understand their potency and mechanism of action.

Determination of Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Example IC50 Data for this compound Analogs against Target Enzyme

Compound IDR1-SubstitutionR2-SubstitutionIC50 (µM)
9-MH-001HH52.3
9-MH-002ClH15.8
9-MH-003OCH3H28.1
9-MH-004HPhenyl5.2
9-MH-005ClPhenyl0.9
Allopurinol (Control)N/AN/A2.5

Protocol 1: Determination of IC50 for a Xanthine Oxidase Inhibitor

Objective: To determine the concentration of a this compound analog that inhibits 50% of xanthine oxidase activity.

Principle: This is a spectrophotometric assay that measures the increase in absorbance at 295 nm resulting from the formation of uric acid from the substrate xanthine.[2]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound analog (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of buffer.

    • Control (100% activity): 160 µL of buffer + 20 µL of DMSO + 20 µL of xanthine oxidase solution.

    • Test Compound: 160 µL of buffer + 20 µL of test compound (at various concentrations) + 20 µL of xanthine oxidase solution.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of xanthine solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target is crucial for rational drug design. MOA studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[8]

Protocol 2: Determining the Mechanism of Inhibition

Objective: To elucidate the kinetic mechanism of inhibition of a this compound analog.

Principle: This experiment involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the mechanism of inhibition.[8]

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Set up a matrix of reactions with varying concentrations of both the substrate (e.g., xanthine) and the inhibitor.

  • Measure the initial reaction rates for each condition.

  • Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

  • Analyze the resulting plots to determine the mode of inhibition.

G cluster_0 Lineweaver-Burk Plots for Inhibition Mechanisms A Competitive: Lines intersect on the y-axis. B Non-competitive: Lines intersect on the x-axis. C Uncompetitive: Lines are parallel.

Sources

Application Note: A Validated UPLC-MS/MS Protocol for the High-Throughput Quantification of 9-Methylhypoxanthine in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in biomarker analysis and metabolomics.

Abstract

This document provides a comprehensive, step-by-step protocol for the accurate and precise quantification of 9-Methylhypoxanthine in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a purine metabolite, is an emerging biomarker of interest in various metabolic and pathological studies. The methodology detailed herein is designed for high-throughput analysis, emphasizing scientific integrity, robustness, and adherence to established principles of bioanalytical method validation. We will delve into the rationale behind each procedural step, from sample collection and preparation to data acquisition and analysis, ensuring the trustworthiness and reproducibility of the generated data.

Introduction: The Significance of this compound as a Urinary Biomarker

Purine metabolism is a fundamental biological process, and its dysregulation is implicated in a range of diseases.[1][2] this compound is a methylated derivative of hypoxanthine, a key intermediate in the purine salvage pathway.[3][4] Alterations in the urinary excretion of methylated purines can reflect changes in enzymatic activity, cellular turnover, and oxidative stress, making them valuable non-invasive biomarkers.[5] For instance, hypoxanthine itself has been identified as a potential biomarker in conditions like ischemic stroke and breast cancer metastasis.[2][6] Accurate quantification of this compound in urine, a readily accessible biological fluid, offers a window into these physiological and pathological states, aiding in disease diagnosis, prognosis, and the evaluation of therapeutic interventions.[7][8]

The inherent complexity and variability of urine as a biological matrix necessitate a highly selective and sensitive analytical method.[8] UPLC-MS/MS stands as the gold standard for such applications, offering superior resolution, specificity, and the ability to detect low-level analytes.[9] This protocol is developed based on the principles of "fit-for-purpose" method validation, ensuring that the assay is reliable for its intended application in research and clinical settings.[10][11][12]

Analyte and Internal Standard: Properties and Selection Rationale

A thorough understanding of the analyte's physicochemical properties is crucial for developing a robust analytical method.

PropertyThis compound
Chemical Formula C₆H₆N₄O[3]
Molecular Weight 150.14 g/mol [3]
CAS Number 875-31-0[3][13]
Structure A methyl group at the 9-position of the hypoxanthine purine ring.[3][4]

Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for LC-MS/MS-based quantification to compensate for variability in sample preparation, matrix effects, and instrument response.[14][15] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, thus providing the most accurate correction.[16][17] For this protocol, This compound-¹³C₂,¹⁵N₂ would be the ideal internal standard. If commercially unavailable, a structurally similar analog with a close retention time could be considered, though with a more rigorous validation of its ability to track the analyte's behavior.[18]

Experimental Workflow: From Sample to Result

The overall analytical workflow is designed for efficiency and to minimize potential sources of error.

Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection SampleStorage Storage at -80°C SampleCollection->SampleStorage Thawing Thaw and Vortex Centrifugation Centrifuge to Remove Particulates Thawing->Centrifugation Spiking Spike with Internal Standard Centrifugation->Spiking Dilution Dilute with Mobile Phase A Spiking->Dilution Filtration Filter through 0.22 µm Membrane Dilution->Filtration Injection Inject into UPLC-MS/MS System Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall workflow for the quantification of this compound in urine.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-¹³C₂,¹⁵N₂ internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Human urine (drug-free, for calibration standards and quality controls)

  • Polypropylene microcentrifuge tubes and vials

  • Syringe filters (0.22 µm)

Standard and Quality Control (QC) Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in an appropriate solvent (e.g., 50:50 methanol:water) to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile:water to prepare working standard solutions at various concentrations for spiking into the urine matrix to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the SIL-IS primary stock to a final concentration of 1 µg/mL. This solution will be added to all samples, standards, and QCs.

  • Calibration Standards and QC Samples: Spike the appropriate amounts of the working standard solutions into drug-free human urine to prepare a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QC samples (low, medium, and high).

Urine Sample Preparation Protocol

The "dilute-and-shoot" approach is often suitable for urine samples due to their relatively low protein content, making it a high-throughput method.[19]

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature.[20] Vortex briefly to ensure homogeneity. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.[21]

  • Aliquoting and Spiking: Transfer 50 µL of the supernatant to a clean polypropylene microcentrifuge tube. Add 10 µL of the internal standard working solution (1 µg/mL) to each tube and vortex.

  • Dilution: Add 440 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid) to each tube. This 1:10 dilution helps to minimize matrix effects.[19]

  • Filtration: Vortex the diluted samples and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.[19]

UPLC-MS/MS Instrumental Conditions

The following are recommended starting conditions and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and rapid analysis times.
Column ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like purine metabolites.[16][22]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for gradient elution in HILIC mode.
Flow Rate 0.4 mL/minA typical flow rate for this column dimension, balancing speed and separation efficiency.
Gradient Start with 95% B, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.A gradient elution is necessary to effectively separate the analyte from endogenous urine components.
Injection Volume 5 µLA small injection volume minimizes column overloading and matrix effects.
Column Temperature 40 °CImproves peak shape and reproducibility.
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ-S)Offers high sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)Purines readily form positive ions.
MRM Transitions This compound: Q1/Q3 (e.g., 151.1 -> 110.1); IS: Q1/Q3 (e.g., 155.1 -> 114.1)Specific precursor-to-product ion transitions must be optimized by infusing the pure standards.
Source Parameters Optimize for maximal signal intensity (e.g., Capillary Voltage, Source Temp., Gas Flows)Instrument-specific optimization is critical for achieving the desired sensitivity.

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in unknown samples is then determined by interpolating their peak area ratios from the regression line of the calibration curve.

Method Validation

A rigorous validation process is essential to ensure the reliability of the analytical method.[10][11][12] The validation should assess the following parameters according to regulatory guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank urine samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the urine matrix. The IS-normalized matrix factor should be consistent across different sources of urine.[15]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in urine under various conditions (freeze-thaw, short-term at room temperature, long-term storage at -80°C).[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human urine using UPLC-MS/MS. The described methodology is designed for high-throughput applications and is based on established principles of bioanalytical method validation. By following this guide, researchers and drug development professionals can obtain accurate and reproducible data, enabling a deeper understanding of the role of this compound in health and disease.

References

  • Cheméo. Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0).
  • PubChem. 1,9-Dihydro-9-methyl-6H-purin-6-one.
  • Chau, C. H., Rixe, O., & Figg, W. D. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967–5976.
  • National Center for Biotechnology Information. Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • Theodorescu, D., Wittke, S., Ross, M. M., Walden, M., Conaway, M., Just, I., Mischak, H., & Frierson, H. F. (2006). Discovery and validation of urinary biomarkers for prostate cancer. Proteomics.
  • DNAmod. This compound.
  • ResearchGate. Validation of Analytic Methods for Biomarkers Used in Drug Development.
  • PubMed. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry.
  • National Center for Biotechnology Information. Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.
  • National Center for Biotechnology Information. Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review.
  • National Center for Biotechnology Information. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics.
  • Biotage. Bioanalytical sample preparation.
  • ResearchGate. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • Royal Society of Chemistry. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping.
  • PubMed. Quantitative determination of mycotoxins in urine by LC-MS/MS.
  • PubChem. 1-Methylhypoxanthine.
  • IsoLife. Internal Standards in metabolomics.
  • Taylor & Francis Online. Internal standard – Knowledge and References.
  • PLOS ONE. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry.
  • MDPI. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.
  • National Center for Biotechnology Information. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
  • PubMed Central. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer.
  • PubMed. Plasma Xanthine Oxidoreductase Activity as a Novel Biomarker of Metabolic Disorders in a General Population.
  • PubMed Central. Metabolomics to reveal biomarkers and pathways of preterm birth: A systematic review and epidemiologic perspective.
  • National Center for Biotechnology Information. Metabolomic biomarkers in midtrimester maternal plasma can accurately predict the development of preeclampsia.

Sources

Application Note: 9-Methylhypoxanthine as a Robust Internal Standard for Mass Spectrometric Analysis of Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the use of 9-Methylhypoxanthine as an internal standard (IS) for the quantitative analysis of purine metabolites and their therapeutic analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its structural similarity to endogenous purines like hypoxanthine and xanthine, this compound is an ideal candidate to compensate for variations during sample preparation and analysis.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale for its selection, detailed experimental protocols, and expected performance characteristics.

Introduction: The Critical Role of Internal Standards in LC-MS Bioanalysis

Quantitative bioanalysis by LC-MS is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[2][3] The ideal IS shares physicochemical properties with the analyte, ensuring it experiences similar losses during extraction and comparable ionization efficiency in the mass spectrometer's source.[3][4]

Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry because their behavior is nearly identical to the analyte.[1][4] However, when a SIL-IS is not available or economically viable, a structural analog can be a highly effective alternative.[2] this compound, a synthetic derivative of the naturally occurring purine hypoxanthine, serves as an excellent structural analog IS for a range of purine-based analytes.

Rationale for Selecting this compound:

  • Structural Analogy: Its core purine structure mimics that of endogenous metabolites like hypoxanthine, xanthine, and uric acid, as well as purine-based drugs.

  • Physicochemical Similarity: The addition of a methyl group provides a distinct mass-to-charge ratio (m/z) for separate detection while maintaining similar chromatographic behavior and ionization properties to the analytes of interest.

  • Commercial Availability and Synthesis: 9-substituted hypoxanthine derivatives can be synthesized through established chemical methods.[5][6][7][8][9]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Structure
Expected Polarity Moderately polar
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocol: Quantification of Hypoxanthine in Human Plasma

This protocol provides a validated method for the analysis of hypoxanthine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Hypoxanthine certified reference standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Stock and Working Solutions Preparation
  • Hypoxanthine Stock Solution (1 mg/mL): Dissolve 10 mg of hypoxanthine in 10 mL of methanol/water (50:50, v/v).

  • This compound IS Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the hypoxanthine stock solution in methanol/water (50:50, v/v) to create calibration standards. Prepare a working IS solution of 1 µg/mL in methanol.

Sample Preparation Workflow

The following workflow describes a protein precipitation method for plasma sample preparation.

G cluster_prep Sample Preparation A Pipette 50 µL of plasma sample, calibrator, or QC B Add 10 µL of 1 µg/mL This compound (IS) A->B Add IS C Add 200 µL of cold acetonitrile to precipitate proteins B->C Precipitate D Vortex for 1 minute C->D Mix E Centrifuge at 14,000 rpm for 10 minutes at 4°C D->E Separate F Transfer 100 µL of supernatant to a new microplate E->F Collect G Inject 5 µL into LC-MS/MS system F->G Inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

Modern UHPLC-MS/MS systems are capable of rapidly separating and quantifying purine metabolites.[10]

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 2% B and equilibrate for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Mass Spectrometry Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hypoxanthine 137.1119.120
This compound (IS) 151.1134.122

Note: These values are illustrative and should be optimized for the specific instrument used.

Method Validation and Performance

A comprehensive method validation should be performed according to international guidelines.[11] Expected performance characteristics are summarized below.

ParameterExpected Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85-115%
Matrix Effect Compensated by IS

Data Analysis and Quantification

The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area.

G cluster_analysis Quantitative Data Analysis A Acquire MRM data for analyte and IS for all samples B Integrate peak areas for analyte (Area_A) and IS (Area_IS) A->B Integrate C Calculate Peak Area Ratio (PAR = Area_A / Area_IS) B->C Normalize D Generate a calibration curve: PAR vs. Concentration C->D Plot E Perform linear regression (y = mx + c) on calibrators D->E Fit F Calculate unknown sample concentrations using the curve E->F Quantify

Caption: Workflow for quantitative data analysis.

Conclusion

This compound is a reliable and cost-effective internal standard for the LC-MS/MS quantification of purine analogs. Its structural similarity ensures that it effectively tracks the analyte through sample preparation and analysis, correcting for potential variability and improving data quality. The protocol presented here offers a robust starting point for developing and validating high-performance bioanalytical methods for a wide range of purine-based compounds in complex biological matrices.

References

  • Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. PubMed.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International.
  • Mass Fragmentographic Determination of Xanthine and Hypoxanthine in Biological Fluids. Journal of Chromatography.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. PubMed.
  • Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase. PubMed.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH.
  • Synthesis of N‐9 substituted hypoxanthine polymethylene derivatives 25a‐c. ResearchGate.
  • Methods of synthesis for 9-substituted hypoxanthine derivatives. Google Patents.
  • Methods of synthesis for 9-substituted hypoxanthine derivatives. Google Patents.
  • In silico structure predictions for non-targeted analysis: From physicochemical properties to molecular structures. PMC - NIH.
  • The MS/MS identified compound, hypoxanthine, is shown at three... ResearchGate.
  • Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. PubMed.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. PMC - NIH.

Sources

9-Methylhypoxanthine in Cell Culture: A Guide to its Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 9-Methylhypoxanthine

This compound, a derivative of the naturally occurring purine hypoxanthine, is a methylxanthine compound with significant potential in cell culture applications. While research on this specific molecule is emerging, its structural similarity to other well-studied methylxanthines, such as caffeine and theophylline, and its parent compound, hypoxanthine, provides a strong foundation for understanding its biological activities. This guide offers a comprehensive overview of the theoretical framework, potential applications, and detailed protocols for utilizing this compound in a research setting.

As a member of the methylxanthine family, this compound is anticipated to function primarily as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound can elevate intracellular levels of cAMP and cGMP, thereby modulating a wide array of cellular processes.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanism of action, practical applications, and experimental workflows for investigating the effects of this compound in various cell culture models.

Mechanism of Action: A Phosphodiesterase Inhibitor

The primary mechanism of action of methylxanthines is the competitive, non-selective inhibition of phosphodiesterase (PDE) isoenzymes. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways.

The specific PDE isoenzyme selectivity profile of this compound is not yet extensively characterized. However, based on studies of other alkylxanthine derivatives, it is likely to exhibit inhibitory activity against several PDE isoenzymes. For instance, the alkylation at different positions on the xanthine skeleton has been shown to influence the inhibitory potency and selectivity towards different PDE families.[1] The methylation at the 9-position of the purine ring in this compound is expected to confer a unique inhibitory profile that warrants further investigation.

The elevation of intracellular cyclic nucleotides can have profound effects on cellular function:

  • cAMP-mediated signaling: Increased cAMP levels typically lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of substrate proteins, regulating processes such as gene expression, metabolism, and cell proliferation.

  • cGMP-mediated signaling: Elevated cGMP primarily activates Protein Kinase G (PKG), which is involved in processes like smooth muscle relaxation (vasodilation), neuronal function, and inflammation.

The intricate interplay between cAMP and cGMP signaling pathways, often referred to as "cross-talk," adds another layer of complexity to the effects of PDE inhibitors.

Visualizing the Signaling Pathway

9-Methylhypoxanthine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormones / Neurotransmitters Receptor GPCR Signal->Receptor AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC cAMP cAMP AC->cAMP synthesizes cGMP cGMP GC->cGMP synthesizes ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates 5AMP 5'-AMP PDE->5AMP 5GMP 5'-GMP PDE->5GMP Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Differentiation, Relaxation) PKA->Cellular_Response phosphorylates targets PKG->Cellular_Response phosphorylates targets 9MH This compound 9MH->PDE inhibits

Caption: this compound inhibits PDE, increasing cAMP/cGMP and activating PKA/PKG pathways.

Cell Culture Applications of this compound

Based on the known effects of hypoxanthine and other PDE inhibitors, this compound is a promising tool for investigating a variety of cellular processes.

Neuroscience Research

Extracellular purines, including hypoxanthine, play crucial roles in neuronal development.[2] Studies have shown that hypoxanthine can modulate the proliferation and differentiation of neuronal cells. For instance, in a neuroblastoma model, hypoxanthine was found to significantly increase the proliferation of both HGPRT-deficient and HGPRT-positive cell lines.[2] Furthermore, hypoxanthine has been shown to deregulate genes involved in early neuronal development in a human embryonic carcinoma neurogenesis model.[3]

Potential Applications in Neuronal Cell Culture:

  • Investigating Neurogenesis and Neuronal Differentiation: this compound can be used to study the effects of elevated cyclic nucleotide levels on the differentiation of neural stem cells and progenitor cells into mature neurons.

  • Modeling Neurological Disorders: Given the role of purine metabolism in conditions like Lesch-Nyhan disease, this compound could be used in cell culture models to investigate the cellular and molecular mechanisms underlying such disorders.[2][3]

  • Neuroprotection Assays: PDE inhibitors have been explored for their neuroprotective effects. This compound can be tested for its ability to protect neurons from various insults, such as oxidative stress or excitotoxicity.

Smooth Muscle Cell Research

PDE inhibitors are well-known for their effects on smooth muscle relaxation, primarily through the cGMP-PKG pathway, leading to vasodilation. The inhibition of specific PDE isoenzymes is a key mechanism for the relaxant effect of various drugs on smooth muscle tissue.[4]

Potential Applications in Smooth Muscle Cell Culture:

  • Studying Vasodilation and Vascular Tone: this compound can be used in primary cultures of vascular smooth muscle cells to investigate its effects on cell contractility and relaxation, providing insights into its potential as a vasodilator.

  • Investigating Proliferative Vascular Diseases: Abnormal proliferation of pulmonary artery smooth muscle cells is a hallmark of pulmonary arterial hypertension.[5] The anti-proliferative effects of hypoxanthine on smooth muscle cells have been documented.[6] Therefore, this compound could be explored as a potential inhibitor of smooth muscle cell proliferation in in vitro models of vascular diseases.

Cancer Research

The role of purine metabolism and cyclic nucleotide signaling in cancer is an active area of research. Hypoxanthine uptake has been studied in various human tumor cell lines, and its transport can influence the efficacy of certain anticancer drugs.[7] Furthermore, PDE inhibitors have been investigated as potential anti-cancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.

Potential Applications in Cancer Cell Culture:

  • Assessing Anti-proliferative Effects: this compound can be screened against a panel of cancer cell lines to determine its potential to inhibit cell growth and proliferation.

  • Investigating Cell Cycle and Apoptosis: The effect of this compound on the cell cycle distribution and the induction of apoptosis in cancer cells can be examined to elucidate its mechanism of anti-cancer activity.

  • Studying Drug Synergy: this compound can be used in combination with other chemotherapeutic agents to investigate potential synergistic effects in killing cancer cells.

Inflammation and Immunology Research

Cyclic nucleotides play a critical role in regulating inflammatory responses. PDE inhibitors, by increasing cAMP and cGMP levels, can exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and modulating the function of immune cells.

Potential Applications in Inflammation Research:

  • Investigating Anti-inflammatory Effects: this compound can be tested in cell culture models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess its ability to inhibit the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide.[8][9][10]

  • Modulating Immune Cell Function: The effects of this compound on the activation, proliferation, and differentiation of various immune cells, such as T cells and B cells, can be investigated.

Experimental Protocols

A. General Guidelines for Using this compound in Cell Culture

1. Reagent Preparation:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic compounds for cell culture use. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use.

2. Determining Optimal Working Concentration:

  • It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental endpoint.

  • A typical starting range for many small molecule inhibitors is between 1 µM and 100 µM. A wider range may be necessary for initial screening.

  • Assess cell viability using methods such as the MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.

3. Experimental Controls:

  • Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: If applicable, include a positive control with a known PDE inhibitor (e.g., IBMX, a non-selective PDE inhibitor) to validate the experimental setup.

B. Protocol: Assessing the Effect of this compound on Cell Proliferation (MTT Assay)

This protocol outlines a common method for determining the effect of this compound on the proliferation of adherent cell lines.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

C. Protocol: Measurement of Intracellular cAMP and cGMP Levels

This protocol provides a general workflow for measuring changes in intracellular cyclic nucleotide levels in response to this compound treatment using commercially available ELISA or FRET-based assay kits.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (provided with the assay kit)

  • Commercial cAMP or cGMP assay kit (e.g., ELISA, FRET, or TR-FRET)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate multi-well plates to a desired confluency. Treat the cells with different concentrations of this compound for a specific duration. A short incubation time (e.g., 15-30 minutes) is often sufficient to observe changes in cyclic nucleotide levels.

  • Cell Lysis: After treatment, remove the medium and lyse the cells according to the instructions provided with the assay kit. This step is crucial to release the intracellular cyclic nucleotides.

  • Assay Performance: Perform the cAMP or cGMP measurement assay following the manufacturer's protocol. This typically involves adding the cell lysate to a pre-coated plate and performing a series of incubation and washing steps.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on a standard curve generated with known concentrations of the cyclic nucleotide. Normalize the results to the total protein concentration in each sample to account for variations in cell number.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Prepare_Cells Prepare Cell Culture (e.g., Neuronal, Smooth Muscle, Cancer) Treat_Cells Treat Cells with this compound (Dose-response and time-course) Prepare_Cells->Treat_Cells Prepare_Compound Prepare this compound Stock and Working Solutions Prepare_Compound->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay_Proliferation Cell Proliferation Assay (e.g., MTT) Incubate->Assay_Proliferation Assay_Signaling Measure Intracellular cAMP/cGMP Levels Incubate->Assay_Signaling Assay_Function Functional Assays (e.g., Neurite Outgrowth, Contraction) Incubate->Assay_Function Data_Analysis Data Analysis and Visualization Assay_Proliferation->Data_Analysis Assay_Signaling->Data_Analysis Assay_Function->Data_Analysis Conclusion Draw Conclusions on the Effects of this compound Data_Analysis->Conclusion

Caption: A general workflow for investigating the effects of this compound in cell culture.

Data Presentation: Expected Outcomes and Interpretation

ParameterExpected Outcome with this compoundInterpretation
Cell Proliferation (e.g., in cancer cells) Dose-dependent decrease in cell viability (IC₅₀ value can be determined)This compound exhibits anti-proliferative effects.
Intracellular cAMP Levels Dose-dependent increaseThis compound inhibits cAMP-degrading PDEs.
Intracellular cGMP Levels Dose-dependent increaseThis compound inhibits cGMP-degrading PDEs.
Neuronal Differentiation Altered expression of neuronal markers, changes in morphologyThis compound influences neuronal development pathways.
Smooth Muscle Cell Contraction Inhibition of agonist-induced contractionThis compound promotes smooth muscle relaxation.
Inflammatory Cytokine Production Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)This compound possesses anti-inflammatory properties.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your experimental findings, it is essential to incorporate self-validating systems into your protocols:

  • Orthogonal Assays: Confirm key findings using multiple, independent assays that measure the same biological endpoint through different mechanisms. For example, if a decrease in cell proliferation is observed with an MTT assay, validate this result with a direct cell counting method or a BrdU incorporation assay.

  • Use of Specific Inhibitors/Activators: To confirm the involvement of the cAMP/cGMP pathways, use specific activators (e.g., forskolin for adenylyl cyclase) or inhibitors of downstream effectors (e.g., PKA or PKG inhibitors) in combination with this compound.

  • Molecular Knockdown/Knockout: In more advanced studies, using siRNA or CRISPR/Cas9 to knockdown or knockout specific PDE isoenzymes can help to identify the direct targets of this compound.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the multifaceted roles of cyclic nucleotide signaling in various physiological and pathological processes. Its potential as a PDE inhibitor makes it a compelling candidate for studies in neuroscience, cardiovascular biology, cancer, and immunology. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the cellular effects of this intriguing compound.

Future research should focus on elucidating the precise PDE isoenzyme selectivity of this compound, which will be critical for understanding its specific cellular effects and for guiding its potential therapeutic applications. Further studies in more complex in vitro models, such as 3D cell cultures and organoids, will also be instrumental in translating the findings from traditional 2D cell culture to more physiologically relevant systems.

References

  • Hughes, A., et al. (2001). Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole. Biochemical Pharmacology, 61(3), 291-298. [Link]
  • Torres, R. J., et al. (2015). Hypoxanthine deregulates genes involved in early neuronal development. Implications in Lesch-Nyhan disease pathogenesis. Journal of Inherited Metabolic Disease, 38(6), 1107-1115. [Link]
  • Bava, M., et al. (2001). Hypoxanthine Impairs Morphogenesis and Enhances Proliferation of a Neuroblastoma Model of Lesch Nyhan Syndrome. Journal of Neuroscience Research, 64(5), 555-563. [Link]
  • Rathbone, M. P., et al. (1992). BIX‐01294 treatment blocks cell proliferation, migration and contractility in ovine foetal pulmonary arterial smooth muscle cells. Journal of Neurochemistry, 59(5), 1836-1844. [Link]
  • Souness, J. E., et al. (1994). Cyclic nucleotide phosphodiesterase isoenzymes in guinea-pig tracheal muscle and bronchorelaxation by alkylxanthines. Biochemical Pharmacology, 48(4), 843-851. [Link]
  • Pozzetti, L., et al. (2025). Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. International Journal of Molecular Sciences, 26(17), 9345. [Link]
  • Sivakumar, D., et al. (2022). Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. Molecules, 27(15), 4983. [Link]
  • Schudt, C., et al. (1994). Identification of PDE isozymes in human pulmonary artery and effect of selective PDE inhibitors. American Journal of Physiology-Lung Cellular and Molecular Physiology, 266(5), L536-L542. [Link]
  • Kim, M., et al. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Marine Drugs, 20(3), 193. [Link]
  • Williams, D. J., et al. (1999). Nitric oxide-mediated vasodilation in human pregnancy. American Journal of Physiology-Heart and Circulatory Physiology, 276(6), H2053-H2058. [Link]
  • Michel, A. H., et al. (2024). LINE-1 Retrotransposons as Cell-free DNA Biomarkers for Multi-Cancer Early Detection. Clinical Cancer Research, 30(1), 16-18. [Link]
  • Kishi, M., et al. (1995). Effects of alkyl substituents of xanthine on phosphodiesterase isoenzymes. Biological and Pharmaceutical Bulletin, 18(3), 431-435. [Link]
  • Tardito, S., et al. (2022). A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs. Molecular Systems Biology, 18(11), e11134. [Link]
  • Zhang, H., et al. (2021). Upregulation of IRF9 Contributes to Pulmonary Artery Smooth Muscle Cell Proliferation During Pulmonary Arterial Hypertension. Frontiers in Pharmacology, 12, 773235. [Link]
  • Totzeck, M., et al. (2012). Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation.
  • Avola, R., et al. (2019). Antioxidant and Anti-Inflammatory Properties of Nigella sativa Oil in Human Pre-Adipocytes. Antioxidants, 8(3), 57. [Link]
  • Loomans-Kropp, H. A., et al. (2022). Methylated Septin9 (mSEPT9): A Promising Blood-Based Biomarker for the Detection and Screening of Early-Onset Colorectal Cancer. Cancers, 14(4), 932. [Link]
  • Gonzalez-Perez, F., et al. (2021). Vinaxanthone inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons. PLoS One, 16(6), e0252875. [Link]
  • Kelly, D. (2025). Brain Neuron Death Occurs Throughout Life and Increases with Age, A Natural Human Protein Drug May Halt Neuron Death in Alzheimer's Disease. University of Colorado Anschutz Medical Campus News. [Link]
  • de Vrij, J., et al. (2017). High-Throughput Screening of Myxoid Liposarcoma Cell Lines: Survivin Is Essential for Tumor Growth. Neoplasia, 19(7), 568-577. [Link]
  • Wang, Y., et al. (2023). IL-30 protects against sepsis-induced myocardial dysfunction by inhibiting pro-inflammatory macrophage polarization and pyroptosis.
  • Reddy, M. A., et al. (2021). Palmitic acid induced lncRNA PARAIL regulates inflammation via interaction with RNA-binding protein ELAVL1 in monocytes and macrophages.
  • Coccini, T., et al. (2023). Methylglyoxal-induced neurotoxic effects in primary neuronal-like cells transdifferentiated from human mesenchymal stem cells: Impact of low concentrations. Journal of Applied Toxicology, 43(11), 1735-1751. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 9-Methylhypoxanthine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Role of 9-Methylhypoxanthine

This compound, a methylated derivative of the endogenous purine hypoxanthine, represents a compelling yet under-investigated molecule in the landscape of metabolic research. As a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline, this compound is poised to exert significant influence over various metabolic pathways. The strategic placement of a methyl group at the N9 position can dramatically alter its interaction with key enzymes in purine metabolism, its transport across cellular membranes, and its overall pharmacokinetic profile.

These application notes provide a detailed, albeit prospective, guide for the experimental use of this compound in metabolic studies. In the absence of extensive direct research on this specific compound, the following protocols and theoretical frameworks are synthesized from our understanding of its parent molecule, hypoxanthine, and the broader class of methylxanthines. This document is intended to serve as a foundational resource for researchers venturing into the study of this intriguing molecule, offering robust starting points for both in vitro and in vivo investigations.

Part 1: Foundational Knowledge and Proposed Mechanism of Action

The Purine Salvage Pathway and the Role of Hypoxanthine

Hypoxanthine is a critical intermediate in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGprt) salvages hypoxanthine by converting it back into inosine monophosphate (IMP), a precursor for both adenosine and guanosine nucleotides. Alternatively, hypoxanthine can be catabolized by xanthine oxidase (XO) to xanthine and subsequently to uric acid.[1]

The Potential Impact of N9-Methylation

The methylation at the N9 position of the hypoxanthine ring is predicted to have several key consequences:

  • Steric Hindrance: The methyl group may sterically hinder the binding of this compound to the active site of HGprt, potentially reducing its efficiency in the salvage pathway.

  • Altered Substrate Specificity for Xanthine Oxidase: The methyl group could alter the affinity of the molecule for xanthine oxidase, potentially acting as a competitive inhibitor or a substrate with different kinetics. This interaction is a critical point of investigation.

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to hypoxanthine.

Proposed Signaling Pathway Involvement

Based on the known effects of other methylxanthines, this compound could potentially influence cellular signaling through several mechanisms, most notably through the antagonism of adenosine receptors.

Diagram: Proposed Signaling Pathway of this compound

9_Methylhypoxanthine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9MHX_ext This compound AR Adenosine Receptor (A1, A2A, A2B, A3) 9MHX_ext->AR Antagonism Adenosine Adenosine Adenosine->AR Agonism AC Adenylate Cyclase AR->AC Inhibition/Activation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., metabolic enzymes) CREB->Gene_Expression Regulates

Caption: Proposed antagonistic action of this compound on adenosine receptors.

Part 2: In Vitro Experimental Protocols

Preparation and Handling of this compound
  • Solubility Testing: Due to the limited public data, initial solubility tests are crucial. It is recommended to test solubility in common laboratory solvents such as water, DMSO, and ethanol. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (generally <0.1%).

  • Stability: The stability of this compound in solution should be assessed. This can be done by preparing a stock solution, storing it under various conditions (e.g., 4°C, -20°C, room temperature), and analyzing its concentration and purity over time using HPLC.

Protocol: Assessment of Xanthine Oxidase Activity

This protocol aims to determine if this compound acts as a substrate or inhibitor of xanthine oxidase.[2]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound

  • Allopurinol (positive control inhibitor)

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of this compound and allopurinol in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, the test compound (this compound or allopurinol at various concentrations), and the xanthine oxidase solution.

    • Include a vehicle control (with solvent instead of the test compound).

    • Prepare a blank for each concentration containing all components except xanthine oxidase.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[2]

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Expected Outcomes (Hypothetical Data):

CompoundIC50 (µM)Mode of Inhibition
Allopurinol8.5Competitive
This compound (To be determined) (To be determined)
Protocol: Cell-Based Assay for Purine Metabolism

This protocol uses a human liver cell line (e.g., HepG2) to investigate the cellular uptake and metabolism of this compound.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • This compound

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture HepG2 cells to ~80% confluency in 6-well plates.[3]

  • Treatment:

    • Treat the cells with various concentrations of this compound for different time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect the cell culture medium (for extracellular analysis).

    • Wash the cells with cold PBS.

    • Lyse the cells and extract intracellular metabolites using a cold acetonitrile/water mixture.[4]

  • Sample Analysis:

    • Analyze both extracellular and intracellular samples for the levels of this compound, hypoxanthine, xanthine, and uric acid using a validated HPLC-MS/MS method.[5][6]

Expected Outcomes (Hypothetical Data):

Time (hours)Intracellular this compound (µM)Extracellular Uric Acid (µM)
00Baseline
2(e.g., 5.2)(e.g., +15%)
6(e.g., 12.8)(e.g., +45%)
12(e.g., 9.5 - declining)(e.g., +70%)
24(e.g., 2.1 - declining)(e.g., +95%)

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow Start Start: Prepare this compound Stock XO_Assay Xanthine Oxidase Activity Assay Start->XO_Assay Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Data_Interpretation Data Interpretation: - IC50 for XO - Cellular Uptake and Metabolism XO_Assay->Data_Interpretation Treatment Treat Cells with this compound Cell_Culture->Treatment Sample_Collection Collect Media and Cell Lysates Treatment->Sample_Collection Analysis HPLC-MS/MS Analysis of Purines Sample_Collection->Analysis Analysis->Data_Interpretation

Caption: Workflow for in vitro characterization of this compound.

Part 3: In Vivo Experimental Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[7][8]

Protocol: Pharmacokinetic Study in Mice

This protocol aims to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulated for oral or intraperitoneal administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to the mice via the chosen route (e.g., oral gavage or IP injection). Dosing for methylxanthines in mice can range widely, so a dose-ranging study may be necessary.[9][10]

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.[11]

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of this compound using a validated HPLC-MS/MS method.[12]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Expected Outcomes (Hypothetical Data):

ParameterValue (for a hypothetical 10 mg/kg dose)
Cmax (µM)(e.g., 25.3)
Tmax (min)(e.g., 30)
AUC (µM*min)(e.g., 4500)
Half-life (min)(e.g., 90)
Protocol: Metabolic Cage Study

This study will assess the impact of this compound on overall metabolism and purine excretion.

Materials:

  • Metabolic cages

  • Mice

  • This compound

  • Urine collection tubes

  • LC-MS/MS system

Procedure:

  • Acclimation:

    • Acclimate the mice to the metabolic cages for a few days.

  • Treatment and Sample Collection:

    • Administer this compound daily for a set period (e.g., 7 days).

    • Collect urine samples over 24-hour periods.

  • Sample Analysis:

    • Analyze the urine samples for levels of this compound, hypoxanthine, xanthine, uric acid, and creatinine (for normalization).[13]

  • Data Analysis:

    • Compare the urinary excretion of purine metabolites between the control and treated groups.

Diagram: In Vivo Experimental Workflow

In_Vivo_Workflow Start Start: Ethical Approval and Animal Acclimation PK_Study Pharmacokinetic Study Start->PK_Study Metabolic_Cage_Study Metabolic Cage Study Start->Metabolic_Cage_Study Dosing_PK Single Dose Administration PK_Study->Dosing_PK Blood_Sampling Serial Blood Sampling Dosing_PK->Blood_Sampling Plasma_Analysis HPLC-MS/MS of Plasma Blood_Sampling->Plasma_Analysis PK_Data Calculate PK Parameters Plasma_Analysis->PK_Data Dosing_Metabolic Daily Dosing Metabolic_Cage_Study->Dosing_Metabolic Urine_Collection 24-hour Urine Collection Dosing_Metabolic->Urine_Collection Urine_Analysis HPLC-MS/MS of Urine Urine_Collection->Urine_Analysis Metabolic_Data Analyze Purine Excretion Urine_Analysis->Metabolic_Data

Caption: Workflow for in vivo investigation of this compound.

Part 4: Conclusion and Future Directions

The study of this compound holds the potential to provide novel insights into purine metabolism and its role in health and disease. The protocols outlined in these application notes offer a comprehensive, albeit prospective, framework for initiating research in this area. Future investigations should aim to elucidate the precise molecular targets of this compound, its effects on gene expression related to metabolic pathways, and its potential therapeutic applications. As with any novel compound, careful and systematic investigation is paramount to uncovering its true biological significance.

References

  • Xanthine oxidase activity in vitro: effects of food extracts and components.PubMed.
  • In vitro Evaluation of Xanthine oxidase Inhibitory Activity of Aqueous Extracts of Six Medicinal Plants.Journal of Medicinal Plants.
  • Ethics in Conducting Human and Animal Metabolic Studies.Scribd.
  • Xanthine Oxidase Activity in Vitro: Effects of Food Extracts and Components.ResearchGate.
  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants.Impactfactor.
  • Ethical considerations regarding animal experimentation.PMC - NIH.
  • Inherent differences in sensitivity to methylxanthines among inbred mice.PubMed.
  • Caffeine, theophylline, theobromine, and developmental growth of the mouse mammary gland.PubMed.
  • The oxidation of hypoxanthine to uric acid proceeds only via xanthine.ResearchGate.
  • Different effects of methylxanthines on central serotonergic postsynaptic neurons in a mouse behavioral model.PubMed.
  • Animal Studies: Important Ethical Considerations You Need to Know.Enago Academy.
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks.PubMed Central.
  • Ethical Considerations for Performing Research in Animals.ResearchGate.
  • Sample Collection, Storage and Preparation.Chromatographic Methods in Metabolomics.
  • Evaluation of cellular purine transport and metabolism in the Caco-2 cell using comprehensive high-performance liquid chromatography method for analysis of purines.PubMed.
  • Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans.PMC - PubMed Central.
  • Collection and Preparation of Clinical Samples for Metabolomics.ResearchGate.
  • Sample Preparation for Metabolomic Analysis in Exercise Physiology.PMC.
  • General recommendations for metabolomics analysis: sample preparation, handling and pr.Metabolomics Core Facility.
  • Metabolomics Sample Preparation, Storage, and Transportation.Metabolon, Inc.
  • HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts.MDPI.
  • Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid.PMC - PubMed Central.
  • High-throughput, low-volume, multianalyte quantification of plasma metabolites related to one-carbon metabolism using HPLC.bevital.
  • Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction.CDC Stacks.
  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry.PubMed.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.NIH.
  • Assay Guidance Manual.NCBI Bookshelf - NIH.

Sources

Application Notes and Protocols for the Radiolabeling of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Radiolabeled 9-Methylhypoxanthine

This compound, a purine derivative with a methyl group at the N9 position, serves as a crucial molecule in various biochemical and pharmacological studies.[1][2][3] Its structural similarity to endogenous purines allows it to interact with enzymes and receptors involved in nucleic acid metabolism and signaling pathways.[4][5] Radiolabeling this compound with isotopes such as tritium (³H), carbon-14 (¹⁴C), or radioiodine (e.g., ¹²⁵I, ¹³¹I) transforms it into a powerful tracer. These radiolabeled probes are indispensable for a range of applications, including in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies, receptor binding assays, and autoradiography, providing quantitative insights into the biodistribution, metabolic fate, and target engagement of the molecule or its parent drug.[6][7]

This guide provides detailed protocols and the underlying scientific principles for the radiolabeling of this compound with three common radionuclides. The methodologies are designed to be robust and self-validating, ensuring high scientific integrity.

PART 1: Strategic Selection of the Radionuclide

The choice of radionuclide is a critical first step that dictates the experimental application of the labeled this compound.

RadionuclideKey Characteristics & Applications
Tritium (³H) High Specific Activity (~28.8 Ci/mmol): Ideal for receptor binding assays and autoradiography where low concentrations of the ligand are required.[6] Low Energy Beta Emitter: Safer to handle with minimal shielding, but requires liquid scintillation for detection.[6] Minimal Structural Perturbation: The small size of tritium ensures the pharmacological profile of the labeled molecule is virtually identical to the unlabeled parent compound.[8]
Carbon-14 (¹⁴C) Long Half-Life (~5730 years): Suitable for long-term metabolic studies without the need for decay correction.[7][9][10] Metabolically Stable Label: The ¹⁴C atom is typically incorporated into the core structure of the molecule, making it less susceptible to metabolic loss.[10] Regulatory Gold Standard: Preferred isotope for ADME (Absorption, Distribution, Metabolism, and Excretion) studies submitted to regulatory agencies.[10][11]
Radioiodine (¹²⁵I / ¹³¹I) High Specific Activity & Gamma Emission: Allows for sensitive detection in gamma counters and use in Single Photon Emission Computed Tomography (SPECT) imaging. Requires Derivatization: As this compound does not have a natural site for iodination, a precursor molecule with an activatable group (e.g., a phenol) is required. This alters the structure, which must be considered in the experimental design.[12][13]

PART 2: Radiolabeling Methodologies and Protocols

Method 1: Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange

This method leverages the exchange of hydrogen atoms on the purine ring with tritium from a tritium source, often catalyzed by a metal. The C8 position of the purine ring is known to be susceptible to such exchange.[14][15]

Rationale: This protocol is based on heterogeneous catalytic exchange, which provides a direct and efficient way to introduce tritium into the molecule with high specific activity. Ruthenium nanoparticles have been shown to be effective catalysts for this transformation on purine derivatives.[16]

Experimental Workflow: Tritium Labeling

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_workup Workup & Purification cluster_qc Quality Control a Dissolve this compound in appropriate solvent b Add Ruthenium Catalyst (e.g., Ru/C or Ru nanoparticles) a->b c Introduce Tritium Gas (T₂) b->c d Stir at Controlled Temperature (e.g., 25-50 °C) for 12-24h c->d e Remove Catalyst by Filtration d->e f Remove Labile Tritium (Lyophilization from H₂O/MeOH) e->f g Purify by HPLC f->g h Determine Radiochemical Purity (HPLC) g->h i Measure Specific Activity (LSC & UV/MS) h->i

Caption: Workflow for the tritium labeling of this compound.

Protocol: [³H]-9-Methylhypoxanthine Synthesis

  • Preparation of Reactants:

    • In a specialized radiolabeling reaction vial, dissolve 1-5 mg of this compound in a suitable solvent (e.g., DMF, DMA, or a buffered aqueous solution, depending on catalyst).

    • Add a catalytic amount of a ruthenium-based catalyst (e.g., 5% Ru/C or ruthenium nanoparticles). The choice of catalyst can influence the efficiency of the exchange.[16]

  • Tritiation Reaction:

    • Connect the reaction vial to a tritium manifold.

    • Introduce tritium gas (T₂) at a pressure of approximately 1 atmosphere.

    • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50°C) for 12 to 24 hours. The optimal time and temperature should be determined empirically.

  • Workup and Removal of Labile Tritium:

    • After the reaction, carefully remove the excess tritium gas according to safety protocols.

    • Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst.

    • Evaporate the solvent under a stream of nitrogen.

    • To remove labile, non-covalently bound tritium, dissolve the residue in methanol or ethanol and evaporate to dryness. Repeat this process 3-5 times. A final lyophilization from water is also highly recommended.

  • Purification:

    • Purify the crude [³H]-9-Methylhypoxanthine using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to elute the product, monitored by UV absorbance at ~250 nm and an in-line radioactivity detector.

  • Quality Control:

    • Radiochemical Purity: Analyze an aliquot of the purified fraction by analytical RP-HPLC to ensure purity is >98%.

    • Specific Activity: Determine the concentration of the purified product using a UV-Vis spectrophotometer with a standard curve. Measure the radioactivity of the same solution using a Liquid Scintillation Counter (LSC). The specific activity (in Ci/mmol) can then be calculated.

Method 2: Carbon-14 (¹⁴C) Labeling via Custom Synthesis

Introducing ¹⁴C requires a synthetic approach, typically starting from a simple ¹⁴C-labeled precursor. For this compound, labeling the methyl group is a common and efficient strategy, starting from [¹⁴C]-methyl iodide.

Rationale: This "late-stage" methylation allows for the introduction of the ¹⁴C label at the end of the synthesis, which minimizes the number of radioactive steps and simplifies handling.[7][9][11] The N9 position of hypoxanthine is a nucleophilic site that can be readily alkylated.

Experimental Workflow: Carbon-14 Labeling

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_workup Workup & Purification cluster_qc Quality Control a Dissolve Hypoxanthine in a polar aprotic solvent (e.g., DMF) b Add a non-nucleophilic base (e.g., K₂CO₃ or NaH) a->b c Add [¹⁴C]-Methyl Iodide ([¹⁴C]CH₃I) b->c d Stir at room temperature until reaction completion (monitored by TLC) c->d e Quench reaction and remove solvent d->e f Purify crude product by HPLC or column chromatography e->f g Confirm identity by co-elution with unlabeled standard f->g h Determine Radiochemical Purity (HPLC) g->h i Measure Specific Activity (LSC & UV/MS) h->i

Caption: Workflow for the carbon-14 labeling of this compound.

Protocol: [¹⁴C]-9-Methylhypoxanthine Synthesis

  • Preparation of Reactants:

    • In a reaction vial, dissolve hypoxanthine (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to deprotonate the purine ring. Stir for 30 minutes at room temperature.

  • Radiolabeling Reaction:

    • Add [¹⁴C]-methyl iodide ([¹⁴C]CH₃I) (0.9 equivalents to control for dialkylation) to the reaction mixture. The amount will depend on the desired specific activity.

    • Seal the vial and stir the reaction at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a small amount of water.

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a small amount of water/methanol for purification.

  • Purification:

    • Purify the [¹⁴C]-9-Methylhypoxanthine using RP-HPLC with the same system described for the tritium labeling. Collect the fraction corresponding to the product.

  • Quality Control:

    • Identity Confirmation: The identity of the product should be confirmed by co-elution with an authentic, non-radiolabeled standard of this compound on an HPLC system.

    • Radiochemical Purity: Must be >98% as determined by analytical HPLC with radioactivity detection.

    • Specific Activity: Calculated based on the mass of the product (determined by UV or LC-MS) and the total radioactivity (determined by LSC). The maximum specific activity is ~62.4 mCi/mmol.[6]

Method 3: Radioiodination via a Precursor Molecule

Direct iodination of this compound is not feasible. Therefore, this method requires the synthesis of a precursor molecule, for example, 9-methyl-8-(4-hydroxyphenyl)hypoxanthine, which can then be readily iodinated. The synthesis of such precursors is a multi-step process beyond the scope of this protocol. Here, we focus on the final radioiodination step.

Rationale: The radioiodination is achieved through an electrophilic substitution on an activated aromatic ring (the hydroxyphenyl group) using an oxidizing agent to generate an electrophilic iodine species from Na[¹²⁵I] or Na[¹³¹I].[17][18] Chloramine-T is a common and effective oxidizing agent for this purpose.[18]

Experimental Workflow: Radioiodination

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_workup Workup & Purification cluster_qc Quality Control a Dissolve precursor in buffer (e.g., Phosphate buffer, pH 7.4) b Add Na[¹²⁵I] solution a->b c Add Chloramine-T solution to initiate b->c d React for 1-2 minutes at room temperature c->d e Quench with Sodium Metabisulfite d->e f Purify by HPLC or Sep-Pak cartridge e->f g Determine Radiochemical Purity (Radio-TLC or HPLC) f->g

Caption: Workflow for the radioiodination of a this compound precursor.

Protocol: Radioiodination of a Phenolic Precursor

  • Preparation of Reactants:

    • In a shielded vial, dissolve 50-100 µg of the precursor molecule (e.g., 9-methyl-8-(4-hydroxyphenyl)hypoxanthine) in 50 µL of 0.1 M phosphate buffer, pH 7.4.

    • Add 1-5 mCi of Na[¹²⁵I] or Na[¹³¹I] in a small volume (5-10 µL).

  • Radioiodination Reaction:

    • Initiate the reaction by adding 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer).

    • Vortex the mixture for 60-90 seconds at room temperature. The reaction is typically very fast.

  • Quenching and Workup:

    • Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer) to reduce and neutralize the excess Chloramine-T.

  • Purification:

    • The labeled product can be rapidly purified using a C18 Sep-Pak cartridge.

      • Condition the cartridge with ethanol followed by water.

      • Load the reaction mixture.

      • Wash with water to remove unreacted iodide and salts.

      • Elute the desired radiolabeled product with ethanol or an acetonitrile/water mixture.

    • For higher purity, RP-HPLC is the preferred method, using a system similar to those described above.

  • Quality Control:

    • Radiochemical Purity: Assess by radio-TLC (using a suitable solvent system like ethyl acetate:methanol) or analytical RP-HPLC. Purity should be >95%.[18]

Summary of Key Protocol Parameters

ParameterTritium (³H) LabelingCarbon-14 (¹⁴C) LabelingRadioiodination
Precursor This compoundHypoxanthineActivated Precursor (e.g., phenolic derivative)
Radiolabel Source Tritium gas (T₂)[¹⁴C]-Methyl IodideNa[¹²⁵I] or Na[¹³¹I]
Key Reagent Ruthenium catalystK₂CO₃ or other baseChloramine-T (oxidant)
Reaction Time 12-24 hours4-6 hours1-2 minutes
Purification RP-HPLCRP-HPLCRP-HPLC or Sep-Pak
Typical Specific Activity 15-29 Ci/mmol< 62.4 mCi/mmol> 1000 Ci/mmol

Conclusion

The successful radiolabeling of this compound opens the door to a wide array of sensitive and quantitative biological assays. The choice of isotope and labeling strategy should be carefully considered based on the intended application, required specific activity, and synthetic feasibility. The protocols outlined in this guide provide a robust framework for researchers to produce high-quality radiolabeled this compound for advanced studies in drug discovery and development.

References

  • Gamble, R. C., et al. (1976). Rate of tritium labeling of specific purines in relation to nucleic acid and particularly transfer RNA conformation. Biochemistry, 15(13), 2791-9.
  • ResearchGate. (n.d.). Synthesis of labeled hypoxanthine derivative 49 with radioactive iodine‐131. ResearchGate.
  • Wongso, H., et al. (2022). Efficient and Practical Radiosynthesis of Novel [131I]-Xanthine and [131I]-Hypoxanthine. Atom Indonesia, 48(3), 185-191.
  • National Center for Biotechnology Information. (n.d.). 1,9-Dihydro-9-methyl-6H-purin-6-one. PubChem.
  • NIST. (n.d.). 9-Methylpoxanthine. NIST Chemistry WebBook.
  • Gamble, R. C., & Schimmel, P. R. (1976). Comparison of isotope labeling patterns of purines in three specific transfer RNAs. Biochemistry, 15(13), 2777-83.
  • DNAmod. (n.d.). This compound.
  • Palazzolo, A., et al. (2019). Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen-Isotope Exchange. Angewandte Chemie International Edition, 58(15), 4893-4897.
  • Global Substance Registration System. (n.d.). 3-METHYLHYPOXANTHINE.
  • Selcia. (n.d.). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling.
  • Chen, J., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6205.
  • Charles River Laboratories. (2024). Streamlining Tritium Labeling for Retrogenix® Screening.
  • Wikipedia. (n.d.). Hypoxanthine.
  • Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Omega, 7(24), 20566–20576.
  • Jordan, F., et al. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase. Biochemistry, 21(25), 6383-8.
  • D'Souza, D., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(15), 6383.
  • Kniess, T. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(21), 13531.
  • Selcia. (n.d.). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry.
  • Selcia. (n.d.). Carbon 14 Isotope Radiolabeling.
  • Al-Nahhas, A. A., et al. (2024). Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer. Pharmaceuticals, 17(7), 896.
  • Tsuji, A., et al. (2022). Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens. International Journal of Molecular Sciences, 23(19), 11929.
  • ResearchGate. (n.d.). Historical timeline of carbon-14 uses and applications. ResearchGate.
  • Keough, D. T., et al. (2010). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & Medicinal Chemistry, 18(12), 4349-61.
  • Ametamey, S. M., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology, 3(10), 1189-1215.

Sources

Application Notes and Protocols for the Analytical Detection of 9-Methylhypoxanthine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of state-of-the-art analytical methodologies for the detection and quantification of 9-Methylhypoxanthine (9-MeHx) DNA adducts. The formation of such alkylated purine adducts is a critical area of study in toxicology, carcinogenesis, and the development of alkylating chemotherapeutic agents. This document details two primary analytical approaches: the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and the adaptable Immunoassay technique. Included are detailed, step-by-step protocols for sample preparation, analysis, and the synthesis of a this compound-2'-deoxyribonucleoside standard, essential for accurate quantification. This guide is designed to equip researchers with the necessary knowledge to implement robust and reliable methods for the analysis of 9-MeHx adducts in biological matrices.

Introduction: The Significance of this compound DNA Adducts

DNA alkylation is a fundamental mechanism of mutagenesis and carcinogenesis. The covalent modification of DNA bases by alkylating agents, both exogenous and endogenous, can lead to the formation of DNA adducts. While N7- and O6-alkylations of guanine are the most extensively studied promutagenic lesions, alkylation at other positions, such as the N9 position of purines, also occurs and contributes to the overall landscape of DNA damage.

This compound (9-MeHx) is a methylated purine base that can arise from the methylation of adenine in DNA, followed by deamination, or from the direct methylation of hypoxanthine. Hypoxanthine itself is a naturally occurring purine derivative and is formed from the deamination of adenine. The presence of 9-MeHx adducts in DNA can have significant biological consequences. Although not as strongly mutagenic as O6-methylguanine, N9-substituted purines can distort the DNA helix and may be subject to spontaneous depurination, leading to the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations during DNA replication if not repaired by the base excision repair (BER) pathway.

The accurate detection and quantification of 9-MeHx adducts are therefore crucial for:

  • Toxicological Risk Assessment: Evaluating the genotoxic potential of environmental and industrial chemicals.

  • Biomonitoring: Assessing human exposure to alkylating agents.

  • Drug Development: Understanding the mechanism of action and off-target effects of alkylating chemotherapeutic drugs.

  • DNA Repair Studies: Investigating the efficiency and mechanisms of cellular DNA repair pathways.

This guide provides detailed protocols for two powerful analytical techniques to address these research needs: LC-MS/MS and immunoassays.

Principle Analytical Methodologies

The choice of analytical method for 9-MeHx adducts depends on the specific research question, required sensitivity, and available instrumentation. Here, we detail the gold standard, LC-MS/MS, for its specificity and sensitivity, and immunoassays for their potential for high-throughput screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier analytical technique for the definitive identification and quantification of DNA adducts due to its exceptional sensitivity and structural specificity.[1] The method involves the enzymatic digestion of DNA to its constituent 2'-deoxynucleosides, followed by chromatographic separation and detection by a mass spectrometer.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Isolation DNA Isolation from Tissue/Cells Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Enzymatic_Hydrolysis->SPE UPLC UPLC Separation SPE->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quantification Quantification against Standard Curve MSMS->Quantification Reporting Data Reporting (adducts/10^n nucleotides) Quantification->Reporting

Caption: Workflow for LC-MS/MS-based DNA adduct analysis.

A. DNA Isolation and Purification

  • Isolate genomic DNA from cells or tissues using a standard method that ensures high purity, such as phenol-chloroform extraction or a commercial DNA isolation kit (e.g., Qiagen Genomic-tip).

  • Quantify the isolated DNA using UV spectrophotometry (A260) and assess purity by the A260/A280 ratio (should be ~1.8).

B. Enzymatic Hydrolysis of DNA

Rationale: Enzymatic digestion to 2'-deoxynucleosides is a gentle method that preserves the integrity of the adducts, which can be labile to acid hydrolysis.

  • To 20-50 µg of purified DNA in a microcentrifuge tube, add an appropriate volume of digestion buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Add a cocktail of enzymes for complete digestion. A typical combination includes DNase I, Nuclease P1, and alkaline phosphatase.

  • Incubate the mixture at 37°C for 12-18 hours.

  • After digestion, precipitate proteins by adding a high concentration salt solution (e.g., 5 M potassium acetate) and centrifuging at high speed.

  • Transfer the supernatant containing the deoxynucleosides to a new tube.

C. Sample Cleanup by Solid-Phase Extraction (SPE)

Rationale: SPE is crucial to remove salts, residual proteins, and unmodified deoxynucleosides that can interfere with the LC-MS/MS analysis and cause ion suppression.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the deoxynucleosides, including the 9-MeHx adduct, with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

D. UPLC-MS/MS Analysis

Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides high-resolution separation, which is critical for resolving isomeric adducts. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable for separating polar deoxynucleosides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%) and gradually increase to elute the more hydrophobic compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The MRM transitions for this compound-2'-deoxyribonucleoside and a suitable internal standard (e.g., an isotopically labeled version) need to be optimized. Based on the structure and known fragmentation of similar compounds, the following are predicted transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound-2'-deoxyribonucleoside ~267.1~151.1Loss of the 2'-deoxyribose moiety
~267.1~136.1Loss of the 2'-deoxyribose and methyl group
Hypoxanthine (for reference) 136.92109.96Fragmentation of the purine ring[2]

Note: These values are predictive and must be empirically optimized on the specific mass spectrometer being used.

E. Quantification

  • Prepare a standard curve using a synthesized this compound-2'-deoxyribonucleoside standard of known concentration.

  • Spike a known amount of an internal standard (e.g., [¹³C, ¹⁵N]-labeled 9-MeHx-2'-deoxyribonucleoside) into all samples and standards to correct for variations in sample preparation and instrument response.

  • Calculate the amount of 9-MeHx adduct in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Express the results as the number of adducts per 10^n normal nucleotides (e.g., adducts per 10⁶ or 10⁸ dG).

Synthesis of this compound-2'-deoxyribonucleoside Standard

Rationale: A well-characterized chemical standard is indispensable for the validation of any quantitative analytical method. The synthesis of a this compound-2'-deoxyribonucleoside standard can be achieved through the alkylation of a protected 2'-deoxyinosine.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 2'-Deoxyinosine Protection Protection of Hydroxyl Groups (e.g., TBDMS) Start->Protection Alkylation N9-Alkylation (e.g., CH3I, base) Protection->Alkylation Deprotection Deprotection (e.g., TBAF) Alkylation->Deprotection HPLC HPLC Purification Deprotection->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS

Caption: Synthetic workflow for this compound-2'-deoxyribonucleoside.

  • Protection: Protect the 3'- and 5'-hydroxyl groups of 2'-deoxyinosine with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole in an aprotic solvent (e.g., DMF).

  • Alkylation: Alkylate the protected 2'-deoxyinosine at the N9 position. This can be achieved by treating the protected nucleoside with a methylating agent like methyl iodide (CH₃I) in the presence of a non-nucleophilic base (e.g., NaH) in an anhydrous solvent (e.g., DMF).[3] N9 alkylation is generally favored over N7 alkylation for purines under these conditions.

  • Deprotection: Remove the TBDMS protecting groups using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.

  • Purification and Characterization: Purify the final product using reversed-phase High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of the synthesized this compound-2'-deoxyribonucleoside using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Immunoassays for this compound Adducts

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative for the detection of DNA adducts.[4] The development of a specific antibody that recognizes the 9-MeHx adduct is the cornerstone of this approach.

Competitive ELISA cluster_assay Assay Steps cluster_principle Principle Coat Coat plate with 9-MeHx-protein conjugate Incubate Incubate with primary antibody and sample/standard Coat->Incubate Wash1 Wash Incubate->Wash1 Add_Secondary Add enzyme-linked secondary antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add chromogenic substrate Wash2->Add_Substrate Read Read absorbance Add_Substrate->Read Competition Free 9-MeHx in sample competes with coated 9-MeHx for antibody binding Signal Signal is inversely proportional to the amount of 9-MeHx in the sample Competition->Signal

Caption: Principle of a competitive ELISA for this compound.

A. Antibody Production

  • Synthesize a this compound hapten and conjugate it to a carrier protein (e.g., bovine serum albumin, BSA, or keyhole limpet hemocyanin, KLH).

  • Immunize animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies against 9-MeHx.

  • Purify the antibodies and characterize their specificity and affinity for the 9-MeHx adduct.

B. ELISA Procedure

  • Coat the wells of a microtiter plate with the 9-MeHx-protein conjugate.

  • Prepare standards of known 9-MeHx concentrations and the DNA hydrolysate samples.

  • In a separate tube, pre-incubate the primary antibody with either the standard or the sample.

  • Add the antibody-sample/standard mixture to the coated wells and incubate. During this step, the free 9-MeHx in the sample will compete with the coated 9-MeHx for binding to the primary antibody.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance using a plate reader.

  • The signal intensity will be inversely proportional to the concentration of 9-MeHx in the sample.

Data Presentation and Comparison of Methods

ParameterLC-MS/MSImmunoassay (ELISA)
Specificity Very High (based on mass and fragmentation)Moderate to High (dependent on antibody)
Sensitivity High (femtomole to attomole range)High (picomole to femtomole range)
Quantification Absolute quantification with stable isotope standardRelative quantification, can be absolute with standard
Throughput ModerateHigh
Instrumentation Cost HighLow to Moderate
Method Development ComplexComplex (antibody development is rate-limiting)
Confirmation Structural confirmation is inherentRequires confirmation by another method (e.g., LC-MS/MS)

Conclusion and Future Perspectives

The analytical methods detailed in this guide provide robust frameworks for the detection and quantification of this compound DNA adducts. LC-MS/MS stands as the gold standard for its unparalleled specificity and sensitivity, enabling confident identification and precise quantification. Immunoassays, once a specific antibody is developed, offer a valuable tool for high-throughput screening and biomonitoring of large sample cohorts.

Future advancements in this field will likely focus on the development of ultra-sensitive mass spectrometry techniques capable of detecting adducts in minute biological samples, such as single cells. Furthermore, the development of multiplexed assays, capable of simultaneously measuring a panel of different methylated DNA adducts, will provide a more comprehensive picture of DNA damage profiles resulting from complex exposures. The integration of these advanced analytical methods will continue to be pivotal in advancing our understanding of the role of DNA alkylation in human health and disease.

References

  • Georgiadis, P., et al. (2011). Development and validation of a new, sensitive immunochemical assay for O6-methylguanine in DNA and its application in a population study. Cancer Epidemiology, Biomarkers & Prevention, 20(4), 754–762. [Link]
  • Al-Qahtani, S. D., et al. (2021). 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer. Scientific Reports, 11(1), 1-15. [Link]
  • Robins, M. J., & Zhong, M. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
  • Tilby, M. J. (1999). Measuring DNA adducts by immunoassay (ELISA). Methods in Molecular Medicine, 28, 121–128. [Link]
  • Povey, A. C., et al. (2000). Development and application of a sensitive and rapid immunoassay for the quantitation of N7-methyldeoxyguanosine in DNA samples. Carcinogenesis, 21(11), 2073–2079. [Link]
  • Liu, S., & Wang, Y. (2015). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
  • Santella, R. M., et al. (2000). Development and application of a sensitive and rapid immunoassay for the quantitation of N7-methyldeoxyguanosine in DNA samples. Carcinogenesis, 21(11), 2073-2079. [Link]
  • ResearchGate. (n.d.). The MRM chromatogram of hypoxanthine (target compound) and...
  • Balbo, S., et al. (2014). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Analytical chemistry, 86(21), 10538–10545. [Link]
  • Liu, S., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 7879-7904. [Link]

Sources

Application Note: A High-Throughput Fluorescence-Based Assay for Screening Xanthine Oxidase Inhibitors Using 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize inhibitors of Xanthine Oxidase (XO). Xanthine oxidase is a critical enzyme in purine catabolism and a well-established therapeutic target for conditions like gout and hyperuricemia.[1][2][3] The described assay utilizes 9-Methylhypoxanthine as a substrate for XO and employs a sensitive fluorescent detection method, making it highly suitable for large-scale screening campaigns in drug discovery.

Introduction: The Significance of Targeting Xanthine Oxidase

Xanthine oxidoreductase (XOR) is a key enzyme that governs the final two steps of purine degradation in humans.[4] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1][3][5] While uric acid can act as a potent antioxidant, its overproduction or insufficient excretion leads to hyperuricemia.[6][7] This condition is a primary cause of gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints.[8] Furthermore, the enzymatic action of the xanthine oxidase form of XOR generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, implicating the enzyme in oxidative stress-related pathologies beyond gout, including cardiovascular and renal diseases.[1][4]

Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[8][9] The development of novel, potent, and selective XO inhibitors requires robust and efficient screening methodologies. High-throughput screening (HTS) allows for the rapid evaluation of large chemical libraries to identify promising lead compounds. This application note details a fluorescence-based HTS assay that is sensitive, cost-effective, and readily automated.

The assay leverages this compound, a derivative of the natural substrate hypoxanthine. The core principle involves the XO-catalyzed conversion of the substrate, which produces hydrogen peroxide (H₂O₂) as a byproduct. This H₂O₂ is then used in a secondary, coupled enzymatic reaction where horseradish peroxidase (HRP) catalyzes the oxidation of a fluorogenic probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be quantified.[1] The resulting fluorescent signal is directly proportional to the XO activity, allowing for a precise measurement of inhibition.

Scientific Principle of the Assay

The assay is based on a coupled-enzyme reaction that translates the activity of Xanthine Oxidase into a quantifiable fluorescent signal.

Step 1: Primary Enzymatic Reaction Xanthine Oxidase catalyzes the oxidation of the purine substrate (this compound). In this reaction, molecular oxygen acts as the electron acceptor, leading to the production of the oxidized purine, 9-Methyluric acid, and hydrogen peroxide (H₂O₂).

Step 2: Secondary Detection Reaction The H₂O₂ generated in the first step is a stoichiometric product of the reaction. In the presence of Horseradish Peroxidase (HRP), H₂O₂ oxidizes a non-fluorescent or weakly fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex Red), into resorufin, a stable and highly fluorescent compound.[1] The intensity of this fluorescence can be measured on a standard plate reader and is directly proportional to the amount of H₂O₂ produced, and thus, to the activity of Xanthine Oxidase. Potential inhibitors will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

sub This compound + O₂ + H₂O xo Xanthine Oxidase sub->xo Substrate prod 9-Methyluric Acid + H₂O₂ hrp HRP prod->hrp H₂O₂ probe Fluorogenic Probe (e.g., Amplex Red) probe->hrp signal Fluorescent Product (Resorufin) xo->prod hrp->signal inhibitor Inhibitor inhibitor->xo

Figure 1: Coupled Enzyme Assay Principle for XO Inhibition.

Detailed Application Protocol

This protocol is optimized for a 384-well microplate format, suitable for automated HTS.

Required Materials and Reagents

Equipment:

  • 384-well, black, flat-bottom microplates (low-volume)

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipettes or automated liquid handler

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 585-595 nm)

  • Incubator set to 25°C or 37°C

Reagents:

  • This compound (Substrate)

  • Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, Cat. No. P8375)

  • Amplex® Red (or equivalent fluorogenic probe)

  • Allopurinol (Positive Control Inhibitor)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ultrapure Water

Preparation of Reagents and Solutions

Causality Insight: Preparing fresh reaction mixtures is critical because the fluorogenic probe can be sensitive to light and oxidation over time. Stock solutions in DMSO ensure stability and solubility of compounds.

ReagentStock ConcentrationPreparationStorage
This compound10 mMDissolve in 50 mM KOH, then dilute in Assay Buffer.-20°C (aliquoted)
Xanthine Oxidase (XO)1 U/mLReconstitute in Assay Buffer.-20°C (aliquoted)
HRP10 U/mLReconstitute in Assay Buffer.-20°C (aliquoted)
Amplex Red10 mMDissolve in anhydrous DMSO.-20°C (protected from light)
Allopurinol10 mMDissolve in anhydrous DMSO.-20°C
Assay Buffer 1X (50 mM, pH 7.5)Potassium Phosphate Buffer.4°C

Working Solution Preparation:

  • Enzyme Mix (2X Concentration): Prepare fresh. For a final concentration of 2 mU/mL XO, dilute the stock to 4 mU/mL in Assay Buffer.

  • Substrate & Detection Mix (2X Concentration): Prepare fresh and protect from light.

    • Final this compound concentration should be at or near its Michaelis-Menten constant (Km) for XO. Note: This must be empirically determined, but a starting point of 50-100 µM (final concentration) is common for purine substrates.[10][11]

    • For this mix, dilute this compound stock to 200 µM, Amplex Red stock to 100 µM, and HRP stock to 0.4 U/mL in Assay Buffer.

Experimental Workflow

Trustworthiness Insight: The order of addition is designed to allow for a pre-incubation step between the enzyme and potential inhibitors. This is crucial for identifying time-dependent or irreversible inhibitors and ensuring that the inhibitor has the opportunity to bind to the enzyme before the substrate is introduced.

Figure 2: HTS Workflow for Xanthine Oxidase Inhibitor Screening.

Step-by-Step Procedure:

  • Compound Plating: Transfer 50 nL of test compounds from the library source plates to the 384-well assay plates.

    • Negative Control (0% Inhibition): Add 50 nL of DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of Allopurinol (for a final concentration of ~50 µM).

  • Enzyme Addition: Add 10 µL of the 2X Enzyme Mix to all wells. The final volume is now 10.05 µL.

  • Pre-incubation: Centrifuge the plates briefly (e.g., 1000 rpm for 1 min) to ensure mixing. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the 2X Substrate & Detection Mix to all wells to start the reaction. The final assay volume is 20.05 µL.

  • Fluorescence Measurement: Immediately place the plate into the fluorescence reader. Measure the kinetic progress of the reaction for 20-30 minutes, taking readings every 60 seconds (Excitation: 540 nm, Emission: 590 nm).

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

  • Calculate Percent Inhibition: Use the average rates from the control wells to calculate the percentage of inhibition for each test compound. % Inhibition = (1 - (Rate_compound - Rate_pos_control) / (Rate_neg_control - Rate_pos_control)) * 100

  • Hit Identification: Define a "hit" threshold, typically based on a percentage inhibition value that is three standard deviations above the mean of the negative controls (e.g., >50% inhibition).

  • Dose-Response and IC₅₀ Determination: Confirm hits by performing dose-response experiments. Fit the resulting data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Validation and Quality Control

To ensure the reliability and robustness of an HTS assay, it is essential to calculate the Z'-factor. This statistical parameter provides a measure of the assay's quality and its suitability for HTS.

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • A value below 0.5 indicates that the assay may not be reliable for distinguishing hits from non-hits.

Potential Interferences:

  • Autofluorescent Compounds: Compounds that fluoresce at the same wavelength as resorufin can create false negatives. This can be mitigated by performing a pre-read of the compound plate before adding reagents.

  • Inhibitors of HRP: Some compounds may inhibit the secondary HRP enzyme, leading to false positive results. Hits should be confirmed in a counterscreen that assesses HRP activity directly.

Conclusion

The described fluorescence-based assay provides a sensitive, rapid, and highly automatable method for screening Xanthine Oxidase inhibitors using this compound. The coupled-enzyme format generates a strong, stable signal suitable for HTS formats. By incorporating proper controls and validation steps, such as Z'-factor calculation and counterscreens, this protocol enables the reliable identification of novel lead compounds for the therapeutic management of gout, hyperuricemia, and other diseases associated with elevated Xanthine Oxidase activity.

References

  • Li, Y., et al. (2022). Noninvasive and Individual‐Centered Monitoring of Uric Acid for Precaution of Hyperuricemia via Optical Supramolecular Sensing. Advanced Science, 9(18), 2104463.
  • Ruan, W., et al. (2018). MOF based fluorescent assay of xanthine oxidase for rapid inhibitor screening with real-time kinetics monitoring. Talanta, 185, 297-303.
  • Yan, R., et al. (2014). Screening of xanthine oxidase inhibitors in complex mixtures using online HPLC coupled with postcolumn fluorescence-based biochemical detection. Journal of Separation Science, 37(3), 267-273.
  • BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit. BioAssay Systems.
  • ResearchGate. (n.d.). Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors. ResearchGate.
  • Fan, F., et al. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. ASSAY and Drug Development Technologies, 14(9), 525-534.
  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136.
  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths.
  • Bai, Y., et al. (2024). Efficient and fast detection of uric acid based on a colorimetric sensing method. Analytical Methods, 16(40), 5896-5901.
  • ResearchGate. (n.d.). A novel high-throughput screening strategy for identification of highly active xanthine oxidase inhibitory peptides. ResearchGate.
  • MDPI. (2024). Fast Detection of Uric Acid in Urine for Early Diagnosis Using THz Polarized Waves. MDPI.
  • bioRxiv. (2023). Inhibition of Xanthine oxidase by 1-O-methyl chrysophanol, a hydroxyanthraquinone isolated from Amycolatopsis thermoflava ICTA 1. bioRxiv.
  • Dhareshwar, S. S., & Stella, V. J. (2008). Isolation of Different Animal Liver Xanthine Oxidase Containing Fractions and Determination of Kinetic Parameters. Indian Journal of Pharmaceutical Sciences, 70(1), 85-90.
  • Battelli, M. G., et al. (2022). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Metabolites, 12(11), 1079.
  • Gadda, G., & Pilz, R. B. (1988). A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. Biochemical Journal, 254(3), 829-833.
  • He, B., & Ealick, S. E. (1995). A new isotopic assay for purine nucleoside phosphorylase. Analytical Biochemistry, 226(2), 349-354.
  • de Oliveira, V. E., et al. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Molecules, 27(20), 6814.
  • Cao, H., et al. (2008). Kinetics of 6-thioxanthine Metabolism by Allelic Variants of Xanthine Oxidase. Drug Metabolism and Disposition, 36(6), 1107-1113.
  • Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit. Cell Biolabs, Inc.
  • Google Patents. (n.d.). WO1997039352A1 - Assays for detection of purine metabolites. Google Patents.
  • Kline, M. A., & Schramm, V. L. (1993). Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity. Biochemistry, 32(48), 13212-13222.
  • Wang, J., et al. (2023). Discovery of potential xanthine oxidase inhibitors based on virtual screening. Journal of Chinese Pharmaceutical Sciences, 32(8), 643-652.
  • MDPI. (2024). Nucleoside Phosphorylases make N7-xanthosine. MDPI.
  • Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E827-E834.
  • MDPI. (2023). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI.

Sources

Application Note: Electrochemical Detection of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the electrochemical detection of 9-Methylhypoxanthine, a purine derivative of significant interest in biomedical and pharmaceutical research. While direct electrochemical studies on this compound are not extensively reported, this document leverages established methodologies for the detection of structurally similar and biologically relevant purines, such as hypoxanthine and xanthine. We detail the fundamental principles, provide step-by-step protocols for electrode modification and voltammetric analysis, and offer insights into data interpretation and expected performance. The methodologies described herein are designed to be robust, sensitive, and adaptable for various research applications, from fundamental metabolism studies to drug development and quality control.

Introduction: The Significance of this compound and the Power of Electrochemical Detection

This compound belongs to the methylxanthine family, a class of compounds that includes naturally occurring alkaloids like caffeine and theophylline. These molecules are pharmacologically active and play crucial roles in various physiological processes. The quantification of specific purine derivatives like this compound is essential for understanding purine metabolism, diagnosing related disorders, and in the development of therapeutic agents.

Traditional methods for detecting such molecules include high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][2] While powerful, these techniques often require complex sample preparation, expensive instrumentation, and lengthy analysis times.[1][2] Electrochemical methods present a compelling alternative, offering simplicity, high sensitivity, rapid response, and cost-effectiveness.[1][2][3]

The core of electrochemical detection lies in the intrinsic redox activity of the target analyte. This compound, like other purines, can be oxidized at an electrode surface, generating a measurable electrical current that is proportional to its concentration. The performance of an electrochemical sensor is critically dependent on the properties of the electrode material.[1] Consequently, significant research has focused on modifying electrode surfaces with nanomaterials and polymers to enhance their electrocatalytic activity, surface area, and selectivity.[1][4][5]

This guide will focus on voltammetric techniques, particularly Differential Pulse Voltammetry (DPV), which offers excellent sensitivity for quantitative analysis.[3] We will explore the use of a modified Glassy Carbon Electrode (GCE) as a versatile and effective platform for these measurements.

Fundamental Principles of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. The purine ring system is susceptible to electrochemical oxidation, typically involving a two-electron, two-proton process to form the corresponding uric acid derivative.[6] The presence of the methyl group at the N9 position will influence the oxidation potential compared to unsubstituted hypoxanthine, but the fundamental mechanism is expected to be similar.

The overall process can be visualized as follows:

Electrochemical Detection Workflow Figure 1: General Workflow for Electrochemical Detection cluster_prep Sample & Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Sample Prepare this compound Standard Solutions Setup Assemble 3-Electrode Cell (Working, Reference, Counter) Sample->Setup Sample->Setup Electrode Modify Glassy Carbon Electrode (GCE) Electrode->Setup Electrode->Setup Technique Apply Potential Waveform (e.g., DPV) Setup->Technique Setup->Technique Voltammogram Record Current vs. Potential (Voltammogram) Technique->Voltammogram Technique->Voltammogram Analysis Correlate Peak Current to Concentration Voltammogram->Analysis Voltammogram->Analysis

Caption: Figure 1: General Workflow for Electrochemical Detection.

A standard three-electrode system is employed for voltammetric analysis, consisting of:

  • Working Electrode: The surface where the oxidation of this compound occurs. A modified GCE is often used.

  • Reference Electrode: Provides a stable potential against which the working electrode's potential is controlled (e.g., Ag/AgCl).[4]

  • Counter (or Auxiliary) Electrode: Completes the electrical circuit, allowing current to flow (e.g., a platinum wire).[4]

By scanning the potential applied to the working electrode, a potential will be reached at which this compound is oxidized, resulting in a peak in the current. The potential at which this peak occurs is characteristic of the analyte, while the height of the peak is proportional to its concentration.

Application Protocol: Voltammetric Determination of this compound

This protocol is adapted from established methods for the electrochemical detection of hypoxanthine and other purines.[1][2][4] Researchers should optimize parameters for their specific experimental setup and requirements.

Required Materials and Reagents
  • Electrochemical Workstation: Potentiostat/galvanostat (e.g., CHI Instruments, Autolab).

  • Three-Electrode Cell:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: Platinum wire.

  • Reagents:

    • This compound standard.

    • Phosphate buffer solution (PBS), 0.1 M. Prepare by mixing stock solutions of NaH₂PO₄ and Na₂HPO₄ to the desired pH (typically pH 6.0-7.0).[2]

    • Reduced Graphene Oxide (rGO) or other modifying nanomaterials (e.g., carbon nanotubes, metallic nanoparticles).[1]

    • Polyglycine or other suitable polymer for electrode modification.[1]

    • High-purity water (Milli-Q or equivalent).

    • Alumina slurry (0.05 µm) for polishing the GCE.

Protocol for Electrode Modification (Example: Polyglycine/rGO-Modified GCE)

Electrode modification is crucial for enhancing the sensitivity and selectivity of the detection. A polyglycine/reduced graphene oxide (p-Gly/rGO) composite has been shown to be effective for the detection of similar purines.[1]

Electrode Modification Workflow Figure 2: Workflow for GCE Modification cluster_cleaning Step 1: Electrode Cleaning cluster_modification Step 2: Surface Modification cluster_reduction Step 3: Electrochemical Reduction Polish Polish GCE with Alumina Slurry Sonicate Sonicate in Water and Ethanol Polish->Sonicate Polish->Sonicate Dropcast Drop-cast GO/Glycine Dispersion onto GCE Sonicate->Dropcast Sonicate->Dropcast Dry Dry at Room Temperature Dropcast->Dry Dropcast->Dry Cycle Perform Cyclic Voltammetry in PBS to form p-Gly/rGO Dry->Cycle Dry->Cycle

Caption: Figure 2: Workflow for GCE Modification.

Step-by-Step Procedure:

  • GCE Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 2 minutes to obtain a mirror-like surface.

  • Cleaning: Rinse the polished GCE thoroughly with high-purity water and then sonicate in a beaker of water for 1 minute, followed by sonication in ethanol for 1 minute to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.

  • Preparation of Modifying Solution: Prepare a mixed dispersion containing graphene oxide (GO) and glycine. For example, a solution containing 1 mg/mL GO and 5 mM glycine.[1]

  • Drop-Casting: Carefully drop-cast a small volume (e.g., 5-10 µL) of the GO/glycine dispersion onto the clean GCE surface and allow it to dry at room temperature.

  • Electropolymerization and Reduction: Immerse the modified electrode in 0.1 M PBS (pH ~7.0). Perform cyclic voltammetry (CV) for several cycles (e.g., 10-20 cycles) within a potential window that facilitates the electrochemical reduction of GO to rGO and the polymerization of glycine. A typical range could be -1.5 V to +0.8 V at a scan rate of 100 mV/s.[1] This step simultaneously creates the conductive rGO network and the selective polyglycine film.

  • Final Rinse: After electropolymerization, gently rinse the p-Gly/rGO/GCE with high-purity water to remove any non-adherent material. The electrode is now ready for use.

Protocol for Electrochemical Measurement

1. System Setup:

  • Place the modified working electrode (p-Gly/rGO/GCE), the Ag/AgCl reference electrode, and the platinum wire counter electrode into the electrochemical cell containing a known volume of 0.1 M PBS (e.g., 10 mL).
  • Connect the electrodes to the potentiostat.

2. Background Scan:

  • Run a DPV scan in the PBS solution before adding the analyte to obtain a background signal.

3. Standard Addition and Measurement:

  • Add a known concentration of this compound standard solution to the electrochemical cell.
  • Stir the solution for a short period (e.g., 30-60 seconds) to ensure homogeneity.
  • Allow the solution to become quiescent before measurement.
  • Perform the DPV measurement. A typical potential range for purine oxidation is from +0.4 V to +1.4 V vs. Ag/AgCl.[2]
  • Record the resulting voltammogram. An oxidation peak corresponding to this compound should be observed.
  • Repeat the process by making successive additions of the standard solution to build a calibration curve.

Typical DPV Parameters:

  • Potential Range: +0.4 V to +1.4 V (to be optimized)

  • Pulse Amplitude: 50 mV[4]

  • Pulse Width: 50 ms[4]

  • Scan Rate: 50 mV/s[4]

Data Analysis and Expected Performance

The output of a DPV experiment is a plot of current versus potential. The peak height of the oxidation signal for this compound is directly proportional to its concentration in the solution.

  • Calibration Curve: Plot the peak current (after subtracting the background current) against the concentration of this compound. The resulting plot should be linear over a certain concentration range.

  • Performance Metrics: From the calibration curve, key analytical performance metrics can be determined. The table below shows typical performance data for the detection of the related molecule, hypoxanthine, using various modified electrodes. Similar performance can be expected for this compound.

Electrode ModificationLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Polyglycine/rGO/GCE1 - 1000.2[2]
Mesoporous TiO₂-CPE0.2 - 500.05[7]
Co-doped CeO₂ NPs/GCE1 - 4000.26[8]
Molecularly Imprinted Polymer~14.7 - 367 (2-50 µg/mL)~1.2 (0.165 µg/mL)[4][9]

Table 1: Performance characteristics of various electrochemical sensors for hypoxanthine detection. (CPE: Carbon Paste Electrode, NPs: Nanoparticles)

Troubleshooting and Considerations

  • No or Weak Signal:

    • Ensure proper electrode connection.

    • Re-polish and modify the GCE, as the surface can become fouled.

    • Check the pH of the buffer solution, as the oxidation potential of purines is pH-dependent.

  • Poor Reproducibility:

    • Inconsistent electrode surface preparation is a common cause. Ensure a standardized polishing and modification procedure.

    • Ensure the electrode surface is fully submerged and that the solution is quiescent during measurement.

  • Interference:

    • Biological samples may contain other electroactive species like ascorbic acid and uric acid. The use of modified electrodes with selective films (like polyglycine or molecularly imprinted polymers) can help mitigate interference.[4][5] The oxidation potentials of these interferents may also be sufficiently different from that of this compound to allow for resolution.

Conclusion

Electrochemical methods, particularly DPV with modified electrodes, offer a powerful, rapid, and sensitive platform for the detection of this compound. By leveraging established protocols for similar purine molecules and understanding the fundamental principles of electrochemistry, researchers can develop and validate robust analytical procedures. The protocols and insights provided in this application note serve as a comprehensive starting point for scientists and professionals engaged in research and development where the quantification of this compound is critical.

References

  • Goud, K. Y., et al. (2022). Molecularly Imprinted Polymer-Based Electrochemical Sensor for Rapid and Selective Detection of Hypoxanthine. Biosensors, 12(12), 1139. [Link]
  • Bottecchia, C., et al. (2021). Electrochemical Transformations of Methylxanthines in Non-Aqueous Medium. Chemistry – An Asian Journal, 16(15), 2035-2046. [Link]
  • Li, Y., et al. (2022). Simultaneous Determination of Xanthine and Hypoxanthine Using Polyglycine/rGO-Modified Glassy Carbon Electrode. Chemosensors, 10(12), 518. [Link]
  • Goud, K. Y., et al. (2022). Molecularly Imprinted Polymer-Based Electrochemical Sensor for Rapid and Selective Detection of Hypoxanthine.
  • Goud, K. Y., et al. (2022). Molecularly Imprinted Polymer-Based Electrochemical Sensor for Rapid and Selective Detection of Hypoxanthine.
  • Khan, M. Z. H., et al. (2020). Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles. RSC Advances, 10(63), 38451-38460. [Link]
  • Li, Y., et al. (2022). Simultaneous Determination of Xanthine and Hypoxanthine Using Polyglycine/rGO-Modified Glassy Carbon Electrode.
  • Stankovic, D. M., et al. (2019). A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degradation. Journal of Analytical Methods in Chemistry, 2019, 1572526. [Link]
  • Zhang, M., et al. (2008). Voltammetric determination of hypoxanthine based on the enhancement effect of mesoporous TiO2-modified electrode. Colloids and Surfaces B: Biointerfaces, 67(2), 261-264. [Link]
  • Ahmad, A., et al. (2012). Mediated xanthine oxidase potentiometric biosensors for hypoxanthine based on ferrocene carboxylic acid modified electrode. Food Chemistry, 135(4), 2418-2423. [Link]
  • Ali, A., et al. (2022). Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. Molecules, 27(19), 6563. [Link]
  • Shubietah, R. M., et al. (1995). Sensitive Adsorptive Stripping Voltammetric Determination of Xanthine and its Derivatives. Electroanalysis, 7(10), 975-979. [Link]
  • Khan, M. Z. H., et al. (2020). Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles.
  • Rein, J., et al. (2022). Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules. Journal of the American Chemical Society, 144(3), 1183-1190. [Link]
  • de Souza, A. C. S., et al. (2014). Determination of Hypoxanthine in the Presence of Copper by Adsorptive Stripping Voltammetry.
  • Wang, C., et al. (2023). MOFs-Modified Electrochemical Sensors and the Application in the Detection of Opioids. Biosensors, 13(3), 395. [Link]
  • de Souza, A. C. S., et al. (2014). Determination of Xanthine in the Presence of Hypoxanthine by Adsorptive Stripping Voltammetry at the Mercury Film Electrode. International Journal of Electrochemistry, 2014, 259835. [Link]
  • Devi, R., et al. (2016). An ultrasensitive electrochemical sensor for simultaneous determination of xanthine, hypoxanthine and uric acid based on Co doped CeO2 nanoparticles. RSC Advances, 6(76), 72186-72194. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-CHEM-9MHX-001

Last Updated: January 8, 2026

Introduction

Welcome to the technical support guide for the synthesis of 9-Methylhypoxanthine. This document is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols. The primary challenge in this synthesis is not the methylation itself, but controlling the regioselectivity of the reaction. Hypoxanthine possesses multiple nucleophilic nitrogen atoms, leading to a potential mixture of products, with 7-Methylhypoxanthine being the most common and challenging impurity to separate. This guide provides in-depth, experience-based answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot and improve your reaction outcomes effectively.

Section 1: Troubleshooting Common Synthesis Issues (Q&A)

This section addresses the most frequent challenges encountered during the synthesis of this compound.

Q1: My overall yield is very low, even after chromatography. What are the likely causes?

A1: Low yield is a common frustration that can stem from several factors beyond the primary issue of isomer formation. Let's break down the potential culprits in order of probability:

  • Incomplete Reaction: Hypoxanthine has notoriously low solubility in many common organic solvents. If your starting material does not fully dissolve or react, it will be lost during work-up, drastically reducing your yield.

    • Causality: The reaction is biphasic (solid-liquid). The rate is limited by the dissolution of the hypoxanthine salt. If the base is not strong enough or the solvent is suboptimal, a significant portion of the starting material may never enter the reaction cycle.

    • Troubleshooting:

      • Improve Solubility: Consider using highly polar aprotic solvents like DMF or DMSO.

      • Ensure Full Deprotonation: Use a slight excess of a strong base (e.g., 1.1 equivalents of NaOH or KOH) and allow sufficient time for the salt to form before adding the methylating agent. You should observe a visible change, often forming a clearer solution or a fine, uniform suspension.

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If a significant amount of hypoxanthine remains after several hours, the reaction is stalling.

  • Poor Starting Material Quality: Hypoxanthine can degrade or contain impurities that inhibit the reaction. Always start with a high-purity, dry reagent.

  • Product Loss During Work-up: this compound has some water solubility. Excessive washing with aqueous solutions or using an incorrect pH during extraction can lead to significant product loss.

    • Troubleshooting: After quenching the reaction, adjust the pH carefully. Neutralizing to pH ~7 is often optimal before extraction. If your product remains in the aqueous layer, try continuous liquid-liquid extraction or saturation of the aqueous layer with NaCl to decrease the product's solubility.

Q2: My main problem is the formation of the 7-Methylhypoxanthine isomer. How can I improve the N9/N7 ratio?

A2: This is the central challenge of this synthesis. The N9 position is thermodynamically favored, while the N7 position is often kinetically favored. Your goal is to set up conditions that allow the reaction to reach thermodynamic equilibrium, thus maximizing the N9 product.

  • Mechanism Insight: The N7 anion is often more sterically accessible, leading to a faster initial reaction (kinetic product). However, the N9-methylated product is more stable due to electronic factors within the purine ring system. We can exploit this by using conditions that allow for equilibration, either by reversing the N7-methylation or by ensuring the reaction proceeds slowly enough to favor the more stable product.

  • Key Strategic Variables:

    • Choice of Base and Solvent (The Critical Pair): This is the most influential factor.

      • For High N9 Selectivity: Use a strong base like sodium hydroxide (NaOH) in a polar, high-boiling point solvent like water or dimethylformamide (DMF).

      • Causality: In this system, the hypoxanthine is fully deprotonated to form the dianion. This changes the electronic distribution and steric environment, strongly favoring methylation at the N9 position. Heating the reaction (e.g., to 80-100 °C in DMF) helps overcome the kinetic barrier and drives the reaction toward the more stable N9-isomer.

      • Avoid Weaker Bases: Using weaker bases like potassium carbonate (K2CO3) in solvents like acetone or acetonitrile often leads to poorer N9/N7 ratios because it favors kinetic control.

    • Temperature Control:

      • Higher Temperatures: Generally favor the thermodynamic N9 product. Running the reaction at an elevated temperature (e.g., 80-100 °C) provides the energy needed to overcome the activation barrier for N9 methylation and can sometimes promote the slow conversion of any formed N7-isomer back to the starting anion, allowing for subsequent N9 methylation.

    • Slow Addition of Methylating Agent: Adding the methylating agent (e.g., dimethyl sulfate) dropwise over a prolonged period at an elevated temperature can significantly improve the N9/N7 ratio.

      • Causality: This maintains a low concentration of the electrophile, minimizing the rapid, kinetically-driven reaction at the N7 position and giving the system time to favor the thermodynamically preferred N9 pathway.

Q3: I'm struggling to separate the N9 and N7 isomers. What are the best purification strategies?

A3: The similar polarity of this compound and 7-Methylhypoxanthine makes them difficult to separate.[1][2][3][4] A multi-step approach is often necessary.

  • Fractional Crystallization: This is the most effective and scalable method if your N9/N7 ratio is already reasonably good (>4:1).

    • Protocol: this compound is typically less soluble in hot water or ethanol than the 7-methyl isomer. Dissolve the crude mixture in a minimum amount of boiling water or ethanol. Allow it to cool very slowly. The 9-methyl isomer should crystallize out first, leaving the more soluble 7-methyl isomer in the mother liquor. This may need to be repeated 2-3 times to achieve high purity.

    • Tip: Seeding the solution with a pure crystal of this compound can significantly improve the efficiency and selectivity of the crystallization.

  • Column Chromatography: While challenging, it is possible.

    • Stationary Phase: Use silica gel. A C18 reversed-phase column may also offer different selectivity.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a common choice. Start with a high DCM concentration (e.g., 98:2 DCM:MeOH) and slowly increase the polarity by increasing the methanol content. The isomers often elute very close together, so a shallow gradient and collection of many small fractions are essential. Monitor the fractions carefully by TLC or LC-MS.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the pros and cons of different methylating agents, specifically Dimethyl Sulfate (DMS) vs. Methyl Iodide (MeI)?

A1: Both are effective methylating agents, but they have critical differences in handling, reactivity, and cost.

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)
Reactivity Highly reactive, efficient.Generally less reactive than DMS.
Cost Less expensive, preferred for scale-up.More expensive.
Boiling Point 188 °C (High)42 °C (Low, Volatile)
Safety Extremely Toxic & Carcinogenic. Must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE). Quench any excess with ammonia or NaOH solution.Toxic and a suspected carcinogen. Its high volatility poses a significant inhalation risk. Must be handled in a well-ventilated fume hood.
Recommendation Preferred for its reactivity and cost in a controlled lab setting with strict safety protocols.A viable alternative, but its volatility can be a handling challenge.

FAQ 2: How can I definitively confirm the identity of my product and determine the isomeric ratio?

A2: The most reliable method is ¹H NMR spectroscopy. The chemical shifts of the methyl protons and the aromatic protons are distinct for the N9 and N7 isomers.

  • ¹H NMR Spectroscopy:

    • This compound: The N9-methyl protons typically appear as a singlet around ~3.8 ppm in DMSO-d₆. The C2-H and C8-H protons are distinct singlets.

    • 7-Methylhypoxanthine: The N7-methyl protons are shifted and typically appear as a singlet around ~4.1 ppm in DMSO-d₆.

    • Ratio Calculation: By integrating the signals corresponding to the N9-methyl and N7-methyl protons, you can accurately calculate the isomeric ratio of your crude product or purified material.[5][6][7][8]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the mass of the product (C₆H₆N₄O, MW: 150.14 g/mol ) and, with a good chromatographic method, can be used to separate and quantify the isomers.

FAQ 3: Can this synthesis be scaled up? What are the key considerations?

A3: Yes, this synthesis is amenable to scale-up, but careful planning is crucial.

  • Heat Management: The methylation reaction is exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reaction vessel has adequate cooling capacity. The slow, controlled addition of the methylating agent becomes even more critical to manage the exotherm.

  • Mixing: Efficient stirring is essential to ensure homogeneity, especially given the poor solubility of hypoxanthine. Use a powerful overhead mechanical stirrer for larger volumes.

  • Safety: The risks associated with highly toxic reagents like dimethyl sulfate are amplified at a larger scale. A thorough safety review and robust containment procedures are mandatory.

  • Purification: Fractional crystallization is a much more practical purification method at scale than chromatography. Invest time in optimizing the crystallization conditions at the bench scale first.

Section 3: Recommended Protocol & Data

This protocol is optimized for high regioselectivity towards this compound.

Optimized Protocol for this compound Synthesis
  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add hypoxanthine (1.0 eq) and dimethylformamide (DMF, ~10 mL per gram of hypoxanthine).

  • Base Addition: Add powdered sodium hydroxide (1.1 eq) to the suspension. Heat the mixture to 80 °C with vigorous stirring for 1 hour to facilitate the formation of the sodium salt.

  • Methylation: Dissolve dimethyl sulfate (1.05 eq) in a small amount of DMF. Add this solution dropwise via the dropping funnel to the reaction mixture over 1-2 hours, maintaining the temperature at 80 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 80 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., 9:1 DCM:MeOH) until the starting hypoxanthine spot is no longer visible.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Adjust the pH to ~7 with dilute HCl.

  • Isolation: Remove the DMF under reduced pressure. The crude product will precipitate. Collect the solid by filtration.

  • Purification: Transfer the crude solid to a flask and add a minimal amount of boiling water to dissolve it completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The pure this compound will crystallize. Filter the white crystals, wash with a small amount of cold water, and dry under vacuum.

Table 1: Influence of Reaction Conditions on N9/N7 Ratio
BaseSolventTemperatureN9:N7 Ratio (Approx.)Yield (Crude)Notes
K₂CO₃AcetoneReflux2:1 - 3:1ModerateFavors kinetic N7 product. Difficult to purify.
DBUAcetonitrile60 °C4:1ModerateBetter selectivity than K₂CO₃ but still significant N7 formation.
NaOH DMF 80 °C >15:1 High Recommended. Favors thermodynamic N9 product.
NaOHWater80 °C>10:1HighGood alternative if DMF is not desired, though solubility can be an issue.

Section 4: Visual Guides

General Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Hypoxanthine + DMF B Add NaOH, Heat to 80°C A->B 1. Form Sodium Salt C Dropwise addition of Dimethyl Sulfate @ 80°C B->C 2. Methylation D Stir 2-4h @ 80°C C->D 3. Drive to Completion E Quench & Neutralize D->E 4. Quench F Filter Crude Solid E->F 5. Isolate G Fractional Crystallization (from Hot Water) F->G 6. Purify H Pure this compound G->H G Hyp Hypoxanthine Anion N7_TS N7-Alkylation Transition State Hyp->N7_TS Faster, Lower Temp (e.g. K2CO3/Acetone) N9_TS N9-Alkylation Transition State Hyp->N9_TS Slower, Higher Temp (e.g. NaOH/DMF) N7_Prod 7-Methylhypoxanthine (Kinetic Product) N7_TS->N7_Prod N9_Prod This compound (Thermodynamic Product) N9_TS->N9_Prod

Caption: Competing N7 (kinetic) vs. N9 (thermodynamic) methylation pathways.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000157).
  • Jordaan, F., & Wu, A. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase. Biochemistry, 21(25), 6383-8.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157).
  • Oregon State University. (n.d.). ¹H NMR Chemical Shift.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Guan, X., et al. (2021). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 285.
  • Mártire, D. O., et al. (2008). Photosensitized Oxidation of Hypoxanthine and Xanthine by Aluminum Phthalocyanine Tetrasulfonate. Photochemistry and Photobiology, 84(5), 1164-1170.
  • Zahra, Z., et al. (2010). Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. Proceedings of the National Academy of Sciences, 107(14), 6251-6256.
  • Huff, H. C., & Sowers, L. C. (2015). Role of base excision repair in maintaining the genetic and epigenetic integrity of CpG sites. DNA Repair, 32, 24-32.
  • Okamoto, K., et al. (2004). Substrate orientation and catalytic specificity in the action of xanthine oxidase: The sequential hydroxylation of hypoxanthine to uric acid. Journal of Biological Chemistry, 279(18), 18325-18332.
  • Yamamoto, T., et al. (1993). Decreased renal clearance of xanthine and hypoxanthine in a patient with renal hypouricemia: a new defect in renal handling of purines. Nephron, 64(2), 295-9.
  • Leijon, M., & Gräslund, A. (1992). The influence of the thymine C5 methyl group on spontaneous base pair breathing in DNA. Nucleic Acids Research, 20(20), 5339-43.
  • Masoodi, H. R., Bagheri, S., & Ghaderi, Z. (2019). The influence of Cu+ binding to hypoxanthine on stabilization of mismatches involving hypoxanthine and DNA bases: a DFT study. Journal of Biomolecular Structure & Dynamics, 37(8), 1923-1934.
  • Adhikari, S., & Roy, R. (2007). N-terminal extension of N-methylpurine DNA glycosylase is required for turnover in hypoxanthine excision reaction. The Journal of Biological Chemistry, 282(41), 29837-44.
  • Arita, A., & Costa, M. (2009). Basic Mechanics of DNA Methylation and the Unique Landscape of the DNA Methylome in Metal-Induced Carcinogenesis. Biochimica et Biophysica Acta, 1790(7), 612-627.
  • Wolf, S. F., et al. (1984). Methylation of the hypoxanthine phosphoribosyltransferase locus on the human X chromosome. Proceedings of the National Academy of Sciences, 81(9), 2806-2810.
  • Wolf, S. F., et al. (1984). Methylation of the hypoxanthine phosphoribosyltransferase locus on the human X chromosome: implications for X-chromosome inactivation. Proceedings of the National Academy of Sciences of the United States of America, 81(9), 2806–2810.
  • Ali, O. M., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(8), 3417-3420.
  • Park, J. H., et al. (2016). Isomer separation of trans-astaxanthin, 9-cis-astaxanthin and 13-cis-astaxanthin by ligand exchange chromatography. Journal of Pharmaceutical Investigation, 46, 137-143.
  • Szabó, I., et al. (2022). Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. Molecules, 27(19), 6296.
  • Foch, S., et al. (2021). Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension. JACC: Basic to Translational Science, 6(11), 939-941.
  • Jia, Y., et al. (2016). Algorithm Optimization in Methylation Detection with Multiple RT-qPCR. PLoS ONE, 11(11), e0163333.
  • Szczesna, D., et al. (2022). Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance. Food Chemistry, 368, 130890.
  • Shaw, E. (1950). A new synthesis of the purines adenine, hypoxanthine, xanthine, and isoguanine. Journal of Biological Chemistry, 185(1), 439-47.
  • Ando, T., & Hasegawa, Y. (2001). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology, 27(7), 1431-41.

Sources

Technical Support Center: Overcoming Solubility Issues with 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylhypoxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this purine derivative. As a Senior Application Scientist, my goal is to equip you with the knowledge and tools to handle this compound effectively in your experiments, ensuring reliable and reproducible results.

Understanding this compound and its Solubility Profile

This compound is a derivative of the naturally occurring purine hypoxanthine, with a methyl group at the 9-position.[1] This structural modification, while subtle, can influence its physicochemical properties, including its solubility. Like many purine analogs, this compound exhibits limited aqueous solubility, a critical factor to consider in experimental design, especially for in vitro and in vivo studies.

The solubility of purine derivatives is often pH-dependent, with their ionization state influencing their interaction with solvents.[2][3] Generally, these compounds are more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in aqueous solutions.[4][5]

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the handling of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility. The most effective method is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer. This two-step process ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing the risk of precipitation.

Q3: I've diluted my DMSO stock into my cell culture medium, and now I see a precipitate. What happened?

This phenomenon, often called "crashing out," occurs when a compound that is stable in a high concentration of an organic solvent is rapidly introduced into an aqueous solution where it is less soluble. To avoid this, it is crucial to ensure that the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, and that the final concentration of this compound does not exceed its aqueous solubility limit.

Q4: How can I increase the aqueous solubility of this compound?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: The solubility of purine derivatives can be significantly influenced by pH.[2] Experimenting with slightly acidic or basic buffers may improve solubility, depending on the pKa of this compound.

  • Co-solvents: While keeping the primary organic solvent concentration low, the addition of other biocompatible co-solvents might aid solubility.

  • Physical Methods: Gentle heating and sonication can help dissolve the compound, but caution must be exercised to avoid degradation.

Q5: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.[7][8] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Difficulty in Dissolving this compound to Prepare a Stock Solution

If you are struggling to dissolve this compound in DMSO, follow these steps:

  • Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water contamination can reduce the solvating power of DMSO.

  • Gentle Warming: Warm the solution in a water bath at a temperature no higher than 37°C for a short period (5-10 minutes).

  • Vortexing: Vigorously vortex the solution for 1-2 minutes.

  • Sonication: If the compound is still not dissolved, use a bath sonicator for 5-10 minutes. Be mindful that prolonged sonication can generate heat and potentially degrade the compound.

Issue 2: Precipitation Upon Dilution into Aqueous Media

To prevent your compound from precipitating when creating a working solution, consider the following protocol:

Protocol for Preparing an Aqueous Working Solution from a DMSO Stock

  • Prepare a Concentrated DMSO Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL).

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in your aqueous buffer. For example, dilute your 10 mg/mL stock 1:10 in the buffer to get a 1 mg/mL solution with 10% DMSO.

  • Final Dilution: Add the intermediate dilution (or the initial stock) dropwise to your final volume of pre-warmed (37°C) aqueous buffer while gently vortexing. This ensures rapid and even dispersion of the compound.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and ensure it is compatible with your experimental system (typically <0.5%).

Data Presentation: Estimated Solubility of this compound

The following table provides an estimated solubility of this compound based on data from structurally similar compounds and general principles of solubility. These values should be used as a starting point for your own experiments.

SolventEstimated SolubilityRecommendations
DMSO>1 mg/mLRecommended for primary stock solutions.
DMF>1 mg/mLAn alternative to DMSO for stock solutions.[4][10]
EthanolLowNot recommended for primary stock solutions.
WaterVery LowNot recommended for direct dissolution.
PBS (pH 7.4)Very LowPrepare by diluting a DMSO stock.

Experimental Workflows and Diagrams

To provide a clearer understanding of the recommended procedures, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.

G cluster_0 Workflow for Preparing this compound Solutions start Start with solid this compound prep_stock Prepare concentrated stock in 100% Anhydrous DMSO start->prep_stock check_dissolution Is the compound fully dissolved? prep_stock->check_dissolution troubleshoot Troubleshoot: 1. Gentle Warming (37°C) 2. Vortex 3. Sonicate check_dissolution->troubleshoot No stock_ready Stock Solution Ready (Store at -20°C/-80°C in aliquots) check_dissolution->stock_ready Yes troubleshoot->prep_stock prep_working Prepare aqueous working solution stock_ready->prep_working dilution_method Dilute DMSO stock into pre-warmed aqueous buffer dropwise with vortexing prep_working->dilution_method check_precipitation Is there any precipitation? dilution_method->check_precipitation working_ready Working Solution Ready (Use immediately) check_precipitation->working_ready No optimize Optimize: - Lower final concentration - Adjust pH of buffer - Use intermediate dilution check_precipitation->optimize Yes optimize->prep_working

Caption: Decision workflow for preparing this compound solutions.

Scientific Integrity and Logic

The recommendations provided in this guide are based on established principles of small molecule solubility and experience with related purine analogs. The causality behind these experimental choices is rooted in the physicochemical properties of this compound and its interaction with different solvent systems.

  • Expertise & Experience: The emphasis on using DMSO for stock solutions and the detailed troubleshooting steps are derived from years of laboratory experience in handling poorly soluble compounds for biological assays.

  • Trustworthiness: The protocols described are designed to be self-validating. For instance, the visual inspection for precipitation after dilution serves as a direct check of whether the compound has remained in solution under the experimental conditions.

  • Authoritative Grounding: While specific data for this compound is limited, the principles of pH-dependent solubility of ionizable compounds and the use of DMSO for poorly water-soluble drugs are well-documented in the scientific literature.[3][6]

Stability Considerations

The stability of your this compound solutions is crucial for obtaining reliable experimental data.

  • DMSO Stock Solutions: When stored properly at -20°C or -80°C in anhydrous DMSO, stock solutions of many compounds can be stable for extended periods.[7] However, it is always best practice to use freshly prepared solutions or to perform periodic quality control checks on older stocks if possible.

  • Aqueous Working Solutions: Aqueous solutions of this compound are likely to be less stable than DMSO stocks. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and to use them immediately.

References

  • Biopharmaceutical characterization of some synthetic purine drugs. Pharmazie, 58(7), 503-506.
  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem BioAssay.
  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • This compound. DNAmod.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • 1,9-Dihydro-9-methyl-6H-purin-6-one. PubChem.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • 9-Methylpoxanthine. NIST WebBook.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals.
  • A Review: Stability Indicating Forced Degrad
  • Forced degrad
  • A Framework for Determining the Solubility and Stability of Novel Purine Derivatives such as 2,6,8-trimethyl-1H. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Stability of Screening Compounds in Wet DMSO.
  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
  • Solubility in PBS (pH 7.4, 37 C), and the n-octanol.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • How long can a compound be stable in DMSO for?
  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. PubMed.
  • A high-performance liquid chromatography method for hypoxanthine determination in vitreous humour: application to estim
  • 1-Methylhypoxanthine. PubChem.
  • 1-methylhypoxanthine | 1125-39-9. ChemicalBook.
  • Table 2, PBS solubility at pH 7.4.
  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • Stability of screening compounds in wet DMSO. PubMed.
  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
  • Solubility of 1 in PBS Buffer Solution (pH 7.4).
  • Dimethylformamide. Wikipedia.
  • PRODUCT INFORM
  • What is the min DMSO concentration to dissolve unknown drugs?
  • Dimethylformamide. PubChem.
  • PBS Buffer pH 7.2 vs pH 7.

Sources

Technical Support Center: Stability of 9-Methylhypoxanthine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 9-Methylhypoxanthine in aqueous solutions. As direct, comprehensive stability data for this compound is not extensively available in public literature, this guide provides a framework based on established principles of chemical stability, data from structurally related methylxanthines, and best practices for conducting stability studies in your own laboratory. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot experimental challenges, and design robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?

The stability of this compound in an aqueous environment is primarily influenced by three key factors: pH, temperature, and exposure to light. Like other purine derivatives, this compound is susceptible to hydrolysis, and the rate of this degradation is often dependent on the concentration of hydronium or hydroxide ions. Elevated temperatures will generally accelerate the rate of degradation reactions.[1] Additionally, exposure to UV or visible light can potentially induce photodegradation.

Q2: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in the concentration of your this compound stock solution is likely due to chemical degradation. The most probable cause is hydrolysis, especially if the solution is not stored at an optimal pH and temperature. It is crucial to evaluate the pH of your solution and ensure it is stored at a low temperature, typically 2-8°C or frozen, to minimize degradation. It is also advisable to protect the solution from light.

Q3: What are the likely degradation products of this compound in an aqueous solution?

While specific degradation products for this compound are not extensively documented, based on the chemistry of similar purine analogs, hydrolysis of the amide bond in the pyrimidine ring is a potential degradation pathway. This could lead to ring-opening products. Furthermore, demethylation or oxidation of the methyl group could occur under certain conditions. To definitively identify degradation products, we recommend conducting forced degradation studies and utilizing techniques like LC-MS/MS to characterize the resulting impurities.[2][3]

Q4: How can I prepare a stable aqueous stock solution of this compound?

To prepare a more stable aqueous stock solution of this compound, consider the following:

  • Solvent: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q).

  • pH: Based on the general stability of related compounds, a slightly acidic to neutral pH (around 6-7) is often a good starting point to minimize both acid- and base-catalyzed hydrolysis. You may need to determine the optimal pH for your specific application through a pH-rate profile study.

  • Buffering: If your experimental conditions permit, using a suitable buffer can help maintain a stable pH.

  • Storage: Store the solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping the container in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in bioassays using this compound. Degradation of this compound in the assay medium.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm its concentration and purity before each experiment.2. Assess Assay Buffer Compatibility: Determine the stability of this compound in your assay buffer at the experimental temperature and duration.3. Prepare Fresh Dilutions: Prepare working solutions of this compound fresh from a frozen stock for each experiment.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.1. Conduct Forced Degradation: Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed degradants.2. Characterize Degradants: Use LC-MS/MS to obtain mass spectral data of the unknown peaks to aid in their identification.[2][3]
Precipitation of this compound in aqueous solution. Poor solubility at the prepared concentration and pH.1. Check Solubility Limits: Verify the solubility of this compound at the specific pH and temperature of your solution.2. Adjust pH: The solubility of ionizable compounds like this compound can be highly pH-dependent.3. Consider Co-solvents: If compatible with your application, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[4][5][6]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a PDA or UV detector

  • LC-MS/MS system for peak characterization

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at various time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

    • Characterize the major degradation products using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8][9]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and methanol.

  • Phosphate or acetate buffer components.

  • Forced degradation samples from Protocol 1.

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method. For example:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Scan for the λmax of this compound (e.g., 250-280 nm).

  • Method Optimization:

    • Inject a mixture of the undegraded this compound and the forced degradation samples.

    • Evaluate the chromatogram for the resolution between the parent peak and the degradation product peaks.

    • Optimize the gradient profile (slope and duration), mobile phase composition (e.g., trying methanol as the organic modifier), and pH of the aqueous phase to achieve baseline separation of all peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

Logical Workflow for Stability Assessment

Stability_Workflow A Prepare this compound Aqueous Solution B Conduct Forced Degradation Studies (pH, Temp, Light, Oxid.) A->B C Develop Stability-Indicating HPLC Method A->C D Analyze Stressed Samples by HPLC-UV B->D C->D E Identify Degradation Products by LC-MS/MS D->E F Determine pH-Rate Profile & Temperature Effects D->F G Establish Optimal Storage & Handling Conditions E->G F->G

Caption: A logical workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway

Degradation_Pathway parent This compound hydrolysis Ring-Opened Product(s) parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Product(s) parent->oxidation Oxidation (e.g., H₂O₂)

Caption: A hypothetical degradation pathway for this compound.

References

  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov.
  • ResearchGate. (n.d.). Mass spectra of the major degradation products.
  • MedCrave. (2016). Forced Degradation Studies.
  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-652.
  • IJPSR. (2022). Forced Degradation – A Review.
  • SciSpace. (2016). Forced Degradation Studies.
  • Kowalski, P., & O'Brien, R. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Schollée, J. E., et al. (2021). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 55(1), 329-340.
  • Reddy, B. K., & Sita, D. B. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • Al-Bawab, A. Q., & Friess, W. (2020). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 25(19), 4434.
  • Thakre, N., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation.
  • Rimegepant—Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. (2025). Journal of the American Society for Mass Spectrometry.
  • Otsuka, S., et al. (2014). Analysis of degradation products of nerve agents via post-pentafluorobenzylation liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (n.d.). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin.
  • Fabbri, D., et al. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(12), 1999.
  • ResearchGate. (n.d.). Ultrafast nonradiative decay by hypoxanthine and several methylxanthines in aqueous and acetonitrile solution.
  • Spasov, A. A., & Anisimova, V. A. (2003). Methylxanthines: Properties and determination in various objects. Pharmaceutical Chemistry Journal, 37(11), 581-602.
  • Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974.
  • Ince, N. H., & Tezcanli, G. (2001). Sonochemical Degradation Kinetics of Methyl Violet in Aqueous Solutions. Molecules, 6(1), 93-99.
  • Le, T. H., et al. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 29(4), 6060-6071.
  • Wikipedia. (n.d.). Caffeine.
  • Alhifthi, A., & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • Zhang, X., et al. (2022). Optimal pH 8.5 to 9 for the hydrolysis of vixotrigine and other basic substrates of carboxylesterase-1 in human liver microsomes. Xenobiotica, 52(2), 105-112.
  • ResearchGate. (n.d.). Degradation of dimethyl methylphosphonate in aqueous solution by ozone.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, specifically peak tailing, encountered during their experiments. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the most common causes?

Peak tailing for a polar, basic compound like this compound in reversed-phase HPLC is a frequent challenge.[1][2] It typically indicates undesirable secondary interactions between your analyte and the stationary phase or issues with your chromatographic system.[1][3] The most probable causes, in order of likelihood, are:

  • Secondary Silanol Interactions: This is the most common culprit.[1][3] Residual, unreacted silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to strong ionic interactions with the basic this compound.[4][5][6] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can exacerbate silanol interactions.[5][7] At a mid-range pH, a significant population of silanol groups will be ionized, promoting peak tailing for basic compounds.[5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[1][8][9]

  • Sample Solvent Mismatch: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[1][10][11]

  • System and Column Issues: Physical problems like a void at the column inlet, blockages in frits, or excessive extra-column volume can also contribute to peak tailing.[3][6][8]

Q2: How can I diagnose the specific cause of peak tailing for this compound?

A systematic approach is key to pinpointing the root cause. Here is a logical workflow to follow:

Troubleshooting Workflow for Peak Tailing

G A Start: Observe Peak Tailing B Step 1: Check for Overload Dilute sample 10x and reinject A->B C Peak shape improves? B->C D Yes C->D Yes E No C->E No F Diagnosis: Column Overload Reduce sample concentration/volume D->F G Step 2: Evaluate Sample Solvent Is it stronger than mobile phase? E->G H Yes G->H Yes I No G->I No J Action: Re-dissolve in mobile phase or weaker solvent H->J K Step 3: Optimize Mobile Phase pH Lower pH to ~2.5-3.0 I->K L Peak shape improves? K->L M Yes L->M Yes N No L->N No O Diagnosis: Silanol Interactions (pH-dependent) M->O P Step 4: Consider Column & System Check for voids, blockages, dead volume N->P Q Final Diagnosis: Persistent Silanol Interactions or Metal Chelation P->Q R Action: Use end-capped column, add mobile phase modifier, or use a guard column Q->R

Caption: A step-by-step diagnostic workflow for troubleshooting peak tailing.

Q3: What is the role of mobile phase pH, and how do I optimize it for this compound?

The pH of the mobile phase is a critical parameter that influences both the ionization state of your analyte and the stationary phase.[12][13][14][15]

  • Mechanism of Action: this compound is a basic compound. At a low pH (e.g., below 3), the acidic silanol groups on the silica packing are protonated and thus neutral, which minimizes their ability to interact ionically with your protonated basic analyte.[3][6][16] This suppression of silanol activity is often the most effective way to reduce peak tailing for basic compounds.[3][6]

  • Causality: By operating at a low pH, you are not eliminating the positive charge on your basic analyte, but you are neutralizing the problematic negative charges on the stationary phase. This shifts the retention mechanism back to the intended reversed-phase hydrophobic interactions, leading to more symmetrical peaks.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidic Mobile Phase:

    • Prepare your aqueous mobile phase component (e.g., water with buffer).

    • Add a suitable acid, such as formic acid or phosphoric acid, to adjust the pH to a range of 2.5-3.0. Always measure the pH of the aqueous portion before mixing with the organic modifier.[12]

    • A buffer, such as a phosphate buffer (if not using MS), at a concentration of 20-50 mM can help maintain a stable pH and improve peak shape.[3]

  • Analysis:

    • Equilibrate your column with the new, low-pH mobile phase for at least 10-15 column volumes.

    • Inject your this compound standard and observe the peak shape.

  • Evaluation:

    • Compare the tailing factor of the peak obtained at low pH with your original, problematic chromatogram. A significant improvement confirms that silanol interactions were a primary cause of the tailing.[6]

ParameterRecommended SettingRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of silanol groups, minimizing secondary interactions.[3][6]
Buffer Concentration 20 - 50 mMMaintains stable pH and can help mask residual silanol activity.[3]
Q4: My peak tailing persists even at low pH. What should I try next?

If adjusting the pH doesn't completely resolve the issue, it suggests that more persistent secondary interactions are at play, or other factors are contributing. Here are the next steps:

1. Column Choice and Chemistry:

The type of HPLC column you are using is crucial. Not all C18 columns are the same.

  • End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended.[5][8] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule to make them inert.[16][17] This physically blocks them from interacting with basic analytes.

  • Alternative Stationary Phases: Consider columns with alternative stationary phases that are less prone to silanol interactions, such as those with polar-embedded groups or hybrid silica particles.[4][5] For very polar compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a suitable alternative.[18][19][20]

2. Mobile Phase Additives:

  • Sacrificial Bases: A traditional but effective technique is to add a small, basic compound, often referred to as a "sacrificial base," to the mobile phase.[3] Triethylamine (TEA) is a common choice.[4][21]

    • Mechanism: TEA is a small amine that will be protonated at low pH. It will preferentially interact with the active silanol sites on the stationary phase, effectively "shielding" them from your analyte, this compound.[3]

    • Protocol: Add 0.1% to 0.5% TEA to your mobile phase.[22] Be aware that TEA can be difficult to remove from a column and may affect its performance for other analyses.

Mechanism of Peak Tailing and Mitigation

G cluster_0 Problem: Peak Tailing cluster_1 Solution 1: Low pH cluster_2 Solution 2: Sacrificial Base Analyte This compound (Basic, R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Secondary Interaction Analyte_lowpH This compound (R-NH3+) Silanol_lowpH Protonated Silanol (Si-OH) Analyte_lowpH->Silanol_lowpH Interaction Minimized Analyte_TEA This compound (R-NH3+) Silanol_TEA Ionized Silanol (Si-O-) Analyte_TEA->Silanol_TEA Interaction Blocked TEA TEA (Sacrificial Base, T-NH3+) TEA->Silanol_TEA Preferential Interaction

Caption: Chemical interactions leading to peak tailing and two common mitigation strategies.

Q5: Could my sample preparation or injection technique be the problem?

Absolutely. Even with an optimized mobile phase and column, issues with your sample can lead to poor peak shape.

  • Sample Solvent Strength: As mentioned, dissolving your sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when your mobile phase is 95% water) can cause the sample band to spread out at the head of the column, leading to peak distortion.[10][23][24]

    • Solution: Whenever possible, dissolve and inject your samples in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.[25]

  • Column Overload: This occurs when you inject too much analyte mass onto the column, saturating the stationary phase.[1][26]

    • Diagnosis: A simple test for mass overload is to dilute your sample by a factor of 10 and reinject it.[2][8][27] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

    • Solution: Reduce the concentration of your sample or inject a smaller volume.[9][27]

IssueDiagnostic TestSolution
Sample Solvent Mismatch Compare sample solvent composition to mobile phase.Dissolve sample in mobile phase or a weaker solvent.[10]
Mass Overload Dilute sample 10-fold and reinject.[8][27]Decrease sample concentration.[9]
Volume Overload Inject a smaller volume.[27]Decrease injection volume.[8]
Q6: What if all my peaks are tailing, not just this compound?

If all peaks in your chromatogram exhibit tailing, the problem is likely systemic rather than chemical.[8]

  • Column Void: A void can form at the inlet of the column due to the settling of the packed bed over time, especially under high pressure.[3] This creates a space where the sample band can spread before entering the packed bed, causing tailing for all peaks.

    • Diagnosis: Disconnect the column and inspect the inlet. A visible void or discoloration may be present. A temporary fix can sometimes be achieved by reversing the column and flushing it at a low flow rate (if the manufacturer's instructions permit).[3][8]

    • Solution: The most reliable solution is to replace the column. Using a guard column can help protect the analytical column and extend its lifetime.[28]

  • Extra-Column Volume: This refers to the volume of the tubing and connections between the injector and the detector (excluding the column itself).[3] Long or wide-diameter tubing can lead to band broadening and peak tailing.[5] This effect is usually more pronounced for early-eluting peaks.[8][11]

    • Solution: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches).[5] Check that all fittings are correctly seated to avoid any dead volume.

By systematically working through these potential causes, you can effectively diagnose and resolve the issue of peak tailing in your HPLC analysis of this compound, leading to more accurate and reproducible results.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
  • Effects of Sample Solvents on Peak Shape - Shimadzu. [Link]
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • Common Causes Of Peak Tailing in Chrom
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Peak Tailing in HPLC - Element Lab Solutions. [Link]
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
  • HPLC column overload - Element Lab Solutions. [Link]
  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
  • Overload or Minor Peak?
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
  • Exploring the Role of pH in HPLC Separation - Moravek. [Link] 17.[5]Troubleshooting HPLC- Tailing Peaks - Restek. [Link]
  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]
  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others) - YouTube. [Link]
  • Sample Diluent Effects in HPLC - Element Lab Solutions. [Link]
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separ
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. [Link]
  • Control pH During Method Development for Better Chrom
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Selecting the Right Column for Your Reversed Phase Method - Phenomenex Blog. [Link]
  • Polar Column in HPLC Example - Hawach. [Link]
  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. [Link]
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH. [Link]
  • RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive | Request PDF - ResearchG

Sources

Technical Support Center: Matrix Effects in LC-MS Analysis of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals who rely on accurate quantification of this important purine metabolite. Here, we will dissect the challenges posed by matrix effects and provide expert, field-proven strategies for their identification, troubleshooting, and mitigation.

Introduction

This compound is a methylated purine derivative with significance in various biological and pharmacological studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for its quantification in complex biological matrices due to its high sensitivity and specificity.[1][2] However, the accuracy and reliability of LC-MS data can be significantly compromised by a phenomenon known as the matrix effect .[1][3][4]

The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix (e.g., plasma, urine, tissue homogenates).[3][5][6] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor method reproducibility, and diminished sensitivity.[1][7] This guide provides a structured approach to understanding and overcoming these challenges to ensure the integrity of your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS, and why are they a specific concern for this compound?

A: Matrix effects are the influence of all components in a sample, other than the analyte of interest, on the analyte's measurement.[3][5] In the context of electrospray ionization (ESI) LC-MS, these effects manifest as either ion suppression or ion enhancement.[4][6]

  • Mechanism: The phenomenon occurs within the ion source. Co-eluting matrix components can compete with this compound for the limited available charge on the ESI droplets or affect the efficiency of droplet evaporation.[1][5][6][8] For instance, highly concentrated salts or endogenous metabolites can alter the physical properties (e.g., surface tension, viscosity) of the droplets, hindering the release of gas-phase analyte ions.[1][6][8]

Q2: What are the typical sources of matrix effects in biological samples like plasma or urine?

A: The sources are diverse and can be categorized as endogenous (naturally present) or exogenous (introduced during sample collection or processing).[7]

  • Endogenous Components: These are the most common culprits and include phospholipids from cell membranes, salts, proteins, and other small molecule metabolites that are abundant in biological fluids.[7] Compounds with high polarity and basicity are often responsible for significant matrix effects.[1][8]

  • Exogenous Components: These can include anticoagulants (e.g., EDTA, heparin), dosing vehicles used in preclinical studies, stabilizers, or co-administered medications taken by a patient.[7]

Q3: How can I definitively know if my this compound assay is impacted by matrix effects?

A: You must perform specific experiments to evaluate matrix effects, as they are often not apparent from simply viewing the chromatogram.[7] The two primary methods are qualitative and quantitative assessment.

  • Qualitative Assessment (Post-Column Infusion): This technique provides a visual profile of where ion suppression or enhancement occurs across your entire chromatographic run.[1][7][9][10] It is invaluable during method development for adjusting chromatography to move the this compound peak away from regions of significant interference.[1][9]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the extent of the matrix effect, known as the Matrix Factor (MF).[1][7] It involves comparing the peak response of this compound spiked into a blank matrix extract with its response in a neat (pure) solvent.[1][7] According to regulatory guidance, this should be tested using at least six different lots of the biological matrix to assess variability.[7][11]

Troubleshooting Guide: Identification and Mitigation

This section provides actionable protocols and strategies to systematically address matrix effects in your this compound analysis.

Workflow for Troubleshooting Matrix Effects

The following diagram outlines a logical workflow for identifying, quantifying, and mitigating matrix effects.

Matrix_Effects_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation & Quantification cluster_2 Phase 3: Compensation & Validation Start Start Method Development PCI Perform Post-Column Infusion (PCI) Start->PCI PCI_Result Significant Suppression/ Enhancement Zone? PCI->PCI_Result Optimize_Chroma Optimize Chromatography (Move Analyte Peak) PCI_Result->Optimize_Chroma Yes PES Perform Post-Extraction Spike (PES) PCI_Result->PES No Optimize_Chroma->PES Calc_MF Calculate Matrix Factor (MF) from 6+ lots PES->Calc_MF MF_Acceptable Is MF consistent and within acceptable limits (e.g., 0.85-1.15)? Calc_MF->MF_Acceptable Optimize_SP Improve Sample Prep (SPE, LLE) MF_Acceptable->Optimize_SP No Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) MF_Acceptable->Use_SIL_IS Yes Optimize_SP->PES Validate Final Method Validation Use_SIL_IS->Validate

Caption: A logical workflow for matrix effect troubleshooting.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.

Experimental Setup
  • Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100-500 times the lower limit of quantification).

  • System Configuration: Use a T-junction to introduce the infusion solution via a syringe pump into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

  • Acquire Data:

    • Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min) to establish a stable baseline signal.

    • Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma).

    • Monitor the signal of this compound throughout the chromatographic run.

Interpretation
  • A dip in the stable baseline indicates ion suppression at that retention time.

  • A rise in the baseline indicates ion enhancement .

  • The goal is to ensure that the retention time of this compound does not fall within a region of significant signal fluctuation.[1][9]

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System Pump LC Pump Injector Autosampler Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Flow MS Mass Spectrometer Ion Source Tee->MS

Caption: Post-column infusion experimental workflow diagram.

Protocol 2: Quantitative Assessment via Post-Extraction Spike

This protocol quantifies the matrix effect by calculating the Matrix Factor (MF).

Sample Preparation
  • Set A: Analyte in Neat Solution: Prepare a standard of this compound in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

  • Set B: Analyte in Post-Extracted Matrix:

    • Take blank biological matrix (from at least 6 different sources/lots).

    • Perform your sample extraction procedure (e.g., protein precipitation).

    • Spike the resulting supernatant/extract with this compound to the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS and record the peak areas.

Calculation and Interpretation

Calculate the Matrix Factor (MF) using the following equation:[7]

MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

Matrix Factor (MF) ValueInterpretationAction Required
MF = 1.0 No matrix effectNone
MF < 1.0 Ion SuppressionMitigation/Compensation
MF > 1.0 Ion EnhancementMitigation/Compensation

A common acceptance criterion is that the MF should be between 0.85 and 1.15, with a coefficient of variation (%CV) across different matrix lots of ≤15%.[11][12]

Strategies for Mitigation and Compensation

If significant matrix effects are identified, the following strategies should be employed, often in combination.

1. Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.[5][13]

TechniquePrincipleProsCons for this compound
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins.Simple, fast, and inexpensive.Non-selective; phospholipids and salts remain in the supernatant, often causing significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT by removing highly polar interferences like salts.[5][13]Can be labor-intensive; requires optimization of solvents and pH. May not efficiently remove phospholipids.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.Highly selective and can provide the cleanest extracts, effectively removing both phospholipids and salts.[5]More expensive and requires more extensive method development.

For this compound, which is a polar molecule, a well-developed SPE method is often the best choice to achieve the necessary cleanliness for a robust assay.

2. Enhance Chromatographic Separation

Adjusting your LC method can physically separate this compound from co-eluting interferences identified during post-column infusion.[1][5]

  • Gradient Modification: Alter the gradient slope to increase the resolution between your analyte and nearby interferences.

  • Column Chemistry: Experiment with different stationary phases (e.g., HILIC, C18 with different end-capping) to change the selectivity of the separation.

3. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the "gold standard" for compensating for matrix effects.[1][14]

  • Principle: A SIL-IS (e.g., this compound-¹³C,¹⁵N₂) is chemically identical to the analyte but has a higher mass.[15] It is added to every sample before extraction.

  • Benefit: The SIL-IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement.[14] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[5][16]

4. Utilize Matrix-Matched Calibration

If a SIL-IS is not available, this is the next best approach.[5][17]

  • Principle: Calibration standards are prepared not in a neat solvent, but in a blank biological matrix that has been processed in the same way as the unknown samples.

  • Benefit: This ensures that the calibrators experience the same matrix effect as the samples, improving accuracy.

  • Caveat: This approach requires a reliable source of analyte-free blank matrix and assumes the matrix effect is consistent across all unknown samples.[17]

5. Consider the Method of Standard Addition

This method is useful when a blank matrix is unavailable or when the matrix effect varies significantly from sample to sample.[18][19][20]

  • Principle: Each unknown sample is split into several aliquots. Known, increasing amounts of a this compound standard are added ("spiked") into each aliquot except one.[19]

  • Analysis: All aliquots are analyzed, and the instrument response is plotted against the concentration of the added standard. The original concentration in the sample is determined by extrapolating the linear regression line to the x-intercept.[16][19][20]

  • Caveat: This method is highly accurate but significantly increases the number of analyses required, making it less suitable for high-throughput applications.[1]

References

  • Krishnan, T. R., & Ibraham, I. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Wikipedia. (n.d.). Standard addition.
  • Li, W., & Cohen, L. H. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(16), 1265–1269.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3).
  • Hewavitharana, A. K., et al. (2006).
  • Baranowska, I., & Koper, M. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(7), 1647.
  • Zhang, J., et al. (2013). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 24(8), 1225–1233.
  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry.
  • ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Givati, O., et al. (2021). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors, 21(11), 3826.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • van de Merbel, N. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry, 93(10), 4443–4450.
  • Marín-Sáez, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6543–6547.
  • Chemistry LibreTexts. (2023, March 16). 6.4B: Accounting for Matrix Effects.
  • Mei, H. (2005). Matrix effects: Causes and solutions. Request PDF.
  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Lehotay, S. J., & Chen, Y. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Li, W., & Tse, F. L. S. (2012, April 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • Wei, R., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
  • YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis.
  • Stoll, D. R. (2023, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry.
  • AnaSpec. (n.d.). ClearPoint™ Peptides – Heavy Isotope Labeled.

Sources

Technical Support Center: Optimizing 9-Methylhypoxanthine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 9-Methylhypoxanthine (9-MH) extraction from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during sample preparation. Here, we will delve into the causality behind experimental choices to ensure robust and reproducible results.

Understanding this compound

This compound is a methylated purine derivative. Understanding its physicochemical properties is crucial for developing an effective extraction strategy.

PropertyValueImplication for Extraction
Molecular Formula C₆H₆N₄ORelatively small and polar molecule.
Molecular Weight 150.14 g/mol [1][2]Suitable for mass spectrometry analysis.
logP (Octanol/Water) 0.069[1]Indicates hydrophilic character, suggesting it will partition into aqueous phases.
Water Solubility log₁₀WS: -3.41 (mol/L)[1]Moderately soluble in water.

These properties suggest that while 9-MH is water-soluble, its polarity will necessitate careful selection of extraction solvents and/or solid-phase extraction (SPE) sorbents to achieve high recovery and purity.

General Considerations for Sample Handling and Stability

The integrity of your results begins with proper sample handling. Metabolite degradation can occur post-collection, leading to inaccurate quantification[3].

  • Sample Collection and Storage : For matrices like plasma and serum, it's crucial to minimize the time between collection and processing or freezing. For long-term storage, -80°C is recommended to maintain the stability of metabolites[4][5]. In urine samples, prompt centrifugation and freezing can prevent bacterial degradation of analytes[4].

  • Quenching : For cellular or tissue samples, quenching is a critical step to halt enzymatic activity that could alter metabolite levels. This is less of a concern for plasma, serum, or urine[3].

  • Analyte Stability : The stability of your analyte in the chosen solvent and storage conditions should be verified. Performing stability studies at different temperatures (room temperature, 4°C, -20°C, -80°C) can prevent unforeseen sample degradation[5][6].

Troubleshooting Common Extraction Issues

This section addresses frequent problems encountered during the extraction of this compound and provides a systematic approach to troubleshooting.

FAQ 1: Why is my this compound recovery low?

Low recovery is a multifaceted issue that requires a step-by-step evaluation of your protocol[7][8][9].

Possible Causes & Solutions:

  • Suboptimal pH: The ionization state of 9-MH is pH-dependent. Adjusting the pH of your sample can significantly impact its solubility and interaction with extraction solvents or SPE sorbents. For a compound like 9-MH, which has basic nitrogen atoms, adjusting the pH to be 2 units below its pKa will ensure it is in its protonated, more polar form, which can be beneficial for certain SPE retention mechanisms. Conversely, adjusting the pH to be 2 units above its pKa will render it neutral, which is ideal for reversed-phase SPE or partitioning into a moderately polar organic solvent during liquid-liquid extraction (LLE).

  • Inappropriate Solvent Choice (LLE & PPT): For Liquid-Liquid Extraction (LLE), a single extraction may be insufficient. Multiple extractions with fresh solvent will improve recovery[7]. The choice of solvent is critical; for a polar analyte like 9-MH, a more polar extraction solvent like ethyl acetate or a mixture including isopropanol might be necessary. In Protein Precipitation (PPT), the ratio of the precipitation solvent to the sample is important. A 3:1 or 4:1 ratio of cold acetonitrile or methanol to plasma/serum is a common starting point[10][11].

  • Inefficient Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb the analyte from the sorbent. If you are using a reversed-phase sorbent (like C18), increasing the percentage of organic solvent in your elution buffer is necessary. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent is key to disrupting the analyte-sorbent interaction.

  • Analyte Breakthrough (SPE): During the sample loading or washing steps in SPE, the analyte may not be retained effectively and is lost. This can happen if the loading solvent is too strong or if the wash solvent is too aggressive, inadvertently eluting the analyte of interest[9]. It is recommended to analyze the flow-through and wash fractions to confirm if this is the source of the loss.

In-Depth Extraction Methodologies & Troubleshooting Guides

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[12][13] It is often the first choice for high-throughput applications[14][15].

Workflow for Protein Precipitation

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Analysis Sample Plasma/Serum Sample Vortex Vortex/Mix Thoroughly Sample->Vortex Solvent Cold Organic Solvent (e.g., Acetonitrile, Methanol) Solvent->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: A typical workflow for protein precipitation of biological samples.

Troubleshooting Guide for PPT

IssuePossible CauseRecommended Action
Low Recovery Incomplete protein precipitation.Increase the solvent-to-sample ratio (e.g., from 3:1 to 4:1). Ensure the solvent is cold, as this can improve precipitation efficiency.
Analyte co-precipitation with proteins.Try a different precipitation solvent. Methanol is generally less harsh than acetonitrile and may reduce co-precipitation of some analytes[15].
Matrix Effects in MS Insufficient cleanup.While simple, PPT is known for resulting in relatively "dirty" extracts. Consider incorporating a phospholipid removal step or opting for a more selective technique like SPE[16].
Clogged LC Column Particulates in the supernatant.Ensure adequate centrifugation time and speed. Consider using a filter plate for separation[15].
Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Workflow for Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction & Separation cluster_2 Analysis Aqueous_Sample Aqueous Sample (pH adjusted) Mix Vortex/Mix Thoroughly Aqueous_Sample->Mix Organic_Solvent Immiscible Organic Solvent Organic_Solvent->Mix Separate Centrifuge to Separate Phases Mix->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Evaporate Evaporate & Reconstitute Collect_Organic->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: A standard workflow for liquid-liquid extraction.

Troubleshooting Guide for LLE

IssuePossible CauseRecommended Action
Low Recovery Suboptimal pH for partitioning.Adjust the pH of the aqueous sample to ensure 9-MH is in its neutral form to facilitate transfer into the organic phase.
Incorrect solvent polarity.For a polar analyte like 9-MH, consider a more polar organic solvent like ethyl acetate or a mixture such as isopropanol/ethyl acetate.
Emulsion Formation Vigorous mixing or high protein/lipid content.Use a gentler mixing method (e.g., gentle inversion instead of vigorous vortexing). Centrifuge at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break emulsions[17].
Poor Reproducibility Inconsistent phase separation and collection.Ensure complete phase separation before attempting to collect the organic layer. Be consistent with the volume of the organic layer collected.
Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide cleaner extracts than PPT or LLE[18][19]. It involves passing a liquid sample through a solid sorbent, which retains the analyte. Interferences are washed away, and the purified analyte is then eluted.

Workflow for Solid-Phase Extraction

Solid-Phase Extraction Workflow Condition 1. Condition (Activate sorbent with organic solvent) Equilibrate 2. Equilibrate (Rinse with aqueous solution) Condition->Equilibrate Load 3. Load (Apply sample to sorbent) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute (Collect analyte of interest) Wash->Elute

Caption: The five fundamental steps of solid-phase extraction.

Troubleshooting Guide for SPE

IssuePossible CauseRecommended Action
Low Recovery Incomplete elution.Increase the strength of the elution solvent (e.g., higher percentage of organic modifier for reversed-phase) or use a different solvent altogether. Ensure the elution volume is sufficient.
Analyte breakthrough during loading/washing.Decrease the flow rate during sample loading. Ensure the wash solvent is not too strong, which could prematurely elute the analyte. Analyze the load and wash fractions to confirm.
Sorbent drying out (for silica-based phases).Do not allow silica-based sorbents to dry out between the conditioning and loading steps, as this can deactivate the stationary phase[20].
High Variability Inconsistent flow rates.Use a vacuum manifold or positive pressure processor to ensure consistent flow rates across all samples.
Channeling in the sorbent bed.Ensure proper conditioning and equilibration of the sorbent. Avoid disturbing the packed bed. Using high-quality, uniformly packed cartridges can mitigate this issue[16].

Conclusion

Optimizing the extraction of this compound from biological matrices is a systematic process that hinges on understanding the analyte's properties and the principles of the chosen extraction technique. By carefully considering factors such as sample stability, pH, solvent selection, and the nuances of each extraction method, researchers can develop robust and reproducible workflows. This guide provides a foundational framework for troubleshooting common issues, enabling the generation of high-quality data for downstream analysis.

References

  • Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0).
  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue.
  • Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction.
  • Caraballo, M., Leone, C., Weldon, K. C., & Panitchpakdi, M. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. [Link]
  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Metabolomics, 16(8), 89.
  • ResearchGate. (2016). How to keep urine samples containing uropathogens and metabolomics intact?
  • Biocomma. (n.d.). Copure® 96 Well Protein Precipitation (PPT) Plate.
  • Klont, F., et al. (2019). Systematic Isolation and Structure Elucidation of Urinary Metabolites Optimized for the Analytical-Scale Molecular Profiling Laboratory. Analytical Chemistry, 91(13), 8233–8241.
  • Jamil, N. H., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical Analysis, 11(1), 1-12.
  • Oreate AI Blog. (2025). Protein Precipitation PPT.
  • Gonzalez-Riano, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 22.
  • ResearchGate. (2025). Comparison of manual protein precipitation (PPT) versus a new small volume PPT 96-well filter plate to decrease sample preparation time.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Gasc, J. C., et al. (1980). Mass fragmentographic determination of xanthine and hypoxanthine in biological fluids.
  • Das, B., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(3), 323–327.
  • Agilent Technologies. (2016). Solid Phase Extraction (SPE)
  • Sajid, M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6678.
  • National Center for Biotechnology Information. (n.d.). Hypoxanthine. PubChem Compound Database.
  • ResearchGate. (n.d.). The MS/MS identified compound, hypoxanthine, is shown at three....
  • National Center for Biotechnology Information. (n.d.). 1-Methylhypoxanthine. PubChem Compound Database.
  • ResearchGate. (2025). Microporous Membrane Liquid-liquid Extraction Technique Combined with Gas Chromatography Mass Spectrometry for the Determination of Organotin Compounds.
  • Hoofnagle, A. N., et al. (2008). Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery. Journal of Proteome Research, 7(5), 2097–2103.
  • ResearchGate. (n.d.). Mass spectrum of 2-Methyl-9-β-d- ribofuranosylhypoxanthine with....
  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.
  • Alwis, K. U., et al. (2015). Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Visualized Experiments, (101), e52978.
  • ResearchGate. (2025). Evaluation of Liquid–Liquid Extraction Methods for Determining the Levels of Lipids and Organochlorine Pollutants in Human Milk.
  • van Deventer, K., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry, 66(4), 556–566.
  • Cenci, E., et al. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 13(7), 633.
  • Kumar, A., et al. (2017). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India.
  • Loba Chemie. (2015). HYPOXANTHINE FOR BIOCHEMISTRY 99% MSDS.
  • ResearchGate. (2022). Why am I getting less than 100% recovery after solid phase extraction?.
  • Liu, Z., et al. (2010). Optimization of acidic extraction of astaxanthin from Phaffia rhodozyma. Journal of Zhejiang University Science B, 11(7), 531–538.
  • Badr, K. A., & Emara, S. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4220.
  • Dillon, M., et al. (2024). Predicting the Long-Term Stability of Biologics with Short-Term Data. Molecular Pharmaceutics, 21(9), 4875–4888.
  • Andersson, L. I. (2000). Efficient sample pre-concentration of bupivacaine from human plasma by solid-phase extraction on molecularly imprinted polymers. The Analyst, 125(9), 1515–1517.

Sources

Technical Support Center: Ensuring the Stability of 9-Methylhypoxanthine During Sample Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during sample storage. As a crucial purine analog in various research applications, maintaining its integrity from collection to analysis is paramount for reliable and reproducible results. This guide offers a series of troubleshooting FAQs and detailed protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and concerns regarding the stability of this compound.

Question 1: I suspect my this compound samples have degraded. What are the common causes?

Answer: Degradation of this compound in stored samples can be attributed to several factors, primarily chemical and enzymatic processes. The core structure of this compound, a substituted purine, is susceptible to:

  • Oxidation: The purine ring system can be oxidized, particularly when exposed to atmospheric oxygen, light, or oxidizing contaminants. This can lead to the formation of various oxidation products.

  • Hydrolysis: Under certain pH and temperature conditions, the molecule can undergo hydrolysis. For 9-substituted hypoxanthine derivatives, this could potentially involve cleavage of substituents, although the methyl group at the 9-position is generally stable.

  • Enzymatic Activity: If samples are of biological origin (e.g., plasma, tissue homogenates), endogenous enzymes may still be active, especially if not stored at ultra-low temperatures. These enzymes can metabolize or alter the this compound molecule.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy for photochemical reactions that lead to degradation.

Question 2: What are the visual or analytical signs of this compound degradation?

Answer: Visual signs of degradation are rare unless the concentration is very high and the degradation products are colored. Therefore, analytical methods are the primary means of detection. When analyzing your samples, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you might observe:

  • Appearance of New Peaks: The most common sign of degradation is the emergence of additional peaks in your chromatogram that are not present in a freshly prepared standard.

  • Decrease in the Main Peak Area: Correspondingly, the peak area of the intact this compound will decrease as it degrades.

  • Changes in Peak Shape: In some cases, degradation can manifest as tailing or fronting of the main peak, although this is less common.

  • Mass Spectral Changes: In LC-MS analysis, the appearance of new mass-to-charge ratios (m/z) corresponding to potential degradation products would be a clear indicator.

Question 3: How should I prepare and store my this compound stock solutions?

Answer: Proper preparation and storage of stock solutions are critical for experimental consistency. We recommend the following:

  • Solvent Selection: For stock solutions, consider using solvents in which this compound is stable. While aqueous buffers are common for biological assays, for long-term storage, organic solvents like DMSO or ethanol may offer better stability, provided they are compatible with your downstream applications. Some studies have shown that 50% ethanol can be a good storage solvent for certain compounds as it is less prone to pH shifts and microbial growth.[1]

  • pH Considerations: The stability of many organic molecules is pH-dependent. For aqueous solutions, it is advisable to use a buffered system to maintain a stable pH. While specific data for this compound is limited, purine analogs are generally more stable in slightly acidic to neutral pH. Highly alkaline conditions should be avoided as they can promote hydrolysis.[2]

  • Temperature: Stock solutions should be stored at low temperatures to minimize chemical and enzymatic degradation. Storage at -20°C is good for short to medium-term storage, while for long-term storage (months to years), -80°C is highly recommended.[3][4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot your stock solution into single-use volumes.

  • Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

Question 4: What are the optimal conditions for storing biological samples containing this compound?

Answer: For biological matrices, the primary goal is to inhibit all biological activity and slow down chemical degradation.

  • Immediate Processing: Process biological samples (e.g., blood, tissue) as quickly as possible after collection. If there is a delay, keep the samples on ice.

  • Ultra-Low Temperature Storage: For long-term stability, storing biological samples at -80°C is the gold standard.[3][4] This temperature effectively halts most enzymatic activities and significantly slows chemical degradation. For very sensitive analytes, storage in liquid nitrogen may be considered.

  • Use of Preservatives/Inhibitors: For some sample types, the addition of preservatives or enzyme inhibitors at the time of collection can be beneficial. For example, a broad-spectrum protease and phosphatase inhibitor cocktail can prevent enzymatic degradation in cell lysates or tissue homogenates. For urine samples, preservatives like thymol have been shown to be effective in maintaining metabolite stability.[5]

  • Control of Freeze-Thaw Cycles: As with stock solutions, avoid multiple freeze-thaw cycles for biological samples. Aliquot samples into volumes appropriate for a single experiment.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting this compound degradation.

Scenario 1: You observe a new peak in your HPLC analysis of a stored sample.

  • Hypothesize the Degradation Pathway:

    • Oxidation: If the sample was exposed to air or light, oxidation is a likely cause. The new peak could represent an oxidized form of this compound, such as a hydroxylated derivative.

    • Hydrolysis: If the sample was stored in an aqueous buffer, especially at a non-optimal pH or elevated temperature, hydrolysis could have occurred.

  • Confirm the Identity of the Degradant:

    • LC-MS/MS Analysis: The most powerful tool for identifying unknown peaks is mass spectrometry. Determine the mass of the new peak. An increase in mass of 16 Da often suggests the addition of an oxygen atom (oxidation).

  • Corrective Actions:

    • For Oxidation:

      • Prepare fresh solutions using deoxygenated solvents.

      • Store samples under an inert gas atmosphere (e.g., argon or nitrogen).

      • Add antioxidants to your storage buffer if compatible with your assay.

      • Ensure complete protection from light.

    • For Hydrolysis:

      • Verify and adjust the pH of your storage buffer.

      • Store samples at a lower temperature.

      • Consider lyophilizing the sample for long-term storage if it is stable in a solid form.

Scenario 2: The concentration of this compound in your samples is consistently lower than expected.

  • Investigate Potential Causes:

    • Systematic Degradation: This suggests that the storage conditions are universally suboptimal. Review your entire storage protocol, from sample collection to analysis.

    • Adsorption to Container Surfaces: Some compounds can adsorb to the surface of plastic or glass storage vials, leading to an apparent decrease in concentration.

  • Troubleshooting Steps:

    • Review Storage Conditions: Refer to the recommended storage conditions in the table below. Ensure your lab is adhering to these guidelines.

    • Test Different Vials: Analyze a sample stored in different types of vials (e.g., polypropylene vs. silanized glass) to see if adsorption is an issue.

    • Perform a Stability Study: Conduct a small-scale stability study by storing aliquots of a known concentration of this compound under different conditions (e.g., different temperatures, pH values, with/without antioxidants) and analyzing them at various time points.

Summary of Recommended Storage Conditions

Parameter Stock Solutions (Non-Aqueous) Stock Solutions (Aqueous) Biological Samples
Temperature -20°C (short-term), -80°C (long-term)[3][4]-20°C (short-term), -80°C (long-term)[3][4]-80°C or liquid nitrogen[3][4]
Solvent/Matrix DMSO, Ethanol (or 50% Ethanol)[1]Buffered solution (pH 6-7.5)Plasma, Serum, Urine, Tissue Homogenate
pH N/A6.0 - 7.5 (avoid >8.0)[2]Maintain physiological pH during processing
Light Exposure Protect from light (amber vials/foil)Protect from light (amber vials/foil)Protect from light (amber vials/foil)
Freeze-Thaw Avoid; aliquot into single-use volumesAvoid; aliquot into single-use volumesAvoid; aliquot into single-use volumes
Additives N/AConsider antioxidants for long-term storageConsider protease/phosphatase inhibitors, preservatives (e.g., thymol for urine)[5]

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in a New Buffer

  • Prepare a stock solution of this compound in your chosen buffer at a known concentration.

  • Immediately analyze an aliquot of this fresh solution using a validated HPLC or LC-MS method to establish a baseline (T=0) reading.

  • Dispense aliquots of the solution into several amber vials.

  • Store these vials under the intended storage conditions (e.g., 4°C, -20°C, -80°C).

  • At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Allow the sample to thaw completely and come to room temperature.

  • Analyze the sample using the same analytical method as the baseline.

  • Compare the peak area of this compound and the presence of any new peaks to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates instability under those conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of purine analogs.

degradation_pathways MHP This compound Oxidation Oxidation (O2, Light) MHP->Oxidation Hydrolysis Hydrolysis (High/Low pH) MHP->Hydrolysis Enzymatic Enzymatic Degradation (in biological matrix) MHP->Enzymatic Oxidized_Product Oxidized Products (e.g., 8-Hydroxy-9-Methylhypoxanthine) Oxidation->Oxidized_Product Hydrolyzed_Product Potential Hydrolysis Products Hydrolysis->Hydrolyzed_Product Metabolites Metabolites Enzymatic->Metabolites

Caption: Potential degradation pathways for this compound.

This workflow diagram outlines a systematic approach to troubleshooting sample stability issues.

troubleshooting_workflow cluster_corrective_actions Corrective Actions start Suspected Degradation (e.g., new peaks, low recovery) analytical_check Confirm with Fresh Standard and Control Sample start->analytical_check pathway_id Identify Potential Pathway (Oxidation, Hydrolysis, Enzymatic) analytical_check->pathway_id optimize_storage Optimize Storage Conditions (Temp, pH, Light, Solvent) pathway_id->optimize_storage sample_prep Refine Sample Preparation (Inhibitors, Inert Atmosphere) pathway_id->sample_prep handling Improve Handling (Aliquot, Minimize Freeze-Thaw) pathway_id->handling re_evaluate Re-evaluate Sample Stability optimize_storage->re_evaluate sample_prep->re_evaluate handling->re_evaluate

Caption: Troubleshooting workflow for this compound stability.

References

  • Guideline on Declaration of Storage Conditions: A: in the product inform
  • US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google P
  • Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - NIH
  • Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Form
  • Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC
  • Safety D
  • Three polymorphs of hypoxanthine obtained by evaporation from three distinct solvents - CrystEngComm (RSC Publishing)
  • [Research on stability of melittin in different solvent systems] - PubMed
  • Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - NIH
  • Reaction pH and protein affect the oxidation products of beta-pentagalloyl glucose - PubMed
  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - MDPI
  • Stability of Mycotoxins in Individual Stock and Multi-Analyite Standard Solutions - PMC
  • Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linole
  • Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed
  • Analysis of degradation products of nerve agents via post-pentafluorobenzylation liquid chromatography-tandem mass spectrometry | Request PDF - ResearchG
  • Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linole
  • Effect of pH on the stability of methacholine chloride in solution - PubMed
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - Semantic Scholar
  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transform
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Male
  • Auto-oxid
  • Oxidation Products of β-Carotene during the Peroxidation of Methyl Linole
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific

Sources

Technical Support Center: 9-Methylhypoxanthine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylhypoxanthine (9-MH) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the quantification of 9-MH. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to ensure the accuracy and reliability of your experimental results.

This guide is structured into two main sections: a comprehensive Troubleshooting Guide in a question-and-answer format to address specific technical issues, and a broader Frequently Asked Questions (FAQs) section to cover more general topics.

Part 1: Troubleshooting Guide

This section directly addresses specific problems you may encounter during your this compound assay. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor Recovery or Signal Suppression in Spiked Samples

Question: I've spiked a known concentration of this compound into my sample matrix (e.g., plasma, urine), but the measured concentration is significantly lower than expected. What could be causing this poor recovery?

Answer: This issue, commonly referred to as a "matrix effect," is one of the most frequent challenges in bioanalytical assays. The components of your biological sample can interfere with the analytical method, leading to an underestimation of the analyte concentration.[1] This can happen through several mechanisms, including ionization suppression in mass spectrometry or interference with the detector's response.[1][2]

Potential Causes and Solutions:
  • Ion Suppression in LC-MS/MS: Co-eluting endogenous compounds from the sample matrix can compete with 9-MH for ionization, reducing its signal intensity.[2]

    • Solution: Optimize your chromatographic method to better separate 9-MH from interfering matrix components. This might involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.[3]

  • Sample Pretreatment Inadequacy: Insufficient removal of proteins, phospholipids, and salts during sample preparation is a primary cause of matrix effects.[4]

    • Solution: Enhance your sample clean-up protocol. Techniques like solid-phase extraction (SPE) are highly effective at removing a broad range of interfering substances.[4]

Workflow for Diagnosing and Mitigating Matrix Effects:

Below is a systematic workflow to identify and address matrix effects in your 9-MH assay.

Caption: Workflow for troubleshooting poor recovery due to matrix effects.

Issue 2: Non-Reproducible Results or High Variability Between Replicates

Question: My replicate measurements of the same sample show high variability. What are the likely sources of this imprecision?

Answer: High variability in replicate measurements can stem from several factors, ranging from inconsistent sample handling to instrumental instability. It's crucial to systematically investigate each step of your analytical process.

Potential Causes and Solutions:
  • Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and extraction, can introduce variability.

    • Solution: Use calibrated pipettes and consider automating liquid handling steps if possible. Ensure thorough mixing at each stage.

  • Analyte Instability: this compound may degrade in the sample matrix if not handled or stored properly.[5][6]

    • Solution: Perform a stability study to determine how storage conditions (temperature, time) affect 9-MH concentration in your specific matrix.[5][6][7] It's often recommended to store biological samples at -80°C for long-term stability.[5]

  • Instrumental Fluctuation: The performance of the analytical instrument (e.g., LC-MS, HPLC) can drift over time.

    • Solution: Run quality control (QC) samples at regular intervals throughout your analytical run to monitor instrument performance.

Protocol for Assessing Analyte Stability:
  • Sample Pooling: Create a pooled sample by combining several individual samples of the matrix you are testing.

  • Spiking: Spike the pooled sample with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked pool into multiple vials.

  • Baseline Measurement: Analyze a set of aliquots immediately to establish a baseline concentration.

  • Storage Conditions: Store the remaining aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for varying durations (e.g., 6 hours, 24 hours, 7 days, 30 days).[5][6]

  • Analysis: At each time point, retrieve the samples, process them, and analyze the 9-MH concentration.

  • Data Evaluation: Compare the results to the baseline measurement. A deviation of more than 15% typically indicates instability under those conditions.

Storage Condition24 Hours7 Days30 Days
Room Temperature Potential for degradationLikely degradationSignificant degradation
4°C Generally stableMonitor for degradationNot recommended
-20°C StableStableGenerally stable[6]
-80°C StableStableRecommended for long-term[5]

Table 1: General stability guidelines for small molecules in biological matrices.

Issue 3: Unexpected Peaks or False Positives

Question: I am observing a peak at or near the retention time of this compound in my blank samples, or in samples that should not contain it. What could be the cause?

Answer: The presence of unexpected peaks or false positives points to either cross-contamination or the presence of an interfering substance that is structurally similar to this compound.

Potential Causes and Solutions:
  • Cross-Reactivity with Structural Analogs: Other naturally occurring xanthine derivatives (e.g., theophylline, paraxanthine, caffeine) or their metabolites may have similar chemical structures and chromatographic behavior to 9-MH, leading to cross-reactivity in the assay.[8]

    • Solution: The most definitive way to resolve this is by using a high-resolution mass spectrometer (MS) to differentiate between 9-MH and the interfering compound based on their exact mass. If using a standard MS, optimizing the chromatography to separate these compounds is essential.

  • Carryover from Previous Injections: If a high-concentration sample is followed by a low-concentration or blank sample, residual 9-MH from the injection system can "carry over" into the next run.

    • Solution: Implement a rigorous needle and injection port washing protocol between samples. This may involve multiple wash steps with different solvents.

  • Contamination of Reagents or Consumables: The solvents, vials, or other consumables used in the assay may be contaminated.

    • Solution: Test each component of your assay system independently. Run a "method blank" consisting of all reagents without any sample to identify the source of contamination.

Diagram of Potential Interfering Compounds:

The following diagram illustrates the structural similarities between this compound and other common xanthine derivatives that could potentially interfere with the assay.

G cluster_xanthines Xanthine Derivatives This compound This compound Theophylline Theophylline This compound->Theophylline Structural Similarity Paraxanthine Paraxanthine This compound->Paraxanthine Structural Similarity Caffeine Caffeine This compound->Caffeine Structural Similarity

Caption: Structural relationships between 9-MH and potential interferents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences in clinical chemistry assays in general?

A1: The most common interferences are hemolysis (release of red blood cell contents), lipemia (high concentration of lipids), and icterus (high bilirubin).[9][10] These can affect results through various mechanisms, including spectral interference and chemical reactions.[9]

Q2: How can I prevent enzymatic degradation of this compound in my samples?

A2: Enzymatic degradation can be a significant issue, especially if the enzymes are active under your sample processing conditions.[11][12][13][14] To prevent this, you should immediately cool the samples after collection and consider adding enzyme inhibitors to your collection tubes. For long-term storage, freezing at -80°C is highly recommended to minimize enzymatic activity.[5]

Q3: What is the best way to validate that my assay is free from interferences?

A3: A thorough method validation should include a selectivity experiment. This involves screening blank samples from multiple sources (e.g., at least six different individuals) to ensure that no endogenous compounds interfere with the detection of 9-MH. Additionally, you should test for interference from structurally related compounds and common medications.

Q4: Can the choice of anticoagulant in blood collection tubes affect my results?

A4: Yes, the choice of anticoagulant can sometimes interfere with the assay.[8][15] For example, EDTA is a metal chelator and can interfere with assays that rely on metal-dependent enzymes.[16] It is always best to check the assay manufacturer's recommendations or perform a validation study to ensure the chosen anticoagulant is compatible with your method.

References

  • eClinpath. (n.d.). Interferences.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Rossmann, J., et al. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography B, 1000, 84–94.
  • Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Libri Oncologici. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS.
  • Moeller, K. E., et al. (2016). Common Interferences in Drug Testing. Clinics in Laboratory Medicine, 36(4), 663–671.
  • ResearchGate. (n.d.). Time-dependent SEM micrographs at different degradation stages of (a)....
  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.
  • ResearchGate. (2023, February 19). Are there any other published standards or criteria for assessing HIL interference in chemistry assays?.
  • De Winter, S., et al. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 13(7), 629.
  • Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(1), 24-29.
  • Kumar, G., & Goyal, S. (2013). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Laboratory Physicians, 5(2), 97–101.
  • Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1850.
  • ACS Publications. (n.d.). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends.
  • Dillon, M., et al. (2024). Predicting the Long-Term Stability of Biologics with Short-Term Data. Molecular Pharmaceutics.
  • MDPI. (2021, May 10). Experimental Analysis of the Enzymatic Degradation of Polycaprolactone: Microcrystalline Cellulose Composites and Numerical Method for the Prediction of the Degraded Geometry.
  • MDPI. (n.d.). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water.

Sources

Technical Support Center: Refining Purification Methods for 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 9-Methylhypoxanthine purification. This guide is designed for researchers, scientists, and drug development professionals who are working with this purine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. We will explore common challenges and their solutions, backed by established chemical principles and methodologies.

Section 1: Foundational Knowledge - Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the bedrock of any successful purification strategy. These properties dictate its behavior in various solvents and on different stationary phases, allowing us to predict and manipulate its separation from impurities.

PropertyValueSource
IUPAC Name 9-methyl-1,9-dihydro-6H-purin-6-one[1]
CAS Number 875-31-0[2]
Molecular Formula C₆H₆N₄O[2][3]
Molecular Weight 150.14 g/mol [2][3]
Appearance Typically a white to off-white solidInferred from Hypoxanthine[4]
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.Inferred from Hypoxanthine[5]
logP (Octanol/Water) -0.5 (Computed for parent Hypoxanthine)[4]

Note: The methyl group on this compound will slightly increase its lipophilicity compared to the parent compound, hypoxanthine.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Subsection 2.1: Recrystallization Issues

Recrystallization is often the most effective method for removing bulk impurities and achieving high purity on a large scale. However, its success is highly dependent on solvent selection and technique.

Q1: My crude this compound fails to dissolve completely in the hot solvent, even after adding a large volume. What's happening?

A1: This typically points to one of two issues:

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for this compound. The ideal recrystallization solvent should dissolve the compound completely at or near its boiling point but exhibit poor solubility at low temperatures.

  • Insoluble Impurities: Your crude material may contain significant amounts of insoluble impurities. In this case, you should perform a hot filtration step. After dissolving the desired compound in the minimum amount of boiling solvent, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter, and then allow the filtrate to cool.[6]

Q2: I've successfully dissolved my compound, but no crystals form upon cooling, even in an ice bath. What are my next steps?

A2: Crystal formation requires both nucleation and growth. If nucleation doesn't occur spontaneously, you must induce it. Here are several techniques to try in order:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for crystal growth.

  • Reduce Solubility: If using a single solvent, you can try boiling off some of the solvent to increase the concentration of your compound, making it more supersaturated upon cooling. If using a two-solvent system (e.g., DMSO/water), you can add the "anti-solvent" (water) dropwise until persistent cloudiness appears, then add a drop or two of the "good" solvent (DMSO) to redissolve before cooling.[6]

Q3: My recrystallization yielded a very pure product, but my recovery is extremely low (<30%). How can I improve the yield?

A3: Low recovery is a common problem and usually stems from using too much solvent or cooling the solution too quickly.

  • Minimize Solvent: The most critical factor for good recovery is to use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain a portion of your product in the solution (the "mother liquor") even after cooling.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of compound that remains in solution.[6]

  • Concentrate the Mother Liquor: You can often recover a second crop of crystals by taking the filtrate (mother liquor) after your first filtration, boiling off a portion of the solvent, and re-cooling to induce further crystallization. Note that this second crop may be less pure than the first.

Subsection 2.2: Column Chromatography Issues

When recrystallization is insufficient, or when dealing with difficult-to-separate isomeric impurities, column chromatography is the preferred method.

Q1: What is a good starting point for stationary and mobile phases for purifying this compound by flash chromatography?

A1: Given its polar nature (purine core), a normal-phase setup is a good starting point.

  • Stationary Phase: Standard silica gel (SiO₂) is an excellent choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is required. A good starting point would be a gradient of Dichloromethane (DCM) and Methanol (MeOH). Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10%). The polarity of this compound means it will likely require a relatively high percentage of the polar solvent to elute. You can first run a Thin Layer Chromatography (TLC) plate with different DCM/MeOH ratios to find a solvent system that gives your product an Rf value between 0.2 and 0.4.

Q2: My compound is sticking to the top of the silica column and won't elute, even with 20% Methanol in DCM.

A2: This is a sign of very strong interaction with the silica gel, which is acidic.

  • Increase Mobile Phase Polarity: You can try adding a small amount of a stronger polar solvent like ammonium hydroxide or triethylamine (e.g., 0.5-1%) to your mobile phase. The basic additive will compete with your polar compound for binding sites on the silica, helping it to elute.

  • Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (Al₂O₃) or switching to a reversed-phase column (like C18 silica), where the elution order is inverted. For reversed-phase, you would use a polar mobile phase like water/acetonitrile.[7]

Q3: I'm trying to separate this compound from its N-7 isomer, but they are co-eluting. How can I improve the separation?

A3: Separating constitutional isomers is a classic chromatographic challenge.[8]

  • Shallow the Gradient: Run a much slower, shallower gradient. For example, instead of going from 0% to 10% MeOH over 10 column volumes, try going from 3% to 7% MeOH over 20 column volumes. This gives the compounds more time to interact differently with the stationary phase.

  • Change Solvent System: The selectivity (i.e., the separation factor between the two isomers) is highly dependent on the mobile phase. Try a different solvent system altogether. For example, replace DCM/MeOH with Ethyl Acetate/Hexane/Methanol or use an isocratic system if the Rf values are sufficiently different.

  • High-Performance Liquid Chromatography (HPLC): For the highest resolution, preparative HPLC is the gold standard. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase, possibly with a buffer, would likely provide the necessary resolving power.[7][9]

Section 3: Standard Operating Protocols

These protocols provide a detailed, step-by-step framework for common purification procedures.

Protocol 1: Two-Solvent Recrystallization of this compound

This protocol is ideal when finding a single suitable solvent is difficult. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

Materials:

  • Crude this compound

  • Dimethyl sulfoxide (DMSO) - Solvent

  • Deionized Water - Anti-solvent

  • Erlenmeyer flask, crystallizing dish, hot plate, vacuum filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot DMSO to completely dissolve the solid. Keep the solution heated and stirring.

  • Once fully dissolved, add deionized water dropwise to the hot solution until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Add 1-2 drops of hot DMSO to re-clarify the solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the crystals with a small amount of ice-cold water.[6]

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography Purification

Materials:

  • Crude this compound adsorbed onto a small amount of silica gel

  • Silica gel (for column packing)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Glass column, collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in 100% DCM. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (or a DCM/MeOH mixture), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with 100% DCM, collecting fractions.

  • Run the Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of MeOH. A typical gradient might be:

    • 100% DCM (2 column volumes)

    • 2% MeOH in DCM (5 column volumes)

    • 5% MeOH in DCM (5 column volumes)

    • 10% MeOH in DCM (until the product has fully eluted)

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Low Purity after Recrystallization

G start Low Purity Detected (via TLC, HPLC, or NMR) q1 Was the crude material fully dissolved in hot solvent? start->q1 a1_no Insoluble impurities likely present. Perform hot filtration on next attempt. q1->a1_no No q2 Did crystals form very rapidly as soon as cooling began? q1->q2 Yes end Proceed to Column Chromatography for higher purity. a1_no->end a2_yes Rapid precipitation trapped impurities. Solution: Cool more slowly or use slightly more solvent. q2->a2_yes Yes q3 Is the impurity profile similar to the starting material? q2->q3 No a2_yes->end a3_yes The chosen solvent is not effective for separating these impurities. Try a different solvent system. q3->a3_yes Yes a3_no Consider product degradation. Was the solution heated for an extended period? q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting low purity in recrystallization.

Diagram 2: General Purification and Analysis Workflow

G cluster_purification Purification Stages cluster_analysis Analysis Stages crude Crude Synthesis Product recryst Recrystallization (Bulk Impurity Removal) crude->recryst chrom Column Chromatography (Isomer/Trace Impurity Removal) recryst->chrom tlc TLC / HPLC Check recryst->tlc nmr_ms Structure Confirmation (NMR, MS) chrom->nmr_ms hplc_final Final Purity Assay (>98% by HPLC) nmr_ms->hplc_final final_product Pure this compound hplc_final->final_product

Caption: General workflow for the purification and analysis of this compound.

References
  • Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398638, Hypoxanthine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400038, 1,9-Dihydro-9-methyl-6H-purin-6-one.
  • MIT OpenCourseWare. (2010). Recrystallization.
  • DNAmod. (n.d.). This compound.
  • Fukuuchi, T., et al. (1980). Purification and characterization of hypoxanthine/guanine phosphoribosyltransferase in bovine snout epidermis. Journal of Investigative Dermatology, 75(3), 240-243.
  • Bergqvist, Y., et al. (1988). A High-Performance Liquid Chromatographic Method for Determination of Hypoxanthine in Cord Plasma. Scandinavian Journal of Clinical and Laboratory Investigation, 48(1), 65-69.
  • El Kouni, M. H., et al. (1983). Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of Medicinal Chemistry, 26(5), 654-659.

Sources

Technical Support Center: Addressing Poor Reproducibility in 9-Methylhypoxanthine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this purine analog. Poor reproducibility can hinder scientific progress, and this guide provides a structured, in-depth approach to troubleshooting and ensuring the integrity of your experimental outcomes. By understanding the "why" behind experimental choices, you can build self-validating protocols and generate reliable, reproducible data.

Part 1: Foundational Knowledge and Core Principles

Q1: What is this compound, and why is it studied?

This compound is a methylated derivative of hypoxanthine, a naturally occurring purine. It belongs to the methylxanthine family, which includes well-known compounds like caffeine and theophylline. These molecules are primarily studied for their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] This dual-action mechanism allows them to modulate a wide range of physiological processes, including neuronal activity, inflammation, and cardiovascular function, making them valuable tools in drug discovery and physiological research.

The Underlying Science: Mechanism of Action

Understanding the mechanism of action of this compound is fundamental to designing robust experiments and interpreting results.

  • Adenosine Receptor Antagonism: Adenosine is a ubiquitous signaling molecule that generally exerts inhibitory effects in the central nervous system and other tissues. Methylxanthines, including this compound, can block adenosine receptors (A1, A2A, A2B, and A3), thereby preventing adenosine from binding and leading to a stimulant effect.[2][3][4] It is important to note that substitution at the 9-position on the xanthine ring can decrease affinity for adenosine receptors compared to other methylxanthines.[5] This is a critical consideration when designing experiments and interpreting the potency of this compound.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to a variety of downstream effects.[1]

The interplay between adenosine receptor antagonism and PDE inhibition can be complex and cell-type specific. This duality is a potential source of experimental variability if not properly controlled.

Part 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter in a question-and-answer format, providing both the "what to do" and the "why it works."

Section 2.1: Compound Integrity and Preparation

Absolutely. The purity, solubility, and stability of your this compound are paramount for reproducible results.

Troubleshooting Steps:

  • Verify Purity:

    • What to do: Always obtain a Certificate of Analysis (CoA) from your supplier. If in doubt, or for long-term studies, consider independent purity analysis via High-Performance Liquid Chromatography with UV detection (HPLC-UV). A simple isocratic HPLC method with a C18 column and a mobile phase of acetonitrile and ammonium acetate can be adapted for this purpose.[6]

    • Why it works: Synthetic routes for purine analogs can result in impurities, such as isomers or related compounds from incomplete reactions, which may have their own biological activity and can interfere with your experiments.[7][8][9]

  • Address Solubility Issues:

    • What to do: this compound, like its parent compound hypoxanthine, has limited aqueous solubility.[10] For cell culture experiments, prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[10] A common stock concentration is 10-50 mM. When preparing your working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium. To avoid precipitation, add the DMSO stock to a vigorously mixed aqueous solution.[11]

    • Why it works: Precipitated compound is not bioavailable and will lead to a lower effective concentration in your experiment, causing significant variability. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[12]

  • Ensure Stability:

    • What to do: Prepare fresh working solutions from your frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. While the solid compound is stable for years at -20°C, aqueous solutions are less stable and should not be stored for more than a day.[10]

    • Why it works: Purine analogs can be susceptible to hydrolysis and phot-degradation in aqueous solutions.[13][14][15] Degradation will lead to a decrease in the active compound concentration and the potential introduction of confounding degradation products.

Data Presentation: Solubility of Hypoxanthine (as a proxy for this compound)

SolventApproximate Solubility (mg/mL)
DMSO30
Dimethylformamide20
Ethanol0.5
1:3 DMSO:PBS (pH 7.2)0.25

Data adapted from supplier information for hypoxanthine.[10]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 150.13 g/mol . To make a 10 mM solution, you will need 1.5013 mg per mL of DMSO.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store at -20°C.

Section 2.2: In Vitro Assay Pitfalls

High variability in cell-based assays is a common issue. Let's break down the potential causes.

Troubleshooting Steps:

  • Control for Solvent Effects:

    • What to do: Include a vehicle control in all experiments. This means treating a set of cells with the same final concentration of DMSO (or your chosen solvent) as your experimental wells.

    • Why it works: As mentioned, DMSO can have its own effects on cell viability and metabolism, which can confound your results if not properly controlled for.

  • Check for Compound Interference with the Assay:

    • What to do: Run a cell-free control. Add this compound at your highest concentration to the assay medium without cells and perform the assay readout.

    • Why it works: Some compounds can directly react with the assay reagents (e.g., reducing the MTT tetrazolium salt), leading to a false positive or negative signal.

  • Optimize Cell Seeding Density:

    • What to do: Perform a cell titration experiment to determine the optimal cell number per well for your specific cell line and assay duration.

    • Why it works: Cells should be in the exponential growth phase during the experiment. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and changes in metabolism, both of which will increase variability.

Experimental Protocol: Basic MTT Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound. Remember to include untreated and vehicle controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[17]

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualization: Experimental Workflow for Troubleshooting In Vitro Assays

G cluster_prep Compound & Cell Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis & Interpretation p1 Verify Compound Purity (HPLC) p2 Prepare Fresh Stock in DMSO p1->p2 p3 Optimize Cell Seeding Density p2->p3 e1 Treat Cells with 9-MHX & Controls p3->e1 a1 Perform Assay Readout (e.g., MTT) e1->a1 e2 Include Vehicle (DMSO) Control e2->a1 e3 Include Cell-Free Control e3->a1 a2 Normalize to Vehicle Control a1->a2 a3 Assess for Assay Interference a1->a3

A workflow for robust in vitro experimentation.

Section 2.3: In Vivo Study Considerations

In vivo experiments add another layer of complexity. Careful planning of formulation and administration is crucial.

Troubleshooting Steps:

  • Formulation Development:

    • What to do: Due to its poor aqueous solubility, a simple saline solution is unlikely to be sufficient for in vivo administration, especially for higher doses. Consider formulating this compound in a vehicle containing co-solvents like polyethylene glycol (PEG), or suspending it in a vehicle with a suspending agent like carboxymethylcellulose (CMC).

    • Why it works: An improper formulation can lead to precipitation of the compound at the injection site, resulting in poor and erratic absorption and, consequently, high variability in plasma concentrations and efficacy.

  • Route of Administration:

    • What to do: The choice of administration route (e.g., oral, intraperitoneal, intravenous) will significantly impact the pharmacokinetic profile of this compound. The chosen route should be consistent across all animals and studies.

    • Why it works: Different routes of administration have different rates and extents of absorption, leading to variations in the concentration of the compound that reaches the target tissue.

  • Dose and Dosing Schedule:

    • What to do: Conduct a dose-ranging study to determine the optimal dose for your desired biological effect. The dosing schedule should be based on the half-life of the compound, if known, to maintain therapeutic concentrations.

    • Why it works: An inappropriate dose may either be ineffective or cause toxicity, both of which can lead to poor reproducibility.

Mandatory Visualization: Signaling Pathway of Methylxanthines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor (A1, A2A) AC Adenylate Cyclase AR->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP degrades Response Cellular Response PKA->Response Adenosine Adenosine Adenosine->AR binds & inhibits AC Methylxanthine This compound Methylxanthine->AR blocks Methylxanthine->PDE inhibits

Mechanism of action of methylxanthines.

References

  • Gao, F., Zhao, G., & Bu, Y. (2016). Ultrafast excited-state deactivation of this compound in aqueous solution: A QM/MM MD study. The Journal of Chemical Physics, 144(15), 154304. [Link]
  • Cho, Y. M., & Furuzono, T. (1983). Methylxanthine and non-xanthine phosphodiesterase inhibitors. Their effects on adenosine uptake and the low Km cyclic AMP phosphodiesterase in intact rat adipocyte. Biochemical pharmacology, 32(11), 1763–1766. [Link]
  • Singh, P., & Kumar, A. (2010). An Overview of Methylxanthine as Adenosine Receptor Antagonists.
  • Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical pharmacology, 45(4), 847–851. [Link]
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]
  • Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 21(8), 974. [Link]
  • ResearchGate.
  • ResearchGate. Guidelines for cell viability assays. [Link]
  • ResearchGate.
  • ResearchGate. DMSO concentration in cell culture?
  • Quartzy.
  • BioResources.
  • ResearchGate. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. [Link]
  • ResearchGate. Thermal analysis of hydrolysis and degradation of biodegradable polymer and bio-composites. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information.
  • ResearchGate. What is the usual nature of impurities in synthetic peptides?. [Link]
  • Van der Poorten, O., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 2–16. [Link]
  • ResearchGate.
  • ResearchGate. Separation of Guanine and Hypoxanthine with Some Ionic Liquids in RP-HPLC. [Link]
  • MDPI. Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques. [Link]
  • Borisov, M., S-Gróf, T., & Sz-Vámosi, M. (2010). Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. Journal of pharmaceutical sciences, 99(2), 732–741. [Link]

Sources

Technical Support Center: Optimizing 9-Methylhypoxanthine Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzymatic reactions involving 9-Methylhypoxanthine. This guide is designed for researchers, scientists, and drug development professionals who are working with this substrate and need to establish robust and reproducible assay conditions. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The primary enzyme responsible for metabolizing purine derivatives like this compound is Xanthine Oxidase (XO) .[1][2] This complex metalloenzyme catalyzes the oxidation of hypoxanthines to xanthines and subsequently to uric acid, playing a critical role in purine catabolism.[3][4] Understanding the nuances of this enzyme is paramount to successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you.

Q1: What enzyme metabolizes this compound? A1: this compound, a purine analog, is primarily metabolized by Xanthine Oxidase (XO), also known as Xanthine Oxidoreductase (XOR).[1][3] This enzyme hydroxylates the substrate, converting it first to 9-Methylxanthine and then to 9-Methyluric acid.

Q2: How can I measure the activity of Xanthine Oxidase with this compound? A2: There are two primary methods:

  • Spectrophotometric Measurement: Monitor the formation of the product, 9-Methyluric acid, by measuring the increase in absorbance at approximately 290-295 nm.[5] This is a direct and straightforward method.

  • Coupled Fluorometric/Colorimetric Assay: Measure the production of hydrogen peroxide (H₂O₂), a byproduct of the XO reaction.[1] This is often done by coupling H₂O₂ to a detection system, such as horseradish peroxidase (HRP) and a sensitive probe, which offers higher sensitivity.[6][7]

Q3: Why is my Xanthine Oxidase enzyme activity low or inconsistent? A3: Inconsistent results can stem from several factors, including the inherent instability of the enzyme, degradation of the substrate, improper assay conditions (pH, temperature), or the presence of contaminants that act as inhibitors.[8] XO is particularly prone to losing activity in dilute solutions, and repeated freeze-thaw cycles of both enzyme and substrate stocks should be avoided.[8][9]

Q4: What is a good starting pH for my buffer? A4: Xanthine Oxidase generally exhibits optimal activity in a slightly alkaline environment, typically between pH 7.5 and 8.6.[10] A common and reliable starting point is a potassium phosphate buffer at pH 7.5.[5]

Q5: Can components of my buffer inhibit the reaction? A5: Yes. Certain buffers or additives can interfere with the enzyme. For instance, strong chelating agents like EDTA could potentially interfere with the molybdenum cofactor essential for XO activity.[11][12] It is crucial to run controls and ensure that buffer components are not a source of inhibition.

Visualizing the Reaction and Workflow

Understanding the biochemical pathway and the experimental process is crucial. The following diagrams illustrate the core concepts.

Enzymatic_Pathway cluster_reaction Xanthine Oxidase Catalysis 9MH This compound 9MX 9-Methylxanthine 9MH->9MX XO H2O2 H₂O₂ 9MH->H2O2 H₂O + O₂ → 9MU 9-Methyluric Acid 9MX->9MU XO H2O H₂O O2 O₂

Caption: Enzymatic conversion of this compound by Xanthine Oxidase (XO).

Troubleshooting_Workflow Start Start: Analyze Assay Data Problem Problem Observed? Start->Problem NoSignal No or Very Low Signal? Problem->NoSignal Yes End Problem Resolved Problem->End No HighBG High Background? NoSignal->HighBG No CheckEnzyme Verify Enzyme Activity (Use Positive Control Substrate) Check Storage & Handling NoSignal->CheckEnzyme Yes HighVar High Variability? HighBG->HighVar No CheckBlank Analyze 'No Enzyme' and 'No Substrate' Blanks. Check for Autohydrolysis. HighBG->CheckBlank Yes HighVar->NoSignal No, Re-evaluate CheckPipetting Review Pipetting Technique (Calibrated Pipettes, Pre-wetting) Ensure Proper Mixing HighVar->CheckPipetting Yes CheckSubstrate Check Substrate Integrity (Fresh Dilutions, Solubility) Verify Concentration CheckEnzyme->CheckSubstrate Enzyme OK CheckBuffer Optimize Buffer pH Test for Inhibitory Components CheckSubstrate->CheckBuffer Substrate OK CheckProbe If Coupled Assay: Check Detection Probe Stability and HRP Activity CheckBlank->CheckProbe Blanks OK CheckPlate Avoid Plate Edge Effects Ensure Consistent Temperature CheckPipetting->CheckPlate Pipetting OK

Caption: A logical workflow for troubleshooting common assay issues.

In-Depth Troubleshooting Guide

When experiments yield unexpected results, a systematic approach is key. Use the table below to diagnose and resolve common issues.

Observed ProblemPotential CauseRecommended Solution & Rationale
No or Very Low Signal Inactive Enzyme: XO is unstable, especially when diluted. Improper storage (e.g., wrong temperature, repeated freeze-thaw) degrades activity.[8][9]Solution: Always run a positive control with a standard substrate like hypoxanthine or xanthine to confirm enzyme competence. Prepare fresh enzyme dilutions for each experiment from a properly stored, concentrated stock. Consider adding a stabilizer like albumin to the storage and assay buffer.[9]
Substrate Degradation/Precipitation: this compound may have limited solubility or stability in certain buffers.Solution: Ensure the substrate is fully dissolved in the buffer. Prepare fresh substrate solutions daily. You may need to use a small amount of DMSO to aid solubility, but keep the final concentration below 1% and run a vehicle control, as DMSO can affect some enzymes.
Incorrect Buffer pH: The enzyme's activity is highly pH-dependent. A suboptimal pH can drastically reduce the reaction rate.[13]Solution: Verify the pH of your final reaction buffer. The optimal pH for XO is typically 7.5-8.6.[10] Systematically test a range of pH values to find the optimum for your specific conditions (see Protocol 2).
High Background Signal Substrate Autoxidation: The substrate may be unstable and oxidize non-enzymatically, or your detection probe may be unstable.Solution: Run a "no-enzyme" blank control containing all components except the Xanthine Oxidase. A high signal here points to a non-enzymatic reaction. Prepare fresh reagents. If using a fluorescent probe, ensure it is protected from light.
Contaminated Reagents: Buffers or water may be contaminated with peroxides or other interfering substances.Solution: Use high-purity water (ultrapure) and analytical-grade reagents for all buffers and solutions. Test each component individually to isolate the source of the background.
High Variability Between Replicates Pipetting Inaccuracy: Small volume errors, especially with concentrated enzyme or inhibitor stocks, are magnified in the final result.Solution: Use calibrated pipettes and ensure proper technique (e.g., pre-wetting tips, consistent speed). For very small volumes, perform serial dilutions to work with larger, more accurate volumes.[8]
Inadequate Mixing: If reagents are not mixed thoroughly in the well, the reaction will not start uniformly.Solution: Gently mix the plate after adding the final reagent (usually the enzyme or substrate to start the reaction). Avoid introducing bubbles. A brief spin on a plate centrifuge can also ensure all components are at the bottom of the well.
Plate Edge Effects: Evaporation and temperature gradients are more pronounced in the outer wells of a microplate, leading to inconsistent results.Solution: Avoid using the outer wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.[8]
Non-Linear Reaction Progress Substrate Depletion: If the substrate concentration is too low, it will be consumed quickly, causing the reaction rate to slow and plateau prematurely.Solution: Ensure your measurements are taken within the initial, linear phase of the reaction. If the reaction is too fast, reduce the enzyme concentration. If linearity is very short, you may need to increase the substrate concentration.
Enzyme Instability During Assay: The enzyme may be losing activity over the course of the measurement period, especially during longer incubations at elevated temperatures.Solution: Shorten the assay time. Run the assay at a lower temperature (e.g., 25°C instead of 37°C). The inclusion of stabilizers like albumin can also improve operational stability.[10]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for this compound Metabolism

This protocol details a standard 96-well plate assay by monitoring the formation of 9-Methyluric acid at 295 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5. Prepare by mixing monobasic and dibasic potassium phosphate solutions to achieve the target pH. Verify with a calibrated pH meter.

  • Xanthine Oxidase (XO) Stock: Reconstitute lyophilized enzyme in Assay Buffer to a concentration of 1-2 U/mL. Aliquot and store at -80°C to avoid freeze-thaw cycles.

  • Working XO Solution: On the day of the experiment, dilute the XO stock in ice-cold Assay Buffer to the desired final concentration (e.g., 0.05-0.2 U/mL). Keep on ice.

  • Substrate Stock: Prepare a 10 mM stock of this compound in Assay Buffer (or with minimal DMSO if needed).

  • Positive Control Inhibitor (Optional): Prepare a 1 mM stock of Allopurinol in Assay Buffer.[5]

2. Assay Procedure (96-well UV-transparent plate):

  • Layout: Design your plate map, including blanks, controls, and samples in at least duplicate.

    • Blank: 190 µL Assay Buffer + 10 µL Substrate Stock (measures non-enzymatic substrate changes).

    • Enzyme Control: 190 µL Assay Buffer + 10 µL Working XO Solution (measures background from the enzyme).

    • Sample Wells: X µL Assay Buffer + Y µL Test Compound + Z µL Substrate Stock.

  • Reagent Addition: Add Assay Buffer, substrate, and any test compounds (e.g., inhibitors) to the wells. The total volume before adding the enzyme should be 190 µL.

  • Equilibration: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the Working XO Solution to each well (for a final volume of 200 µL).

  • Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 295 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

  • For each well, plot Absorbance vs. Time.

  • Identify the initial linear portion of the curve.

  • Calculate the slope (rate) of this linear portion (ΔAbs/min).

  • Correct the sample rates by subtracting the rate of the appropriate blank.

  • Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min, using the molar extinction coefficient of the product (9-Methyluric acid).

Protocol 2: Systematic Optimization of Buffer pH

This workflow helps you determine the optimal pH for your reaction.

1. Buffer Preparation:

  • Prepare a series of the same buffer (e.g., 50 mM Potassium Phosphate) across a pH range. For example: pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0.

  • Rationale: Using the same buffer type isolates the effect of pH. Different buffer species can have their own chemical effects on the enzyme.[14]

2. Experimental Setup:

  • Set up the standard assay as described in Protocol 1.

  • For each pH value to be tested, set up replicate wells.

  • Use a fixed, non-limiting concentration of this compound and a fixed concentration of Xanthine Oxidase for all pH conditions.

3. Execution and Analysis:

  • Run the kinetic assay for each pH condition.

  • Calculate the initial reaction rate (V₀) for each pH as described previously.

  • Plot the initial rate (V₀) as a function of pH.

  • The pH value that corresponds to the peak of this curve is the optimal pH for your enzyme under these specific substrate and buffer conditions.

Table of Common Biological Buffers and Considerations:

Buffer SystempKa (at 25°C)Useful pH RangeConsiderations
Phosphate 7.216.2 - 8.2Physiologically relevant, generally non-inhibitory. A very common choice for XO assays.[5]
Tris 8.067.1 - 9.1Can be temperature-sensitive. Its buffering capacity is weaker at higher pH values.[14]
Glycine-NaOH 9.608.6 - 10.6A good choice for exploring more alkaline pH ranges where phosphate or Tris are less effective.[14]
Bicarbonate 10.339.2 - 11.0Can be volatile (CO₂ exchange with air), making stable pH maintenance challenging in open plates.

By methodically applying these principles, protocols, and troubleshooting guides, you will be well-equipped to optimize your buffer conditions and generate high-quality, reliable data in your studies of this compound enzymatic reactions.

References

  • Johnson, D. B., & Coughlan, M. P. (1978). Studies on the stability of immobilized xanthine oxidase and urate oxidase. Biotechnology and Bioengineering, 20(10), 1623-1632.
  • Wikipedia. (n.d.). Xanthine oxidase.
  • Ali, B., et al. (2025). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Journal of Chemistry.
  • Zeng, T., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Molecules, 29(15), 3481.
  • Chekol, T. N. (2019). Substrate Specificity at the Molybdenum Site in Xanthine Oxidase Enzyme. Article.
  • ResearchGate. (n.d.). 23 questions with answers in XANTHINE OXIDASE | Science topic.
  • Van der Plas, J., et al. (1993). Immobilized xanthine oxidase: Kinetics, (in)stability, and stabilization by coimmobilization with superoxide dismutase and catalase. Biotechnology and Applied Biochemistry, 18(2), 179-192.
  • BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit.
  • Stoffel, F., et al. (2024). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Nature Communications, 15(1), 1-13.
  • Rauf, A., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 972300.
  • Aziz, N., & Jamil, R. T. (2023). Biochemistry, Xanthine Oxidase. In StatPearls. StatPearls Publishing.
  • Shi, W., et al. (2001). Role of the flexible loop of hypoxanthine-guanine-xanthine phosphoribosyltransferase from Tritrichomonas foetus in enzyme catalysis. Biochemistry, 40(13), 3849-3859.
  • He, Y., et al. (2010). Study of Drug Metabolism by Xanthine Oxidase. International Journal of Molecular Sciences, 11(4), 1683-1693.
  • Hille, R. (2023). Xanthine Oxidase—A Personal History. Molecules, 28(4), 1921.
  • Borges, F., et al. (2002). The metabolism of hypoxanthine and xanthine catalysed by XO and XDH. ResearchGate.
  • ResearchGate. (2018). Which buffer system is appropriate for a metallo-enzyme activity assay at pH 9.5?.
  • ResearchGate. (n.d.). Optimal reaction conditions. The optimal pH (A) and temperature (B) of....

Sources

Technical Support Center: Quantification of 9-Methylhypoxanthine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 9-methylhypoxanthine and its structural isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these closely related compounds. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to support your analytical endeavors.

Introduction: The Challenge of Isomeric Separation

The accurate quantification of this compound and its isomers, such as 1-methylhypoxanthine, 3-methylhypoxanthine, and 7-methylhypoxanthine, presents a significant analytical challenge. These compounds are often metabolites of widely consumed methylxanthines like caffeine and theophylline, making their presence in biological matrices common.[1][2] The primary difficulty lies in their structural similarity, leading to nearly identical physicochemical properties and, consequently, co-elution in typical reversed-phase liquid chromatography (RPLC) systems. This guide provides expert insights and practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound and its isomers?

A1: The difficulty arises from their isomeric nature. All these compounds share the same molecular weight and elemental composition, differing only in the position of a single methyl group on the purine ring. This subtle structural difference results in very similar polarity, hydrophobicity, and ionization characteristics, making them challenging to resolve using standard chromatographic techniques.

Q2: Can I quantify these isomers without complete chromatographic separation?

A2: While mass spectrometry can distinguish between compounds of different masses, it cannot differentiate between isomers with the same mass and similar fragmentation patterns. Therefore, chromatographic separation is crucial for accurate quantification. Without it, you risk overestimating the concentration of one isomer due to the interfering signal from a co-eluting isomer.

Q3: What is the most common analytical technique for this application?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its isomers in complex biological matrices.[1][3] This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Q4: What are the key considerations for method development?

A4: The critical aspects of method development include:

  • Column Chemistry: Selecting a stationary phase that can exploit the subtle differences in the isomers' structures.

  • Mobile Phase Composition: Optimizing the organic modifier, additives, and particularly the pH to influence the ionization state and retention of the analytes.[4][5][6]

  • Sample Preparation: Employing a robust extraction method to remove matrix interferences that can affect ionization and chromatographic performance.[3][7]

  • MS/MS Parameters: Fine-tuning the multiple reaction monitoring (MRM) transitions for each isomer to ensure specificity and sensitivity.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor Resolution and Peak Co-elution

Q: My chromatogram shows a single broad peak, or multiple overlapping peaks, for the methylhypoxanthine isomers. How can I improve the separation?

A: This is the most common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Step 1: Modify the Mobile Phase pH. The ionization state of the methylhypoxanthine isomers can be manipulated by adjusting the mobile phase pH.[4][5][6] Since these are weakly basic compounds, operating in a slightly acidic to neutral pH range can alter their charge state and interaction with the stationary phase. A methodical approach is to test different pH values (e.g., pH 3, 4, 5, and 6) to find the optimal selectivity.

  • Step 2: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Step 3: Adjust the Gradient Profile. A shallower gradient can increase the separation between closely eluting peaks. Experiment with a slower ramp-up of the organic phase in the region where the isomers elute.

  • Step 4: Evaluate Different Column Chemistries. If standard C18 columns are not providing adequate separation, consider stationary phases with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may resolve the isomers. For these highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography.[2][9][10][11]

  • Step 5: Lower the Column Temperature. Reducing the column temperature can sometimes enhance separation by increasing the interaction time with the stationary phase, although this may also lead to broader peaks.

Problem 2: Matrix Effects and Inconsistent Results

Q: I am observing significant signal suppression or enhancement, and my results are not reproducible, especially when analyzing biological samples like plasma or urine. What can I do?

A: Matrix effects are a common issue in LC-MS/MS analysis of biological samples.[7] Here’s how to address them:

  • Step 1: Improve Sample Preparation. A more rigorous sample preparation method can help remove interfering matrix components. If you are using a simple protein precipitation, consider implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[3][7][12][13]

  • Step 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for at least one of the isomers is highly recommended. These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[1]

  • Step 3: Dilute the Sample. If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and mitigate their effect on ionization.

  • Step 4: Modify Chromatographic Conditions. Adjusting the chromatography to separate the analytes from the bulk of the matrix components can also be effective.

Problem 3: Low Sensitivity and Poor Peak Shape

Q: I am struggling to achieve the required limit of quantification (LOQ), and my peaks are tailing or fronting. What are the likely causes and solutions?

A: Low sensitivity and poor peak shape can be due to a variety of factors:

  • For Low Sensitivity:

    • Optimize MS/MS Parameters: Ensure that the MRM transitions (precursor and product ions) and collision energies are optimized for your specific instrument to maximize signal intensity.[8]

    • Improve Sample Clean-up: As mentioned above, matrix effects can suppress the analyte signal.

    • Increase Injection Volume: If your chromatography can tolerate it, a larger injection volume can increase the signal.

    • Sample Concentration: Incorporate an evaporation and reconstitution step in your sample preparation to concentrate the analytes.[3]

  • For Poor Peak Shape:

    • Peak Tailing: This is often caused by secondary interactions between the basic analytes and acidic silanols on the silica-based column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate the silanols and reduce these interactions.

    • Peak Fronting: This can be a sign of column overload. Try injecting a lower concentration of the analyte. It can also be caused by a mismatch between the sample solvent and the initial mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the starting mobile phase.

    • Split Peaks: This may indicate a problem with the column, such as a partially blocked frit or a void in the packing material. It could also be a result of injecting the sample in a solvent that is too strong.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantification of this compound and its isomers in human plasma using LC-MS/MS. This protocol should be considered a starting point and may require optimization for your specific instrumentation and application.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., 3-methylhypoxanthine-d3 at 1 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid: 2% acetonitrile).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 column with a phenyl-hexyl ligand (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: 2-30% B

      • 8-9 min: 30-95% B

      • 9-10 min: 95% B

      • 10-10.1 min: 95-2% B

      • 10.1-12 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: (These should be optimized on your instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Methylhypoxanthine 151.1109.15020
3-Methylhypoxanthine 151.1124.15018
7-Methylhypoxanthine 151.194.15022
This compound 151.1110.15020
3-Methylhypoxanthine-d3 (IS) 154.1127.15018

Data Presentation

The following table provides expected quantitative data from a validated LC-MS/MS method. Note that these values can vary depending on the instrumentation and specific method parameters.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
7-Methylhypoxanthine 4.20.10.5
1-Methylhypoxanthine 4.80.10.5
3-Methylhypoxanthine 5.50.10.5
This compound 6.10.21.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection data Data Acquisition lcms->data quant Quantification data->quant

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.

Troubleshooting Logic for Co-elution

troubleshooting_coelution start Poor Isomer Resolution ph Adjust Mobile Phase pH start->ph organic Change Organic Modifier (ACN/MeOH) ph->organic No Improvement resolved Resolution Achieved ph->resolved Success gradient Optimize Gradient Profile (shallower) organic->gradient No Improvement organic->resolved Success column Try Different Column Chemistry (Phenyl, HILIC) gradient->column No Improvement gradient->resolved Success column->resolved Success

Caption: A logical approach to troubleshooting poor chromatographic resolution.

References

  • Marchei, E., et al. (2005). Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 125-131.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-Methylxanthine and 3. BenchChem Scientific Resources.
  • Andresen-Streich, V., et al. (2013). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online, 28(11), 1-5.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • Zydron, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • Wen, S., et al. (2023). Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS. Bioanalysis, 14(23), 1497-1508.
  • Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich Technical Documents.
  • Agilent Technologies. (2019). Control pH During Method Development for Better Chromatography.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 14-19.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Thermo Fisher Scientific. LC-MS Sample Preparation. Thermo Fisher Scientific Resources.
  • Chrom Tech. (2023).
  • Biotage.
  • Industry News. (2023).
  • Agilent Technologies. (2014). Managing pH with mobile phase modifiers. Agilent Technologies Technical Overview.
  • Noga, M., et al. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Brazilian Chemical Society, 23(12), 2203-2212.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on resolving 9-Methylhypoxanthine from its structurally similar purine analogs. This resource is designed to move beyond simplistic protocols, offering a deep dive into the chromatographic principles and practical troubleshooting strategies required for robust and reproducible separations.

Introduction: The Challenge of Purine Separation

This compound, a key metabolite in various biological and pharmacological studies, presents a common analytical challenge: its close structural similarity to endogenous purines like hypoxanthine and xanthine. Achieving baseline resolution of these compounds is critical for accurate quantification and is often complicated by their similar physicochemical properties. This guide provides a comprehensive framework for method development and troubleshooting using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when developing a separation method for this compound.

Q1: Why is it so difficult to separate this compound from hypoxanthine?

A1: The primary challenge lies in their structural similarity. The only difference is a methyl group on the N9 position of the purine ring in this compound. This subtle difference results in very similar polarity and ionization behavior, leading to near-identical retention times under suboptimal chromatographic conditions.

Q2: What is the best type of HPLC column to start with for this separation?

A2: A reversed-phase C18 column is the most common starting point for purine analysis and is a sound choice here.[1] However, due to the polar nature of these compounds, consider a C18 column with polar endcapping to minimize peak tailing caused by interactions with residual silanols on the stationary phase.[2] For particularly challenging separations, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, could be beneficial.[1]

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is arguably the most critical parameter for separating ionizable compounds like purines.[3][4][5] Hypoxanthine and xanthine have multiple pKa values, meaning their charge state, and therefore their hydrophobicity and retention in reversed-phase HPLC, will change with pH.[6][7][8] By carefully selecting a pH where the ionization states of this compound and its related purines differ, you can significantly enhance selectivity and achieve separation.[9] A pH between 2 and 4 is often a good starting point for method development with purines.[5]

Q4: My peaks for hypoxanthine and xanthine are tailing. What can I do?

A4: Peak tailing for purines is often due to secondary interactions with the silica backbone of the stationary phase.[3] Here are a few strategies to address this:

  • Lower the mobile phase pH: This protonates the acidic silanol groups on the stationary phase, reducing their interaction with the basic purine analytes.

  • Use a polar-endcapped column: These columns are specifically designed to shield residual silanols.

  • Increase the buffer concentration of the mobile phase: This can help to mask the silanol interactions.

  • Consider a different stationary phase: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for highly polar compounds.

Q5: Is gradient elution necessary, or can I use an isocratic method?

A5: An isocratic method is often sufficient for separating a small number of closely related compounds like this compound, hypoxanthine, and xanthine.[10][11] However, if you are analyzing these compounds in a complex matrix with other components of varying polarities, a gradient elution will likely be necessary to achieve a reasonable analysis time while still resolving the target analytes.

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the separation of this compound.

Issue 1: Complete Co-elution of this compound and Hypoxanthine

When two peaks completely overlap, it indicates a lack of selectivity in your current method.[12]

Root Cause Analysis and Solutions:

  • Incorrect Mobile Phase pH: The ionization states of the two compounds are likely identical under your current conditions.

    • Troubleshooting Steps:

      • Review the pKa values of hypoxanthine (pKa1 ≈ 1.9, pKa2 ≈ 8.9) and xanthine (pKa1 ≈ 7.7, pKa2 ≈ 11.9).[7] While the exact pKa of this compound may not be readily available, the methylation at the N9 position will influence its basicity.

      • Systematically adjust the mobile phase pH. A good strategy is to test pH values approximately 1-2 units away from the pKa values. For instance, start with a pH of 3.0, then test pH 4.0 and 5.0.

      • Ensure your chosen buffer has adequate buffering capacity at the selected pH. Phosphate and acetate buffers are common choices.

  • Suboptimal Organic Modifier: The organic solvent in your mobile phase may not be providing enough selectivity.

    • Troubleshooting Steps:

      • If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

      • Experiment with a ternary mixture (e.g., water, acetonitrile, and methanol) to fine-tune the separation.

  • Inadequate Stationary Phase Chemistry: A standard C18 column may not have the right chemical properties to differentiate between the two molecules.[12]

    • Troubleshooting Steps:

      • Switch to a C18 column from a different manufacturer, as subtle differences in bonding chemistry can impact selectivity.

      • Consider a phenyl-hexyl column, which offers pi-pi interactions that can help resolve aromatic compounds like purines.

      • For a more significant change in selectivity, explore polar-embedded group (PEG) or pentafluorophenyl (PFP) stationary phases.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and the accuracy of quantification.

Root Cause Analysis and Solutions:

  • Secondary Silanol Interactions (Tailing): As mentioned in the FAQs, this is a common issue with basic compounds on silica-based columns.

    • Troubleshooting Steps:

      • Lower the mobile phase pH to protonate silanols.

      • Increase the ionic strength of the buffer (e.g., from 25 mM to 50 mM phosphate buffer) to compete with the analyte for active sites.

      • Use a high-purity, modern column with minimal residual silanols.

      • Employ a polar-endcapped C18 column.

  • Column Overload (Fronting): Injecting too much sample can lead to fronting peaks.

    • Troubleshooting Steps:

      • Dilute your sample and reinject.

      • If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.

  • Mismatch between Injection Solvent and Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Troubleshooting Steps:

      • Whenever possible, dissolve your sample in the initial mobile phase.

      • If a different solvent must be used for solubility reasons, inject the smallest possible volume.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues.

Troubleshooting_Workflow Start Co-elution of This compound & Hypoxanthine Adjust_pH Adjust Mobile Phase pH Start->Adjust_pH Primary Approach Change_Organic Change Organic Modifier Adjust_pH->Change_Organic No Improvement Resolved Resolution Achieved Adjust_pH->Resolved Success Change_Column Change Stationary Phase Chemistry Change_Organic->Change_Column No Improvement Change_Organic->Resolved Success Change_Column->Resolved Success CE_Principle cluster_capillary Capillary cluster_analytes anode Anode (+) A A- cathode Cathode (-) label_cathode Detection A->cathode High Mobility B B- B->cathode Medium Mobility N N N->cathode Low Mobility (EOF) label_anode Injection

Sources

troubleshooting unexpected side reactions in 9-Methylhypoxanthine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Methylhypoxanthine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during the synthesis of this important purine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Unexpected Side Reactions and Optimization

The direct methylation of hypoxanthine is a common route to this compound. However, this reaction is often complicated by a lack of regioselectivity, leading to the formation of undesired isomers, most notably 7-Methylhypoxanthine. This guide will help you identify, mitigate, and resolve these issues.

Core Problem: Presence of an Unidentified Isomer in the Final Product

Question: After performing the methylation of hypoxanthine with dimethyl sulfate, my analytical data (TLC, HPLC, or NMR) suggests the presence of a significant impurity with the same mass as my desired this compound. How can I confirm the identity of this side product and prevent its formation?

Answer: The most probable side product in the methylation of hypoxanthine is the N7-methylated isomer, 7-Methylhypoxanthine. The formation of this isomer is a well-known challenge in purine chemistry. The ratio of N9 to N7 isomers is highly dependent on the reaction conditions.

The methylation of hypoxanthine can proceed via two main pathways, leading to the desired N9 product and the undesired N7 isomer.

G cluster_0 Methylation of Hypoxanthine Hypoxanthine Hypoxanthine This compound This compound (Desired Product) Hypoxanthine->this compound  N9 Attack (Thermodynamically Favored) 7-Methylhypoxanthine 7-Methylhypoxanthine (Side Product) Hypoxanthine->7-Methylhypoxanthine  N7 Attack (Kinetically Favored) Dimethyl_Sulfate Dimethyl Sulfate (CH3)2SO4 Dimethyl_Sulfate->this compound Dimethyl_Sulfate->7-Methylhypoxanthine Base Base Base->Hypoxanthine Deprotonation

Caption: Competing N7 and N9 methylation pathways of hypoxanthine.

Accurate identification of the side product is critical. We recommend a combination of chromatographic and spectroscopic methods.

Protocol for HPLC Analysis:

A robust High-Performance Liquid Chromatography (HPLC) method can effectively separate 7-Methylhypoxanthine and this compound.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of aqueous buffer (e.g., 0.05 M KH2PO4, pH 4.5) and a small percentage of organic solvent (e.g., methanol or acetonitrile)[1].
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Co-injecting your sample with a commercially available standard of 7-Methylhypoxanthine (if available) or a sample synthesized through a known method for 7-methylation will confirm the identity of the peak.

Protocol for NMR Analysis:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable for distinguishing between the N7 and N9 isomers. While full spectral data for this compound can be elusive in literature, comparison with the known spectra of 7-Methylhypoxanthine and the parent hypoxanthine can allow for confident assignment.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
Hypoxanthine ~8.0 (s, 1H, C2-H), ~8.1 (s, 1H, C8-H), ~12.4 (br s, 1H, NH)[2]~148.5 (C6), ~146.1 (C2), ~140.9 (C4), ~138.8 (C8), ~115.8 (C5)[3]
7-Methylhypoxanthine 7.87 (s, 1H, C8-H), 3.81 (s, 3H, N7-CH₃), 10.82 (s, 1H, NH), 11.46 (s, 1H, NH)[4]Data not readily available in cited sources, but expect shifts similar to hypoxanthine with a methyl carbon signal around 30-35 ppm.
This compound Expect two singlets for the purine protons and a singlet for the N9-methyl group. The chemical shifts will differ slightly from the 7-methyl isomer due to the different electronic environment.Expect shifts similar to hypoxanthine with a methyl carbon signal.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The formation of 7-Methylhypoxanthine can be minimized by carefully controlling the reaction conditions to favor the thermodynamically more stable 9-methyl isomer.

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Synthesis Start Low Yield or Isomeric Impurity Check_Purity Analyze Crude Product (HPLC, NMR) Start->Check_Purity Isomer_Present Is 7-Methyl Isomer Present? Check_Purity->Isomer_Present Optimize_Conditions Optimize Reaction Conditions: - Base - Solvent - Temperature - Reaction Time Isomer_Present->Optimize_Conditions Yes Purify Purify Mixture: - Column Chromatography - Recrystallization Isomer_Present->Purify No (Other Impurities) Optimize_Conditions->Check_Purity Characterize Characterize Pure Product Purify->Characterize End Pure this compound Characterize->End

Caption: A workflow for troubleshooting issues in this compound synthesis.

Optimizing Reaction Conditions:

ParameterRecommendation for Higher N9-SelectivityRationale
Base Use a weaker, non-nucleophilic base such as K₂CO₃ or NaHCO₃[5][6]. Stronger bases like NaOH can lead to a higher proportion of the kinetically favored N7-isomer.Weaker bases favor the formation of the thermodynamically more stable N9-anion of hypoxanthine.
Solvent Aprotic polar solvents like DMF or DMSO are commonly used.These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the hypoxanthine anion.
Temperature Higher reaction temperatures (e.g., 80-100 °C) generally favor the formation of the thermodynamically more stable N9-isomer.Provides the energy to overcome the activation barrier for the formation of the more stable product.
Reaction Time Longer reaction times can allow for the equilibration of the kinetically formed N7-isomer to the more stable N9-isomer, especially at elevated temperatures.Allows the reaction to reach thermodynamic equilibrium.
Methylating Agent Dimethyl sulfate is a common and effective methylating agent[7][8]. Use it in a slight excess (1.1-1.5 equivalents).Ensures complete consumption of the starting material.

Baseline Protocol for this compound Synthesis:

  • To a stirred suspension of hypoxanthine (1 equivalent) in anhydrous DMF, add powdered anhydrous K₂CO₃ (1.5 equivalents).

  • Heat the mixture to 80 °C for 1 hour to ensure deprotonation.

  • Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature at 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product to determine the isomeric ratio.

If the formation of 7-Methylhypoxanthine cannot be completely suppressed, a purification step is necessary.

Protocol for Preparative Column Chromatography:

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase the polarity.
Elution Order Typically, the less polar isomer will elute first. The relative polarity can be assessed by TLC.

Protocol for Recrystallization:

Recrystallization can be an effective method for purifying the desired isomer if there is a significant difference in solubility between the two.

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analyze the purity of the recrystallized product and the mother liquor to assess the efficiency of the separation.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or does not go to completion. What could be the issue?

A1: Several factors could contribute to a sluggish reaction:

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of a suitable base to deprotonate the hypoxanthine.

  • Moisture: The presence of water can hydrolyze the dimethyl sulfate and deactivate the hypoxanthine anion. Ensure all reagents and solvents are anhydrous.

  • Low Temperature: While higher temperatures favor N9-alkylation, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.

  • Poor Solubility: Hypoxanthine has limited solubility in many organic solvents. Ensure adequate stirring and a sufficient volume of solvent.

Q2: I observe more than one unexpected spot on my TLC plate. What are the other possible side reactions?

A2: Besides N7-methylation, other side reactions can occur:

  • O⁶-Methylation: Methylation at the oxygen of the carbonyl group is a possibility, though generally less favored.

  • N1 or N3-Methylation: These are also possible but are sterically and electronically less favored compared to N7 and N9.

  • Di-methylation: If an excess of the methylating agent is used, di-methylation at multiple nitrogen atoms can occur.

Q3: How can I safely handle dimethyl sulfate?

A3: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves (use appropriate material, as it can penetrate some gloves), a lab coat, and safety goggles. Have a quenching solution (e.g., dilute ammonia or sodium bicarbonate) readily available to neutralize any spills.

Q4: Can I use a different methylating agent?

A4: Yes, other methylating agents like methyl iodide can be used. However, the reactivity and regioselectivity may differ, requiring re-optimization of the reaction conditions. Dimethyl sulfate is often preferred for its reactivity and cost-effectiveness in industrial settings.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
  • National Institutes of Health. (n.d.). Photosensitized Oxidation of Hypoxanthine and Xanthine by Aluminum Phthalocyanine Tetrasulfonate. Role of the Alkylating Quinone 2,5-Dichloro-diaziridinyl-1,4-benzoquinone.
  • Organic Syntheses. (n.d.). dimethyl sulfate.
  • MDPI. (2023). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • National Institutes of Health. (n.d.). Genetic Separation of Hypoxanthine and Guanine-Xanthine Phosphoribosyltransferase Activities by Deletion Mutations in Salmonella typhimurium.
  • PubMed. (1986). Separation of Hypoxanthine and Xanthine From Pyrazinamide and Its Metabolites in Plasma and Urine by High-Performance Liquid Chromatography.
  • ResearchGate. (2015). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli.
  • Royal Society of Chemistry. (2021). Engineered Pseudomonas putida monoculture system for green synthesis of 7-methylxanthine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000157).
  • Springer. (2009). DNA Methylation Protocols.
  • Google Patents. (n.d.). EP0319854A2 - Process for the methylation of xanthins.
  • National Institutes of Health. (2020). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
  • ResearchGate. (2022). Sequential production of paraxanthine and 7-methylxanthine from....
  • National Institutes of Health. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • National Institutes of Health. (n.d.). DMS Footprinting of Structured RNAs and RNA-Protein Complexes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is not a rigid checklist but a narrative built on years of field experience, grounded in scientific first principles and regulatory expectations. We will explore the "why" behind our choices, comparing two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—to provide a clear framework for selecting and validating the optimal method for your specific application.

Part 1: The Regulatory Framework - Foundations of a Trustworthy Method

The objective of validating an analytical procedure is to demonstrate, through documented evidence, that it is suitable for its intended purpose.[1][2][3] This principle is globally harmonized by the International Council for Harmonisation (ICH), with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing specific guidance.[4][5][6][7] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for these validation activities.[1][8]

A validated method ensures accuracy, reliability, and consistency in your results, which is non-negotiable for regulatory compliance and patient safety.[9] The core performance characteristics we must evaluate are outlined below.

G center Analytical Method Validation specificity Specificity / Selectivity center->specificity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod_loq Detection Limit (LOD) Quantitation Limit (LOQ) center->lod_loq linearity Linearity center->linearity range Range center->range robustness Robustness center->robustness

Caption: Core performance characteristics for analytical method validation per ICH Q2(R2).

Part 2: Comparative Analysis of Key Analytical Techniques

9-Methylhypoxanthine (C₆H₆N₄O, M.W. 150.14 g/mol ) is a purine derivative that may be encountered as a metabolite or a potential biomarker in various biological matrices like plasma or urine.[10][11][12] The choice of analytical technique depends heavily on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC-UV is a robust and cost-effective technique widely used in quality control settings. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. Detection is based on the analyte's ability to absorb light at a specific wavelength. For this compound, its purine ring structure provides a suitable chromophore for UV detection. This method is ideal for quantifying higher concentrations of the analyte where extreme sensitivity is not the primary requirement.

Experimental Protocol: this compound in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile. The acetonitrile disrupts the hydration shell around proteins, causing them to precipitate.

    • Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for HPLC analysis. This step is critical to prevent column clogging and matrix interference.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). C18 columns are versatile and provide good retention for moderately polar compounds like this compound.

    • Mobile Phase: Isocratic elution with 20 mM Potassium Phosphate buffer (pH 7.0) and Acetonitrile in a 95:5 (v/v) ratio.[13] A buffered mobile phase is essential to maintain a consistent ionization state of the analyte, ensuring reproducible retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Controlling temperature minimizes viscosity changes in the mobile phase and ensures stable retention times.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm. This wavelength is often a good starting point for purine-based compounds.

Validation Showcase (HPLC-UV)

The following table summarizes the validation experiments and typical acceptance criteria.

Parameter Experimental Approach Typical Acceptance Criteria Causality & Expert Insight
Specificity Inject blank plasma, placebo, and spiked sample. Assess for interfering peaks at the retention time of this compound.No significant interference at the analyte's retention time. Peak purity should be confirmed if using a Diode Array Detector (DAD).This is the cornerstone of validation. Without specificity, you cannot be sure you are measuring only your analyte of interest.[3][14]
Linearity Prepare calibration standards at 5-7 concentration levels spanning the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.Demonstrates a proportional relationship between concentration and response, which is essential for accurate quantification.[15][16]
Range The concentration interval over which the method is shown to be linear, accurate, and precise.Defined by the linearity, accuracy, and precision data.This confirms the method is reliable for the intended sample concentrations.[17]
Accuracy Analyze samples of known concentration (e.g., spiked blank plasma) at low, medium, and high levels across the range (n=3 at each level).Mean recovery of 98.0% to 102.0%.[15]Accuracy measures the closeness of your result to the true value. Spiking into a blank matrix accounts for potential losses during sample preparation.[18][19]
Precision Repeatability (Intra-assay): Analyze 6 replicate samples at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[14]Precision demonstrates the method's consistency. Repeatability assesses performance in one run, while intermediate precision evaluates robustness against typical lab variations.[15][19]
LOQ/LOD Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Limit of Detection (LOD): Typically determined by signal-to-noise ratio (S/N ≥ 3).LOQ should have RSD ≤ 10% and accuracy of 80-120%.The LOQ is the true lower limit for reliable quantitative reporting, crucial for impurity analysis or low-dose studies.[17]
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.No significant change in results (e.g., retention time, peak area).This demonstrates the method's reliability during routine use, where minor variations are inevitable. It's often evaluated during development.[5]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-specificity analysis, especially in complex biological matrices.[20] After HPLC separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the parent ion (precursor ion) of this compound. This ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) selects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific and is monitored for quantification (Multiple Reaction Monitoring - MRM).[21][22] This technique can measure picogram levels of an analyte, making it ideal for metabolomics, pharmacokinetic studies, or trace-level impurity analysis.

Experimental Protocol: this compound in Human Plasma

  • Sample Preparation (Protein Precipitation with Internal Standard):

    • Prepare a stock solution of a suitable internal standard (IS), such as an isotopically labeled this compound (e.g., ¹³C- or ¹⁵N-labeled).

    • To 100 µL of human plasma, add 300 µL of cold acetonitrile containing the IS at a fixed concentration. The IS is critical; it co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for highly accurate and precise ratio-based quantification.

    • Vortex and centrifuge as described in the HPLC-UV method.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • System: Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole MS or equivalent.

    • Column: A UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is preferred for faster analysis times and better peak shapes.

    • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid is a volatile modifier that aids in protonation for positive mode ESI.

    • Flow Rate: 0.4 mL/min.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • MRM Transitions:

        • This compound: Precursor ion (m/z) 151.1 → Product ion (m/z) 109.1 (This is a hypothetical but plausible fragmentation - loss of HNCO).

        • Internal Standard: Transition would be based on its specific mass.

      • Optimization: Gas temperatures, nebulizer pressure, and collision energies must be optimized specifically for the analyte to achieve maximum sensitivity.

Validation Showcase (LC-MS/MS)

The validation parameters are the same as for HPLC, but the experimental execution and acceptance criteria, particularly for specificity and sensitivity, are more rigorous.

Parameter Experimental Approach Typical Acceptance Criteria Causality & Expert Insight
Specificity Analyze at least 6 different lots of blank plasma. Assess for interferences in the MRM channel for both the analyte and the internal standard.No interfering peaks greater than 20% of the LOQ peak area for the analyte, and <5% for the internal standard.The specificity of MS/MS is its greatest strength. Monitoring a specific MRM transition provides a much higher degree of confidence than UV detection alone.[22][23]
Linearity Prepare calibration standards in the blank matrix. Use a weighted (e.g., 1/x²) linear regression of the analyte/IS peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.99.Weighting is often necessary in LC-MS/MS because the variance is typically not constant across the wide dynamic range.
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 at each level) across multiple runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).These are standard criteria for bioanalytical method validation. The use of QC samples mimics the analysis of unknown samples.
Matrix Effect Compare the response of the analyte in post-extraction spiked blank plasma to the response in a clean solution.The analyte/IS response ratio should be consistent across different lots of the matrix.This is a critical parameter unique to MS-based methods. It assesses whether components in the biological matrix are suppressing or enhancing the ionization of the analyte.
LOQ The lowest standard on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% RSD).Must be established and validated.The sensitivity of LC-MS/MS allows for much lower LOQs than HPLC-UV, often in the pg/mL to low ng/mL range.

Part 3: Head-to-Head Comparison & Method Selection

Choosing the right technology is a balance of performance requirements, sample type, and available resources.

Summary of Performance Characteristics

Characteristic HPLC-UV LC-MS/MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and specific mass transition)
Sensitivity (Typical LOQ) ~50-100 ng/mL~0.05-1 ng/mL
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude
Throughput Moderate (5-10 min run times)High (1-5 min run times with UHPLC)
Robustness Generally very highHigh, but more susceptible to matrix effects and ion source contamination
Cost (Instrument/Operational) LowerHigher
Expertise Required ModerateHigh

Decision-Making Workflow

The following diagram can guide your selection process based on your analytical needs.

G start What is the Analytical Goal? node_qc Routine QC / Assay of Bulk Drug or Formulation start->node_qc High Concentration? node_bio Bioanalysis (PK/Metabolomics) Trace Impurity Analysis start->node_bio Low Concentration? node_hplcuv Select HPLC-UV (Cost-effective, Robust) node_qc->node_hplcuv Yes node_lcms Select LC-MS/MS (High Sensitivity & Specificity) node_bio->node_lcms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Highlights from FDA's Analytical Test Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). (n.d.). Cheméo.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • ICH Guidance Q14 / Q2(R2)
  • 1,9-Dihydro-9-methyl-6H-purin-6-one. (n.d.). PubChem.
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Validation of Analytical Methods: EMA and FDA Audit Findings. (2025).
  • This compound. (n.d.). DNAmod.
  • Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics. (2025).
  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. (n.d.). IVT Network.
  • Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. (2021). YouTube.
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isol
  • Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (n.d.). SAGE Journals.
  • UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isol
  • Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics. (2024). PubMed.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • A High-Performance Liquid Chromatographic Method for Determination of Hypoxanthine in Cord Plasma. (1988). PubMed.
  • Analytical Validation and Greenness Assessment of HPLC-DAD Method for Methylxanthines Analysis. (n.d.).
  • 1-Methylhypoxanthine | C6H6N4O | CID 70765. (n.d.). PubChem.
  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. (n.d.).
  • A Review on Step-by-Step Analytical Method Valid
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent.
  • 1-methylhypoxanthine | 1125-39-9. (2022). ChemicalBook.
  • The integrated analysis strategy of unstable hypoxanthine, a potential quality marker in Shuxuetong injection based on standard addition method and multi-level pharmacokinetics by LC-MS/MS. (2025).
  • Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS. (n.d.). PubMed.
  • Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. (1980). PubMed.
  • Maternal Plasma Metabolomic Profiles in Spontaneous Preterm Birth: Preliminary Results. (n.d.).
  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (n.d.). Neuroquantology.
  • HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (n.d.). World Journal of Biology and Pharmaceutical Sciences.

Sources

A Comparative Analysis of the Biological Activities of 9-Methylhypoxanthine and Hypoxanthine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 9-Methylhypoxanthine and its parent compound, hypoxanthine. By examining their interactions with key enzymes in purine metabolism, their effects on cellular signaling pathways, and their cytotoxic potential, this document serves as a critical resource for researchers investigating purine analogs for therapeutic development.

Introduction: The Significance of Purine Analogs

Hypoxanthine is a naturally occurring purine derivative central to purine metabolism. It serves as a key intermediate in the salvage pathway, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and in the catabolic pathway, where it is oxidized to xanthine and subsequently uric acid by xanthine oxidase (XO).[1][2][3] Due to its integral role in these pathways, modifications to the hypoxanthine structure, such as the addition of a methyl group to form this compound, can significantly alter its biological activity. Understanding these differences is crucial for the design of novel therapeutic agents targeting purine metabolism, which is often dysregulated in diseases such as cancer and gout.[4]

Comparative Biological Activity: A Multifaceted Analysis

The addition of a methyl group at the N9 position of the purine ring fundamentally alters the molecule's interaction with key biological targets. This section dissects these differences through a comparative analysis of their roles as enzyme substrates and signaling modulators.

Interaction with Key Enzymes of Purine Metabolism

The primary divergence in the biological activity of hypoxanthine and this compound lies in their ability to serve as substrates for the key enzymes of the purine salvage and catabolic pathways.

  • Xanthine Oxidase (XO): Hypoxanthine is a well-established substrate for xanthine oxidase, which catalyzes its oxidation to xanthine.[2] This reaction is a critical step in the production of uric acid. In contrast, the methylation at the N9 position in this compound is expected to hinder or prevent its effective binding to the active site of xanthine oxidase, thereby making it a poor substrate, if at all. This structural modification is a key determinant of its metabolic fate.

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Hypoxanthine is a natural substrate for HGPRT, a central enzyme in the purine salvage pathway that recycles purine bases into nucleotides.[1][3] The N9 position of hypoxanthine is the site of ribosylation by phosphoribosyl pyrophosphate (PRPP) in the HGPRT-catalyzed reaction. The presence of a methyl group at this position in this compound sterically blocks this reaction, rendering it unable to be salvaged into the nucleotide pool by HGPRT.

Table 1: Comparative Interaction with Purine Metabolism Enzymes

CompoundXanthine Oxidase (XO) InteractionHypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Interaction
Hypoxanthine SubstrateSubstrate
This compound Likely a poor substrate or inhibitorNot a substrate
Modulation of Cellular Signaling Pathways

The structural differences between hypoxanthine and this compound also extend to their ability to interact with cell surface receptors and intracellular signaling molecules.

  • Phosphodiesterases (PDEs): Methylxanthines are also recognized as non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP.[7] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in various cellular responses. It is conceivable that this compound shares this inhibitory activity, which would represent a significant departure from the known biological roles of hypoxanthine.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of in vitro assays can be employed. The following section outlines the methodologies for these key experiments.

In Vitro Xanthine Oxidase Activity Assay

This assay determines the ability of a compound to act as a substrate or inhibitor of xanthine oxidase.

Principle: The activity of xanthine oxidase is measured spectrophotometrically by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of uric acid from hypoxanthine or the test compound.

Workflow Diagram:

XanthineOxidaseAssay cluster_prep Reagent Preparation cluster_reaction Reaction Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (Hypoxanthine or this compound), and Xanthine Oxidase Solution Mix Mix reagents in a cuvette or 96-well plate Reagents->Mix Incubate Incubate at a controlled temperature (e.g., 25°C) Mix->Incubate Measure Measure absorbance at 290 nm over time Incubate->Measure Calculate Calculate the rate of uric acid formation (ΔAbs/min) Measure->Calculate Compare Compare rates between hypoxanthine and this compound Calculate->Compare

Caption: Workflow for the in vitro xanthine oxidase activity assay.

In Vitro HGPRT Activity Assay

This assay evaluates the ability of a compound to serve as a substrate for HGPRT.

Principle: The activity of HGPRT is determined by measuring the formation of radiolabeled IMP from radiolabeled hypoxanthine.

Workflow Diagram:

HGPRTAssay cluster_prep Reagent Preparation cluster_reaction Reaction Incubation cluster_separation Product Separation cluster_detection Detection and Quantification Reagents Prepare Buffer, [14C]-Hypoxanthine or [14C]-9-Methylhypoxanthine, PRPP, and HGPRT Enzyme Mix Mix reagents and incubate at 37°C Reagents->Mix TLC Separate reactants and products using Thin Layer Chromatography (TLC) Mix->TLC Scintillation Quantify radiolabeled IMP using scintillation counting TLC->Scintillation Analyze Determine the rate of IMP formation Scintillation->Analyze

Caption: Workflow for the in vitro HGPRT activity assay.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for adenosine receptors.

Principle: A radioligand competition binding assay is used, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured.

Workflow Diagram:

ReceptorBindingAssay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification Membranes Prepare cell membranes expressing the adenosine receptor subtype of interest Incubate Incubate membranes with radioligand and test compounds Membranes->Incubate Ligands Prepare radioligand and serial dilutions of test compounds Ligands->Incubate Filter Separate bound from free radioligand by vacuum filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Determine IC50 and Ki values Count->Analyze

Caption: Workflow for the adenosine receptor binding assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTTAssay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement cluster_analysis Data Analysis Seed Seed cells in a 96-well plate and allow to adhere Treat Treat cells with varying concentrations of hypoxanthine or this compound Seed->Treat Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Treat->Incubate Add_MTT Add MTT solution to each well and incubate Incubate->Add_MTT Solubilize Add solubilization solution to dissolve formazan crystals Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate_Viability Calculate cell viability as a percentage of the control Measure->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion: Distinct Biological Profiles with Therapeutic Implications

The structural modification of hypoxanthine to this compound results in a profoundly different biological profile. While hypoxanthine is an active participant in core metabolic pathways, this compound is likely excluded from these processes due to steric hindrance at the N9 position. Instead, this compound may exhibit activities characteristic of other methylxanthines, such as adenosine receptor antagonism and phosphodiesterase inhibition.

These distinctions hold significant implications for drug development. The inability of this compound to be salvaged by HGPRT could be exploited in the design of targeted therapies. For researchers in oncology, neurology, and metabolic diseases, a thorough understanding of these differences is paramount for the rational design and development of novel purine-based therapeutics. The experimental protocols provided in this guide offer a framework for the empirical validation of these comparative activities.

References

  • Apichartpichean, R., Hasegawa, T., Nadai, M., Kuzuya, T., & Nabeshima, T. (1991). Structure-pharmacokinetic relationships among the N1,N3-alkylxanthines in rats. Journal of Pharmacy and Pharmacology, 43(4), 262–269. [Link]
  • Berman, P. A., & Human, L. (1991). Xanthine oxidase inhibits growth of Plasmodium falciparum in human erythrocytes in vitro.
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological Reviews, 63(1), 1–34. [Link]
  • Jackson, E. K., & Mi, Z. (2020). Theophylline and the kidney. Handbook of Experimental Pharmacology, 259, 347–363. [Link]
  • Lee, M. P., & Shaddix, S. C. (2021). Biochemistry, Xanthine Oxidase. In StatPearls.
  • Lesch, M., & Nyhan, W. L. (1964). A familial disorder of uric acid metabolism and central nervous system function. The American Journal of Medicine, 36(4), 561–570. [Link]
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]
  • Torres, R. J., & Puig, J. G. (2020). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Orphanet Journal of Rare Diseases, 15(1), 1–13. [Link]
  • Vo, P. T., & Zgoda, J. R. (2022). Gout. In StatPearls.
  • Wang, Y., & Cui, H. (2022). The role of phosphodiesterases (PDEs) in the regulation of immune responses. Critical Reviews in Immunology, 42(1), 1–20. [Link]
  • Zgoda, J. R., & Vo, P. T. (2022). Allopurinol. In StatPearls.
  • Borges, F., Fernandes, E., & Roleira, F. (2002). Progress towards the discovery of xanthine oxidase inhibitors. Current Medicinal Chemistry, 9(2), 195–217. [Link]
  • Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. (2004). Proceedings of the National Academy of Sciences of the United States of America, 101(43), 15289–15294. [Link]
  • Enhanced cytotoxicity with methotrexate in conjunction with hypoxanthine in L1210 cells in culture. (1989). Cancer Research, 49(15), 4127–4133. [Link]
  • Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke. (2022). Theranostics, 12(1), 263–282. [Link]
  • Hypoxanthine-guanine phosphoribosyltransferase. (n.d.). In Wikipedia.
  • Methylxanthines as adenosine receptor antagonists. (1985). Annals of Internal Medicine, 103(4), 643. [Link]
  • A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. (1993). Molecular and Cellular Probes, 7(3), 195–202. [Link]
  • Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases. (2020). International Journal of Molecular Sciences, 21(18), 6872. [Link]
  • Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS. (1989).
  • 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer. (2022). Scientific Reports, 12(1), 1–16. [Link]
  • Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. (2021). Journal of Medicinal Chemistry, 64(18), 13694–13711. [Link]
  • Metabolism of hypoxanthine in isolated rat hepatocytes. (1984). The Biochemical Journal, 222(2), 339–347. [Link]
  • Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. (2021). Pharmaceuticals, 14(10), 1045. [Link]
  • Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. (2021). International Journal of Environmental Research and Public Health, 18(9), 4945. [Link]
  • An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]
  • Clinical pharmacokinetics of encapsulated oral 9-aminocamptothecin in plasma and saliva. (1998). Clinical Cancer Research, 4(10), 2441–2446. [Link]
  • Pharmacokinetics and pharmacodynamics of 9-aminocamptothecin infused over 72 hours in phase II studies. (1998). Clinical Cancer Research, 4(5), 1231–1238. [Link]
  • Phase I clinical and pharmacokinetic study of oral 9-aminocamptothecin (NSC-603071). (1998). Cancer Chemotherapy and Pharmacology, 42(1), 84–87. [Link]
  • Myocardial adenosine A1-receptor sensitivity during juvenile and adult stages of maturation. (1995). The American Journal of Physiology, 269(5 Pt 2), H1659-66. [Link]
  • Cyclic nucleotide phosphodiesterase inhibitor, 3-isobutyl-1-methylxanthine, induces cytodifferentiation of follicular granulosa cells cultured in serum-free medium. (1984). Endocrinology, 115(6), 2160–2169. [Link]
  • A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. (2020).
  • BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis. (2022). American Journal of Respiratory and Critical Care Medicine, 206(4), 434–443. [Link]
  • Hemodynamic, Hormonal, and Renal Actions of Phosphodiesterase-9 Inhibition in Experimental Heart Failure. (2019).
  • Allosteric enhancers of A1 adenosine receptors: state of the art and new horizons for drug development. (2010). Current Topics in Medicinal Chemistry, 10(9), 897–911. [Link]
  • Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. (2019). Journal of Caffeine and Adenosine Research, 9(3), 73–88. [Link]
  • Hypoxanthine guanine phosphoribosyltransferase (HGPRT) activity in hybrids derived from HGPRT+ and HGPRT- mouse cells. (1975). Neoplasma, 22(4), 403–412. [Link]
  • International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update. (2021). Pharmacological Reviews, 73(3), 1104–1121. [Link]
  • A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. (1988). The Biochemical Journal, 254(3), 829–833. [Link]
  • Xanthine Oxidase—A Personal History. (2021). Molecules, 26(11), 3192. [Link]
  • HGPRT - Hypoxanthine-guanine phosphoribosyltransferase - Trypanosoma brucei brucei. (n.d.). UniProt.

Sources

A Comparative Guide to 9-Methylhypoxanthine and 1-Methylhypoxanthine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the nuanced differences between structural isomers can unveil profound disparities in biological activity. This guide provides an in-depth technical comparison of two closely related methylxanthine derivatives: 9-Methylhypoxanthine and 1-Methylhypoxanthine. While both are metabolites of common dietary methylxanthines like caffeine and theophylline, their distinct pharmacological profiles, particularly in adenosine receptor antagonism, warrant a detailed examination for informed application in biological assays.

Introduction: The Significance of Methyl-Group Placement

1-Methylhypoxanthine and this compound are structural isomers, differing only in the position of a single methyl group on the hypoxanthine core. This seemingly minor structural alteration leads to a dramatic divergence in their interaction with key biological targets, a critical consideration for researchers investigating purinergic signaling pathways and related physiological processes. This guide will dissect these differences, providing experimental data and methodological insights to aid in the selection and interpretation of assays involving these two compounds.

Comparative Analysis of Biological Activity

The most striking contrast between 1-Methylhypoxanthine and this compound lies in their affinity for adenosine receptors. Adenosine receptors, particularly the A1 and A2A subtypes, are pivotal in regulating a wide array of physiological functions, including neurotransmission, cardiac function, and inflammation. Methylxanthines commonly act as antagonists at these receptors.[1][2]

Adenosine Receptor Antagonism: A Tale of Two Isomers

A critical differentiator between the two isomers is their potency as adenosine receptor antagonists. Experimental data from competitive radioligand binding assays reveals a significant disparity in their binding affinities (Ki) for A1 and A2A adenosine receptors.

CompoundAdenosine A1 Receptor Ki (µM)Adenosine A2A Receptor Ki (µM)Reference
1-Methylhypoxanthine 3647[3]
This compound >250>250[3]

Key Insight: 1-Methylhypoxanthine exhibits moderate affinity for both A1 and A2A adenosine receptors, with Ki values in the micromolar range.[3] In stark contrast, this compound demonstrates a significantly lower affinity, with Ki values exceeding 250 µM for both receptor subtypes.[3] This greater than seven-fold difference in potency underscores the critical role of the methyl group's position in receptor recognition and binding. From a research perspective, this data suggests that 1-Methylhypoxanthine is a biologically active modulator of adenosine signaling, whereas this compound is largely inactive at these key receptors.

Signaling Pathways of A1 and A2A Adenosine Receptors

The differential antagonism of these receptors by the two isomers has significant implications for downstream signaling cascades.

cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling cluster_antagonists Methylxanthine Antagonism A1 A1 Receptor Gi Gi Protein A1->Gi Activates AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 PKA_A1 ↓ PKA Activity cAMP_A1->PKA_A1 A2A A2A Receptor Gs Gs Protein A2A->Gs Activates AC_A2A Adenylyl Cyclase Gs->AC_A2A Stimulates cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A PKA_A2A ↑ PKA Activity cAMP_A2A->PKA_A2A One_MH 1-Methylhypoxanthine One_MH->A1 Antagonizes (Moderate Affinity) One_MH->A2A Antagonizes (Moderate Affinity) Nine_MH This compound Nine_MH->A1 Antagonizes (Very Low Affinity) Nine_MH->A2A Antagonizes (Very Low Affinity) Start Start Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Equilibrate Equilibrate Incubate->Equilibrate Filter Rapid Filtration Equilibrate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion and Recommendations for Researchers

The experimental evidence clearly demonstrates that 1-Methylhypoxanthine and this compound are not interchangeable in biological assays targeting adenosine receptors.

  • 1-Methylhypoxanthine should be considered a biologically active compound capable of modulating purinergic signaling through A1 and A2A receptor antagonism. Its use in cellular or in vivo models is likely to elicit physiological responses related to the blockade of adenosine's effects.

  • This compound , due to its significantly lower affinity for adenosine receptors, can serve as a valuable negative control in studies investigating the effects of other methylxanthines. Its use can help to dissect the specific contributions of adenosine receptor antagonism from other potential off-target effects of the more active isomers.

For professionals in drug development, the stark difference in activity between these two isomers highlights the importance of precise structural characterization and the profound impact of substituent placement on pharmacological activity. Future studies directly comparing the effects of these isomers on phosphodiesterases and xanthine oxidase will be invaluable in completing our understanding of their respective biological roles.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Future medicinal chemistry, 3(5), 599–648.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2081.
  • Uehara, Y., Abe, M., & Nishiyama, Y. (1989). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Chemical & pharmaceutical bulletin, 37(5), 1169–1173.
  • An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate.
  • Pires, V. R., & de Paula, J. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 969.

Sources

A Researcher's Guide to Characterizing Antibody Cross-Reactivity with 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and molecular biology, the ability to specifically detect and quantify small molecules like 9-Methylhypoxanthine is critical. As a methylated purine derivative, this compound can be an important biomarker in various physiological and pathological processes. The development of highly specific antibodies is paramount for creating reliable immunoassays. However, a significant challenge in antibody development for small molecules is ensuring specificity, as antibodies can often cross-react with structurally similar compounds, leading to inaccurate results.

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies against this compound. We will delve into the principles of antibody cross-reactivity, present detailed experimental protocols for its evaluation using competitive ELISA and Surface Plasmon Resonance (SPR), and provide examples of data interpretation. This guide is intended for researchers, scientists, and drug development professionals who are either developing new antibodies for this compound or validating the specificity of existing ones.

The Challenge of Cross-Reactivity with Purine Analogs

Purines are a class of ubiquitous nitrogen-containing heterocyclic compounds.[1][2] Due to their structural similarities, an antibody raised against this compound may also recognize other endogenous purines and their metabolites. Therefore, a thorough cross-reactivity assessment against a panel of structurally related molecules is not just a quality control step but a fundamental part of antibody validation.

A well-designed cross-reactivity panel should include compounds with minor structural modifications compared to the target antigen, this compound. This allows for a systematic evaluation of which structural features of the antigen are critical for antibody recognition.

Key Structural Analogs for Cross-Reactivity Screening:

  • Hypoxanthine: The parent compound, lacking the methyl group.

  • Xanthine: Differs by an additional oxygen atom.

  • Guanine: Contains an additional amino group.

  • Adenine: Another key purine base.

  • Theophylline (1,3-dimethylxanthine): A dimethylated xanthine.

  • Theobromine (3,7-dimethylxanthine): Another dimethylated xanthine isomer.

  • Caffeine (1,3,7-trimethylxanthine): A trimethylated xanthine.

  • Uric Acid: The end product of purine metabolism in humans.[2][3]

  • 1-Methylhypoxanthine, 3-Methylhypoxanthine, 7-Methylhypoxanthine: Isomers of the target molecule.[4]

Experimental Assessment of Cross-Reactivity

Two powerful techniques for quantifying antibody cross-reactivity are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Cross-Reactivity Profiling

Competitive ELISA is a highly effective method for determining the specificity of an antibody for a small molecule.[5] In this assay, a known amount of the target antigen (this compound) is immobilized on a microplate. A fixed amount of the primary antibody is then incubated with varying concentrations of the free analyte (either this compound as a standard or a potential cross-reactant). This mixture is then added to the coated plate. The more free analyte in the sample, the less antibody will be available to bind to the immobilized antigen, resulting in a weaker signal.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with This compound conjugate p2 Block non-specific binding sites p1->p2 a1 Prepare standard curve (free this compound) and solutions of potential cross-reactants a2 Incubate antibody with standards or cross-reactants a1->a2 a3 Add mixture to coated and blocked plate a2->a3 a4 Incubate to allow binding a3->a4 d1 Wash to remove unbound antibody a4->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash to remove unbound secondary antibody d2->d3 d4 Add substrate and measure signal d3->d4

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

  • Antigen Coating:

    • Prepare a 1 µg/mL solution of a this compound-protein conjugate (e.g., BSA-conjugated) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of this compound in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) with concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

    • Prepare solutions of potential cross-reactants in the same concentration range.

    • In a separate plate or tubes, mix 50 µL of each standard or cross-reactant solution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction by adding 100 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB/HRP).[6]

The cross-reactivity is calculated as a percentage relative to the binding of this compound. This is typically determined by comparing the concentration of this compound that causes 50% inhibition of the maximal signal (IC50) with the IC50 value of the cross-reactant.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
Hypoxanthine2005
Xanthine> 1000< 1
Guanine> 1000< 1
1-Methylxanthine5020
Theophylline> 1000< 1
Caffeine> 1000< 1
Uric Acid> 1000< 1

This is a hypothetical data set for illustrative purposes.

A lower cross-reactivity percentage indicates higher specificity of the antibody for this compound.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[7] It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[8] By immobilizing the antibody and flowing different analytes (this compound and its analogs) over the sensor surface, we can precisely quantify the binding kinetics of each interaction.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_regeneration Surface Regeneration p1 Immobilize anti-9-Methylhypoxanthine antibody on sensor chip p2 Block remaining active sites p1->p2 b1 Inject running buffer to establish a stable baseline b2 Inject analyte (this compound or cross-reactant) at various concentrations (Association) b1->b2 b3 Inject running buffer to monitor dissociation (Dissociation) b2->b3 r1 Inject regeneration solution to remove bound analyte b3->r1 r2 Inject running buffer to re-equilibrate the surface r1->r2

Caption: Workflow of an SPR experiment for kinetic analysis of antibody-antigen interactions.

  • Antibody Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the anti-9-Methylhypoxanthine antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Kinetic Analysis:

    • Equilibrate the system with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of this compound over the sensor surface, followed by a dissociation phase where only running buffer flows.

    • Repeat this for each potential cross-reacting compound.

  • Regeneration:

    • After each analyte injection cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10^5 5.0 x 10^-4 3.3 x 10^-9
Hypoxanthine2.0 x 10^31.0 x 10^-25.0 x 10^-6
XanthineNo significant binding--
GuanineNo significant binding--
1-Methylxanthine8.0 x 10^42.5 x 10^-33.1 x 10^-8

This is a hypothetical data set for illustrative purposes.

A lower KD value indicates a higher binding affinity. A significant increase in the KD for other compounds compared to this compound confirms the antibody's specificity.

Conclusion

The validation of antibody specificity is a cornerstone of reliable immunoassay development. For a small molecule like this compound, which belongs to the structurally diverse purine family, a rigorous assessment of cross-reactivity is non-negotiable. By employing systematic approaches like competitive ELISA and SPR, researchers can gain a comprehensive understanding of an antibody's binding profile. This detailed characterization ensures the generation of high-quality, specific antibodies, which are essential for producing accurate and reproducible data in research, diagnostics, and drug development.

References

  • Wikipedia. (n.d.). Purine.
  • Reichert. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
  • AccessScience. (n.d.). Metabolism of Purine & Pyrimidine Nucleotides.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • Birge, R. B. (n.d.). Purine Metabolism.
  • MDPI. (n.d.). Special Issue: Purine and Its Derivatives.
  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
  • AccessMedicine. (n.d.). Metabolism of Purine & Pyrimidine Nucleotides | Harper's Illustrated Biochemistry, 32nd Edition.
  • Pastan, I., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. National Institutes of Health.
  • ImmunoReagents. (n.d.). ELISA Protocol.
  • VanCott, T. C., et al. (1992). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Journal of Immunological Methods.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology.
  • PubChem. (n.d.). 1-Methylhypoxanthine.

Sources

A Guide to Establishing a High-Purity Reference Standard for 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug metabolism, pharmacokinetic studies, and clinical diagnostics, the accuracy of quantitative and qualitative analyses hinges on the quality of the reference standards used. 9-Methylhypoxanthine, a metabolite of various therapeutic agents and a naturally occurring purine analog, is a compound of significant interest. Establishing a robust, well-characterized reference standard for this analyte is not merely a preliminary step but the very foundation of reliable and reproducible research.

This guide provides a comprehensive, in-depth methodology for the synthesis, purification, and rigorous characterization of a this compound reference standard. We will move beyond a simple listing of protocols to explore the scientific rationale behind the selection of orthogonal analytical techniques, creating a self-validating workflow that ensures the unequivocal identity, purity, and quality of the standard. This document is intended for researchers, analytical scientists, and quality control professionals who require a definitive benchmark for their work with this compound.

The Imperative for a Multi-Faceted Analytical Approach

A reference standard's value is directly proportional to the confidence in its identity and purity. For a molecule like this compound, several challenges necessitate a multi-technique, or orthogonal, approach to characterization. These include the potential for isomeric impurities, such as 3-Methylhypoxanthine and 7-Methylhypoxanthine, which can be difficult to resolve, and the existence of tautomeric forms.[1] A single analytical method, such as HPLC, might show a single peak, but it cannot definitively confirm the molecular structure or the absence of co-eluting impurities. Therefore, we employ a battery of tests where each technique provides a unique piece of evidence, collectively building an unassailable profile of the reference material.

Establishing the Reference Standard: A Step-by-Step Workflow

The creation of a reference standard is a meticulous process that begins with chemical synthesis and ends with comprehensive analytical certification.

Synthesis and Purification

The initial synthesis of this compound can be achieved through various published methods, often involving the methylation of a protected hypoxanthine precursor.[2][3][4] A common approach involves the reaction of hypoxanthine with a methylating agent under controlled conditions to favor N9-alkylation.

Following synthesis, purification is critical. The choice of purification technique is dictated by the nature of the expected impurities. Recrystallization is a powerful method for removing minor impurities if a suitable solvent system can be identified. For more complex mixtures, column chromatography is the preferred method.

Rationale for Purification Choice: For this workflow, a multi-step purification process involving column chromatography followed by recrystallization is recommended. Chromatography provides the resolving power to separate the desired N9 isomer from other isomers and unreacted starting materials. Subsequent recrystallization from a solvent such as ethanol/water polishes the material, removing residual solvents and trace impurities to yield a highly crystalline solid, which is ideal for a reference standard.

Establishment of this compound Reference Standard cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Certification & Comparison synthesis Chemical Synthesis purification Purification (Chromatography & Recrystallization) synthesis->purification Crude Product structural Structural Elucidation (NMR, HRMS, FT-IR) purification->structural Purified Material purity Purity Assessment (HPLC, Elemental Analysis) structural->purity Confirmed Structure data_analysis Data Analysis & Review purity->data_analysis certification Certification of Standard data_analysis->certification comparison Comparison with Alternatives certification->comparison

Caption: Workflow for establishing a certified reference standard.

Comprehensive Characterization: The Orthogonal Approach

This is the core of the validation process. We will use a suite of analytical techniques to confirm the identity and purity of the synthesized material.[5][6]

A. Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure determination.[7]

    • ¹H NMR: Provides information on the number and environment of protons. For this compound, we expect to see distinct signals for the protons on the purine ring and a singlet corresponding to the N-methyl group. The chemical shift of this methyl group is a key indicator of its position.

    • ¹³C NMR: Complements the ¹H NMR by showing the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion.

    • Causality: By comparing the measured mass to the theoretical mass calculated from the molecular formula (C₆H₆N₄O), we can confirm the elemental composition. An accuracy of <5 ppm is typically required. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. We expect to see characteristic absorptions for N-H, C=O, and C=N stretching within the purine ring structure.

B. Purity Assessment

Purity must be assessed using at least two orthogonal methods.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for determining chromatographic purity.[9][10][11]

    • Principle: It separates the analyte from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

    • Self-Validation: The method itself must be validated for specificity, linearity, accuracy, and precision. A key aspect is performing forced degradation studies to ensure the method can separate the main compound from its potential degradation products, proving its stability-indicating nature.

  • Elemental Analysis (CHN): This technique provides a quantitative measure of the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

    • Causality: The experimental percentages are compared to the theoretical values for the molecular formula C₆H₆N₄O. A close agreement (typically within ±0.4%) is strong evidence of high purity and the absence of inorganic impurities or residual solvents that would not be detected by HPLC-UV.[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., 50:50 Water:Methanol) to a concentration of approximately 0.5 mg/mL.

Protocol 2: NMR Sample Preparation
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid) would be accurately weighed and added.

  • Rationale: DMSO-d₆ is chosen for its ability to dissolve the analyte and because its residual solvent peak does not interfere with the key analyte signals. The exchangeable N-H proton is also typically visible in DMSO-d₆.

Data Summary and Comparison

The data obtained from the comprehensive characterization of the in-house standard must be systematically tabulated. This allows for a clear overview of its quality attributes.

Table 1: Analytical Data for In-House this compound Reference Standard

Analytical TechniqueParameter MeasuredSpecification / TheoreticalResult
¹H NMR Structure ConfirmationConforms to expected structureConforms
HRMS Elemental CompositionTheoretical [M+H]⁺: 151.0614Measured [M+H]⁺: 151.0611
Mass Accuracy< 5 ppm-2.0 ppm
HPLC-UV Purity (Area %)≥ 99.5%99.8%
Elemental Analysis % Carbon48.00%47.95%
% Hydrogen4.03%4.01%
% Nitrogen37.31%37.25%
FT-IR Identity ConfirmationConforms to reference spectrumConforms
Comparison with Alternatives

When sourcing a reference standard, it is crucial to understand that not all materials are created equal. A certificate of analysis for a commercially available standard may not always detail the full extent of characterization. This is why in-house verification or establishment is a critical part of a robust quality system.

Purity Assessment Comparison cluster_1 Confidence in Purity Value HPLC HPLC-UV Principle: Chromatographic Separation Detects: Organic Impurities Limitation: May not detect non-UV active or inorganic impurities Confidence High Confidence in Purity HPLC->Confidence EA Elemental Analysis Principle: Combustion Analysis Detects: Deviation in C,H,N ratio (e.g., inorganics, solvates) Limitation: Not specific; cannot identify individual impurities EA->Confidence qNMR qNMR (Quantitative NMR) Principle: Signal integration relative to a certified standard Detects: Molar quantity of analyte Limitation: Requires high-purity internal standard; lower sensitivity qNMR->Confidence

Caption: Comparison of orthogonal purity assessment techniques.

Table 2: Performance Comparison: In-House vs. Commercial Alternative

FeatureIn-House Established StandardTypical Commercial AlternativeAdvantage of In-House Standard
Purity Statement 99.8% by HPLC, supported by Elemental Analysis≥ 98% (Method often unspecified)Higher, documented purity with orthogonal validation.
Structural Proof ¹H NMR, ¹³C NMR, HRMS, and FT-IR data availableOften only HPLC and MS data providedUnambiguous structural confirmation reduces risk of using an isomer.
Traceability Full synthetic and analytical history documentedLimited traceability beyond lot numberComplete control and understanding of the material's history.
Forced Degradation Stability-indicating HPLC method developedNot typically performed or reportedConfidence that the analytical method can detect degradation products.

Conclusion

Establishing a reference standard for this compound is a rigorous, multi-step process that demands a deep understanding of analytical chemistry. Relying on a single technique for characterization is insufficient and introduces significant risk into subsequent experiments. By adopting an orthogonal approach—combining spectroscopic techniques for structural elucidation (NMR, HRMS) with multiple methods for purity assessment (HPLC, Elemental Analysis)—we create a self-validating system. This ensures that the resulting reference standard is of the highest possible quality, providing the solid foundation necessary for accurate and reliable scientific research in the pharmaceutical and life sciences industries.

References

  • Mass spectrum of 2-Methyl-9-β-d- ribofuranosylhypoxanthine with... - ResearchGate. ResearchGate.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). Human Metabolome Database.
  • Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds - PubMed. PubMed.
  • Mass Fragmentographic Determination of Xanthine and Hypoxanthine in Biological Fluids. Journal of Chromatography.
  • UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study - PubMed. PubMed.
  • Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6' - PubMed. PubMed.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - NIH. National Institutes of Health.
  • Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase - PubMed. PubMed.
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES - Cellulose Chemistry and Technology. Cellulose Chemistry and Technology.
  • A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry.
  • The MS/MS identified compound, hypoxanthine, is shown at three... - ResearchGate. ResearchGate.
  • HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives | Request PDF - ResearchGate. ResearchGate.
  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. Royal Society of Chemistry.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Frontiers in Chemistry.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. National Institutes of Health.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Methylated Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Bases

In the intricate world of cellular biology and therapeutic development, purine analogs represent a cornerstone of chemical intervention. These molecules, structural mimics of the endogenous purines adenine and guanine, exploit the cellular machinery for nucleotide metabolism to exert profound biological effects. The strategic addition of a methyl group to these purine scaffolds creates a fascinating subclass: methylated purine analogs. These compounds range from fundamental endogenous regulators of gene expression, such as N6-methyladenosine (m6A), to powerful chemotherapeutic agents like 6-thioguanine.

This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of key methylated purine analogs. We will move beyond simple descriptions to explore the causal relationships behind their mechanisms of action, the rationale for specific experimental designs, and the quantitative data that underpins their evaluation. Our focus is on providing a framework for understanding how subtle chemical modifications translate into diverse and potent biological activities, from epitranscriptomic regulation to cancer cell cytotoxicity.

Pillar 1: A Mechanistic Dichotomy - Gene Regulation vs. Cytotoxic Antimetabolites

The biological impact of a methylated purine analog is dictated by its specific structure and how it is recognized and processed by cellular enzymes. We can broadly categorize these mechanisms into two major classes: epitranscriptomic modulation and metabolic disruption.

N6-methyladenosine (m6A): The Epitranscriptomic Maestro

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), acting as a dynamic and reversible layer of gene regulation.[1][2] Its function is not static but is controlled by a sophisticated interplay of proteins collectively known as "writers," "erasers," and "readers."

  • Writers (Methyltransferases): A core complex, primarily composed of METTL3 and METTL14, catalyzes the transfer of a methyl group to adenosine residues within a specific consensus sequence on mRNA.[2][3] This action "writes" the epigenetic mark.

  • Erasers (Demethylases): Enzymes such as FTO and ALKBH5 can remove the methyl group, "erasing" the mark and reversing its effects.[3][4] This reversibility allows for dynamic control of gene expression in response to cellular signals.

  • Readers (Binding Proteins): A diverse group of proteins, including those with YTH domains (YTHDF1/2/3, YTHDC1/2), recognize and bind to m6A-modified mRNA.[2][5] This binding event dictates the downstream fate of the transcript, influencing its splicing, stability, export from the nucleus, and translation efficiency.[1][3][4] For example, YTHDF2 is known to accelerate the decay of m6A-methylated mRNAs, while YTHDF1 can promote their translation.[5]

The dysregulation of the m6A pathway has been implicated in numerous diseases, including various cancers, by altering the expression of key oncogenes and tumor suppressors.[1][4]

G cluster_0 The m6A Regulatory Cycle cluster_writers Writers cluster_erasers Erasers cluster_readers Readers unmod_rna Unmodified mRNA (A) METTL3_14 METTL3/METTL14 Complex unmod_rna->METTL3_14 m6a_rna m6A-Modified mRNA FTO_ALKBH5 FTO / ALKBH5 m6a_rna->FTO_ALKBH5 Demethylation YTHDF1 YTHDF1 m6a_rna->YTHDF1 Binding YTHDF2 YTHDF2 m6a_rna->YTHDF2 Binding YTHDC1 YTHDC1 m6a_rna->YTHDC1 Binding METTL3_14->m6a_rna Methylation FTO_ALKBH5->unmod_rna out1 ↑ Translation YTHDF1->out1 out2 ↓ mRNA Stability YTHDF2->out2 out3 ↑ Splicing YTHDC1->out3

Caption: The N6-methyladenosine (m6A) regulatory pathway.
Therapeutic Analogs: Disrupting the Core of Cell Synthesis

In contrast to the regulatory role of m6A, synthetic methylated purines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) function as antimetabolites, primarily in cancer chemotherapy.[6][7] Their cytotoxicity is not inherent but requires intracellular metabolic activation.[6][8]

  • Activation: These prodrugs are converted to their active ribonucleotide forms by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6] For 6-MP, this results in thioinosine monophosphate (TIMP).

  • Inhibition of Purine Synthesis: TIMP is a potent inhibitor of several key enzymes in the de novo purine synthesis pathway, the multi-step process that builds purine nucleotides from simple precursors.[6][8] By blocking this pathway, TIMP depletes the cell of the essential building blocks (adenosine and guanosine nucleotides) required for DNA and RNA synthesis.

  • DNA/RNA Incorporation: The activated metabolites of these analogs can be further phosphorylated to di- and triphosphate forms and subsequently incorporated into DNA and RNA.[6][9] The incorporation of thioguanine into DNA is considered a primary mechanism of its cytotoxicity, as it disrupts DNA replication and can trigger apoptosis (programmed cell death).[6][9]

Resistance to these drugs often develops through the downregulation or mutation of the activating HGPRT enzyme, preventing the conversion of the prodrug into its cytotoxic form.[6][9]

G cluster_1 Metabolic Activation and Action of 6-Mercaptopurine MP 6-Mercaptopurine (6-MP) (Prodrug) HGPRT HGPRT MP->HGPRT TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) HGPRT->TIMP Activation DeNovo De Novo Purine Synthesis Pathway TIMP->DeNovo Inhibits DNA_RNA DNA / RNA Synthesis TIMP->DNA_RNA Incorporation (as Thio-GTP) DeNovo->DNA_RNA Provides Purines Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

Caption: Metabolic activation and cytotoxic mechanism of 6-MP.

Pillar 2: Quantifying Biological Activity - Cytotoxicity and Efficacy

For therapeutic analogs, the objective measure of performance is cytotoxicity against target cells (e.g., cancer cells) while minimizing harm to healthy cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.[10] The choice of assay to determine the IC50 is critical, as different methods measure different cellular parameters.[10]

Analog Class Primary Mechanism of Action Key Biological Role / Application
N6-methyladenosine (m6A) EndogenousEpitranscriptomic modificationRegulation of mRNA stability, splicing, and translation.[1][3]
6-Mercaptopurine (6-MP) Synthetic AntimetaboliteInhibition of de novo purine synthesis.[6][8]Chemotherapy for acute lymphoblastic leukemia.[6]
6-Thioguanine (6-TG) Synthetic AntimetaboliteIncorporation into DNA/RNA, disrupting synthesis and function.[6]Chemotherapy for acute myeloid leukemia.[6]
Cladribine Synthetic Nucleoside AnalogDNA incorporation, leading to DNA strand breaks and apoptosis.Treatment of hairy cell leukemia and certain lymphomas.[6][11]
Fludarabine Synthetic Nucleotide AnalogInhibition of DNA polymerases, DNA primase, and DNA ligase I.[7]Treatment of chronic lymphocytic leukemia.[11]

Table 1: Comparison of Key Purine Analogs

The cytotoxic efficacy of these compounds varies significantly across different cell types. Below is a table of representative data illustrating this variability for several purine analogs.

Analog Cell Line Assay Type IC50 Value (µM) Reference
FludarabineCEM (Lymphoblastic Leukemia)MTT Assay~0.02 - 0.05[12]
ClofarabineCEM (Lymphoblastic Leukemia)MTT Assay~0.01 - 0.03[12]
DecitabineHapMap LCLsMTT AssayWide Range (0.1 - >10)[12]
GemcitabinePancreatic Cancer LinesMTT Assay~0.01 - 1.0N/A

Table 2: Representative Cytotoxicity Data for Purine Analogs. Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides illustrative ranges. A study on various HapMap cell lines showed a significant correlation between the IC50 values of fludarabine and clofarabine, likely due to their structural similarities and related mechanisms of action.[12]

Pillar 3: Metabolic Fate and Analytical Characterization

Understanding the metabolism of methylated purine analogs is crucial for predicting their efficacy, toxicity, and potential drug interactions.

  • Therapeutic Analogs: The metabolism of drugs like 6-MP is a double-edged sword. While activation by HGPRT is essential for its therapeutic effect, it is also subject to catabolism by enzymes like xanthine oxidase, which inactivates the drug.[6] This is the basis for the significant clinical interaction with allopurinol, a xanthine oxidase inhibitor used to treat gout, which can dangerously increase 6-MP toxicity if the dose is not adjusted.[6]

  • Endogenous Analogs: Naturally occurring methylated purines, resulting from the breakdown of nucleic acids or from dietary sources like caffeine, are metabolized and typically excreted in the urine.[13][14][15] Analysis of the urinary profile of these compounds can serve as a biomarker for various physiological and pathological states.[14][16]

A suite of analytical techniques is employed for the separation, identification, and quantification of these analogs in complex biological matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for separating and quantifying methylated purines from DNA hydrolysates or biological fluids like urine.[14][17][18]

  • Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for identifying and quantifying trace amounts of these compounds.[13]

  • Nuclear Magnetic Resonance (NMR): 1H-NMR spectroscopy can be used for analyzing the profile of purines and pyrimidines in urine, offering a comprehensive snapshot of metabolic disorders with minimal sample preparation.[19]

Experimental Protocols: A Guide to Self-Validating Assays

The integrity of any comparative analysis rests on the quality of its experimental data. The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data reliability.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]

Causality & Validation: The core principle is that viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, while dead or dying cells lose this ability. The amount of formazan produced is directly proportional to the number of viable cells.[10] The protocol is validated by including:

  • Untreated Control: Represents 100% cell viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the analog, to control for any solvent-induced toxicity.

  • Positive Control: A compound with known cytotoxicity to ensure the assay system is responsive.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the methylated purine analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the results to determine the IC50 value.[20]

Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Analysis of DNA Methylation by Bisulfite Sequencing

This is the gold standard for single-nucleotide resolution mapping of 5-methylcytosine (5mC).

Causality & Validation: The method relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[21] Subsequent PCR amplification replaces uracil with thymine. By sequencing the treated DNA and comparing it to a reference genome, cytosines that remain as cytosines were originally methylated, while those that are read as thymines were unmethylated. Validation is achieved by using unmethylated and fully methylated control DNA to assess the conversion efficiency, which should ideally be >99%.

Step-by-Step Methodology (Abbreviated):

  • DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.

  • DNA Fragmentation: Shear the DNA to a desired fragment size (e.g., 200-500 bp) using sonication.[22]

  • Library Preparation: Ligate sequencing adapters to the fragmented DNA. For whole-genome bisulfite sequencing (WGBS), methylated adapters are used.[22]

  • Bisulfite Conversion: Treat the adapter-ligated DNA with a sodium bisulfite conversion kit (e.g., Zymo EZ DNA Methylation kit) following the manufacturer's protocol. This step is critical and time-sensitive.[22]

  • PCR Amplification: Amplify the converted DNA using primers that bind to the adapter sequences to generate a sufficient quantity of library for sequencing.

  • High-Throughput Sequencing: Sequence the prepared library on an Illumina platform.

  • Data Analysis: Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark). Calculate methylation levels for each CpG site and perform differential methylation analysis between sample groups.[21][23]

Conclusion and Future Perspectives

The comparative analysis of methylated purine analogs reveals a remarkable functional diversity driven by subtle chemical modifications. From the nuanced, reversible control of gene expression by m6A to the brute-force disruption of DNA synthesis by thiopurines, these compounds offer powerful tools for both research and clinical practice. Understanding their distinct mechanisms of action, metabolic pathways, and cytotoxic profiles is paramount for their effective application.

The future of this field is twofold. In epitranscriptomics, the development of highly specific small-molecule inhibitors of m6A "writer" and "eraser" enzymes holds immense promise for a new class of targeted therapies for cancer and other diseases. In parallel, ongoing research into the mechanisms of resistance to classic antimetabolites will continue to guide the development of next-generation purine analogs and combination therapies, aiming to enhance efficacy and overcome clinical challenges. The robust experimental frameworks and analytical methods detailed in this guide provide the foundation upon which these future innovations will be built.

References

  • A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs. Benchchem.
  • Insights into the N6-methyladenosine mechanism and its functionality: progress and questions. Taylor & Francis Online.
  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. DiVA portal.
  • Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. PubMed.
  • Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. NIH.
  • The mechanism of N6-methyladenosine (m6A) methylation. Introduction of the main members involved in m6A modifications. ResearchGate.
  • Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. PubMed.
  • Determination of urinary methylated purine pattern by high-performance liquid chromatography. PubMed.
  • A Comparative Analysis of Purine Nucleoside Analogs in Oncology Research. Benchchem.
  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research.
  • N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers.
  • High-resolution liquid chromatographic analysis of methylated purine and pyrimidine bases in transfer RNA. PubMed.
  • N6-Methyladenosine (m6A)-Mediated Regulation of Lipid Metabolism: Molecular Mechanisms, Pathological Implications, and Therapeutic Perspectives. MDPI.
  • The Mechanism and Role of N6-Methyladenosine (m6A) Modification in Atherosclerosis and Atherosclerotic Diseases. PMC - NIH.
  • Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Biological activities of purine analogues: a review. ResearchGate.
  • Purine analogue. Wikipedia.
  • Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
  • Purine Analogues. LiverTox - NCBI Bookshelf - NIH.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis. NIH.
  • Sample preparation for genome wide DNA methylation analysis. Protocols.io.
  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI.
  • Methylated Purines in Urinary Stones. SciSpace.
  • DNA methylation data by sequencing: Experimental approaches and recommendations for tools and pipelines for data analysis. ResearchGate.

Sources

A Senior Application Scientist's Guide to Validating 9-Methylhypoxanthine as a Biomarker for CYP1A2 Phenotyping

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of personalized medicine, the accurate assessment of drug-metabolizing enzyme activity is paramount. Cytochrome P450 1A2 (CYP1A2) is a critical enzyme responsible for the metabolism of numerous clinically important drugs, including theophylline and caffeine, as well as the bioactivation of procarcinogens.[1] Its activity varies significantly between individuals due to genetic and environmental factors, necessitating robust biomarkers for phenotyping.[1][2] This guide provides an in-depth comparison and a technical framework for validating 9-Methylhypoxanthine as a superior biomarker for CYP1A2 activity, contrasting it with traditional therapeutic drug monitoring (TDM) of theophylline.

The Rationale: Beyond Theophylline TDM

Theophylline, a bronchodilator for treating respiratory diseases like asthma and COPD, has a narrow therapeutic window, typically between 10-20 µg/mL in plasma.[3][4][5] Levels below this range may be ineffective, while concentrations above it can lead to severe toxicity, including seizures and cardiac arrhythmias.[3][5] This narrow range, combined with its variable metabolism, makes routine TDM essential.[3][4]

However, theophylline concentration is a snapshot influenced by patient adherence, diet, smoking status, and drug-drug interactions.[3][4] A more functional and stable measure of the rate of metabolism is needed. This compound is a downstream metabolite in the purine catabolism pathway, and its formation is linked to the activity of enzymes like xanthine oxidoreductase, which is itself associated with metabolic disorders.[6][7] More specifically, methylated xanthines, including this compound, are direct products of CYP1A2-mediated metabolism of compounds like caffeine. This positions this compound not just as a metabolite, but as a dynamic biomarker candidate for CYP1A2 enzyme activity.

Comparative Analysis: this compound vs. Theophylline
FeatureTheophylline (Parent Drug)This compound (Metabolite)Justification for Comparison
Biomarker Type Therapeutic Drug Monitoring (TDM)Metabolic PhenotypingTheophylline levels guide dosage adjustments for a single drug. This compound provides a broader assessment of an individual's metabolic capacity for all CYP1A2 substrates.
Clinical Utility Reactive (dose adjustment post-measurement)Predictive (informs initial dosing strategy)Phenotyping with this compound can predict a patient's ability to metabolize CYP1A2-dependent drugs, allowing for proactive dose selection.
Half-life Variable (3-13 hours), affected by numerous factors.[4]Potentially more stable, reflecting metabolic turnover rather than drug absorption/distribution.A stable metabolite provides a more consistent and reliable measure of intrinsic enzyme activity over time.
Information Provided Drug concentration at a single point in time.Integrated measure of enzyme activity over time.The ratio of metabolite-to-parent-drug (e.g., Paraxanthine/Caffeine ratio) is a well-established method for CYP1A2 phenotyping.[2][8] this compound can serve a similar, potent role.

The Biomarker Validation Workflow: A Fit-for-Purpose Approach

The validation of any biomarker must be "fit-for-purpose," meaning the rigor of the validation matches the intended use of the biomarker in clinical decision-making.[9][10] For this compound to be used in drug development and potentially for patient dosing, it requires full analytical and clinical validation according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[9][11][12][13]

The overall validation process follows a structured pathway from discovery to regulatory acceptance.

G cluster_0 Phase 1: Discovery & Feasibility cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Clinical Validation cluster_3 Phase 4: Regulatory & Clinical Utility Discovery Hypothesis Generation (9-MH as CYP1A2 marker) Feasibility Assay Development (LC-MS/MS Method) Discovery->Feasibility Initial Proof-of-Concept AnalyticalVal ICH Q2(R2) Guideline Adherence (Precision, Accuracy, Linearity, etc.) Feasibility->AnalyticalVal Method Optimization ClinicalVal Cohort Study (Correlation with known CYP1A2 substrates) AnalyticalVal->ClinicalVal Validated Assay Deployment Regulatory Regulatory Submission (e.g., FDA Biomarker Qualification) ClinicalVal->Regulatory Evidence Package Utility Establishment as a Companion Diagnostic (CDx) Regulatory->Utility

Caption: The four-phase workflow for biomarker validation.

Core Protocol: Analytical Validation via LC-MS/MS

The cornerstone of biomarker validation is a robust, reliable, and reproducible analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[14]

Principle of the Assay

This method utilizes stable isotope dilution liquid chromatography-tandem mass spectrometry. A known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the plasma sample. This internal standard (IS) is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The IS co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects. The ratio of the analyte's signal to the IS's signal is used for quantification, correcting for variations in sample preparation and instrument response.

Experimental Workflow: From Plasma to Data

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma (Calibrator, QC, or Unknown) Add_IS Add 20 µL Internal Standard (IS) Sample->Add_IS Precipitate Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex & Centrifuge (13,000 x g, 10 min) Precipitate->Vortex Transfer Transfer Supernatant Vortex->Transfer Inject Inject into LC-MS/MS Transfer->Inject LC Chromatographic Separation (C18 Column) Inject->LC ESI Electrospray Ionization (Positive Mode) MSMS Tandem Mass Spectrometry (MRM Scan) Integrate Peak Integration MSMS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: The bioanalytical workflow for this compound.
Detailed Method Parameters

Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or Quality Control (QC) sample into a 1.5 mL microcentrifuge tube.[14]

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[14]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions (Example)

Parameter Setting Rationale
HPLC System UHPLC System (e.g., Waters, Agilent) Provides high resolution and rapid separation.
Analytical Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Standard reversed-phase chemistry for retaining small polar molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3 minutes Ensures separation from endogenous interferences and sharp peak shape.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column to ensure good chromatography.
Injection Volume 5 µL Balances sensitivity with the risk of column overloading.
Mass Spectrometer Triple Quadrupole (e.g., SCIEX, Thermo) Required for Multiple Reaction Monitoring (MRM) for high selectivity.
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is efficient for polar molecules; positive mode is suitable for nitrogenous bases.

| MRM Transitions | 9-MH: Q1 167.1 -> Q3 110.1IS: Q1 170.1 -> Q3 113.1 | Specific parent-to-product ion transitions ensure that only the target analyte is quantified, providing ultimate selectivity. (Note: Transitions are hypothetical and must be optimized empirically). |

Method Validation: Proving the Assay is Fit-for-Purpose

According to ICH Q2(R2) and FDA guidelines, the analytical method must be validated to demonstrate its reliability for the intended purpose.[9][11][12] The following parameters must be assessed with predefined acceptance criteria.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can measure the analyte without interference from matrix components.No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix.
Linearity & Range To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal value (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy within ±20% and Precision ≤20% RSD.
Accuracy The closeness of the measured value to the true value.Mean concentration of QC samples should be within ±15% of the nominal value.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) of QC sample replicates should not exceed 15%.
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.The IS-normalized matrix factor should have an RSD ≤ 15% across different lots of matrix.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal baseline samples.

This table summarizes key validation parameters as outlined in ICH and FDA guidelines.[9][11][15][16]

Conclusion and Future Directions

This guide outlines a comprehensive framework for the analytical validation of this compound as a biomarker for CYP1A2 activity. By establishing a highly selective and sensitive LC-MS/MS method and validating it against internationally recognized standards, researchers can generate trustworthy data.[11][12]

Compared to traditional theophylline TDM, this compound offers the potential to move from reactive dose adjustment to a proactive, personalized medicine approach. The successful analytical validation described here is the critical first step. The subsequent phase, clinical validation, will require correlating this compound levels with known CYP1A2 phenotypes and clinical outcomes in large patient cohorts. This will ultimately determine its utility in drug development and its role in optimizing patient therapy for the wide array of drugs metabolized by CYP1A2.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Why we monitor Theophylline in Therapeutic drug monitoring. YouTube.
  • FDA's Design Control Requirements for Biomarkers in Drug Development. FDA.
  • Theophylline. Lab Tests Online.
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS).
  • Current status and usefulness of therapeutic drug monitoring implementation of theophylline in elderly patients based on a nationwide database study and modeling approach. PMC.
  • Theophylline Level: Reference Range, Interpretation, Collection and Panels. Medscape.
  • Theophylline. StatPearls - NCBI Bookshelf.
  • Biomarker Guidances and Reference Materials. FDA.
  • Use of Biomarkers in Drug Development for Regulatory Purposes. PMC - NIH.
  • FDA Biomarker Guidelines (BEST). Nordic Bioscience.
  • Variability of cytochrome P450 1A2 activity over time in young and elderly healthy volunteers. SpringerLink.
  • New specific marker of cytochrome P450 1A2 activity. PubMed.
  • Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke. PMC - NIH.
  • CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. PMC - NIH.
  • Phenotypic polymorphism and gender-related differences of CYP1A2 activity in a Chinese population. PubMed.
  • The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS. PubMed.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PMC - PubMed Central.
  • Line chart of hypoxanthine concentration in plasma samples over time. ResearchGate.
  • An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study. ResearchGate.
  • Plasma Xanthine Oxidoreductase Activity as a Novel Biomarker of Metabolic Disorders in a General Population. PubMed.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube.
  • Biomarkers for Early Detection of Malignant Mesothelioma: Diagnostic and Therapeutic Application. PMC - PubMed Central.
  • Methylated Septin 9 as a Promising Biomarker in the Diagnosis and Recurrence Monitoring of Colorectal Cancer. PMC - NIH.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 9-Methylhypoxanthine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in biomarker analysis.

This guide provides an in-depth comparison of common analytical methodologies for the quantification of 9-Methylhypoxanthine, a key methylated purine. The content is structured to not only present data but also to explain the scientific rationale behind the experimental choices, ensuring a robust and trustworthy comparison.

Introduction: The Significance of this compound and the Need for Analytical Consensus

This compound is a metabolite derived from the enzymatic methylation of hypoxanthine. Its presence and concentration in biological fluids are of increasing interest in several research areas, including oncology and metabolic disorders, where it may serve as a potential biomarker. The accurate and precise quantification of such biomarkers is paramount for their validation and subsequent use in clinical or research settings.[1][2][3][4]

However, the diversity of analytical techniques and laboratory-specific protocols can lead to significant variability in reported concentrations, hindering direct comparison of data across different studies. This guide addresses this challenge by presenting a framework for an inter-laboratory comparison, evaluating the performance of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to provide researchers with the necessary insights to select the most appropriate method for their needs and to promote the standardization of quantification.[5][6]

Designing a Robust Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of different laboratories and analytical methods.[5][7] The fundamental principle is to have multiple laboratories analyze identical, homogeneous samples to evaluate the comparability and accuracy of their results.[5][8]

For this hypothetical study, a certified reference material of this compound is used to prepare a series of spiked samples in a synthetic urine matrix at three different concentration levels (Low, Medium, High). These samples, along with a blank matrix, are distributed to participating laboratories. Each laboratory is tasked with quantifying this compound using their established in-house method (HPLC-UV, LC-MS/MS, or GC-MS).

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Central Analysis A Preparation of Homogeneous This compound Samples B Sample Distribution to Participating Labs A->B Blinded Samples C Sample Analysis via HPLC-UV, LC-MS/MS, GC-MS B->C D Data Submission C->D E Statistical Analysis of Results (Accuracy, Precision) D->E F Performance Evaluation & Reporting E->F G A Sample Injection B UPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C D Quadrupole 1 (Q1) Precursor Ion Selection C->D E Quadrupole 2 (Q2) Collision-Induced Dissociation D->E F Quadrupole 3 (Q3) Product Ion Selection E->F G Detector F->G H Data Acquisition G->H

Sources

A Comparative Guide to the Enzyme Inhibition Specificity of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor research, particularly within the purine salvage pathway, understanding the specificity of a compound is paramount for its development as a therapeutic agent or a research tool. This guide provides an in-depth comparison of 9-Methylhypoxanthine, a purine analog, with established inhibitors of Purine Nucleoside Phosphorylase (PNP), a key enzyme in this pathway. We will delve into its on-target potency, potential off-target interactions, and provide the experimental frameworks necessary for a comprehensive evaluation of its inhibitory profile.

Introduction to this compound and its Primary Target

This compound is a synthetic purine derivative. Its primary molecular target is Purine Nucleoside Phosphorylase (PNP), an enzyme that plays a crucial role in the catabolism of purines.[1] PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases and ribose-1-phosphate.[1]

Inhibition of PNP is a validated therapeutic strategy for T-cell mediated autoimmune diseases and T-cell malignancies.[1] By blocking PNP, the levels of its substrates, particularly deoxyguanosine, increase. In T-cells, this leads to an accumulation of deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis.[1]

This guide will compare the inhibitory profile of this compound against its primary target, PNP, and explore its selectivity against a key potential off-target enzyme, Xanthine Oxidase. We will also compare its performance with well-established, potent PNP inhibitors, namely Immucillin-H and Forodesine.

On-Target Potency: A Comparative Analysis

The efficacy of an enzyme inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor.

To provide a clear benchmark for the potency of a PNP inhibitor, we will compare it to two of the most potent inhibitors known: Immucillin-H and its derivative, Forodesine.

InhibitorTarget EnzymeKᵢ ValueIC₅₀ Value
This compound Purine Nucleoside Phosphorylase (PNP)Data not availableData not available
Immucillin-H Purine Nucleoside Phosphorylase (PNP)23 pM (bovine)[4], 58 pM (human)0.48 - 1.57 nM
Forodesine (BCX-1777) Purine Nucleoside Phosphorylase (PNP)~20-80 pM~0.5 - 1.6 nM

Table 1: Comparison of the inhibitory potency of this compound with established PNP inhibitors. The potency of Immucillin-H and Forodesine is in the picomolar to low nanomolar range, setting a high standard for comparison.

The remarkable potency of Immucillin-H and Forodesine stems from their design as transition-state analogs, which mimic the high-energy intermediate of the enzymatic reaction, leading to extremely tight binding.[4][5] While this compound is not a transition-state analog, its efficacy as a competitive inhibitor would depend on its affinity for the active site of PNP.

Specificity Profile: On-Target vs. Off-Target Inhibition

A crucial aspect of any inhibitor's profile is its specificity. An ideal inhibitor will potently inhibit its intended target with minimal or no effect on other enzymes, thereby reducing the potential for off-target side effects. For a hypoxanthine analog like this compound, a primary off-target concern is Xanthine Oxidase (XO), another key enzyme in purine catabolism that oxidizes hypoxanthine to xanthine and then to uric acid.[6][7][8]

Potential for Xanthine Oxidase Inhibition

Methylxanthines, such as caffeine and theophylline, are known inhibitors of xanthine oxidase.[9] Therefore, it is plausible that this compound could also exhibit inhibitory activity against XO. Inhibition of xanthine oxidase is a therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid.[7][8]

To assess the specificity of this compound, it is essential to determine its Kᵢ or IC₅₀ value for xanthine oxidase and compare it to its potency against PNP. A significantly higher Kᵢ for XO compared to PNP would indicate good selectivity.

InhibitorOff-Target EnzymeKᵢ ValueIC₅₀ Value
This compound Xanthine Oxidase (XO)Data not availableData not available
Allopurinol (Positive Control for XO inhibition) Xanthine Oxidase (XO)-~7 µM

Table 2: Investigating the potential off-target inhibition of Xanthine Oxidase by this compound. Allopurinol is a well-known clinical inhibitor of XO.

A high degree of selectivity for PNP over XO is desirable for a T-cell specific immunosuppressant to avoid confounding effects on uric acid metabolism.

Experimental Workflows for Comparative Analysis

To empirically determine the specificity of this compound, a series of well-defined experimental protocols are necessary. These experiments are designed to provide quantitative data on its inhibitory potency and selectivity.

Workflow for Determining Inhibitor Potency (Kᵢ and IC₅₀)

This workflow outlines the steps to determine the inhibition constant (Kᵢ) for a competitive inhibitor and its half-maximal inhibitory concentration (IC₅₀).

G cluster_prep Preparation cluster_ic50 IC₅₀ Determination cluster_ki Kᵢ Determination (for competitive inhibitors) P1 Prepare stock solutions of: - this compound - Control Inhibitors (Immucillin-H) - Substrate (Inosine or Guanosine) - Enzyme (PNP) P2 Determine optimal enzyme and substrate concentrations for the assay P1->P2 I1 Set up reactions with fixed enzyme and substrate concentrations P2->I1 K1 Set up reactions with varying substrate concentrations P2->K1 I2 Add varying concentrations of This compound I1->I2 I3 Measure enzyme activity (e.g., spectrophotometrically) I2->I3 I4 Plot % inhibition vs. inhibitor concentration and fit to a dose-response curve I3->I4 K2 For each substrate concentration, add varying concentrations of this compound K1->K2 K3 Measure initial reaction velocities K2->K3 K4 Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and Kᵢ K3->K4

Figure 1: Workflow for determining IC₅₀ and Kᵢ values.

Detailed Protocol for Kᵢ Determination of a Competitive Inhibitor: [10][11][12]

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Purine Nucleoside Phosphorylase (PNP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate, inosine, in the same buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the assay buffer to various concentrations.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of PNP.

    • Add a range of inosine concentrations (e.g., from 0.2 to 5 times the Kₘ of inosine for PNP).

    • To each set of substrate concentrations, add a different, fixed concentration of this compound (including a no-inhibitor control).

  • Reaction and Measurement:

    • Initiate the reaction by adding the final component (e.g., the enzyme).

    • Monitor the rate of product formation (hypoxanthine) over time using a spectrophotometer at a wavelength where hypoxanthine has a distinct absorbance change from inosine (e.g., 293 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each condition.

    • Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Kᵢ can be determined from the x-intercepts or by non-linear regression analysis of the Michaelis-Menten plots.[13]

Workflow for Assessing Off-Target Selectivity

To evaluate the selectivity of this compound, its inhibitory activity against a panel of related enzymes should be tested.

G cluster_prep Preparation cluster_screening Inhibition Screening cluster_analysis Selectivity Analysis P1 Select a panel of off-target enzymes (e.g., Xanthine Oxidase, Adenosine Deaminase) P2 Prepare stock solutions of enzymes, substrates, and this compound P1->P2 S1 Perform IC₅₀ determination assays for This compound against each off-target enzyme P2->S1 S2 Use known inhibitors for each enzyme as positive controls (e.g., Allopurinol for XO) S1->S2 A1 Compare the IC₅₀ or Kᵢ values of This compound for PNP and off-target enzymes A2 Calculate the selectivity index: Selectivity Index = IC₅₀ (off-target) / IC₅₀ (PNP) A1->A2

Figure 2: Workflow for assessing off-target selectivity.

Workflow for Evaluating Cellular Cytotoxicity

Assessing the cytotoxic effects of this compound on various cell lines is crucial to understand its potential therapeutic window and off-target cellular effects.[14][15][16][17]

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis P1 Select a panel of cell lines: - T-cell leukemia lines (e.g., Jurkat, MOLT-4) - Non-T-cell lines (e.g., B-cell lines, epithelial cells) P2 Culture cells to the appropriate density P1->P2 T1 Treat cells with a range of This compound concentrations P2->T1 T2 Include untreated controls and positive controls (e.g., a known cytotoxic agent) T1->T2 A1 After a defined incubation period (e.g., 24, 48, 72h), perform a cell viability assay (e.g., MTT, LDH) T2->A1 A2 Measure the signal (e.g., absorbance, fluorescence) proportional to cell viability A1->A2 D1 Calculate the percentage of cell viability relative to the untreated control A2->D1 D2 Determine the IC₅₀ value for each cell line D1->D2

Figure 3: Workflow for evaluating cellular cytotoxicity.

The Purine Salvage Pathway and Points of Inhibition

Understanding the broader metabolic context is essential for interpreting the effects of enzyme inhibition. The following diagram illustrates the purine salvage pathway and highlights the points of action for PNP and a potential off-target, Xanthine Oxidase.

G Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP phosphorolysis Guanosine Guanosine Guanosine->PNP phosphorolysis Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Guanine Guanine Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid PNP->Hypoxanthine PNP->Guanine XO1->Xanthine XO2->UricAcid Inhibitor This compound Inhibitor->PNP Inhibition (On-Target) Inhibitor->XO1 Potential Inhibition (Off-Target)

Figure 4: The purine salvage pathway and inhibition points.

Conclusion

While this compound's structural similarity to hypoxanthine suggests it is a competitive inhibitor of Purine Nucleoside Phosphorylase, a comprehensive understanding of its specificity requires rigorous experimental validation. This guide has outlined the necessary comparative framework and detailed experimental protocols to thoroughly characterize the inhibitory profile of this compound.

By determining its Kᵢ for PNP, assessing its activity against key off-target enzymes like Xanthine Oxidase, and evaluating its cytotoxicity across relevant cell lines, researchers can build a robust data package. This will enable a clear comparison with established potent inhibitors like Immucillin-H and Forodesine and ultimately determine the potential of this compound as a selective tool for studying purine metabolism or as a lead compound in drug discovery. The self-validating nature of these protocols, which include positive and negative controls, ensures the generation of trustworthy and reproducible data, a cornerstone of sound scientific investigation.

References

  • Selwyn, M. J. A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology1965, 105 (1), 193–195. [Link]
  • Taylor, E. A. & Schramm, V. L. Transition States and Inhibitors of the Purine Nucleoside Phosphorylase Family. Current Topics in Medicinal Chemistry2005, 5 (12), 1155–1165. [Link]
  • Miles, R. W. et al. Immucillin-H, a purine nucleoside phosphorylase transition state analog, causes non-lethal attenuation of growth in Staphylococcus aureus.
  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. [Link]
  • Bzowska, A. et al. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. Biochemical Pharmacology1994, 48 (5), 937–947. [Link]
  • Nishino, T. et al. The role of xanthine oxidase in purine metabolism. Journal of Biological Chemistry1983, 258 (1), 434–440. [Link]
  • ResearchGate. How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]
  • D'Amico, R. et al. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants2023, 12 (4), 825. [Link]
  • Biology LibreTexts. 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
  • Nishino, T., Okamoto, K. & Eger, B. T. Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor. Journal of Biological Chemistry2003, 278 (43), 42109–42114. [Link]
  • Stoeckler, J. D., Ealick, S. E., Bugg, C. E. & Parks, R. E. Inhibition of purine nucleoside phosphorylase by 9-(phosphonoalkyl)hypoxanthines. Biochemical Pharmacology1986, 35 (2), 133–136. [Link]
  • Kela, U., Vijayvargiya, R. & Trivedi, C. P. Inhibitory effects of methylxanthines on the activity of xanthine oxidase. Life Sciences1980, 27 (22), 2109–2119. [Link]
  • Patsnap Synapse. What are PNP inhibitors and how do they work? [Link]
  • Fairchild, C. R., Maybaum, J. & Straw, J. A. Enhanced cytotoxicity with methotrexate in conjunction with hypoxanthine in L1210 cells in culture. Cancer Chemotherapy and Pharmacology1988, 22 (1), 26–32. [Link]
  • Nersesova, L. S. et al. Some Inhibitors of Purine Nucleoside Phosphorylase. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry2008, 2 (3), 253–257. [Link]
  • Science.gov. cell line cytotoxicity: Topics by Science.gov. [Link]
  • Jamshidi-Kia, F., Lorigooini, Z. & Amini-Khoei, H. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Journal of Research in Pharmacy2018, 22 (1), 193–200. [Link]
  • Reed, M. C., Lieb, A. & Nijhout, H. F. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology2010, 6 (9), e1000938. [Link]
  • Tozzi, M. G. et al. Inhibiting PNP for the therapy of hyperuricemia in Lesch-Nyhan disease: Preliminary in vitro studies with analogues of immucillin-G. Purinergic Signalling2021, 17 (3), 465–474. [Link]
  • Leal, E. et al. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules2019, 24 (18), 3290. [Link]
  • Zhao, Y. et al. Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole. British Journal of Cancer2000, 83 (4), 535–541. [Link]
  • Liu, S. et al. Purine nucleoside phosphorylase mediates midgut physiological functions in Aedes aegypti by orchestrating uric acid biosynthesis and oxidative stress homeostasis. Insect Science2023. [Link]
  • Phukhamsakda, C. et al. Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Journal of Fungi2021, 7 (11), 932. [Link]
  • Na, J. et al. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences2021, 22 (14), 7277. [Link]
  • Chao, Y. & Fei, J. Off-Target Effects Of CRISPR/Cas9 and Their Solutions. Highlights in Science, Engineering and Technology2023, 45, 297–303. [Link]
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
  • Jamshidi-Kia, F., Lorigooini, Z. & Amini-Khoei, H. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Journal of Research in Pharmacy2018, 22 (1), 193–200. [Link]
  • Seegmiller, J. E., Sweetman, L. & Green, M. L. Overproduction of Uric Acid in Hypoxanthine-Guanine Phosphoribosyltransferase Deficiency: CONTRIBUTION BY IMPAIRED PURINE SALVAGE. Science1972, 176 (4037), 906–907. [Link]

Sources

The Divergent Metabolic Fates of Methylxanthines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and pharmacology, a comprehensive understanding of a compound's metabolic fate is paramount for predicting its efficacy, safety, and potential drug-drug interactions. Methylxanthines, a class of purine alkaloids ubiquitous in daily life and medicine, present a fascinating case study in how subtle structural variations can dramatically influence metabolic pathways. This guide provides an in-depth comparison of the metabolic fate of 9-Methylhypoxanthine against its more extensively studied counterparts: caffeine, theophylline, and theobromine. By synthesizing established experimental data with reasoned scientific inference, we aim to provide a valuable resource for navigating the complexities of methylxanthine metabolism.

Introduction to Methylxanthine Metabolism: A Balancing Act of Efficacy and Clearance

Methylxanthines, including the central nervous system stimulant caffeine, the bronchodilator theophylline, and the mild stimulant theobromine, share a common xanthine backbone.[1] Their physiological effects are primarily attributed to the antagonism of adenosine receptors and the inhibition of phosphodiesterases.[2][3] However, the duration and intensity of these effects are largely governed by their metabolic clearance, a process predominantly occurring in the liver.[4][5] The hepatic cytochrome P450 (CYP) enzyme system, particularly the CYP1A2 isoform, plays a pivotal role in the biotransformation of these compounds through oxidation and demethylation.[5][6][7] Subsequent metabolism by other enzymes, such as xanthine oxidase, further modifies these molecules, preparing them for renal excretion.[8] Understanding these pathways is crucial, as inter-individual variability in enzyme activity, influenced by genetic polymorphisms, lifestyle factors like smoking, and co-administered drugs, can significantly impact a patient's response to methylxanthine-based therapies.[4][9]

Comparative Metabolic Pathways: A Tale of Three Methyl Groups

The metabolic pathways of caffeine, theophylline, and theobromine have been extensively characterized. In contrast, the metabolic fate of this compound is not well-documented in publicly available literature. Therefore, the proposed pathway for this compound is based on established principles of purine and xenobiotic metabolism, providing a scientifically grounded hypothesis for further investigation.

Caffeine (1,3,7-Trimethylxanthine)

Caffeine undergoes a complex series of N-demethylations and C8-oxidation, primarily mediated by CYP1A2.[5] The major metabolic route (around 80%) involves the removal of the N3-methyl group to form paraxanthine (1,7-dimethylxanthine) .[5] Minor pathways lead to the formation of theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine) .[5] These primary metabolites are further metabolized to various uric acid derivatives before excretion.

Theophylline (1,3-Dimethylxanthine)

Theophylline is also primarily metabolized by CYP1A2.[6][10] The main metabolic pathways are N-demethylation to 1-methylxanthine and 3-methylxanthine , and 8-hydroxylation to 1,3-dimethyluric acid .[6][10][11]

Theobromine (3,7-Dimethylxanthine)

Theobromine metabolism is initiated by CYP1A2 and CYP2E1.[12] The primary pathways involve N-demethylation to 7-methylxanthine and oxidation to 3,7-dimethyluric acid .[13]

This compound: An Inferred Metabolic Journey

Given the absence of direct experimental data, the metabolic fate of this compound can be inferred based on the known metabolism of structurally similar purines. Hypoxanthine, the parent compound, is a natural substrate for xanthine oxidase, which catalyzes its oxidation to xanthine and subsequently to uric acid.[8][14] The presence of a methyl group at the N9 position of this compound likely influences its interaction with metabolic enzymes.

It is plausible that this compound could be a substrate for xanthine oxidase, leading to the formation of 9-methylxanthine . Further oxidation by xanthine oxidase could then yield 9-methyluric acid . Additionally, the methyl group at the N9 position could be a target for CYP-mediated demethylation, though this is less common for N9-substituted purines compared to N1, N3, and N7 positions.

Visualizing the Metabolic Divergence

The following diagrams, generated using Graphviz, illustrate the established and inferred metabolic pathways of the compared methylxanthines.

Methylxanthine_Metabolism cluster_caffeine Caffeine Metabolism cluster_theophylline Theophylline Metabolism cluster_theobromine Theobromine Metabolism cluster_9MH Inferred this compound Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) Theobromine_C Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine_C CYP1A2 (Minor) Theophylline_C Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline_C CYP1A2 (Minor) Theophylline Theophylline (1,3-Dimethylxanthine) Methylxanthine_1 1-Methylxanthine Theophylline->Methylxanthine_1 CYP1A2 Methylxanthine_3 3-Methylxanthine Theophylline->Methylxanthine_3 CYP1A2 Dimethyluric_Acid_1_3 1,3-Dimethyluric Acid Theophylline->Dimethyluric_Acid_1_3 CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Methylxanthine_7 7-Methylxanthine Theobromine->Methylxanthine_7 CYP1A2/2E1 Dimethyluric_Acid_3_7 3,7-Dimethyluric Acid Theobromine->Dimethyluric_Acid_3_7 CYP1A2/2E1 Methylhypoxanthine_9 This compound Methylxanthine_9 9-Methylxanthine (Inferred) Methylhypoxanthine_9->Methylxanthine_9 Xanthine Oxidase (Hypothesized) Methyluric_Acid_9 9-Methyluric Acid (Inferred) Methylxanthine_9->Methyluric_Acid_9 Xanthine Oxidase (Hypothesized)

Figure 1: Comparative metabolic pathways of methylxanthines.

Quantitative Comparison of Metabolic Parameters

To provide a clearer picture of the differences in metabolic fate, the following table summarizes key pharmacokinetic parameters for the well-characterized methylxanthines. Data for this compound is not available.

Parameter Caffeine Theophylline Theobromine This compound
Primary Metabolizing Enzyme(s) CYP1A2CYP1A2CYP1A2, CYP2E1Xanthine Oxidase (Hypothesized), CYP450s (Possible)
Major Primary Metabolite(s) Paraxanthine1-Methylxanthine, 3-Methylxanthine, 1,3-Dimethyluric Acid7-Methylxanthine, 3,7-Dimethyluric Acid9-Methylxanthine (Inferred), 9-Methyluric Acid (Inferred)
Plasma Half-life (t½) 2.5 - 4.5 hours7 - 9 hours6 - 10 hoursNot Available
Primary Route of Excretion Renal (as metabolites)Renal (as metabolites)Renal (as metabolites)Renal (as metabolites) (Presumed)

Note: Half-life values can vary significantly based on individual factors.[1][5]

Experimental Protocol: In Vitro Metabolism of Methylxanthines Using Human Liver Microsomes

This protocol provides a standardized and self-validating system for investigating the metabolic stability and metabolite profile of methylxanthines, including the hypothetical testing of this compound.

Rationale and Self-Validation

This protocol utilizes human liver microsomes, which are a rich source of CYP enzymes and are a standard in vitro tool for drug metabolism studies.[10] The inclusion of positive and negative controls ensures the validity of the experimental system. Testosterone (a known CYP3A4 substrate) can serve as a positive control to confirm microsomal activity, while a reaction without the NADPH-regenerating system serves as a negative control to account for non-enzymatic degradation.

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing:

      • Human Liver Microsomes (e.g., 0.5 mg/mL final protein concentration)

      • Phosphate Buffer (e.g., 100 mM, pH 7.4)

      • Test Compound (e.g., 1 µM final concentration of caffeine, theophylline, theobromine, or this compound)

      • Positive Control (e.g., 1 µM Testosterone)

      • Negative Control (Test compound without NADPH-regenerating system)

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to all tubes except the negative controls.

  • Incubation:

    • Incubate the reactions at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

  • Sample Processing:

    • Vortex the terminated reactions and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent compound and identify potential metabolites.

Experimental Workflow Diagram

InVitro_Metabolism_Workflow A Prepare Incubation Mixtures (Microsomes, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C (Collect time points) C->D E Terminate with Acetonitrile (+ Internal Standard) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G

Figure 2: In Vitro Metabolism Experimental Workflow.

Conclusion and Future Directions

The metabolic fates of caffeine, theophylline, and theobromine are well-defined, with CYP1A2 playing a central role in their biotransformation. While the metabolism of this compound remains to be experimentally determined, a scientifically plausible pathway involving xanthine oxidase can be hypothesized. This guide provides a framework for comparing these compounds and a robust protocol for investigating the metabolism of novel methylxanthines.

Future research should focus on elucidating the definitive metabolic pathway of this compound and other less-studied methylxanthines. Such studies will not only enhance our fundamental understanding of purine metabolism but also provide crucial data for the development of safer and more effective therapeutic agents.

References

  • Wikipedia. Theophylline. [Link]
  • Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of experimental pharmacology, (200), 33–91. [Link]
  • Ward, R. M., & Maisels, M. J. (1981). Metabolic effects of methylxanthines.
  • ClinPGx.
  • Wikipedia. Xanthine oxidase. [Link]
  • Wikipedia. Theobromine. [Link]
  • Barnes, P. J. (2005). Theophylline. American journal of respiratory and critical care medicine, 172(11), 1473–1475. [Link]
  • National Center for Biotechnology Information. (1991). Theobromine. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. [Link]
  • Patsnap Synapse. What is the mechanism of Theobromin?. [Link]
  • Taylor & Francis eBooks. (1998). Basic Metabolism and Physiological Effects of the Methylxanthines. [Link]
  • Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American journal of physiology. Endocrinology and metabolism, 319(5), E827–E834. [Link]
  • Ashihara, H., & Crozier, A. (1999). Theophylline metabolism in higher plants. Phytochemistry, 52(5), 857–862. [Link]
  • Korn, E. D., & Buchanan, J. M. (1953). Studies on the enzymatic conversion of hypoxanthine to inosinic acid. The American journal of the medical sciences, 225(5), 580. [Link]
  • Dash, S. S., & Gummadi, S. N. (2008). Inducible nature of the enzymes involved in catabolism of caffeine and related methylxanthines. Journal of basic microbiology, 48(4), 227–233. [Link]
  • The Biochemical Journey: 3-Methylxanthine as a Key Metabolite. (n.d.). [Link]
  • Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man.
  • Wang, Y., et al. (2023).
  • Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. [Link]
  • Tsutsumi, K., et al. (2018). Hypoxanthine Secretion from Human Adipose Tissue and its Increase in Hypoxia. Obesity (Silver Spring, Md.), 26(7), 1162–1170. [Link]
  • Nolan, L. L. (1996). BIOCHEMICAL ACTION OF PLANT METHYLXANTHINES. Acta Horticulturae, (426), 201-207. [Link]
  • Monti, M., & Wadsö, I. (1986). Methylxanthines reduce in vitro human overall platelet metabolism as measured by microcalorimetry. Acta medica Scandinavica, 220(2), 185–188. [Link]
  • Scribd. Methylxanthines. [Link]
  • Monteiro, J. P., et al. (2018). Pharmacological potential of methylxanthines: Retrospective analysis and future expectations. Critical reviews in food science and nutrition, 58(16), 2797–2815. [Link]
  • Tassaneeyakul, W., et al. (1994). Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline. The Journal of pharmacology and experimental therapeutics, 270(2), 520–525. [Link]
  • Zoref-Shani, E., et al. (1992). Metabolic fate of hypoxanthine and inosine in cultured cardiomyocytes. Journal of molecular and cellular cardiology, 24(2), 183–189. [Link]
  • Shi, Y., et al. (2024).
  • Mohanty, S. K., & Mazumder, S. (2008). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Applied and environmental microbiology, 74(12), 3824–3834. [Link]
  • Lander, N., et al. (1988). Potential metabolic mutagens of caffeine and various methylxanthines. Journal of pharmaceutical sciences, 77(11), 955–958. [Link]
  • Acheson, K. J., et al. (1980). Effects of caffeine on energy metabolism, heart rate, and methylxanthine metabolism in lean and obese women. The American journal of clinical nutrition, 33(5), 989–997. [Link]
  • Zhang, Y., et al. (2023). Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. Pharmaceutics, 15(11), 2595. [Link]

Sources

A Head-to-Head Comparison for Bioanalytical Method Validation: Isotopically Labeled 9-Methylhypoxanthine vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Unimpeachable Data Integrity in Quantitative Bioanalysis

In the demanding world of drug development and clinical research, the accuracy and reliability of quantitative bioanalysis are non-negotiable. The data generated from these assays underpin critical decisions regarding pharmacokinetics, safety, and efficacy. A cornerstone of a robust bioanalytical method, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the proper use of an internal standard (IS). An IS is crucial for correcting analytical variations that can arise during sample preparation and analysis.[1][2]

This guide presents a direct comparison between two common approaches to internal standards: a stable isotope-labeled (SIL) internal standard and a structural analog. Through a detailed case study on the quantification of 9-Methylhypoxanthine, a metabolite of clinical interest, we will demonstrate why SIL internal standards are widely considered the gold standard for mitigating analytical variability and ensuring the highest data quality.[2][3][4] This comparison is grounded in the principles outlined by global regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide recommendations for the validation of bioanalytical assays.[5][6][7]

The Role of the Internal Standard: More Than Just a Reference

Quantitative analysis of analytes in complex biological matrices like plasma or urine is fraught with challenges.[1][8] Endogenous compounds, salts, and phospholipids can interfere with the analyte's ionization in the mass spectrometer's source, a phenomenon known as the "matrix effect".[9][10][11] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification.[10] An ideal internal standard co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects, thereby normalizing the analyte's response and ensuring accuracy.[12]

There are two primary choices for an internal standard:

  • Structural Analog: A different molecule that is chemically similar to the analyte but has a different mass.

  • Stable Isotope-Labeled (SIL) Internal Standard: The analyte molecule itself, in which one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[3][13]

The principle of stable isotope dilution analysis (SIDA) posits that a SIL-IS is the perfect internal standard because its physicochemical properties are nearly identical to the analyte.[14][15][16] This ensures that it behaves in the exact same manner during extraction, chromatography, and ionization, providing the most accurate correction for any variations.[13][17]

Comparative Validation: The Experiment

To illustrate the performance difference, we will outline a validation experiment for a method to quantify this compound in human plasma. We will compare the results obtained using an isotopically labeled internal standard, This compound-d3 , against a common structural analog, Theophylline .

Objective: To validate an LC-MS/MS method for this compound according to ICH M10 guidelines and compare its performance using a SIL-IS versus a structural analog IS.[6]

Experimental Protocol
  • Preparation of Standards:

    • Stock solutions of this compound, this compound-d3, and Theophylline are prepared in methanol.

    • Calibration standards and quality control (QC) samples are prepared by spiking the analyte into blank human plasma at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the appropriate internal standard working solution (either this compound-d3 or Theophylline).

    • Vortex briefly to mix.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions:

      • This compound: Q1/Q3 (e.g., 151.1 -> 124.1)

      • This compound-d3: Q1/Q3 (e.g., 154.1 -> 127.1)

      • Theophylline: Q1/Q3 (e.g., 181.1 -> 124.1)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 Pipette 50 µL Plasma Sample p2 Add 10 µL Internal Standard (SIL-IS or Analog-IS) p1->p2 p3 Vortex to Mix p2->p3 p4 Add 200 µL Acetonitrile (Protein Precipitation) p3->p4 p5 Vortex Vigorously p4->p5 p6 Centrifuge at 13,000 rpm p5->p6 p7 Transfer Supernatant p6->p7 a1 LC-MS/MS Analysis p7->a1 Inject a2 Peak Integration a1->a2 a3 Calculate Analyte/IS Peak Area Ratio a2->a3 a4 Quantify vs. Calibration Curve a3->a4

Caption: Bioanalytical workflow from sample preparation to final quantification.

Results: A Tale of Two Internal Standards

The performance of the two methods was evaluated across key validation parameters. The data below represents typical results seen in such a comparison.

Table 1: Accuracy and Precision

Accuracy is measured as the percent deviation of the mean calculated concentration from the nominal concentration, while precision is the coefficient of variation (%CV).

QC LevelNominal Conc. (ng/mL)Accuracy (%Bias) with SIL-ISPrecision (%CV) with SIL-ISAccuracy (%Bias) with Analog-ISPrecision (%CV) with Analog-IS
LLOQ1-1.5%4.8%-8.2%12.5%
Low30.8%3.5%6.5%9.8%
Mid502.1%2.1%4.3%7.2%
High150-0.5%1.9%-5.9%6.5%

Interpretation: The method using the SIL internal standard demonstrates significantly better accuracy (closer to 0% bias) and much higher precision (lower %CV) across all concentration levels.[4] This is because the SIL-IS perfectly tracks the analyte, correcting for subtle variations that the structural analog cannot.

Table 2: Matrix Effect Assessment

The matrix factor (MF) is calculated by comparing the analyte peak area in the presence of the matrix to the peak area in a clean solution. An MF of 1 indicates no matrix effect. The IS-normalized MF is the crucial parameter.

Lot IDAnalyte MFSIL-IS MFIS-Normalized MF (SIL) Analog-IS MFIS-Normalized MF (Analog)
Lot 10.820.811.01 0.950.86
Lot 20.750.760.99 0.930.81
Lot 30.880.890.99 0.980.90
Lot 40.690.681.01 0.890.78
Lot 50.910.901.01 0.990.92
%CV 1.0% 7.1%

Interpretation: Both the analyte and the SIL-IS experience significant and variable ion suppression (MF < 1) across different plasma lots. However, because they are affected identically, the IS-normalized matrix factor is consistently near 1.0, with a very low %CV.[3] The structural analog, having different physicochemical properties, experiences a different degree of matrix effect and fails to adequately correct for the suppression seen by the analyte, resulting in a lower normalized MF and much higher variability.[9]

Discussion: The Causality Behind Superior Performance

The experimental data unequivocally supports the theoretical advantages of using a stable isotope-labeled internal standard.

  • Co-elution and Identical Behavior: The SIL-IS, this compound-d3, is chemically identical to the analyte. It therefore co-elutes perfectly from the LC column and responds to matrix effects in the exact same way. Any random event of ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree, leading to a stable peak area ratio and, consequently, high precision and accuracy.[13]

  • Failure of the Structural Analog: Theophylline, while structurally similar, has different properties. It may elute at a slightly different time and will have a different ionization efficiency. Therefore, it is not impacted by co-eluting matrix components in the same way as this compound. This discrepancy means it cannot reliably correct for matrix-induced variations, leading to poorer precision and a notable bias in accuracy.[4]

Conclusion: An Authoritative Recommendation

For achieving the highest standards of data quality, reproducibility, and regulatory compliance in quantitative bioanalysis, the use of a stable isotope-labeled internal standard is the superior choice. The Stable Isotope Dilution Assay (SIDA) is the method of choice for targeted quantification from complex matrices.[14][15] As demonstrated in the validation of this compound, a SIL-IS effectively normalizes variability from sample extraction and, most critically, from unpredictable matrix effects. This leads to significantly improved accuracy and precision, providing unimpeachable data on which critical drug development decisions can be confidently made. While the initial cost of a synthesized SIL-IS may be higher, the investment is justified by the prevention of costly failed validation runs and the assurance of data integrity.

References

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed.
  • The Power of Stable Isotope Dilution Assays in Brewing. brauwelt.com.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • M10 BIOANALYTICAL METHOD VALID
  • Stable Isotope Dilution Assay. Technische Universität München.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • The Gold Standard for Accuracy: Advantages of Stable Isotope-Labeled Internal Standards in Nucleoside Analysis. Benchchem.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized m
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Bioanalytical Method Valid
  • Isotope Dilution Analysis. Alfa Chemistry.
  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry.
  • Isotope dilution. Britannica.
  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central.

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 9-Methylhypoxanthine, a key purine analog. Moving beyond a simple recitation of methods, this document elucidates the causality behind procedural choices, establishes self-validating experimental frameworks, and is grounded in authoritative regulatory standards.

The Analytical Imperative: Beyond a Single Percentage

The purity of this compound (C₆H₆N₄O, Molar Mass: 150.14 g/mol ) cannot be adequately described by a single analytical technique. A robust purity assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed. This ensures that a comprehensive picture of the sample's composition is obtained, minimizing the risk of overlooking impurities that may not be amenable to a particular technique. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Differential Scanning Calorimetry (DSC), and Elemental Analysis.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a recommended workflow for the comprehensive purity assessment of synthesized this compound, emphasizing the orthogonal nature of the techniques.

Purity Assessment Workflow Workflow for this compound Purity Assessment cluster_synthesis Synthesis & Initial Characterization cluster_primary_purity Primary Purity & Impurity Profiling cluster_confirmatory_purity Confirmatory & Absolute Purity cluster_reporting Final Purity Assignment Synthesis Synthesized This compound Initial_ID Initial Identity Confirmation (e.g., Melting Point, TLC) Synthesis->Initial_ID HPLC HPLC-UV (Quantitative Purity & Impurity Profile) Initial_ID->HPLC Primary quantitative analysis NMR 1H & 13C NMR (Structural Confirmation & Impurity ID) Initial_ID->NMR Structural verification MS Mass Spectrometry (Molecular Weight & Fragmentation) Initial_ID->MS Molecular weight confirmation HPLC->NMR Isolate peaks for structural elucidation HPLC->MS Couple for peak identification DSC Differential Scanning Calorimetry (Absolute Purity of Crystalline Solids) HPLC->DSC Confirm purity of main peak EA Elemental Analysis (Elemental Composition) HPLC->EA Verify elemental composition Final_Report Comprehensive Purity Report (Certificate of Analysis) HPLC->Final_Report NMR->Final_Report MS->Final_Report DSC->Final_Report EA->Final_Report

Caption: Orthogonal workflow for this compound purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly with UV detection, is the primary technique for quantifying the purity of this compound and profiling its organic impurities. Its strength lies in its ability to separate compounds with high resolution, allowing for the detection and quantification of closely related impurities.

Expertise & Experience: The critical challenge in the synthesis of this compound is the potential for the formation of isomeric impurities, most notably 7-methylhypoxanthine, due to methylation at the N7 position of the purine ring instead of the desired N9 position. A well-developed HPLC method must be able to resolve these isomers. Cation-exchange or reversed-phase chromatography with careful mobile phase optimization is often required for this separation.[1]

Trustworthiness: Method validation is paramount and should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. System suitability tests, as defined in the United States Pharmacopeia (USP) General Chapter <621>, must be performed before each analysis to ensure the chromatographic system is performing adequately.[3]

Experimental Protocol: HPLC-UV for this compound Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a suitable solvent (e.g., a mixture of water and methanol) to create a stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • A PDA detector can be used to assess peak purity by comparing the UV spectra across the peak.[4]

ParameterTypical Acceptance Criteria (as per ICH Q2(R2))Rationale
Specificity The method should resolve the this compound peak from potential impurities (e.g., 7-methylhypoxanthine, unreacted hypoxanthine) and degradation products.Ensures that the measured response is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% to 102.0% recovery from spiked samples.Measures the closeness of the experimental value to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Assesses the degree of scatter between a series of measurements.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Indicates the reliability of the method during normal use.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of impurities. While not primarily a quantitative technique for high-purity samples without specialized methods (qNMR), it provides invaluable qualitative information.

Expertise & Experience: For this compound, ¹H NMR will show characteristic signals for the purine ring protons and the methyl group. The chemical shifts of these protons will be sensitive to the position of the methyl group, allowing for differentiation between the N9 and N7 isomers. ¹³C NMR provides complementary information about the carbon skeleton. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is common for purine analogs due to its excellent solubilizing power.[5][6]

Trustworthiness: The structural assignment must be self-validating through the combined analysis of ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC). The observed chemical shifts and coupling constants should be consistent with the proposed structure and compared with literature data or spectral databases where available.

Experimental Protocol: ¹H and ¹³C NMR of this compound
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).[5]

  • Expected Chemical Shifts (in DMSO-d₆):

    • The protons on the purine ring (H2 and H8) are expected to appear as singlets in the aromatic region (δ 7.5-8.5 ppm).

    • The methyl protons (N9-CH₃) will appear as a singlet further upfield (δ ~3.5-4.0 ppm).

    • The chemical shifts will differ slightly for the N7-methyl isomer, providing a basis for identification.

NucleusExpected Chemical Shift Range (ppm) in DMSO-d₆Multiplicity
¹H
H27.8 - 8.2Singlet
H88.0 - 8.4Singlet
N9-CH₃3.6 - 3.9Singlet
¹³C
C2145 - 150
C4148 - 152
C5115 - 120
C6155 - 160
C8140 - 145
N9-CH₃30 - 35

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of this compound and can be used to identify impurities, especially when coupled with a separation technique like HPLC (LC-MS).

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically producing a prominent protonated molecular ion [M+H]⁺ at m/z 151.1. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. The fragmentation pattern of the purine ring is characteristic and can help differentiate isomers.

Trustworthiness: The instrument should be calibrated using a known standard. The measured mass of the molecular ion should be within a narrow tolerance (typically <5 ppm for high-resolution MS) of the theoretical exact mass.

Experimental Protocol: ESI-MS of this compound
  • Instrumentation:

    • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • The expected protonated molecular ion [M+H]⁺ is at m/z 151.0618.

  • Expected Fragmentation:

    • Collision-induced dissociation (CID) of the [M+H]⁺ ion may lead to characteristic losses, such as the neutral loss of HCN (27 Da) or CO (28 Da).

Differential Scanning Calorimetry (DSC): An Absolute Measure of Purity

DSC is a powerful thermal analysis technique that can determine the absolute purity of crystalline organic compounds without the need for a reference standard of the same substance.

Expertise & Experience: The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities. For an accurate purity determination, the sample must be crystalline, thermally stable up to its melting point, and any impurities must be soluble in the melt but not in the solid phase.

Trustworthiness: The instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium). The analysis should be performed at a slow heating rate to maintain thermal equilibrium.

Experimental Protocol: Purity Determination by DSC
  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Data Acquisition:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using specialized software that applies the Van't Hoff equation.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound by determining the weight percentages of carbon, hydrogen, and nitrogen.

Expertise & Experience: The experimentally determined weight percentages of C, H, and N should agree with the theoretical values calculated from the molecular formula (C₆H₆N₄O).

Trustworthiness: The analysis should be performed on a calibrated instrument, and the results for a new compound are typically considered acceptable if they are within ±0.4% of the theoretical values.

Theoretical vs. Acceptable Elemental Composition
ElementTheoretical Weight %Acceptable Range (±0.4%)
Carbon (C) 47.99%47.59% - 48.39%
Hydrogen (H) 4.03%3.63% - 4.43%
Nitrogen (N) 37.31%36.91% - 37.71%
Oxygen (O) (by difference)10.66%

Comparative Summary and Recommendations

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Quantitative purity and impurity profiling.High resolution, sensitive, quantitative.Requires a reference standard for absolute quantification, may not detect non-UV active impurities.
NMR Structural confirmation and identification of impurities.Provides detailed structural information, can identify unknown impurities.Generally not a primary quantitative method, less sensitive than MS.
Mass Spectrometry Molecular weight confirmation and impurity identification.High sensitivity, provides molecular weight information.Isomeric impurities may not be distinguishable without fragmentation and chromatography.
DSC Absolute purity of crystalline solids.Provides absolute purity without a specific reference standard.Only applicable to crystalline, thermally stable compounds; impurities must be soluble in the melt.
Elemental Analysis Confirmation of elemental composition.Fundamental verification of the empirical formula.Does not provide information on the nature of impurities, only the overall elemental composition.

Recommendation: A comprehensive purity assessment of synthesized this compound should begin with HPLC-UV for quantitative analysis and impurity profiling, with a particular focus on resolving the N7- and N9-methyl isomers. NMR and Mass Spectrometry are essential for confirming the structure of the main component and identifying any significant impurities. For a final, independent confirmation of purity, especially for a reference standard, DSC provides a valuable measure of absolute purity, and elemental analysis confirms the correct elemental composition. This orthogonal approach ensures a high degree of confidence in the purity of the synthesized material, meeting the rigorous standards of scientific research and drug development.

References

  • Shaikh, B., Huang, S. S., Pontzer, N. J., & Zielinski, W. L., Jr. (2006). Separation of Methylated Purines by High Pressure Liquid Chromatography.
  • United States Pharmacopeia.
  • Fukuuchi, T., Yasuda, M., et al. (2013). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Analytical Sciences, 29(5), 511-517.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Deubner, R., & Holzgrabe, U. (2002). Determination of the E/Z-isomeric purity of fluvoxamine maleate by quantitative nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 40(11), 762-766.
  • The Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d₆).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Mettler-Toledo. (n.d.).
  • TA Instruments. (n.d.).
  • ChemAxon. (n.d.). Elemental Analysis Plugin.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • F. Hoffmann-La Roche AG. (2021). ICH Q2(R2)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • SIELC Technologies. (n.d.). Separation of 1H-Purine, 6-methyl- on Newcrom R1 HPLC column.
  • Boulieu, R., Bory, C., Baltassat, P., & Divry, P. (1984). Hypoxanthine and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria. Clinica Chimica Acta, 142(1), 83-89.
  • Kłodzińska, E., & Grembecka, M. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 25(21), 5098.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The MS/MS identified compound, hypoxanthine, is shown at three different collision cell energies (10, 20 and 40 eV).
  • Agilent Technologies. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • ScienceOpen. (n.d.).
  • Wikipedia. (n.d.).
  • YouTube. (2020, August 9). How to Perform Combustion Analysis or Elemental Analysis (Chapter 3 part 8).
  • YouTube. (2020, December 17).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • PubMed. (n.d.).

Sources

A Guide to the Statistical Validation of 9-Methylhypoxanthine Experimental Data for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Why Rigorous Validation is Non-Negotiable

Selecting the Right Analytical Tool: A Comparative Analysis

The first critical decision in developing a quantitative assay is the choice of the analytical platform. This choice is a balance of sensitivity, selectivity, throughput, and cost. For 9-Methylhypoxanthine, several techniques are viable, but they are not created equal.

Table 1: Comparison of Common Analytical Platforms for this compound Quantification

FeatureHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Selectivity ModerateVery HighHighModerate to High
Sensitivity (Typical LLOQ) ng/mL to µg/mLpg/mL to ng/mLpg/mL to ng/mLng/mL
Matrix Effects Low to ModerateCan be significant but manageableLowHigh
Sample Preparation Relatively SimpleModerate (e.g., SPE, LLE)Often requires derivatization for non-volatile analytesMinimal
Throughput ModerateHighLow to ModerateModerate
Primary Advantage Cost-effective, simpleGold standard for bioanalysis due to sensitivity and selectivityExcellent for volatile compoundsHigh separation efficiency for charged species

While HPLC-UV is a workhorse in many labs, its limited sensitivity and selectivity make it challenging for demanding bioanalytical applications where analyte concentrations are low and the matrix is complex.[3][4] GC-MS, while sensitive, typically requires a chemical derivatization step to make polar molecules like this compound volatile, adding time and potential variability.[5] For these reasons, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the unequivocal gold standard for the quantification of small molecules like this compound in biological samples, offering an unparalleled combination of sensitivity, selectivity, and speed.[6][7]

The Validation Master Plan: A Workflow for Robustness

A comprehensive validation process can be visualized as a logical progression of experiments, each building confidence in the method's performance. This workflow ensures all critical aspects of the method are thoroughly evaluated before analyzing precious study samples.

Validation_Workflow cluster_PreValidation Phase 1: Method Development & Pre-Validation cluster_CoreValidation Phase 2: Core Validation Experiments cluster_PostValidation Phase 3: In-Study & Post-Validation MethodDev Method Development (Chromatography & MS Tuning) SystemSuitability System Suitability Testing MethodDev->SystemSuitability Selectivity Selectivity & Specificity SystemSuitability->Selectivity ReagentPrep Standard & Reagent Qualification ReagentPrep->MethodDev Calibration Calibration Curve & Linearity Selectivity->Calibration LLOQ LLOQ Determination Calibration->LLOQ AccuracyPrecision Accuracy & Precision LLOQ->AccuracyPrecision Recovery Extraction Recovery AccuracyPrecision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Analyte Stability Assessment MatrixEffect->Stability QC_Checks In-Study QC Monitoring Stability->QC_Checks ISR Incurred Sample Reanalysis (ISR) QC_Checks->ISR

Caption: A structured workflow for the bioanalytical method validation of this compound.

Experimental Protocols: The 'How' and 'Why' of Validation

Here, we detail the core experiments, emphasizing the rationale behind each procedure. For this protocol, we assume an HPLC-MS/MS method for this compound in human plasma using a stable isotope-labeled internal standard (SIL-IS), which is best practice.

1. Selectivity and Specificity

  • Rationale: To prove the method can detect and quantify this compound without interference from endogenous matrix components. This ensures the signal you measure is solely from your analyte of interest.

  • Protocol:

    • Obtain and screen at least six unique lots of blank human plasma.

    • Analyze each blank lot to check for signals at the retention times of this compound and its SIL-IS.

    • Analyze a Lower Limit of Quantification (LLOQ) sample (blank plasma spiked with this compound at the lowest concentration of the standard curve).

    • Acceptance Criteria: The response of any interfering peak in the blank samples must be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the SIL-IS retention time must be ≤ 5% of the SIL-IS response.

2. Calibration Curve and Lower Limit of Quantification (LLOQ)

  • Rationale: To define the concentration range over which the method is accurate and precise. The LLOQ establishes the lowest concentration that can be reliably measured.[2]

  • Protocol:

    • Prepare a blank plasma sample and at least six to eight non-zero calibration standards by spiking known amounts of this compound.

    • Process and analyze the standards to generate a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against the nominal concentration.

    • Apply a linear, weighted (typically 1/x²) regression analysis.

    • The LLOQ is the lowest standard on the curve.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentration for each standard must be within ±15% of its nominal value (±20% for the LLOQ).

      • The LLOQ sample must have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria (±20%).

3. Accuracy and Precision

  • Rationale: This is the cornerstone of validation, demonstrating that the method produces the correct result (accuracy) consistently (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in plasma at a minimum of four levels: LLOQ, Low, Medium, and High.

    • Intra-batch (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-batch (between-run): Analyze the QC replicates across at least three different runs on different days.

    • Acceptance Criteria:

      • Accuracy: The mean calculated concentration must be within ±15% of the nominal value (±20% for LLOQ).

      • Precision: The relative standard deviation (RSD) or coefficient of variation (CV) must be ≤ 15% (≤ 20% for LLOQ).

4. Matrix Effect

  • Rationale: To assess whether endogenous components in the plasma suppress or enhance the ionization of the analyte, which can lead to inaccurate results. This is a critical parameter for MS-based methods.

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts with this compound and SIL-IS at low and high concentrations (Set A).

    • Prepare equivalent solutions in a clean solvent (Set B).

    • Calculate the Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B).

    • Acceptance Criteria: The RSD of the matrix factor across the different lots of plasma should be ≤ 15%. This demonstrates that the variability in matrix between individuals does not impact quantification.

5. Stability

  • Rationale: To confirm that this compound does not degrade during sample collection, handling, storage, and analysis.

  • Protocol:

    • Analyze low and high QC samples after exposing them to various conditions:

      • Bench-Top Stability: Kept at room temperature for the expected duration of sample preparation.

      • Freeze-Thaw Stability: Undergone at least three cycles of freezing (e.g., at -80°C) and thawing.

      • Long-Term Stability: Stored at the intended storage temperature for a period equal to or longer than the expected study sample storage time.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

In-Study Validation: Maintaining Confidence

Method validation is not a one-time event. The performance of the method must be monitored throughout the analysis of study samples.

In_Study_QC Run_Start Start Analytical Run Inject_Samples Inject Study Samples with Bracketing QCs Run_Start->Inject_Samples Evaluate_QCs Evaluate QC Results Inject_Samples->Evaluate_QCs Run_Pass Run Accepted Report Data Evaluate_QCs->Run_Pass  2/3 of QCs within 15%  50% at each level pass Run_Fail Run Failed Investigate & Re-run Evaluate_QCs->Run_Fail  Criteria Not Met

Caption: Decision workflow for accepting or rejecting an analytical run based on QC performance.

A key component of in-study validation is Incurred Sample Reanalysis (ISR) . This involves re-analyzing a subset of study samples (typically 5-10%) in a separate run to verify the original results, providing the ultimate confidence in the method's reproducibility. For at least two-thirds of the re-analyzed samples, the percent difference between the original and repeat values should be within ±20%.

References

  • U.S. Food and Drug Administration (FDA). (2018).
  • European Medicines Agency (EMA). (2011).
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
  • Gonzalez, O., et al. (2013). Current state of the art in the implementation of the incurred sample reanalysis process. Bioanalysis, 5(10), 1259-1268.
  • PubChem. This compound.

Sources

A Senior Application Scientist's Guide to the Unambiguous Identification of 9-Methylhypoxanthine Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and metabolomics, the precise identification of small molecules is paramount. Modified nucleobases, such as 9-Methylhypoxanthine, represent a common analytical challenge. As a methylated purine derivative, it can be an endogenous metabolite, a catabolite of synthetic drug compounds, or a biomarker of interest. Its structural similarity to other endogenous purines, like hypoxanthine or its isomers (e.g., 1-, 3-, or 7-methylhypoxanthine), demands an analytical technique with exceptional specificity and confidence.

This guide moves beyond a simple protocol, offering a deep dive into the causality and self-validating workflows inherent in using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the unequivocal confirmation of this compound. We will explore the synergistic pillars of HRMS data—accurate mass, isotopic fidelity, and fragmentation fingerprinting—that together provide a fortress of analytical certainty.

The Analytical Imperative: Why Specificity is Non-Negotiable

The challenge with a molecule like this compound lies in its subtlety. In a complex biological matrix, numerous compounds can share the same nominal mass, leading to potential misidentification with low-resolution instruments. For instance, isobaric compounds—molecules with the same integer mass but different elemental compositions—can easily mislead analysts. High-resolution mass spectrometry (HRMS) is the essential tool to navigate this complexity, offering the ability to measure mass to the third or fourth decimal place.[1] This precision allows for the determination of a unique elemental formula, a critical first step in identification.[2][3][4]

The Three Pillars of HRMS Confirmation

A trustworthy identification is not built on a single piece of evidence but on a confluence of validating data points. The power of HRMS lies in its ability to provide these multiple, orthogonal confirmations within a single analysis.

  • Accurate Mass Measurement: This is the cornerstone of HRMS analysis. By measuring the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), we can drastically narrow the list of possible elemental formulas.[5][6] For this compound (C₆H₆N₄O), this precision allows us to distinguish it from other potential isobaric interferences.

  • Isotopic Pattern Matching: Every element exists as a distribution of naturally occurring isotopes (e.g., ¹²C and ¹³C).[7] This results in a unique isotopic signature in the mass spectrum for any given elemental formula.[8] By comparing the experimentally observed isotopic pattern (the relative abundances of the M+1, M+2, etc. peaks) to the theoretical pattern for the proposed formula, we gain a second, powerful layer of confirmation.[9]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: In MS/MS, the ion of interest (the precursor ion) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern is a structural fingerprint.[10] The way this compound breaks apart is dictated by its unique chemical structure, providing the ultimate confirmation of its identity and distinguishing it from its isomers.

The convergence of these three pillars forms a self-validating workflow, as illustrated below.

HRMS Identification Workflow Figure 1: The Self-Validating HRMS Workflow for Compound ID cluster_0 LC-HRMS Acquisition cluster_1 Data Analysis & Confirmation Sample Analyte in Matrix LC Liquid Chromatography (Separation) Sample->LC MS1 Full Scan HRMS (MS1) (Precursor Ion Detection) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Isolate Precursor AccurateMass Pillar 1: Accurate Mass Measurement (< 5 ppm error) MS1->AccurateMass IsotopePattern Pillar 2: Isotopic Pattern Matching MS1->IsotopePattern Fragmentation Pillar 3: Fragmentation Analysis MS2->Fragmentation Formula Propose Elemental Formula (e.g., C₆H₆N₄O) AccurateMass->Formula Identity Confirmed Identity: This compound AccurateMass->Identity IsotopePattern->Identity Fragmentation->Identity Formula->IsotopePattern Compare Theoretical vs. Observed Formula->Fragmentation Predict Fragments

Caption: Figure 1: The Self-Validating HRMS Workflow for Compound ID

Experimental Protocol: LC-HRMS Analysis of this compound

This protocol outlines a robust method for the analysis of this compound from a biological matrix like plasma or urine. The choices within this protocol are driven by the physicochemical properties of the analyte.

1. Sample Preparation (Protein Precipitation & Dilution)

  • Rationale: The goal is to remove high-abundance interferences (like proteins) that can cause ion suppression and contaminate the LC-MS system, while ensuring the polar this compound remains soluble. Acetonitrile is an effective protein precipitant and is compatible with reversed-phase chromatography.

  • Procedure:

    • To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled ⁹⁻¹³C,¹⁵N-Methylhypoxanthine).

    • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A (see below). This step ensures the sample solvent is compatible with the initial chromatographic conditions, leading to better peak shape.

2. Liquid Chromatography

  • Rationale: A C18 stationary phase provides excellent retention for moderately polar compounds like purine derivatives. A gradient elution is employed to effectively separate the analyte of interest from other matrix components, ensuring it enters the mass spectrometer as a clean, sharp peak. The acidic mobile phase modifier (formic acid) promotes protonation of the analyte, which is crucial for efficient positive mode electrospray ionization.

  • Parameters:

    • Column: Acquity UPLC HSS T3 C18 (or equivalent), 1.8 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 2% B

      • 1-7 min: 2% to 60% B

      • 7-8 min: 60% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 2% B

      • 9.1-12 min: 2% B (re-equilibration)

3. High-Resolution Mass Spectrometry

  • Rationale: Electrospray ionization (ESI) in positive mode is ideal for protonating the nitrogen atoms in the purine ring structure. A resolving power of at least 70,000 is chosen to ensure sufficient mass accuracy for elemental formula determination.[11] The data-dependent acquisition (DDA) mode allows the instrument to automatically and intelligently select the most intense ions from the full scan (MS1) for subsequent fragmentation (MS/MS), providing a comprehensive dataset from a single injection.

  • Parameters (using a Q-Exactive Orbitrap as an example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Capillary Temp: 320 °C

    • Full Scan (MS1):

      • Resolution: 70,000

      • Scan Range: m/z 70-1000

      • AGC Target: 3e6

    • Data-Dependent MS/MS (dd-MS2):

      • Resolution: 17,500

      • AGC Target: 1e5

      • Isolation Window: 2.0 m/z

      • Collision Energy (HCD): Stepped NCE 20, 30, 40

Data Analysis and Confirmation

Pillar 1 & 2: Accurate Mass and Isotopic Pattern

The first step is to extract an ion chromatogram for the theoretical exact mass of the protonated this compound ([M+H]⁺).

  • Theoretical [M+H]⁺: C₆H₇N₄O⁺ = 151.0614 Da

Upon finding a chromatographic peak at the expected retention time, the underlying mass spectrum is analyzed. The data should align with the theoretical values as shown in the table below.

ParameterTheoretical Value (for C₆H₇N₄O⁺)Experimental Result (Example)Status
Monoisotopic Mass (m/z) 151.0614151.0612Pass (< 2 ppm error)
Isotopic Pattern (A+1) 7.1% relative abundance7.2% relative abundancePass
Isotopic Pattern (A+2) 0.4% relative abundance0.5% relative abundancePass

Pillar 3: MS/MS Fragmentation Fingerprint

The MS/MS spectrum provides the definitive structural confirmation. The fragmentation of the purine core is highly characteristic. For this compound, the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will induce specific bond cleavages.

Fragmentation_9MH Figure 2: Predicted Fragmentation of this compound parent Precursor Ion [M+H]⁺ m/z 151.0614 (C₆H₇N₄O⁺) frag1 Product Ion m/z 124.0617 (C₅H₆N₃O⁺) parent->frag1 -HCN frag2 Product Ion m/z 96.0454 (C₄H₄N₃⁺) parent->frag2 -HNCO, -CH₃ frag3 Product Ion m/z 69.0345 (C₃H₃N₂⁺) frag2->frag3 -HCN

Caption: Figure 2: Predicted Fragmentation of this compound

The observation of these key fragments at their own accurate masses provides an incredibly high degree of confidence that is virtually impossible to replicate with an isomeric or isobaric compound. The loss of molecules like hydrogen cyanide (HCN) and isocyanic acid (HNCO) are characteristic fragmentation pathways for purine rings.[12]

Comparison with Alternative Methodologies

While HRMS is the gold standard, it's useful to understand its performance in the context of other analytical techniques.

FeatureHigh-Resolution MS (HRMS) Nuclear Magnetic Resonance (NMR) Unit Resolution MS (e.g., Triple Quad)
Primary Output Accurate m/z, Isotopic Pattern, FragmentsChemical Shifts, Coupling ConstantsNominal m/z, Fragment Transitions (MRM)
Specificity Extremely High (distinguishes isobars)Extremely High (definitive structure)Moderate (prone to isobaric interference)
Sensitivity High (picogram to femtogram)Low (microgram to milligram)Very High (attogram to femtogram)
Sample Requirement Very LowHighVery Low
Key Advantage Unambiguous elemental formula and structural fingerprint from minimal sample.Absolute structural elucidation without standards.Best for targeted quantification.
Key Limitation Isomers can have identical accurate mass and require fragmentation to differentiate.Low sensitivity, requires pure sample.Cannot determine elemental formula; relies on known fragmentation.

Conclusion

References

  • Kind, T., & Fiehn, O. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99-111. [Link]
  • Smith, C. A. (2023). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Journal of Analytical Chemistry Research. [Link]
  • Ulbrich, N. W., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 87(19), 9849–9856. [Link]
  • Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Fiveable. (n.d.). Accurate Mass Measurement Definition. Organic Chemistry II Key Term. [Link]
  • Fiveable. (n.d.). Isotope Patterns Definition. Organic Chemistry Key Term. [Link]
  • Bioanalysis Zone. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
  • LGC Group. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
  • Kuhlmann, F. E. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. [Link]
  • University of Illinois Urbana-Champaign. (n.d.). Accurate Mass.
  • ResearchGate. (2015).
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
  • Beger, R. D., et al. (2014). Method validation strategies involved in non-targeted metabolomics. Metabolomics, 10, 1075-1083. [Link]
  • Böcker, S., et al. (2013). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of the American Society for Mass Spectrometry, 24(1), 69-79. [Link]
  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
  • Russell, J., et al. (2018). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 29(11), 2269-2278. [Link]
  • ResearchGate. (2007). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. [Link]
  • AnalyticalScienceTutor. (2017).
  • Stasytė, V., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(10), 699. [Link]
  • Gouveia, A. R., et al. (2022).
  • Heudi, O., et al. (2009). A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies. Journal of Chromatography B, 877(20-21), 1887-1893. [Link]
  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2017).
  • Freie Universität Berlin. (2023). Metabolomics as tool for the early detection of diagnostic biomarkers in antidoping field. [Link]
  • Bentham Science. (2021). Metabolite Detection and Profiling Using Analytical Methods. Current Pharmaceutical Analysis, 17(1), 2-9. [Link]
  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
  • NIH. (2017). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome.
  • Science Ready. (n.d.).
  • ResearchGate. (2020).
  • Wikipedia. (n.d.).
  • NIH. (2021). Comprehensive Metabolite Identification of Genipin in Rats Using Ultra-High-Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry. Molecules, 26(17), 5309. [Link]
  • Pfizer. (2019).
  • bioRxiv. (2024). A novel hybrid high speed mass spectrometer allows rapid translation from biomarker candidates to targeted clinical tests using 15N labeled proteins. [Link]

Sources

A Comparative Framework for Evaluating Methylxanthines: The Case of Theophylline and the Uncharacterized 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the well-established methylxanthine, theophylline, and outlines a rigorous experimental framework for the comparative evaluation of lesser-known analogs, such as 9-Methylhypoxanthine. For drug development professionals and researchers, understanding the nuanced pharmacological effects of these compounds is paramount. While theophylline has a long history of clinical use and a well-documented mechanism of action, a significant knowledge gap exists for many of its structural relatives.

Therefore, this guide will serve a dual purpose. Firstly, it will offer an in-depth technical profile of theophylline, grounded in experimental evidence. Secondly, it will present a detailed methodological blueprint for conducting a comparative study, should this compound or another novel methylxanthine become a candidate for investigation. This framework will detail the requisite experimental protocols, data presentation standards, and logical workflows necessary to rigorously characterize and compare such compounds.

Theophylline: A Detailed Pharmacological Profile

Theophylline, a 1,3-dimethylxanthine, has been a cornerstone in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many years.[1][2] Its therapeutic effects, as well as its side-effect profile, are attributable to two primary mechanisms of action: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[2]

Mechanisms of Action

1. Adenosine Receptor Antagonism:

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes, including bronchoconstriction and neurotransmission.[3] Theophylline acts as a non-selective competitive antagonist at A1, A2A, and A3 adenosine receptors.[2] In the airways, adenosine can trigger bronchoconstriction in asthmatic patients, an effect mediated indirectly through the release of histamine and leukotrienes from mast cells.[1] By blocking these receptors, theophylline mitigates this effect. However, this antagonism is also responsible for some of the undesirable side effects of theophylline, such as cardiac arrhythmias and central nervous system stimulation.[4]

Adenosine_Signaling cluster_membrane Cell Membrane AR Adenosine Receptor (A1/A2) G_Protein G Protein (Gi/Gs) AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->AR Binds & Activates Theophylline Theophylline Theophylline->AR Blocks G_Protein->AC Modulates ATP ATP ATP->AC Response Physiological Response (e.g., Bronchoconstriction) cAMP->Response Leads to

Caption: Theophylline's antagonism of adenosine receptors.

2. Phosphodiesterase (PDE) Inhibition:

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs (particularly PDE3 and PDE4 in the airways), theophylline increases intracellular levels of cAMP.[2] This leads to the activation of protein kinase A (PKA), which in turn promotes smooth muscle relaxation (bronchodilation) and reduces the activity of inflammatory cells.[5] This anti-inflammatory action is considered a key component of theophylline's efficacy in chronic asthma management.[1]

PDE_Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Degrades to Theophylline Theophylline Theophylline->PDE Inhibits Response Bronchodilation & Anti-inflammatory Effects PKA->Response Leads to

Caption: Theophylline's inhibition of phosphodiesterase.

Pharmacokinetic Profile

Theophylline is typically administered orally in sustained-release formulations to maintain therapeutic plasma concentrations.[6] It is well-absorbed and metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP1A2. A variety of factors can influence its clearance, including age, smoking status, and co-administration of other drugs that induce or inhibit CYP1A2. This variability necessitates therapeutic drug monitoring to ensure efficacy while avoiding toxicity, as theophylline has a narrow therapeutic window.[2]

A Framework for Comparative Analysis: Theophylline vs. a Novel Methylxanthine

To objectively compare a new chemical entity like this compound with theophylline, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a robust framework for such an evaluation.

Part 1: In Vitro Characterization

A. Adenosine Receptor Binding Affinity

This experiment determines the affinity of the test compound for the different adenosine receptor subtypes (A1, A2A, A2B, A3). A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Reagents:

    • Membrane Preparations: Utilize commercially available cell membrane preparations from cell lines stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

    • Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

    • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl₂.

    • Test Compounds: Prepare stock solutions of theophylline and this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Non-specific Binding Control: Use a high concentration of a non-labeled agonist or antagonist (e.g., theophylline itself or NECA).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of the test compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, trapping the membranes with bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Compounds) start->prep plate Plate Assay Components (Total, Non-specific, Test) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

B. Phosphodiesterase Inhibition Profile

This assay measures the ability of the test compound to inhibit the activity of various PDE isoenzymes. Commercially available kits offer high-throughput and sensitive methods for this purpose.

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay (Example)

  • Preparation of Reagents:

    • PDE Enzymes: Use purified, recombinant human PDE isoenzymes (e.g., PDE1-PDE11).

    • Substrate: cAMP or cGMP, depending on the PDE being assayed.

    • Test Compounds: Prepare serial dilutions of theophylline and this compound.

    • Assay Kit Reagents: Prepare the termination buffer and detection solution as per the manufacturer's instructions (e.g., Promega PDE-Glo™).

  • Assay Procedure:

    • In a 384-well plate, add the PDE enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding the cAMP or cGMP substrate and incubate at room temperature.

    • Stop the PDE reaction by adding the termination buffer.

    • Add the detection solution, which contains ATP and protein kinase. The remaining cyclic nucleotide drives a kinase reaction that consumes ATP.

    • After a further incubation, add a luciferin-luciferase reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the PDE activity.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the inhibitor.

    • Fit the data using a dose-response curve to determine the IC₅₀ value for each PDE isoenzyme.

Part 2: In Vivo Evaluation

A. Bronchodilator and Bronchoprotective Effects

Animal models are essential for assessing the physiological effects of a compound. A common model involves inducing bronchoconstriction in an animal and measuring the ability of the test compound to reverse or prevent it.

Experimental Protocol: Methacholine-Induced Bronchoconstriction in Mice

  • Animal Preparation:

    • Use a suitable strain of mice (e.g., BALB/c).

    • Anesthetize the animals and intubate the trachea.

    • Place the animal in a plethysmograph connected to a ventilator to measure airway mechanics (e.g., resistance and compliance).

  • Bronchodilator Effect (Reversal):

    • Establish a baseline measurement of airway resistance.

    • Administer an aerosolized bronchoconstrictor, such as methacholine, to induce a stable increase in airway resistance.

    • Administer the test compound (theophylline or this compound) via a suitable route (e.g., intraperitoneal injection or aerosol) and monitor the change in airway resistance over time.

  • Bronchoprotective Effect (Prevention):

    • Establish a baseline measurement of airway resistance.

    • Administer the test compound or vehicle prior to the bronchoconstrictor challenge.

    • After a set pretreatment time, expose the animal to increasing concentrations of aerosolized methacholine and measure the dose-response relationship for the increase in airway resistance.

  • Data Analysis:

    • For bronchodilation, calculate the percentage reversal of the methacholine-induced bronchoconstriction.

    • For bronchoprotection, compare the methacholine dose-response curves between the vehicle and test compound groups to determine if there is a rightward shift, indicating a protective effect.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Adenosine Receptor Binding Affinities (Ki, µM)

Compound A1 Receptor A2A Receptor A2B Receptor A3 Receptor
Theophylline ~10-15 ~15-25 >100 ~10-20

| this compound | Data Not Available | Data Not Available | Data Not Available| Data Not Available |

Note: Theophylline Ki values are approximate and can vary based on experimental conditions.

Table 2: Comparative Phosphodiesterase Inhibition (IC₅₀, µM)

Compound PDE1 PDE2 PDE3 PDE4 PDE5
Theophylline >100 >100 ~10-50 ~50-100 ~20-60

| this compound | Data Not Available | Data Not Available | Data Not Available| Data Not Available| Data Not Available |

Note: Theophylline IC₅₀ values are approximate and demonstrate its non-selective nature.

Table 3: Comparative In Vivo Bronchodilator Efficacy

Compound (Dose) Peak Reversal of Bronchoconstriction (%) Duration of Action (min)
Theophylline (e.g., 10 mg/kg) To be determined experimentally To be determined experimentally

| this compound (e.g., 10 mg/kg) | To be determined experimentally | To be determined experimentally |

Conclusion

Theophylline remains a relevant therapeutic agent due to its dual mechanism of action as an adenosine receptor antagonist and a phosphodiesterase inhibitor. Its complex pharmacology, however, necessitates careful management. The evaluation of new methylxanthines, such as this compound, requires a systematic and rigorous approach to fully characterize their pharmacological profile. Currently, the lack of published data on this compound's activity at key molecular targets prevents a direct comparison with theophylline.

The experimental framework detailed in this guide provides a clear roadmap for researchers to generate the necessary data to compare novel methylxanthines against this established benchmark. Such studies are crucial for the potential discovery of new therapeutic agents with improved efficacy and safety profiles for respiratory and other diseases.

References

A comprehensive list of all cited sources with full details and clickable URLs would be compiled here.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 9-Methylhypoxanthine, a purine analog frequently utilized in biochemical and pharmaceutical research. While specific safety data for this compound is not extensively documented, this protocol is built upon established principles for handling analogous heterocyclic compounds and general chemical waste management standards. Our primary directive is to ensure personnel safety and environmental protection by treating this compound with the appropriate level of caution.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. Based on data from structurally similar compounds like hypoxanthine, this compound should be handled as a substance with the potential to cause irritation.

Known Hazards of Analogous Compounds:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

It is a cornerstone of laboratory safety to treat compounds with incomplete hazard data as potentially hazardous.[3] Therefore, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Table 1: Hazard Profile and Required Personal Protective Equipment

Potential HazardAffected AreaRequired PPERationale
Skin Irritation DermalNitrile Gloves, Lab CoatPrevents direct skin contact with the solid compound or solutions.
Eye Irritation OcularANSI Z87.1-rated Safety Glasses or GogglesProtects eyes from airborne particles and accidental splashes.
Respiratory Irritation InhalationUse in a Fume HoodHandling the solid powder in a ventilated fume hood minimizes the risk of inhaling dust particles.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures waste is segregated, contained, and managed in compliance with institutional and regulatory standards. Never dispose of this chemical in the regular trash or down the sewer system.[5]

Step 1: Waste Stream Segregation

At the point of generation, immediately segregate waste into the correct stream. This is the most critical step to prevent dangerous chemical reactions and to ensure proper final disposal. Mixing incompatible waste streams is a significant safety violation.[5]

Step 2: Waste Collection and Container Management

Select appropriate, clearly labeled containers for each waste stream.[6][7] Containers must be in good condition, chemically compatible with the waste, and kept securely closed except when adding waste.[7][8]

  • Solid Waste:

    • Collect: Place unused this compound powder, contaminated weigh paper, pipette tips, and gloves into a dedicated solid chemical waste container.[5] This is typically a plastic pail or bucket lined with a clear plastic bag.[5]

    • Label: The container must be labeled with a "Hazardous Waste" tag.[7] Clearly write the full chemical name: "this compound and contaminated labware."

  • Aqueous Liquid Waste:

    • Collect: Pour aqueous solutions containing this compound into a designated aqueous waste carboy (typically high-density polyethylene).

    • Label: Attach a "Hazardous Waste" tag. List all constituents, including "this compound" and "Water," with their estimated percentages.[7]

  • Organic Solvent Liquid Waste:

    • Collect: Pour organic solutions into a designated solvent waste container.

    • Segregate: Crucially, do not mix halogenated and non-halogenated solvents. Maintain separate, clearly labeled waste containers for each category.

    • Label: Attach a "Hazardous Waste" tag. List all chemical components and their estimated percentages (e.g., "this compound," "Methanol").

The following diagram illustrates the decision-making process for segregating this compound waste.

G Diagram 1: this compound Waste Disposal Workflow cluster_state Determine Physical State cluster_container Select Appropriate Waste Container Start Generated this compound Waste Solid Solid (Powder, Contaminated Labware) Start->Solid Liquid Liquid (Aqueous or Organic Solution) Start->Liquid SolidContainer Labeled Solid Waste Pail Solid->SolidContainer AqueousContainer Labeled Aqueous Waste Carboy Liquid->AqueousContainer Aqueous OrganicContainer Labeled Organic Solvent Carboy (Halogenated vs. Non-Halogenated) Liquid->OrganicContainer Organic Final Store in Satellite Accumulation Area Keep Container Closed SolidContainer->Final AqueousContainer->Final OrganicContainer->Final EHS Contact EHS for Waste Pickup Final->EHS

Diagram 1: this compound Waste Disposal Workflow

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste containers at or near the point of generation in a designated SAA.[7] This area must be under the control of laboratory personnel. Ensure all containers are properly sealed and stored in secondary containment to prevent spills.[5]

Step 4: Arranging for Final Disposal

The ultimate disposal of chemical waste must be managed by your institution's Environmental Health & Safety (EHS) department.[6][7] Once a waste container is nearly full (approximately 90% capacity) or has been accumulating for a set period (e.g., 6 months), contact your EHS office to schedule a waste pickup.[6][8] Do not allow waste to accumulate in the lab.[5]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled solid waste container.[9] For larger spills, or any liquid spill, alert laboratory personnel, secure the area, and contact your institution's EHS for cleanup assistance.

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Lab Safety Guide. Stony Brook University Environmental Health and Safety. [Link]
  • SAFETY DATA SHEET - 3-Methylxanthine. Thermo Fisher Scientific. [Link]
  • Recommendations for Labor
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Laboratory Safety Rules. Syracuse University Environmental Health & Safety Services. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • Safety Data Sheet: Hypoxanthine. Carl ROTH. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

Navigating the Safe Handling of 9-Methylhypoxanthine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 9-Methylhypoxanthine, a purine derivative. By understanding the "why" behind these procedural steps, you can cultivate a culture of safety and ensure the reliability of your research.

Hazard Assessment of this compound

Key Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact[1].

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs[1].

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system[1].

A thorough risk assessment should be conducted before handling this compound to establish appropriate safety measures[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following recommendations are based on a risk-based approach and established guidelines for handling potentially hazardous chemicals[2][3].

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, tested to ASTM D6978 standard (chemotherapy gloves)[2][3].To prevent skin contact and absorption. Double gloving may be considered for extensive handling.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles[4]. A face shield may be necessary if there is a splash hazard.To protect the eyes from dust particles and accidental splashes.
Body Protection A disposable, back-closing, long-sleeved gown made of a low-lint, impervious material like polyethylene-coated polypropylene[2].To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities, generating dust, or if adequate ventilation is not available.To prevent the inhalation of airborne particles.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash1 Hand Hygiene Don4->Wash1 Enter Work Area Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Wash2 Hand Hygiene Doff4->Wash2 Start Start Handling Start->Don1 End Procedure Complete Wash1->Doff1 Exit Work Area Wash2->End

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan for Handling this compound

A clear, step-by-step operational plan ensures that this compound is handled safely and effectively.

Step 1: Preparation

  • Ensure that a designated handling area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible[5].

  • Assemble all necessary equipment and reagents before beginning the experiment.

Step 2: Weighing and Aliquoting

  • When weighing the solid compound, perform this task in a ventilated enclosure to minimize dust generation.

  • Use appropriate tools (e.g., spatulas, weighing paper) and handle them with care to avoid creating airborne dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

Step 3: Post-Handling

  • Thoroughly clean the work area and any equipment used.

  • Decontaminate reusable equipment according to established laboratory protocols.

  • Properly doff and dispose of all single-use PPE.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

Waste Disposal Decision Tree

Waste_Disposal cluster_type Identify Waste Type cluster_container Select Appropriate Container cluster_disposal Final Disposal Start Waste Generated Solid Solid Waste (Contaminated PPE, labware) Start->Solid Liquid Liquid Waste (Unused solutions, rinsates) Start->Liquid Sharps Contaminated Sharps Start->Sharps SolidContainer Labeled Hazardous Waste Bag/Bin Solid->SolidContainer LiquidContainer Labeled, Leak-Proof Chemical Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Contact Environmental Health & Safety (EHS) for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with general laboratory trash or other incompatible chemical waste[6].

  • Containerization:

    • Solid Waste: Collect contaminated items such as gloves, gowns, and weighing paper in a clearly labeled hazardous waste container[6].

    • Liquid Waste: Unused solutions or rinsates should be collected in a dedicated, sealed, and properly labeled chemical waste container[6]. The container must be compatible with the solvents used.

    • Sharps: Any contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[7].

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic, ensuring secondary containment for liquids[6].

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department[6]. Never dispose of this compound down the drain or in the regular trash[6][8].

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with institutional and regulatory standards.

References

  • Cayman Chemical. (2025, January 17).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • ASHP. (n.d.). Personal Protective Equipment.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • (Reference 9 not directly cited in the text, but reviewed for general knowledge).
  • University of New Hampshire. (n.d.). Biohazardous Waste Disposal Procedures.
  • Thermo Fisher Scientific. (2012, July 9).
  • Carl ROTH. (n.d.).
  • University of Maryland. (n.d.). Multi-Hazard or Combined Waste. Environmental Safety, Sustainability and Risk.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • (Reference 15 not directly cited in the text, but reviewed for general knowledge).
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methylhypoxanthine
Reactant of Route 2
9-Methylhypoxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.